Product packaging for 7-Benzyl-6-chloro-7H-purine(Cat. No.:CAS No. 1928-77-4)

7-Benzyl-6-chloro-7H-purine

Cat. No.: B017249
CAS No.: 1928-77-4
M. Wt: 244.68 g/mol
InChI Key: QOJVQOWYMWBZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Benzyl-6-chloro-7H-purine, also known as this compound, is a useful research compound. Its molecular formula is C12H9ClN4 and its molecular weight is 244.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClN4 B017249 7-Benzyl-6-chloro-7H-purine CAS No. 1928-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-benzyl-6-chloropurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)16-8-17(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJVQOWYMWBZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282398
Record name 7-Benzyl-6-chloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1928-77-4
Record name 1928-77-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Benzyl-6-chloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 7-Benzyl-6-chloro-7H-purine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 7-Benzyl-6-chloro-7H-purine

Introduction

The purine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the structural core of essential biomolecules like adenine and guanine. Consequently, synthetic purine analogues are a major focus of drug discovery programs, leading to a wide array of therapeutics with antiviral, cytotoxic, and enzyme-inhibiting properties.[1][2] Within this vast chemical space, this compound emerges as a pivotal intermediate. Its unique architecture, featuring a reactive chlorine atom at the C6 position and a benzyl group at the N7 position, offers a versatile platform for synthetic diversification.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and its strategic application in the design of novel bioactive compounds. The narrative is grounded in established chemical principles, providing field-proven insights into harnessing this molecule's full potential.

Core Molecular Profile and Structural Insights

This compound is a crystalline solid at room temperature. Its fundamental properties are summarized below, providing the essential data for any experimental design.

PropertyValueReference(s)
IUPAC Name This compound[3]
CAS Number 1928-77-4[3][4][5]
Molecular Formula C₁₂H₉ClN₄[3][4][5]
Molecular Weight 244.68 g/mol [3][4][5]
Appearance White Solid[5]
Melting Point 147-149 °C[5]
Solubility Slightly soluble in DMSO and Methanol[5]
Storage Store at -20°C[5]
Structural Analysis

The molecule's reactivity and utility are direct consequences of its three-dimensional structure and electronic distribution.

Caption: 2D structure of this compound with atom numbering.

  • Purine Core: The bicyclic purine system is aromatic and largely planar. This planarity is crucial for potential interactions with biological targets, such as intercalation with DNA or fitting into the active sites of enzymes.[6]

  • C6-Chloro Group: The chlorine atom is an excellent leaving group, making the C6 position highly electrophilic. This is the molecule's primary reactive center, susceptible to nucleophilic aromatic substitution (SNAr). This feature is the key to its utility as a synthetic intermediate.[1][7]

  • N7-Benzyl Group: The alkylation of purines can occur at either the N7 or N9 positions. The presence of the benzyl group specifically at N7 differentiates this isomer from its more common N9 counterpart.[8] This substitution has two major consequences:

    • Steric Influence: It blocks the N7 position from further reactions and can influence the conformation of substituents introduced at the C6 position.

    • Physicochemical Properties: The lipophilic benzyl group increases solubility in organic solvents compared to the unsubstituted parent purine.[5]

  • Crystallography: The existence of a solved crystal structure (CCDC Number: 742759) provides definitive proof of its constitution and conformation in the solid state.[3] This data is invaluable for computational modeling and understanding intermolecular interactions.

Synthesis and Characterization

The synthesis of this compound requires a regioselective approach to ensure the benzyl group is introduced at the desired N7 position.

Synthetic Workflow

The most common strategy involves the direct alkylation of 6-chloropurine. The primary challenge in this synthesis is controlling the site of alkylation, as the N9 position is often more nucleophilic and sterically accessible, leading to a mixture of N7 and N9 isomers.[6][8] Reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to favor the formation of the N7 product.

start 6-Chloropurine process N-Alkylation Reaction (Control of Regioselectivity) start->process reagent1 Benzyl Bromide (Alkylation Agent) reagent1->process reagent2 Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent2->process mixture Mixture of Isomers (N7-benzyl and N9-benzyl) process->mixture purification Chromatographic Separation (e.g., Column Chromatography) mixture->purification product This compound (Desired N7 Isomer) purification->product

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

This protocol is a representative method based on established procedures for the N-alkylation of purines.[6]

  • Preparation: To a stirred suspension of 6-chloropurine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Alkylation: Add benzyl bromide (1.5 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: Heating provides the activation energy for the substitution, while the polar aprotic solvent facilitates the reaction without protonating the purine anion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product. Filter the solid and wash with water. Causality: This step quenches the reaction and removes the inorganic base and solvent.

  • Purification: The crude product, containing a mixture of N7 and N9 isomers, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound isomer. Trustworthiness: The separation of isomers is critical and must be validated by analytical techniques.

Spectroscopic Characterization

Confirmation of the final product's identity and purity is essential.

TechniqueExpected SignatureReference(s)
¹H NMR Signals corresponding to the purine protons (H2 and H8), a singlet for the benzylic CH₂ protons (~5.5 ppm), and multiplets for the aromatic protons of the benzyl group.[9]
¹³C NMR Resonances for all 12 carbon atoms. The benzylic CH₂ and the C6 carbon bearing the chlorine atom are key diagnostic signals. Data is available in spectral databases.[3]
Mass Spec. A molecular ion peak [M]⁺ at m/z ≈ 244 and a [M+2]⁺ peak due to the ³⁷Cl isotope. A prominent fragment is often observed at m/z = 91, corresponding to the benzyl cation [C₇H₇]⁺.[3]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies almost entirely in the reactivity of the C6-chloro substituent. The electron-withdrawing nature of the purine ring system activates the C6 position for nucleophilic aromatic substitution (SNAr), allowing the chlorine to be displaced by a wide variety of nucleophiles.

center_node This compound nuc1 R-NH₂ (Amination) center_node->nuc1 nuc2 R-OH / R-O⁻ (Alkoxylation) center_node->nuc2 nuc3 R-SH / R-S⁻ (Thiolation) center_node->nuc3 prod1 N⁶-Substituted 7-Benzyladenine Analogues nuc1->prod1 prod2 6-Alkoxy 7-Benzylpurine Derivatives nuc2->prod2 prod3 6-Thioether 7-Benzylpurine Derivatives nuc3->prod3

Caption: Key synthetic transformations of this compound via SNAr.

Protocol: General Procedure for Nucleophilic Substitution at C6

This self-validating protocol can be adapted for various nucleophiles.

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq). For amines, they can often be used directly. For alcohols or thiols, a base (e.g., sodium ethoxide or triethylamine) is required to generate the more potent anionic nucleophile.[1]

  • Reaction: Heat the mixture to reflux and monitor by TLC. Expertise: The choice of solvent and temperature is critical. Higher temperatures are often needed for less reactive nucleophiles. The reaction must be carried out until the starting material is fully consumed to simplify purification.

  • Isolation: Upon reaction completion, cool the mixture. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.

  • Validation: The structure of the final product must be rigorously confirmed by spectroscopic methods (NMR, Mass Spec) to ensure the substitution has occurred as expected.

Applications in Drug Discovery

This compound is not typically an end-product but rather a strategic building block for creating libraries of N7-benzylated purine analogues for biological screening. The rationale for its use is grounded in established medicinal chemistry principles.

  • Scaffold for SAR Studies: By keeping the N7-benzyl group constant, researchers can systematically vary the substituent at the C6 position to probe structure-activity relationships (SAR). This allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[10][11] For example, libraries of 6,9-disubstituted purines have been synthesized and shown to possess potent cytotoxic activity against various cancer cell lines.[10][11][12]

  • Access to N7-Isomers: While N9-substituted purines are more common, N7-isomers represent a chemically distinct and less explored area of purine chemistry. Compounds with this substitution pattern have demonstrated unique biological activities, including antiviral and cytotoxic effects, making them attractive targets for discovery programs.[8]

  • Intermediate for Kinase Inhibitors: Many protein kinase inhibitors feature a substituted purine core that mimics the endogenous ligand ATP. The ability to easily introduce diverse functionalities at the C6 position makes this intermediate ideal for developing novel kinase inhibitor candidates.

Conclusion

This compound is a highly valuable and versatile intermediate in modern medicinal chemistry. Its defining features—a stable N7-benzyl group and a reactive C6-chloro handle—provide a reliable and efficient platform for the synthesis of diverse purine libraries. A thorough understanding of its synthesis, characterization, and reactivity empowers researchers to strategically design and execute synthetic campaigns aimed at discovering next-generation therapeutics. The robust protocols and foundational principles outlined in this guide serve as a practical resource for scientists dedicated to exploring the vast potential of the purine scaffold.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 7-benzyl-2,6-dichloro-7H-purine. National Center for Biotechnology Information.
  • NIST. (n.d.). 7H-Purine, 7-benzyl-2,6-dichloro-. NIST Chemistry WebBook.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. JOCAPS.
  • Mąkosza, M., et al. (n.d.). An Attempt to Assign the NMR Spectra in 7-Methyl- and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package. MDPI.
  • Kotek, J., et al. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • NIST. (n.d.). 7H-Purine, 7-benzyl-2,6-dichloro- IR Spectrum. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ResearchGate.
  • ChemSynthesis. (n.d.). 9-benzyl-6-chloro-9H-purine. ChemSynthesis.
  • Stenutz. (n.d.). 6-chloro-7H-purine. Stenutz.
  • PubChem. (n.d.). 7H-Purine, 6-chloro-7-methyl-. National Center for Biotechnology Information.
  • Hloušková, S., et al. (n.d.). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E.
  • MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine.
  • ResearchGate. (n.d.). (PDF) Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ResearchGate.
  • PubChem. (n.d.). Benzylaminopurine. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN102336755A - Chemical synthesis method of 6-chloropurine. Google Patents.
  • PubMed. (1996). Development of a mass spectrometric assay for 5,6,7,9-tetrahydro-7-hydroxy-9-oximidazo[1,2-alpha] purine in DNA modified by 2-chloro-oxirane. National Library of Medicine.
  • PubMed. (2014). Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells. National Library of Medicine.
  • MOLBASE. (n.d.). 6-chloro-7H-purine. MOLBASE.
  • CAS Common Chemistry. (n.d.). 6-Chloropurine. CAS.
  • NIH. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Library of Medicine.

Sources

A Technical Guide to 7-Benzyl-6-chloro-7H-purine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 7-Benzyl-6-chloro-7H-purine, a key intermediate in the synthesis of biologically active purine analogs. We will explore its fundamental physicochemical properties, detail a validated synthesis protocol with mechanistic insights, and discuss its strategic importance in the development of novel therapeutics, particularly in oncology.

Core Compound Identification and Properties

This compound is a substituted purine derivative featuring a benzyl group selectively attached at the N7 position of the purine core and a chlorine atom at the C6 position. This specific substitution pattern makes it a valuable scaffold in medicinal chemistry. The chlorine at C6 acts as an excellent leaving group for nucleophilic substitution, allowing for the introduction of diverse functional groups, while the benzyl group at N7 modulates the compound's solubility, steric profile, and potential for specific biological interactions.

PropertyValueSource(s)
CAS Number 1928-77-4[1][2]
Molecular Formula C₁₂H₉ClN₄[1][2]
Molecular Weight 244.68 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 6-Chloro-7-benzylpurine, 7-benzyl-6-chloropurine[1][2]
Appearance White Solid[2]
Melting Point 147-149°C[2]
Solubility Slightly soluble in DMSO and Methanol[2]

Synthesis of this compound: A Protocol with Mechanistic Rationale

The synthesis of this compound presents a significant regioselectivity challenge. Direct alkylation of 6-chloropurine with benzyl halides typically yields a mixture of the thermodynamically more stable N9-benzyl isomer and the desired, kinetically favored N7-benzyl isomer[3][4]. Achieving high regioselectivity for the N7 isomer is crucial for its utility as a specific building block.

The protocol outlined below is a representative method adapted from established principles of purine alkylation, emphasizing conditions that favor N7 substitution.

Experimental Protocol: Benzylation of 6-Chloropurine

This workflow illustrates the key steps in the synthesis of the target compound.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Alkylation Reaction cluster_2 Step 3: Work-up & Purification A 1. Dissolve 6-chloropurine in a polar aprotic solvent (e.g., DMF). B 2. Add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) to the suspension. A->B C 3. Add benzyl bromide dropwise to the mixture at a controlled temperature (e.g., room temp). B->C D 4. Stir the reaction mixture for several hours until completion (Monitor by TLC). C->D E 5. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). D->E F 6. Wash the organic layer, dry over Na₂SO₄, and concentrate in vacuo. E->F G 7. Purify the crude product via column chromatography to isolate the N7 isomer. F->G

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

  • Preparation:

    • To a round-bottom flask, add 6-chloropurine (1 equivalent).

    • Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to create a suspension.

    • Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents). The use of a carbonate base is crucial as it is strong enough to deprotonate the purine but is not nucleophilic itself, minimizing side reactions. Cesium carbonate is often preferred as the larger cation can enhance the reactivity of the purine anion, potentially improving the N7/N9 ratio.

  • Alkylation:

    • Slowly add benzyl bromide (1.1 equivalents) to the stirred suspension at room temperature. A slight excess of the alkylating agent ensures complete consumption of the starting purine.

    • Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of 6-chloropurine and the formation of the two major product spots (N7 and N9 isomers).

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into cold water to precipitate the crude product and dissolve inorganic salts.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual DMF and water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid, a mixture of N7 and N9 isomers, is then purified by silica gel column chromatography. A solvent system such as hexane/ethyl acetate is typically effective in separating the two regioisomers. The N7 isomer is generally less polar and will elute first.

Causality and Experimental Choices:

  • Solvent: DMF is used for its ability to dissolve the reactants and facilitate the SN2 reaction.

  • Base: A non-nucleophilic base is essential to prevent competition with the purine anion. The choice of base can influence the N7/N9 ratio.

  • Regioselectivity: The formation of the N7 isomer is a kinetically controlled process. The N7 position is often more sterically accessible, and its nitrogen lone pair is more available for initial attack. The N9 position, while leading to a more thermodynamically stable product, is sterically hindered by the imidazole ring. Running the reaction at lower temperatures can further favor the kinetic N7 product.

Applications in Drug Development and Medicinal Chemistry

This compound is not typically an end-product therapeutic but rather a critical intermediate for creating libraries of substituted purine analogs for screening. The true value of this compound lies in the reactivity of the C6-chloro group.

Scaffold for Anticancer Agents

Purine analogs are a cornerstone of chemotherapy. The 6-chloropurine moiety is a precursor to compounds like 6-mercaptopurine. By using the 7-benzyl derivative, researchers can synthesize novel analogs with modified properties. For example, the chlorine at C6 can be readily displaced by various nucleophiles (amines, thiols, alcohols) to generate a diverse range of 6-substituted-7-benzylpurines. These modifications are explored to enhance potency, selectivity, and pharmacokinetic profiles against various cancer cell lines.

Studies have shown that 6,9-disubstituted purines, which share a similar substitution pattern, exhibit significant cytotoxic activities against liver, colon, and breast carcinoma cell lines[5][6]. The strategic placement of a benzyl group at N7 can be used to probe specific interactions within the ATP-binding pockets of kinases, a common target in oncology.

G A This compound (Starting Scaffold) B Nucleophilic Substitution (SNA_r at C6) A->B C Diverse Library of 6-Substituted-7-benzylpurines B->C + R-NH₂ + R-SH + R-OH D Biological Screening (e.g., Kinase Assays, Cytotoxicity Assays) C->D E Lead Compound for Anticancer Drug Development D->E

Caption: Role of this compound in a drug discovery workflow.

Probes for Studying Biological Pathways

Beyond direct therapeutic applications, derivatives of this compound can be synthesized as chemical probes. For instance, attaching fluorescent tags or affinity labels via the C6 position allows these molecules to be used in studying purine-binding proteins and enzymes, helping to elucidate their roles in cellular signaling pathways[7]. The benzyl group can mimic interactions of other aromatic systems, such as the phenyl group in some kinase inhibitors.

Conclusion

This compound is a synthetically valuable compound whose importance is defined by its role as a versatile intermediate. Its controlled synthesis, which overcomes the inherent challenge of N7/N9 regioselectivity, unlocks access to a wide array of novel purine derivatives. The strategic combination of a reactive C6-chloro position and a modulating N7-benzyl group makes it an indispensable tool for researchers and scientists in the field of drug discovery, particularly in the rational design of next-generation kinase inhibitors and other targeted anticancer therapies.

References

  • Špaček, P., Zgarbová, M., & Dvořák, D. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Synthesis and N-Alkylation of 6-Benzyloxypurine Under Phase-Transfer Conditions. (1989). Nucleosides and Nucleotides.
  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025). RSC Publishing.
  • Głowacka, I. E., et al. (2018). Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. Medicinal Chemistry Research.
  • Głowacka, I. E., et al. (2015). Synthesis and anticancer activity of thiosubstituted purines. Medicinal Chemistry Research.
  • Špaček, P., Zgarbová, M., & Dvořák, D. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(14), 8041–8054.
  • Kozai, S., et al. (2003). Introduction of a Benzyl Group onto the 2′-OH of 6-Chloropurine 3′-O-Benzoylriboside. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 779-781.
  • Introduction of a benzyl group onto the 2'-OH of 6-chloropurine 3'-O-benzoylriboside. (2003). Nucleosides, Nucleotides & Nucleic Acids.
  • Kucukdumlu, A., et al. (2020). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Acta Chimica Slovenica.
  • Głowacka, I. E., et al. (2018). Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. Medicinal Chemistry Research.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Rayala, R., et al. (2014). Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells. ChemMedChem.
  • CN102336755A - Chemical synthesis method of 6-chloropurine. (n.d.). Google Patents.
  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. (2004). Organic & Biomolecular Chemistry.
  • PubChem. (n.d.). 7-benzyl-2,6-dichloro-7H-purine. National Center for Biotechnology Information.
  • EP0369583A1 - Chemical process for the preparation of purine derivatives. (n.d.). Google Patents.
  • WO1993015075A1 - Preparation of 2-amino-6-chloropurine. (n.d.). Google Patents.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). RSC Advances.
  • PubChem. (n.d.). 6-Chloropurine. National Center for Biotechnology Information.

Sources

A Technical Guide to the Solubility of 7-Benzyl-6-chloro-7H-purine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide on the solubility of 7-Benzyl-6-chloro-7H-purine, a substituted purine of interest in chemical biology and drug development. For professionals in these fields, a thorough understanding of a compound's solubility is a cornerstone of successful research, influencing everything from reaction chemistry to the reliability of biological assay data and the feasibility of formulation development. This guide provides a detailed analysis of the physicochemical properties of this compound, discusses its known and predicted solubility in dimethyl sulfoxide (DMSO) and other common organic solvents, and presents an authoritative, field-proven protocol for its precise experimental determination.

Physicochemical Profile of this compound

The solubility of a molecule is intrinsically linked to its structural and chemical properties. This compound is a molecule characterized by a polar heterocyclic purine core, modified with a lipophilic benzyl group and an electron-withdrawing chloro-substituent.

The purine core contains several nitrogen atoms that can act as hydrogen bond acceptors, while the benzyl group introduces significant nonpolar, aromatic character. This dual nature suggests that its solubility will be highly dependent on the solvent's ability to accommodate both polar and nonpolar regions. The chloro-substituent at the 6-position influences the electron distribution of the purine ring system, which can also impact solvent-solute interactions.

A summary of its key computed and physical properties is presented below.

PropertyValueSource
IUPAC Name 7-benzyl-6-chloropurinePubChem[1]
Molecular Formula C₁₂H₉ClN₄PubChem[1]
Molecular Weight 244.68 g/mol PubChem[1]
CAS Number 1928-77-4Santa Cruz Biotechnology[2]
Melting Point 147-149°CChemicalBook[3][4]
Appearance White SolidChemicalBook[4]

Solubility Profile and Theoretical Considerations

A compound's behavior in different solvents is best understood through the fundamental principle of "like dissolves like," which posits that substances dissolve best in solvents with similar polarity.[5]

Known Solubility Data

Publicly available data on the solubility of this compound is primarily qualitative. Commercial suppliers describe its solubility as "slight" in both DMSO and methanol.[3][4] This lack of precise, quantitative data necessitates experimental determination for any application requiring known concentrations, such as the preparation of stock solutions for high-throughput screening or mechanism-of-action studies.

SolventTypeKnown SolubilityQuantitative Value (mg/mL)
DMSO Polar AproticSlightly Soluble[3][4]Data Not Available
Methanol Polar ProticSlightly Soluble[3][4]Data Not Available
Predicted Solubility in Other Organic Solvents

Based on the molecule's structure, we can predict its likely behavior in various classes of organic solvents:

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile, THF): Like DMSO, these solvents possess significant dipole moments but do not act as hydrogen bond donors. They are generally effective at solvating both polar and nonpolar compounds.[5] It is anticipated that this compound would exhibit moderate to good solubility in solvents like N,N-Dimethylformamide (DMF), which is structurally similar to DMSO in its solvent capabilities. The solubility of related purines, such as 6-chloropurine, is approximately 10 mg/mL in DMSO and DMF, providing a useful benchmark.[6]

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol): These solvents can engage in hydrogen bonding. While they can interact with the nitrogen atoms of the purine ring, the large, nonpolar benzyl group may limit overall solubility compared to smaller, more polar purine derivatives.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents primarily interact through weak van der Waals forces and are poor solvents for polar molecules.[5] Due to the highly polar nature of the purine core, the solubility of this compound in these solvents is expected to be extremely low.

Authoritative Protocol for Equilibrium Solubility Determination

For drug discovery and development, the most relevant solubility measurement is thermodynamic equilibrium solubility . This value represents the true saturation point of a compound in a solvent at a specific temperature and is not subject to the kinetic artifacts that can affect other methods.[7] The "gold standard" for determining equilibrium solubility is the shake-flask method .[7]

The causality behind this choice is its direct measurement of the compound in a saturated solution that is in equilibrium with its solid-state form, providing a definitive value for downstream applications.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method, a self-validating system for generating reliable solubility data.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Separation cluster_analysis Phase 3: Quantification & Calculation cluster_validation Trustworthiness Checkpoint A 1. Prepare Slurry Add excess solid compound to solvent in a vial. B 2. Equilibrate Shake/rotate at constant temperature (e.g., 25°C) for 24-48h. A->B Ensures saturation C 3. Separate Solid Centrifuge to pellet excess solid. B->C Isolate liquid phase V Visual Check: Is excess solid still present in the vial after equilibration? B->V D 4. Isolate Supernatant Filter supernatant with a chemically inert (e.g., PTFE) syringe filter. C->D Remove fine particulates E 5. Dilute & Analyze Dilute the clear filtrate into mobile phase and quantify using HPLC-UV. D->E Prepare for analysis F 6. Calculate Solubility Determine concentration against a standard calibration curve. E->F Convert signal to concentration

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Step-by-Step Methodology

This protocol is designed to be a self-validating system. The visual confirmation of excess solid after equilibration (Step 2.3) is a critical checkpoint that ensures a true saturated state was achieved.

Materials and Reagents:

  • This compound (solid)

  • Anhydrous DMSO and other organic solvents of interest

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Chemically inert 0.22 µm syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

Protocol:

  • Preparation of the Slurry: 1.1. Weigh approximately 5-10 mg of this compound into a glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve. 1.2. Add a precise volume (e.g., 1.0 mL) of the chosen solvent (e.g., DMSO) to the vial. 1.3. Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration: 2.1. Place the vials on an orbital shaker or rotator set to a consistent, moderate speed. 2.2. Incubate at a constant temperature (e.g., 25 °C) for a minimum of 24 hours. A longer period (48 hours) is recommended to ensure equilibrium is fully reached for poorly soluble compounds. 2.3. Trustworthiness Check: After the incubation period, visually inspect each vial to confirm that a small amount of undissolved solid remains. If all the solid has dissolved, the experiment is invalid for that replicate and must be repeated with more starting material.

  • Separation of Undissolved Solid: 3.1. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid. This step minimizes the amount of solid that could clog the subsequent filter.[5] 3.2. Carefully draw the supernatant into a syringe. 3.3. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean collection vial. The choice of a chemically inert filter is crucial to prevent the compound from adsorbing to the filter material, which would lead to an underestimation of solubility.[5]

  • Quantification by HPLC: 4.1. Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the mobile phase.[5] 4.2. Run the standards on the HPLC-UV system to generate a calibration curve of peak area versus concentration. The curve must have an R² value > 0.99 for accuracy. 4.3. Analyze Samples: Accurately dilute a small aliquot of the filtered saturated solution into the mobile phase to bring its concentration within the linear range of the calibration curve. 4.4. Inject the diluted sample onto the HPLC and record the peak area.

  • Data Calculation and Reporting: 5.1. Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. 5.2. Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the original solvent. 5.3. Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.[5]

Conclusion

While this compound is qualitatively described as slightly soluble in DMSO and methanol, this guide underscores the critical need for precise, experimental determination of its equilibrium solubility for any rigorous scientific application. The molecule's hybrid structure—a polar purine core with a nonpolar benzyl group—dictates a nuanced solubility profile that favors polar aprotic solvents. By employing the authoritative shake-flask protocol detailed herein, researchers can generate reliable, high-quality solubility data, ensuring the accuracy of stock solution concentrations and the integrity of subsequent experimental results in drug discovery and chemical biology workflows.

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • PubMed Central. (n.d.). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs.
  • ResearchGate. (2021, August 5). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
  • SciSpace. (2010). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
  • Cayman Chemical. (n.d.). 6-Chloropurine - PRODUCT INFORMATION.

Sources

Elucidating the Kinase Inhibitor Mechanism of Action for 7-Benzyl-6-chloro-7H-purine: A Strategic Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The purine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous approved kinase inhibitors by mimicking the endogenous ATP ligand. This guide presents a comprehensive, multi-phased strategic framework for the systematic characterization of 7-Benzyl-6-chloro-7H-purine, a novel compound with therapeutic potential as a kinase inhibitor. We provide a detailed roadmap for researchers and drug development professionals, beginning with initial target identification through broad biochemical screening, progressing to in-depth mechanistic studies to determine the mode of inhibition, and culminating in essential validation within a physiologically relevant cellular context. This document serves as both a theoretical guide and a practical handbook, complete with detailed experimental protocols, the rationale behind methodological choices, and data interpretation strategies, designed to rigorously elucidate the compound's mechanism of action from molecule to cell.

Part 1: Foundational Analysis and Rationale for Investigation

The Purine Scaffold: A Proven Template for Kinase Inhibition

Protein kinases constitute one of the most critical enzyme families targeted in drug discovery, particularly in oncology. Their central role in signal transduction pathways makes them prime targets for therapeutic intervention. The ATP-binding site of kinases, while highly conserved across the kinome, offers opportunities for the design of specific inhibitors. Purine analogs, such as this compound, are of significant interest because their core structure mimics the adenine ring of ATP. This inherent structural similarity provides a strong starting point for achieving potent binding to the kinase hinge region, a critical anchoring point for ATP. The strategic placement of substituents on the purine ring, such as the 6-chloro and 7-benzyl groups, is hypothesized to confer selectivity and enhance potency by exploiting unique features of the target kinase's binding pocket.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before embarking on biological evaluation.

PropertyValueSource
Molecular Formula C₁₂H₉ClN₄PubChem[1]
Molecular Weight 244.68 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1928-77-4PubChem[1][2]
Core Hypothesis and Strategic Objectives

Based on its purine core, we hypothesize that This compound functions as an ATP-competitive kinase inhibitor . The primary objectives of the research plan outlined herein are:

  • To identify the primary kinase target(s) of the compound and determine its selectivity profile across the human kinome.

  • To definitively establish its mechanism of inhibition (e.g., ATP-competitive).

  • To validate its target engagement and functional activity in a cellular environment.

This systematic approach ensures that a comprehensive data package is generated, providing a robust foundation for any subsequent lead optimization and preclinical development.

Part 2: Phase 1 - Target Identification and Potency Assessment

The initial phase is designed to cast a wide net to identify which of the 500+ human kinases the compound interacts with. This is achieved through high-throughput biochemical screening.

Rationale for Broad Kinase Panel Screening

A broad kinase panel screen is the cornerstone of modern inhibitor profiling. Its purpose is twofold: first, to identify high-affinity primary targets (on-targets), and second, to reveal potential liabilities by identifying unintended targets (off-targets). Early knowledge of off-target interactions is critical for predicting potential toxicities and guiding structure-activity relationship (SAR) studies to engineer greater selectivity. We select a luminescence-based assay for its high sensitivity, broad applicability across different kinases, and scalability for high-throughput formats.[3]

Experimental Workflow: High-Throughput Kinase Profiling

The screening process follows a logical progression from a single high-concentration screen to detailed dose-response analysis for hit validation.

G cluster_0 Phase 1: Biochemical Screening A Compound Preparation (this compound in DMSO) B Primary Screen (e.g., 10 µM single concentration) vs. Broad Kinase Panel A->B C Data Analysis (Calculate % Inhibition) B->C D Hit Selection (Define threshold, e.g., >75% Inhibition) C->D E Dose-Response Assay (10-point curve for selected hits) D->E F IC50 Determination (Quantify compound potency) E->F

Caption: Workflow for initial kinase target identification and validation.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay for Profiling

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[4] Its universal nature makes it suitable for a wide range of kinases.[3]

  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare ATP and substrate solutions at 2x the final desired concentration (typically at the Kₘ for each).

  • Compound Plating: Serially dilute this compound in DMSO. For a 10-point dose-response, a 3-fold dilution series starting from 100 µM is common. Dispense a small volume (e.g., 1 µL) of the DMSO dilutions into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add the target kinase, diluted in assay buffer, to each well. Allow a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit the compound to bind to the kinase.[4]

  • Initiate Kinase Reaction: Add the ATP/substrate mixture to all wells to start the reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature. The duration must be within the linear range of the reaction, avoiding substrate depletion.[3]

  • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to produce light. Incubate for 30 minutes.

  • Signal Quantification: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Normalize the data using the controls (% Inhibition = 1 - [(Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme)]) * 100. Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]

Data Interpretation: Hypothetical Screening Results

Following the screening cascade, the data can be summarized to highlight potent and selective hits.

Target Kinase% Inhibition @ 10 µMIC₅₀ (nM)Kinase Family
Kinase A 98%35Tyrosine Kinase
Kinase B 95%78Tyrosine Kinase
Kinase C65%1,200Ser/Thr Kinase
Kinase D21%>10,000Ser/Thr Kinase
Kinase E8%>10,000Lipid Kinase

Part 3: Phase 2 - Elucidation of the Inhibition Mechanism

With primary targets identified, the next phase focuses on understanding how the compound inhibits the kinase.

Rationale for Mechanism of Action (MoA) Studies

Determining the MoA is crucial for drug development. ATP-competitive inhibitors, the most common class, bind in the same pocket as ATP. Understanding this interaction confirms our initial hypothesis and provides a clear path for rational, structure-based design to improve potency and selectivity.[6] We will use enzyme kinetics to probe the relationship between our inhibitor and the ATP substrate.

G cluster_0 Kinase MoA Determination cluster_1 Observe IC50 Shift cluster_2 Conclusion start Vary [ATP] no_shift No Change in IC50 start->no_shift If shift Increase in IC50 start->shift If non_comp Non-Competitive no_shift->non_comp comp ATP-Competitive shift->comp

Caption: Logic diagram for determining ATP-competitive inhibition.

Step-by-Step Protocol: ATP Competition Assay
  • Assay Setup: Use the same ADP-Glo™ assay format as in Phase 1.

  • Varying ATP: Prepare multiple batches of the ATP/substrate mix. Keep the substrate concentration constant (at its Kₘ) but vary the ATP concentration, for example: Kₘ ATP, 5x Kₘ ATP, 10x Kₘ ATP, and 50x Kₘ ATP.

  • Inhibitor Titration: For each ATP concentration, perform a full 10-point dose-response curve for this compound.

  • Data Acquisition: Run the kinase reaction and measure luminescence as previously described.

  • Analysis: Calculate the IC₅₀ value for the inhibitor at each ATP concentration. If the compound is ATP-competitive, the apparent IC₅₀ will increase as the concentration of ATP increases, because more inhibitor is required to compete with the higher concentration of the natural substrate. A non-competitive or allosteric inhibitor's IC₅₀ would remain largely unchanged.[3]

Structural Elucidation via X-ray Crystallography

The definitive method for visualizing the binding mode is to solve the co-crystal structure of the inhibitor bound to its target kinase.[6][7] This provides atomic-level detail of the interactions driving affinity and selectivity.

Step-by-Step Protocol: Kinase-Inhibitor Co-crystallization
  • Protein Expression and Purification: Express the catalytic domain of the target kinase (e.g., Kinase A) in a suitable system (e.g., E. coli or insect cells) and purify to >95% homogeneity.

  • Complex Formation: Incubate the purified kinase with a molar excess (e.g., 3-5 fold) of this compound to ensure saturation of the binding site.

  • Crystallization Screening: Use robotic screening of hundreds of crystallization conditions (varying pH, precipitant, and additives) in sitting-drop vapor diffusion plates to identify initial crystal "hits".

  • Crystal Optimization: Refine the initial hit conditions by varying reagent concentrations to grow larger, single, diffraction-quality crystals.

  • Data Collection: Cryo-protect a crystal and flash-freeze it in liquid nitrogen.[7] Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known kinase structure. Build the inhibitor into the resulting electron density map and refine the model to yield a high-resolution view of the binding pose.[8][9]

Part 4: Phase 3 - Validation in a Cellular Context

Demonstrating biochemical potency is not enough; an inhibitor must be able to enter a cell, engage its target in the complex intracellular environment, and elicit a functional response.[10] Many potent biochemical inhibitors fail in cell-based assays due to poor permeability, rapid efflux, or off-target effects.[10]

Experimental Workflow: Cellular Validation

G cluster_0 Phase 3: Cellular Validation A 1. Target Engagement (Does the compound bind its target in a cell?) NanoBRET™ Assay B 2. Pathway Inhibition (Does binding inhibit kinase function?) Phosphorylation Assay (Western/ELISA) A->B Confirm C 3. Phenotypic Effect (Does pathway inhibition affect cell fate?) Cell Proliferation Assay B->C Confirm

Caption: A sequential workflow for validating inhibitor activity in cells.

Step-by-Step Protocol: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a target protein in live cells.[11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the same pocket.

  • Cell Line Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding for the target kinase (e.g., Kinase A) fused to NanoLuc® luciferase.

  • Assay Plating: Seed the transfected cells into a 96-well or 384-well white assay plate.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer at a pre-determined concentration.

  • Substrate Addition & Reading: Add the NanoLuc® substrate, furimazine, and immediately measure both the donor (luciferase, ~450 nm) and acceptor (tracer, >600 nm) emission signals.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An effective inhibitor will displace the fluorescent tracer from the kinase, leading to a decrease in the BRET signal. Plotting the BRET ratio against inhibitor concentration allows for the determination of a cellular IC₅₀, reflecting target occupancy.[11]

Step-by-Step Protocol: Cellular Phosphorylation Assay

This assay provides direct evidence of functional kinase inhibition by measuring the phosphorylation status of a known downstream substrate.[11][12]

  • Cell Treatment: Select a cell line where the target kinase signaling pathway is active. Treat cells with various concentrations of this compound for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Quantification (ELISA method): Use a sandwich ELISA kit specific for the phosphorylated substrate. Add cell lysates to wells coated with a capture antibody for the total substrate protein. Detect the phosphorylated fraction using a phospho-site-specific primary antibody followed by an HRP-conjugated secondary antibody.

  • Data Analysis: The signal is proportional to the amount of phosphorylated substrate. A potent inhibitor will cause a dose-dependent decrease in the signal.

Visualizing the Mechanism: Kinase Signaling Pathway Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseA Kinase A (Target) Receptor->KinaseA Activates Substrate Substrate KinaseA->Substrate Phosphorylates pSubstrate p-Substrate (Active) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Leads to Inhibitor 7-Benzyl-6-chloro- 7H-purine Inhibitor->KinaseA Inhibits ATP Binding

Caption: Inhibition of a signaling pathway by this compound.

Part 5: Summary and Future Directions

This guide has outlined a rigorous, phased approach to fully characterize the mechanism of action of this compound as a kinase inhibitor. By progressing from broad biochemical profiling to specific MoA studies and finally to essential cellular validation, this framework generates a comprehensive dataset that robustly defines the compound's biological activity.

Summary of Expected Data:

PhaseKey Experiment(s)Primary OutputInterpretation
1: Profiling Broad Kinase Panel ScreenIC₅₀ values vs. kinomeIdentifies on- and off-targets; defines potency and selectivity.
2: MoA ATP Competition AssayShift in IC₅₀ with [ATP]Confirms (or refutes) ATP-competitive binding mechanism.
X-ray Crystallography3D structure of complexReveals atomic interactions and provides basis for rational design.
3: Cellular NanoBRET™ AssayCellular IC₅₀Confirms cell permeability and target engagement in a live cell.
Phospho-Substrate AssayInhibition of signalingValidates functional inhibition of the downstream pathway.
Proliferation AssayAnti-proliferative EC₅₀Links target inhibition to a relevant cellular phenotype.

Upon successful completion of this workflow, the next steps would involve using the structural and SAR data to initiate a lead optimization program to further improve potency, selectivity, and drug-like properties, followed by pharmacokinetic studies and evaluation in in vivo models of disease.

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]
  • Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. PubMed. [Link]
  • Cell-based Kinase Assays. Profacgen. [Link]
  • Cell-based test for kinase inhibitors. (2020-11-26). INiTS. [Link]
  • Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. [Link]
  • Protein Kinase A - inhibitor complex X-ray structures reveal major binding modes. Diamond Light Source. [Link]
  • Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes.
  • Biochemical kinase assay to improve potency and selectivity. (2021-03-25). Domainex. [Link]
  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). Reaction Biology. [Link]
  • X-ray crystallographic analyses of 14 IPMK inhibitor complexes. (2024-05-09). PubMed - NIH. [Link]
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One - Research journals. [Link]
  • X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. PMC. [Link]
  • This compound. PubChem. [Link]
  • 7-benzyl-2,6-dichloro-7H-purine. PubChem. [Link]

Sources

A Technical Guide to the Synthesis and Evaluation of 7-Benzyl-6-chloro-7H-purine Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Purine Scaffold in Oncology

Purine analogues represent a cornerstone in the edifice of modern chemotherapy. Their structural resemblance to endogenous purine nucleobases allows them to function as antimetabolites, effectively disrupting critical cellular processes such as DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1] This mechanism has proven particularly potent against the rapidly proliferating cells characteristic of cancer.[1]

Within this broad class of compounds, the 7-substituted-6-chloropurine scaffold serves as a particularly versatile and privileged core structure for medicinal chemists. The chlorine atom at the C6 position is an excellent leaving group, amenable to nucleophilic substitution, thus providing a strategic handle for introducing a diverse array of functional groups to probe structure-activity relationships (SAR).[2] The N7 position, as opposed to the more common N9 substitution, offers a distinct vector for molecular exploration, influencing solubility, metabolic stability, and target engagement. Specifically, the introduction of a benzyl group at N7 can enhance hydrophobic interactions within target protein binding pockets and modulate the electronic properties of the purine ring system.

This guide provides an in-depth technical overview of the synthesis, characterization, and biological evaluation of 7-Benzyl-6-chloro-7H-purine derivatives. It is intended for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed and innovative anticancer research.

Core Synthesis Strategy: Building the this compound Nucleus

The construction of the target purine system is most effectively achieved through a multi-step sequence starting from readily available pyrimidine precursors. This approach offers superior flexibility for diversification compared to direct alkylation of 6-chloropurine, which often yields a mixture of N7 and N9 isomers that can be challenging to separate. Our recommended pathway begins with 4,6-dichloro-5-nitropyrimidine, a versatile starting material for building the fused imidazole ring of the purine.

The overall synthetic workflow is depicted below.

G cluster_0 Synthesis Phase cluster_1 Diversification & Evaluation A 4,6-Dichloro-5-nitropyrimidine B Reduction of Nitro Group (e.g., SnCl2) A->B C 5-Amino-4,6-dichloropyrimidine B->C D Cyclization with Triethyl Orthoformate (Forms Imidazole Ring) C->D E 6-Chloro-9H-purine (Intermediate) D->E F Benzylation (Benzyl Bromide, Base) E->F G This compound (Core Scaffold) F->G H Nucleophilic Substitution at C6 (e.g., Amines, Thiols) G->H To Diversification I Library of C6-Substituted Derivatives H->I J Purification & Characterization (HPLC, NMR, MS) I->J K In Vitro Anticancer Screening (e.g., SRB, MTT assays) J->K L Structure-Activity Relationship (SAR) Analysis K->L G Start 4,6-Dichloro-5-nitropyrimidine Reagent1 SnCl2·2H2O Ethanol, Reflux Intermediate1 5-Amino-4,6-dichloropyrimidine Start->Intermediate1 Step 1: Nitro Reduction Reagent2 1. Triethyl Orthoformate, Ac2O 2. Formic Acid Intermediate2 6-Chloro-9H-purine Intermediate1->Intermediate2 Step 2: Cyclization Reagent3 Benzyl Bromide K2CO3, DMF Product This compound Intermediate2->Product Step 3: Benzylation Reagent4 R-NH2 (Diverse Amines) Base, e.g., DIPEA Final_Derivatives C6-Amino-Substituted Derivatives Product->Final_Derivatives Step 4: Diversification

Caption: Key chemical transformations in the synthesis.

  • Step 1: Reduction of the Nitro Group. The synthesis commences with the reduction of 4,6-dichloro-5-nitropyrimidine. Stannous chloride (SnCl₂) in ethanol is the reagent of choice for this transformation. [2]It is a reliable and selective method that cleanly reduces the nitro group to the corresponding amine without affecting the chloro substituents on the pyrimidine ring, yielding 5-amino-4,6-dichloropyrimidine. This amino group is now poised for the subsequent cyclization step.

  • Step 2: Imidazole Ring Formation (Cyclization). The formation of the purine's second ring is achieved by reacting the diamine intermediate with a one-carbon source. A common and effective method involves heating with triethyl orthoformate in the presence of an acid catalyst, such as para-toluenesulfonic acid or simply acetic anhydride followed by formic acid. [2]This reaction proceeds via formylation of the amino group followed by intramolecular cyclization and dehydration to afford the 6-chloro-9H-purine intermediate.

  • Step 3: Regioselective Benzylation. This is the most critical step for establishing the desired N7-substitution. The alkylation of 6-chloropurine can occur at either the N7 or N9 position of the imidazole ring. To favor N7 substitution, the reaction conditions must be carefully controlled. Using a polar aprotic solvent like DMF and a carbonate base (e.g., K₂CO₃) with benzyl bromide typically directs the alkylation towards the N7 position. The rationale lies in the kinetic versus thermodynamic control of the reaction; the N7 position is often the kinetically favored site for alkylation under these conditions. The product is the core scaffold, this compound. [3]

  • Step 4: Diversification via Nucleophilic Aromatic Substitution. With the core scaffold in hand, the C6-chloro group is activated for nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents. Reacting the scaffold with primary or secondary amines, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), provides access to a library of 6-amino-substituted derivatives. [2]This step is crucial for exploring the SAR of the compound series.

Detailed Experimental Protocol: Synthesis of 6-(4-Fluorobenzylamino)-7-benzyl-7H-purine

This protocol provides a representative example of the synthesis and diversification process.

Materials:

  • 6-Chloro-7-benzyl-7H-purine (core scaffold)

  • 4-Fluorobenzylamine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 6-chloro-7-benzyl-7H-purine (1.0 eq) in n-butanol (10 mL per mmol of starting material), add 4-fluorobenzylamine (1.2 eq) and DIPEA (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 118°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).

  • Characterization: Combine the pure fractions and remove the solvent to yield the final product as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized derivatives must be evaluated for their anticancer activity to identify promising lead compounds.

In Vitro Cytotoxicity Screening

The primary evaluation involves screening the compounds against a panel of human cancer cell lines. Common choices include:

  • MCF-7: Breast adenocarcinoma

  • HCT116: Colon carcinoma [1]* Huh7: Hepatocellular carcinoma [1][2]* K562: Chronic myelogenous leukemia [4] The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity. [1]It measures cell density based on the staining of total cellular protein. From the dose-response curves generated, the IC₅₀ value (the concentration required to inhibit cell growth by 50%) is calculated for each compound.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is fundamental to optimizing the lead compound. By comparing the IC₅₀ values of different derivatives, researchers can deduce the influence of specific structural modifications on anticancer potency. [5] Table 1: Representative SAR Data for C6-Substituted 7-Benzyl-7H-purine Derivatives

Compound IDC6-Substituent (R-group)IC₅₀ vs. HCT116 (µM)IC₅₀ vs. MCF-7 (µM)
1 4-Fluorobenzylamino5.27.8
2 3,4-Dichlorobenzylamino1.82.5
3 4-(Trifluoromethyl)benzylamino0.91.3
4 Cyclohexylamino15.7> 25
5 Morpholino> 50> 50
5-FU (Control) -3.54.1

Note: Data are hypothetical and for illustrative purposes, based on trends observed in the literature.[1][2]

From this representative data, several key insights can be drawn:

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents at C6 (Compounds 1-3) are clearly favored over aliphatic (Compound 4) or simple heterocyclic (Compound 5) groups, indicating the importance of potential π-π stacking or hydrophobic interactions.

  • Electronic Effects: The introduction of electron-withdrawing groups on the benzylamino moiety significantly enhances potency. The activity increases in the order: 4-Fluoro < 3,4-Dichloro < 4-Trifluoromethyl. This suggests that the electronic properties of this substituent are critical for target engagement.

Mechanism of Action: A Plausible Pathway

While the precise target can vary, many purine analogues function by inducing apoptosis. They can act as inhibitors of key enzymes like cyclin-dependent kinases (CDKs) or interfere with DNA replication, leading to cellular stress and the activation of the intrinsic apoptotic pathway. [1]

G Drug 7-Benzyl-Purine Derivative Target Cellular Target (e.g., Kinase, Polymerase) Drug->Target Inhibition Stress Cellular Stress / DNA Damage Target->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible apoptotic pathway induced by purine analogs.

Conclusion and Future Directions

The this compound scaffold is a highly tractable and promising starting point for the development of novel anticancer agents. The synthetic routes are well-established and allow for extensive diversification at the C6 position, which has been shown to be a critical determinant of biological activity. Future work should focus on expanding the library of derivatives to further refine the SAR, exploring substitutions on the N7-benzyl ring, and undertaking detailed mechanism-of-action studies for the most potent compounds to identify their precise molecular targets. This systematic approach, combining rational design, robust chemical synthesis, and thorough biological evaluation, holds significant promise for advancing the next generation of purine-based cancer therapeutics.

References

  • Ginalska, G. et al. (2015). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules.
  • Vanda, D. et al. (2015). Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids. ACS Combinatorial Science.
  • Vanda, D. et al. (2015). Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids. ACS Combinatorial Science.
  • Vanda, D. et al. (2018). Synthesis of Novel N 9 -Substituted Purine Derivatives from Polymer Supported α-Amino Acids. ResearchGate.
  • Yadav, G. et al. (2009). Synthesis and antimicrobial evaluation of some new substituted purine derivatives. Bioorganic & Medicinal Chemistry.
  • Reddy, C. S. et al. (2013). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
  • Al-Ostath, A. et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of the Iranian Chemical Society.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Al-Ostath, A. et al. (2020). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ResearchGate.
  • Liu, M. C. et al. (2005). Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues. Nucleosides, Nucleotides & Nucleic Acids.
  • Tan, M. L. et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules.

Sources

An In-depth Technical Guide to the Biological Activity of 7-Benzyl-6-chloro-7H-purine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of 7-Benzyl-6-chloro-7H-purine and its diverse analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Purine Scaffold in Modern Drug Discovery

Purine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for numerous life-saving drugs.[1] The purine scaffold is a critical motif in molecules designed to interfere with nucleic acid metabolism or cellular signaling pathways.[1] As such, purine analogs have been extensively developed as antimetabolites for anticancer therapies, where they disrupt DNA synthesis in rapidly dividing cancer cells, and as antiviral agents that inhibit viral replication.[1][2]

Among the vast family of purine derivatives, the 6-chloropurine moiety stands out as a particularly versatile intermediate.[1][3] The chlorine atom at the 6-position is an excellent leaving group, facilitating nucleophilic substitution reactions to generate extensive libraries of 6-substituted purine analogs with diverse biological functions. This guide focuses specifically on N-7 benzylated 6-chloropurine derivatives, a class of compounds demonstrating significant potential in oncology and virology.

Synthesis and Chemical Derivatization

The synthetic versatility of the 6-chloropurine core allows for systematic modification at various positions of the purine ring, enabling the exploration of structure-activity relationships (SAR). The benzyl group at the N-7 position and the chloro group at the C-6 position are key handles for chemical modification.

General Synthetic Strategy

A common approach to synthesizing N-substituted and C-6-substituted purine analogs begins with a commercially available dichlorinated purine precursor. The N-7 position can be selectively alkylated, for instance with benzyl bromide, to yield the 7-benzyl-2,6-dichloro-7H-purine intermediate.[4][5] The greater reactivity of the chlorine atom at the C-6 position allows for selective nucleophilic aromatic substitution with various amines, thiols, or alcohols, while the C-2 chlorine remains intact or can be substituted under different reaction conditions.

G cluster_synthesis General Synthesis of 7-Benzyl-6-Substituted-Purine Analogs Start 2,6-Dichloropurine Step1 N7-Benzylation (e.g., Benzyl Bromide, Base) Start->Step1 Intermediate1 7-Benzyl-2,6-dichloro-7H-purine Step1->Intermediate1 Step2 Selective C6 Nucleophilic Substitution (e.g., R-NH2, R-SH) Intermediate1->Step2 Product Diverse 7-Benzyl-6-substituted-purine Analogs Step2->Product

Caption: General synthetic workflow for producing diverse 7-benzyl-6-substituted-purine analogs.

Biological Activities and Therapeutic Potential

Analogs derived from the this compound scaffold have demonstrated a broad spectrum of biological activities, most notably in the fields of oncology and virology.

Anticancer Activity

The primary mechanism by which purine analogs exert their anticancer effects is through their action as antimetabolites.[1] By mimicking endogenous purines, they can be incorporated into DNA and RNA, or they can inhibit key enzymes involved in nucleic acid synthesis, ultimately leading to the disruption of DNA replication and cell cycle arrest in rapidly proliferating cancer cells.

Numerous studies have highlighted the potent cytotoxic effects of 6,9-disubstituted and 6,8,9-trisubstituted purine analogs against a panel of human cancer cell lines.[2][6] For instance, a series of 6-(4-substituted piperazin-1-yl)-9-(4-substituted benzyl)purines showed promising cytotoxic activities against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, with some compounds exhibiting IC₅₀ values in the nanomolar range.[2] Notably, analogs such as 6-(4-(4-trifluoromethylphenyl)piperazine) and 6-(4-(3,4-dichlorophenyl)piperazine) derivatives displayed cytotoxic bioactivity comparable or superior to established chemotherapeutic agents like 5-Fluorouracil and Fludarabine against hepatocellular carcinoma cells.[2][6]

Compound Scaffold Substitution Cell Line IC₅₀ (µM) Reference
6,9-disubstituted purineC6: 4-(p-tolyl)piperazine, N9: BenzylHuh7 (Liver)0.13[2]
6,9-disubstituted purineC6: 4-(4-CF₃-phenyl)piperazine, N9: BenzylHuh7 (Liver)0.08[2]
6,8,9-trisubstituted purineC6: 4-(p-tolyl)piperazine, C8: Ph-O-Ph, N9: CyclopentylHuh7 (Liver)0.05[6]
6,8,9-trisubstituted purineC6: 4-phenylpiperazine, C8: Ph-O-Ph, N9: CyclopentylHCT116 (Colon)0.07[6]

Table 1: Representative cytotoxic activities of substituted purine analogs against human cancer cell lines.

Antiviral Activity

The 6-chloropurine moiety is a crucial pharmacophore for antiviral activity.[7] Its electrophilic nature is hypothesized to allow for the formation of a covalent bond with target viral enzymes, leading to effective and potentially irreversible inhibition.[7] Nucleoside analogs containing 6-chloropurine have shown efficacy against a range of DNA and RNA viruses.

  • Anti-SARS-CoV Activity: Nucleoside analogs featuring a 6-chloropurine base have exhibited promising activity against SARS-CoV, comparable to known agents like mizoribine and ribavirin.[7]

  • Anti-Herpesvirus Activity: 6-chloropurine arabinoside has demonstrated potent activity against varicella-zoster virus (VZV), with its mechanism dependent on phosphorylation by the VZV-induced thymidine kinase (TK).[8] It also shows moderate activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2).[8]

  • Anti-HIV Activity: 6-benzyl analogs of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) have been developed as potent and selective inhibitors of HIV-1 replication.[9]

The antiviral mechanism often involves intracellular phosphorylation of the nucleoside analog to its triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral polymerases, thus halting viral replication.[7]

G cluster_antiviral Antiviral Mechanism of 6-Chloropurine Nucleoside Analogs Analog 6-Chloropurine Nucleoside Analog Cell Host/Infected Cell Analog->Cell Uptake Kinase Viral or Cellular Kinases Analog->Kinase Phosphorylation MonoP Analog Monophosphate Kinase->MonoP DiP Analog Diphosphate MonoP->DiP Phosphorylation TriP Analog Triphosphate DiP->TriP Phosphorylation Polymerase Viral RNA/DNA Polymerase TriP->Polymerase Competitive Inhibition Inhibition Inhibition of Viral Replication Polymerase->Inhibition

Caption: Proposed mechanism of action for antiviral 6-chloropurine nucleoside analogs.

Structure-Activity Relationships (SAR)

Systematic modification of the 7-benzyl-6-chloropurine scaffold has revealed several key SAR trends that govern biological activity.

  • The C-6 Position: The chlorine atom is critical for activity, likely due to its role as a good leaving group and its potential for covalent bond formation.[7] Replacing it with weaker leaving groups, such as methoxy or methylthio, diminishes antiviral activity.[7] For anticancer activity, substitution with bulky piperazine moieties containing various phenyl groups has proven highly effective.[2][6]

  • The N-7 and N-9 Positions: While this guide focuses on N-7 benzylated compounds, studies on related N-9 substituted analogs show that the nature of the substituent (e.g., benzyl, cyclopentyl) significantly impacts cytotoxic potency.[2][6] The substitution pattern on the benzyl ring itself offers a further avenue for optimization.

  • The C-8 Position: In 6,8,9-trisubstituted purines, the introduction of a large, hydrophobic group like a phenoxyphenyl moiety at C-8 can dramatically enhance anticancer activity.[6]

  • Sugar Moiety (for Nucleoside Analogs): In antiviral nucleoside analogs, the type of sugar and the protection state of its hydroxyl groups are critical. For instance, an unprotected 5'-hydroxyl group was found to be important for anti-SARS-CoV activity, suggesting it is a substrate for intracellular phosphorylation.[7]

N7_label N-7 Position: - Benzyl group enhances binding. - Substitution on benzyl ring  modulates activity. C6_label C-6 Position: - Cl is a key reactive handle. - Substitution with bulky groups  (e.g., piperazines) boosts  anticancer activity. C8_label C-8 Position: - Substitution with large  hydrophobic groups can  increase potency. N9_label N-9 Position: - Often substituted in related  analogs (e.g., cyclopentyl)  to enhance activity.

Caption: Key Structure-Activity Relationship (SAR) sites on the purine scaffold.

Key Experimental Protocols

Reproducible and robust experimental design is fundamental to the evaluation of novel chemical entities. The following are standardized protocols used in the assessment of 6-chloropurine analogs.

General Protocol for Synthesis of 6-(Substituted-piperazin-1-yl)-9-benzyl-9H-purine

This protocol is a representative example for generating analogs for screening.

  • Step A: Benzylation: Dissolve 6-chloro-9H-purine in a suitable solvent like DMF. Add a base (e.g., K₂CO₃) followed by the appropriate benzyl bromide derivative. Stir the reaction at room temperature until completion (monitored by TLC).

  • Step B: Nucleophilic Substitution: To the crude 6-chloro-9-benzyl-9H-purine intermediate, add the desired substituted piperazine (typically 1.1-1.5 equivalents) and a base such as triethylamine.

  • Reaction Conditions: Heat the mixture in a sealed tube or under reflux (e.g., 80-125 °C) for several hours.[6]

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6][10]

Protocol for In Vitro Cytotoxicity Evaluation (SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells from the desired cancer cell line (e.g., Huh7, HCT116) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized purine analogs in the culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.

  • Staining: Wash the plates with water to remove TCA and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Wash and Solubilization: Remove the unbound SRB by washing with 1% acetic acid and allow the plates to air dry. Add Tris base solution to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance (optical density) at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

G cluster_srb SRB Cytotoxicity Assay Workflow A 1. Plate Cells in 96-well plate B 2. Add Test Compounds (Serial Dilutions) A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Fix Cells (Cold TCA) C->D E 5. Stain with SRB (Binds to protein) D->E F 6. Wash & Solubilize Dye (Tris Base) E->F G 7. Read Absorbance (Plate Reader) F->G H 8. Calculate IC50 Value G->H

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a promising and versatile class of compounds with significant therapeutic potential. The ease of chemical modification at the C-6 and other positions allows for the generation of large, diverse chemical libraries for screening. Research has clearly demonstrated potent anticancer and antiviral activities, with several analogs showing efficacy superior to existing clinical drugs in preclinical models.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent analogs to better understand their therapeutic effects and potential off-target toxicities.

  • Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Exploration of Novel Substitutions: Designing and synthesizing novel analogs with unique substitutions at the C-2, C-8, and benzyl ring positions to further refine the structure-activity relationships and discover compounds with improved potency and selectivity.

The continued exploration of this chemical space holds great promise for the development of next-generation therapies for cancer and viral infections.

References

  • Minakawa, N., et al. (2005). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central.
  • Pharmaffiliates. (n.d.). The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis. pharmaffiliates.com.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Głuch-Lutwin, M., et al. (2018). Synthesis of N-7-Substituted Purines from Imidazole Precursors. MDPI.
  • El-Meguid, M. A., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health.
  • Vince, R., & Lee, S. (1990). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Journal of Medicinal Chemistry.
  • Hu, Y. L., Liu, X., & Lu, M. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society.
  • National Center for Biotechnology Information. (n.d.). 9-benzyl-6-chloro-9H-purine. PubChem Compound Database.
  • Srivastava, P. C., & Robins, R. K. (1983). Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. Journal of Medicinal Chemistry.
  • Reddy, T. S., et al. (2016). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
  • Rayala, R., et al. (2014). Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells. ChemMedChem.
  • Hitchings, G. H., & Elion, G. B. (1958). 6-chloropurine. Google Patents.
  • Stepanova, D. S., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI.
  • Ealick, S. E., et al. (2008). Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. Journal of Medicinal Chemistry.
  • Gaonkar, S., et al. (2018). Synthesis and in vitro anticancer activity of 6-chloro-7-methyl-5 H -[1][7][11]thiadiazolo[3,2- a ]pyrimidin-5-one derivatives: molecular docking and interaction with bovine serum albumin. Journal of Taibah University for Science.
  • National Center for Biotechnology Information. (n.d.). 7-benzyl-2,6-dichloro-7H-purine. PubChem Compound Database.
  • Miyasaka, T., et al. (1995). Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents. Journal of Medicinal Chemistry.
  • Sidwell, R. W., et al. (1973). In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates. Antimicrobial Agents and Chemotherapy.
  • Ruggeri, R. B., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry.
  • Abdel-Meguid, M. A., et al. (2021). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ResearchGate.
  • Asare, K. O., et al. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI.
  • Filyuk, O. V., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health.

Sources

A Comprehensive Technical Guide to the Purity Analysis and Characterization of 7-Benzyl-6-chloro-7H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis and structural characterization of 7-Benzyl-6-chloro-7H-purine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2] The methodologies detailed herein are designed to furnish researchers, quality control analysts, and drug development professionals with a robust, self-validating analytical workflow. This document moves beyond procedural recitation to explain the scientific rationale behind the selection of each technique, ensuring a deep understanding of the data generated. The protocols are grounded in established principles of analytical chemistry and adhere to internationally recognized validation standards, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5][6]

Introduction: The Analytical Imperative

This compound (C₁₂H₉ClN₄) is a purine derivative characterized by a benzyl group at the N7 position and a chlorine atom at the C6 position.[7][8] The strategic placement of the chloro and benzyl moieties makes this molecule a versatile intermediate for synthesizing a wide array of biologically active compounds. The chlorine at C6 serves as an excellent leaving group for nucleophilic substitution, while the benzyl group at N7 modulates solubility and can influence interactions with biological targets.

Given its role as a critical building block, the unequivocal confirmation of its identity and the stringent assessment of its purity are paramount. Undisclosed impurities, including isomers, starting materials, or by-products, can drastically impact the yield, safety, and efficacy of downstream products. This guide establishes a multi-technique approach to create a comprehensive analytical profile of the compound.

The Analytical Workflow: A Multi-Pronged Strategy

A single analytical technique is insufficient to fully characterize a compound. A truly robust analysis relies on the orthogonal application of multiple methods, where each technique provides a unique and complementary piece of information. Our workflow is designed to first confirm the molecule's identity and structure, then to quantify its purity with high confidence.

Caption: Overall Analytical Workflow for this compound.

Part 1: Structural Elucidation and Identity Confirmation

Before assessing purity, it is essential to confirm that the material in hand is indeed this compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Rationale: Mass spectrometry provides the most direct evidence of a compound's molecular weight, serving as the first critical checkpoint. Electrospray ionization (ESI) is the preferred technique for this moderately polar molecule as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺.

Expected Results:

  • Molecular Formula: C₁₂H₉ClN₄[7]

  • Monoisotopic Mass: 244.05 g/mol [7]

  • Expected Ion: The ESI-MS spectrum should exhibit a prominent ion cluster corresponding to [M+H]⁺ at m/z 245.06. A key diagnostic feature will be the isotopic pattern of chlorine: a signature doublet with a peak at m/z 245 (for ³⁵Cl) and a peak at m/z 247 (for ³⁷Cl) in an approximate 3:1 intensity ratio.

Experimental Protocol (E-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: Utilize an ESI source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Mode: Positive ion mode.

  • Analysis: Infuse the sample directly or via a simple flow injection. Scan a mass range of m/z 100-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Rationale: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of the molecule's connectivity and isomeric form. It is the most powerful tool for distinguishing between the N7-benzyl isomer and other potential isomers (e.g., N9-benzyl).

Expected ¹H NMR Signals (in CDCl₃, 300-500 MHz):

  • Purine Protons: Two singlets are expected for the purine core protons. Based on literature for similar purine structures, the H-2 and H-8 protons will appear in the aromatic region, typically δ 8.0-9.0 ppm.[9]

  • Benzyl Methylene Protons (-CH₂-): A characteristic singlet around δ 5.4-5.6 ppm, integrating to 2H.

  • Benzyl Aromatic Protons: A multiplet (or series of multiplets) between δ 7.2-7.4 ppm, integrating to 5H.

Expected ¹³C NMR Signals (in CDCl₃, 75-125 MHz):

  • Purine Carbons: Expect signals for the purine carbons, with the C6 carbon bearing the chlorine atom being significantly shifted. Quaternary carbons (C4, C5) and protonated carbons (C2, C8) will be distinguishable.[9]

  • Benzyl Carbons: A signal for the methylene carbon (~δ 48-50 ppm) and four signals for the aromatic carbons of the benzyl group (ipso, ortho, meta, para).[9]

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record ¹H, ¹³C, and consider 2D experiments like HSQC or HMBC for definitive assignment of all signals.

Part 2: Quantitative Purity Assessment

Once the structure is confirmed, the focus shifts to quantifying the compound's purity and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Rationale: Reversed-phase HPLC with UV detection is the primary method for determining the purity of non-volatile organic compounds. The purine ring system has a strong UV chromophore, making it highly amenable to detection. A gradient elution method is recommended to ensure the separation of the main peak from any earlier or later eluting impurities with different polarities.

HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidified mobile phase ensures sharp peak shape by suppressing silanol interactions.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures elution of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (PDA) 265 nmPurine derivatives typically exhibit strong absorbance around this wavelength. A photodiode array (PDA) detector is ideal for checking peak purity.[10]
Injection Vol. 10 µL

Experimental Protocol (HPLC):

  • Standard/Sample Prep: Prepare a stock solution of the sample in acetonitrile or a methanol/water mixture at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient program.

  • Purity Calculation: Determine purity by area percent calculation (Area of Main Peak / Total Area of All Peaks) x 100%. Use a PDA detector to assess peak purity across the main analyte peak.

Thermal Analysis (DSC/TGA): Solid-State Characterization

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the solid-state properties of the material. DSC can determine the melting point and detect solid-state impurities, while TGA quantifies the presence of residual solvents or water. Studies on other purine derivatives have demonstrated the utility of these techniques.[11][12][13][14][15]

Experimental Protocol (DSC/TGA):

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Method: Heat the sample from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere. A sharp endotherm is indicative of a pure crystalline solid.

  • TGA Method: Heat the sample from 25 °C to ~300 °C at 10 °C/min under nitrogen. Significant weight loss below 120 °C typically indicates the presence of residual solvent or water.

Elemental Analysis: Empirical Formula Verification

Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen. The results should match the theoretical values calculated from the molecular formula (C₁₂H₉ClN₄). This serves as a fundamental check of purity and composition. According to established guidelines, found values should be within ±0.4% of the calculated values.[16]

Theoretical Composition for C₁₂H₉ClN₄:

  • Carbon (C): 58.91%

  • Hydrogen (H): 3.71%

  • Nitrogen (N): 22.89%

Part 3: Method Validation and Trustworthiness

A core tenet of scientific integrity is the validation of the analytical methods used. The primary quantitative method, HPLC, must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[3][4][6]

Caption: Key Parameters for HPLC Method Validation per ICH Q2(R1).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by separating the main peak from all other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by preparing a series of standards and plotting a calibration curve.

  • Accuracy: The closeness of test results to the true value. Determined by spike/recovery studies.

  • Precision: The degree of scatter between a series of measurements. Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

Conclusion

The comprehensive analytical strategy detailed in this guide provides a robust and scientifically sound framework for the characterization and purity assessment of this compound. By integrating orthogonal techniques—mass spectrometry for molecular weight, NMR for structural identity, HPLC for quantitative purity, and thermal/elemental analysis for solid-state properties and empirical formula—a complete and reliable profile of the compound can be established. Adherence to these methodologies and the principles of analytical validation ensures data integrity and provides high confidence in the quality of this critical chemical intermediate, thereby supporting successful outcomes in research and drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Schnitzler, E., et al. (2004).
  • Schnitzler, E., et al. (2004). Thermoanalytical study of purine derivatives compounds.
  • Schnitzler, E., et al. (2004).
  • This compound.
  • Schnitzler, E., et al. (2004). Thermoanalytical study of purine derivatives compounds.
  • Schnitzler, E., et al. (2004).
  • 7H-Purine, 7-benzyl-2,6-dichloro-. NIST WebBook. [Link]
  • Gzella, A., et al. (2003). An Attempt to Assign the NMR Spectra in 7-Methyl-and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package. Molecules. [Link]
  • 7H-Purine, 7-benzyl-2,6-dichloro-. NIST WebBook. [Link]
  • Edon, V., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
  • Proctor, S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
  • Liew, C., et al. (2005). Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals. The Journal of Physical Chemistry A. [Link]
  • 7-benzyl-2,6-dichloro-7H-purine.
  • Wang, Y., et al. (2020).
  • Müller, M., et al. (1996). Development of a mass spectrometric assay for 5,6,7,9-tetrahydro-7-hydroxy-9-oximidazo[1,2-alpha] purine in DNA modified by 2-chloro-oxirane. Advances in Experimental Medicine and Biology. [Link]
  • 6-Chloropurine.
  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines.
  • Chen, Y., et al. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Molecules. [Link]

Sources

A-Z Guide to 7-Benzyl-6-chloro-7H-purine: A Keystone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. The strategic manipulation of this scaffold is paramount in drug discovery. This technical guide provides an in-depth exploration of 7-Benzyl-6-chloro-7H-purine, a pivotal synthetic intermediate whose unique structural features offer chemists a powerful tool for developing novel therapeutics. We will dissect the rationale behind its structure, provide validated protocols for its synthesis and subsequent transformations, and illustrate its application in the creation of high-value molecules such as kinase inhibitors. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in their synthetic campaigns.

Introduction: The Strategic Importance of the Purine Core

The purine ring system is a cornerstone of life itself, most famously providing the architectural basis for adenine and guanine in the nucleic acids DNA and RNA. Beyond this central role, purine derivatives function as critical signaling molecules, including adenosine triphosphate (ATP), the universal energy currency of the cell, and cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.

Given that a vast number of enzymes and receptors have evolved to bind these endogenous purines, it is no surprise that synthetic purine analogues are a rich source of potent and selective therapeutic agents.[1] From antiviral medications to anti-cancer drugs, the purine scaffold offers a proven template for inhibitor design.[1] However, the chemical complexity and potential for multiple reaction sites on the purine ring necessitate a sophisticated and strategic approach to its chemical modification. This is where meticulously designed intermediates, such as this compound, become indispensable.

The Intermediate of Choice: Deconstructing this compound

This compound is not merely a random combination of chemical moieties. Each component serves a distinct and critical purpose, making it a highly strategic choice for complex purine synthesis.

  • The 6-Chloro Group: The Reactive Handle. The chlorine atom at the C6 position is the primary site of reactivity. The purine ring, being an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution (SNAr).[2][3][4] The electronegative chlorine atom acts as an excellent leaving group, readily displaced by a wide variety of nucleophiles (amines, thiols, alcohols, etc.). This allows for the systematic introduction of diverse side chains, which is fundamental to exploring the structure-activity relationship (SAR) of a new compound series.

  • The 7-Benzyl Group: The Strategic Protector & Director. Direct alkylation of a purine, such as 6-chloropurine, often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the more thermodynamically stable and, therefore, major product.[5] However, for many biological targets, particularly kinases, substitution at the N9 position is desired for the final product, while specific interactions may be required from groups at the C6 position. The N7-benzyl group serves two key functions:

    • Protecting Group: It blocks the N7 position, preventing unwanted side reactions at this site during subsequent synthetic steps.[6]

    • Directing Group: By occupying the N7 position, it forces subsequent modifications to occur at other desired locations. Crucially, its presence allows for the unambiguous construction of the rest of the molecule before its final, clean removal.

The stability of the benzyl group under various reaction conditions, coupled with well-established methods for its removal (debenzylation), makes it an ideal choice for this protective role.[6][7]

Synthesis and Handling of this compound

The preparation of this intermediate is a well-established, robust, and scalable process. The primary challenge lies in controlling the regioselectivity of the initial benzylation step to favor the desired N7 isomer over the N9 isomer.

Workflow for Synthesis of this compound

Synthesis_Workflow Start 6-Chloropurine Reaction Benzylation Reaction (Alkylation) Start->Reaction 1.0 eq Reagents Benzyl Bromide (BnBr) K₂CO₃ (Base) DMF (Solvent) Reagents->Reaction Separation Isomer Separation (Chromatography) Reaction->Separation Crude Mixture N7_Isomer This compound (Desired Product) Separation->N7_Isomer Major Product (Kinetically Favored) N9_Isomer 9-Benzyl-6-chloro-9H-purine (Byproduct) Separation->N9_Isomer Minor Product (Thermodynamically Favored) SNAr_Workflow Intermediate This compound SNAr_Reaction SₙAr Reaction (e.g., Buchwald-Hartwig or standard nucleophilic substitution) Intermediate->SNAr_Reaction Nucleophile Nucleophile (R-NH₂) DIPEA (Base) n-BuOH (Solvent) Nucleophile->SNAr_Reaction Protected_Product C6-Substituted N7-Benzyl Purine SNAr_Reaction->Protected_Product Coupling Debenzylation Debenzylation (e.g., H₂, Pd/C) Protected_Product->Debenzylation Deprotection Final_Product Final C6-Substituted Purine Debenzylation->Final_Product

Sources

7-Benzyl-6-chloro-7H-purine: A Lynchpin Precursor for the Development of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among the vast family of purine derivatives, 7-benzyl-6-chloro-7H-purine stands out as a particularly versatile and strategic precursor. Its unique structural features—a labile chlorine atom at the C6 position and a benzyl group at the N7 position—provide a powerful platform for generating diverse libraries of compounds with significant biological potential. This guide delves into the synthesis, reactivity, and strategic application of this key intermediate, offering field-proven insights and detailed protocols for researchers engaged in the discovery of novel therapeutics, including kinase inhibitors and cytokinin analogues.

Introduction: The Strategic Importance of the N7-Benzylated Purine Scaffold

While N9-substituted purines are more common in nature and synthetic libraries, N7-substituted isomers possess distinct and often advantageous biological profiles. Compounds derived from the N7-alkylated purine core have demonstrated a wide spectrum of activities, including antiviral, anticancer, and cytokinin (plant growth regulating) effects[1][2].

The benzyl group at the N7 position serves a dual purpose. Firstly, it directs the regioselectivity of further substitutions, primarily at the C6 position. Secondly, the aromatic ring of the benzyl group can engage in crucial π-π stacking interactions within the binding sites of target proteins, such as the hydrophobic pocket of heat shock protein 90 (Hsp90)[3]. The chlorine atom at the C6 position is an excellent leaving group, making it the focal point for nucleophilic substitution reactions to introduce a wide array of functional groups and build molecular diversity[1][4].

This guide provides a comprehensive overview of the synthesis of the this compound precursor and its subsequent elaboration into biologically active molecules, with a focus on practical, reproducible methodologies.

Synthesis of the Core Precursor: this compound

The primary challenge in synthesizing N7-alkylated purines is controlling the regioselectivity of the alkylation reaction. Direct alkylation of 6-chloropurine with alkyl halides under basic conditions typically yields a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer often predominating[1][2].

The Challenge of Regioselectivity

Direct alkylation of 6-chloropurine with benzyl bromide in the presence of a base will lead to a mixture of N7 and N9 isomers. Separating these isomers can be challenging and often results in lower overall yields of the desired N7 product. Therefore, methods that favor the kinetic N7 product are highly sought after.

Caption: Direct alkylation of 6-chloropurine yields a mixture of N7 and N9 isomers.

Recommended Synthetic Protocol

A reliable method to achieve N7-benzylation involves a multi-step process that offers better control over regioselectivity. While direct methods are being explored, a common approach involves the protection and activation of the purine ring.

Protocol: Synthesis of this compound

  • Step 1: Silylation of 6-Chloropurine

    • Suspend 6-chloropurine (1 equivalent) in anhydrous acetonitrile.

    • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 equivalents).

    • Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated intermediate. This step enhances the solubility and reactivity of the purine.

  • Step 2: N7-Benzylation

    • Cool the reaction mixture to room temperature.

    • Add benzyl bromide (1.1 equivalents).

    • The reaction is often catalyzed by a Lewis acid like SnCl₄ to favor N7 substitution, though uncatalyzed reactions can also proceed, albeit potentially with lower selectivity[1][5].

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Step 3: Work-up and Purification

    • Quench the reaction by adding methanol.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the pure this compound. The N7 and N9 isomers can be differentiated by NMR spectroscopy; the C5 carbon chemical shift is a key indicator, appearing more shielded (around 123 ppm) for the N7 isomer compared to the N9 isomer (around 132 ppm)[2].

Derivatization at the C6 Position: Gateway to Biological Activity

The true utility of this compound lies in the reactivity of its C6-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a vast array of functionalities.

Caption: Synthetic pathways from the precursor to diverse biologically active purine derivatives.

Synthesis of N6-Substituted Adenine Analogues

The reaction with primary or secondary amines is one of the most common and fruitful derivatizations, leading to N6-substituted 7-benzyladenine analogues. These compounds are widely explored as kinase inhibitors and cytokinins[6][7][8].

Protocol: General Procedure for Amination

  • Dissolve this compound (1 equivalent) in a polar solvent such as n-butanol or ethanol[4][7].

  • Add the desired amine (1.1-1.5 equivalents).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction (2-3 equivalents)[6][9].

  • Heat the mixture to reflux for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which often results in the precipitation of the product.

  • Collect the solid by filtration, wash with cold solvent, and dry. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Application Example: Kinase Inhibitors

Many oncogenic kinases are therapeutic targets, and purine-based scaffolds are effective ATP-competitive inhibitors. By introducing specific aniline or piperazine moieties at the C6 position, potent and selective inhibitors of kinases like Bcr-Abl, BTK, and FLT3-ITD have been developed[8]. The N7-benzyl group can orient the molecule within the ATP-binding site, while the N6-substituent explores specific hydrophobic pockets, enhancing affinity and selectivity[8].

Derivative ClassTarget Kinase(s)Example IC₅₀Reference
N6-Phenylamino-purinesBcr-Abl, FLT3-ITD70 nM (for Bcr-Abl)[8]
N6-Piperazinyl-purinesBTK0.41 µM[8]
Pyrrolo[2,3-d]pyrimidinesEGFR, VEGFR-1/2-[10]
Synthesis of 6-Alkoxy and 6-Thio Derivatives

Reaction with alcohols or thiols (in the form of their corresponding sodium salts) provides access to 6-alkoxy and 6-thioethers, respectively. These classes of compounds also exhibit a range of biological activities.

Protocol: Synthesis of 6-Alkoxy Derivatives

  • Prepare the sodium alkoxide by dissolving sodium metal (1.1 equivalents) in the corresponding anhydrous alcohol (which also serves as the solvent).

  • Add this compound (1 equivalent) to the freshly prepared sodium alkoxide solution.

  • Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

  • Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 6-alkoxy-7-benzylpurine[4].

Case Study: N6-Benzyladenine Derivatives as Cytokinins

N6-benzyladenine (BA) is a potent synthetic cytokinin used extensively in agriculture and plant tissue culture to promote cell division and growth[7]. The this compound precursor is an ideal starting point for synthesizing novel BA derivatives to probe their interaction with cytokinin receptors like AHK3 and CRE1/AHK4 in plants such as Arabidopsis[6][11].

By introducing chiral amines at the C6 position, researchers have synthesized enantiomer-specific ligands that exhibit either cytokinin or anticytokinin activity[6]. This highlights the subtle structural requirements for receptor binding and activation, where the S-enantiomers often show a strong preference for the AHK3 receptor[6].

Cytokinin_Pathway ligand N6-Substituted 7-Benzyladenine Derivative receptor AHK3/CRE1 Cytokinin Receptor (Transmembrane) ligand->receptor Binds to Extracellular Domain phospho Phosphorylation Cascade receptor->phospho Activates Intracellular Kinase Domain response Gene Expression & Cell Division phospho->response Signal Transduction

Caption: Mechanism of action for cytokinin derivatives at the cellular level.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its predictable reactivity and the biological relevance of its derivatives make it a high-value precursor for drug discovery campaigns. The synthetic protocols outlined in this guide provide a robust foundation for researchers to build upon. Future explorations may focus on developing more efficient, regioselective N7-alkylation methods and expanding the repertoire of C6-substitutions through modern cross-coupling reactions. The continued investigation of derivatives from this versatile scaffold promises to yield novel therapeutic agents and biological probes for years to come.

References

A comprehensive list of all sources cited within this guide.

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.ACS Omega.
  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1.The Journal of Organic Chemistry.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.National Institutes of Health (PMC).
  • In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities.National Institutes of Health (PMC).
  • Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico.bioRxiv.
  • Direct Regioselective C-H Cyanation of Purines.MDPI.
  • Synthesis of 2-azido-6-benzylaminopurine (11). Reagents and conditions.ResearchGate.
  • This compound Chemical Information.PubChem.
  • Reaction of various 6-Cl purines with amine derivative.ResearchGate.
  • Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico (Duplicate).bioRxiv.
  • Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride.PubMed.
  • Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues.ResearchGate.
  • Chemical process for the preparation of purine derivatives.Google Patents.
  • 6-chloropurine.Google Patents.
  • Process for the preparation of 2-amino-6-chloropurine.Google Patents.
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia.MDPI.
  • Chemical synthesis method of 6-chloropurine.Google Patents.
  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.National Institutes of Health (PMC).
  • Synthesis, Characterisation of Some Novel Purine Derivatives.Journal of Chemical and Pharmaceutical Sciences.
  • Introduction of a benzyl group onto the 2'-OH of 6-chloropurine 3'-O-benzoylriboside.Journal of the Chemical Society, Perkin Transactions 1.
  • Search of protein kinase CK2 inhibitors based on purine-2,6-diones derivatives.The Ukrainian Biochemical Journal.
  • Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization.PubMed.

Sources

A Technical Guide to the Structural Isomers of Benzyl-Chloropurine: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the structural isomers of benzyl-chloropurine, a class of compounds holding significant interest for researchers, scientists, and professionals in drug development. We will delve into the nuances of their synthesis, the critical techniques for their separation and characterization, and the profound impact of their isomeric forms on biological activity.

Introduction: The Significance of the Substituted Purine Scaffold

Purine derivatives are foundational scaffolds in medicinal chemistry and chemical biology. Their ubiquitous presence in essential biomolecules like DNA, RNA, and ATP underscores their inherent biological relevance. Modifying the purine core with various substituents allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. Among these, benzyl-chloropurines are particularly noteworthy. The interplay between the lipophilic benzyl group and the reactive chloro substituent gives rise to a complex landscape of structural isomerism, where subtle changes in atomic arrangement can lead to dramatic shifts in biological function. This guide will systematically dissect this complexity, offering both foundational knowledge and practical, field-proven insights.

Decoding Isomerism in Benzyl-Chloropurine

The structural diversity of benzyl-chloropurine arises from the multiple available positions for substitution on the purine ring. The two primary sources of isomerism are the site of benzylation on the imidazole ring and the position of the chlorine atom on the pyrimidine ring.

  • N-Alkylation: Direct alkylation of a purine, such as 6-chloropurine, with benzyl halide typically results in a mixture of isomers, with the benzyl group attached to either the N7 or N9 position of the purine core.[1] The ratio of these products is highly dependent on reaction conditions such as the solvent, base, and temperature.

  • Chlorination Position: While 6-chloropurine is a common starting material, chlorine can also be positioned at the C2 or C8 positions, leading to a different set of benzyl-purine isomers.

This multiplicity of substitution patterns necessitates robust strategies for both controlled synthesis and unambiguous characterization.

PurineIsomers cluster_purine Purine Core cluster_substituents Substituents Purine Purine Scaffold (Pyrimidazole) N1 N1 C2 C2 N3 N3 C4 C4 C5 C5 C6 C6 N7 N7 C8 C8 N9 N9 Benzyl Benzyl Group (-CH2Ph) Possible_Benzyl Possible Benzylation Sites Benzyl->Possible_Benzyl Chloro Chloro Group (-Cl) Possible_Chloro Possible Chlorination Sites Chloro->Possible_Chloro Possible_Benzyl->N7 N7-isomer Possible_Benzyl->N9 N9-isomer Possible_Chloro->C2 2-chloro Possible_Chloro->C6 6-chloro Possible_Chloro->C8 8-chloro

Caption: Potential sites for benzylation and chlorination on the purine scaffold.

Synthesis and Regioselectivity

The synthesis of specific benzyl-chloropurine isomers is a challenge of regioselectivity. Direct benzylation of 6-chloropurine often yields a mixture of N7 and N9 isomers, which can be difficult to separate.[1]

Causality in Synthesis: The choice of reaction conditions is paramount in directing the substitution to the desired nitrogen.

  • Solvent Effects: Polar aprotic solvents like DMSO tend to favor the formation of the N9-alkylated product in SN2 reactions.[2] In contrast, polar protic solvents can increase the proportion of the N3-isomer.[2]

  • Catalysis: Lewis acids such as SnCl4 or TiCl4 can be used to influence the regioselectivity of glycosylation and, by extension, alkylation reactions on the purine ring, sometimes favoring the N7 position.[3]

  • Protecting Groups: A multi-step synthesis involving protecting groups can offer more precise control, though it adds complexity to the overall process.

The following diagram outlines a general workflow for the synthesis and analysis of these isomers.

Workflow Start Start: Chloropurine + Benzyl Halide Reaction Alkylation Reaction (Base, Solvent) Start->Reaction Mixture Mixture of N7 & N9 Isomers Reaction->Mixture Separation Chromatographic Separation (e.g., HPLC) Mixture->Separation Isomer1 Isolated N7-Isomer Separation->Isomer1 Isomer2 Isolated N9-Isomer Separation->Isomer2 Characterization Structural Characterization Isomer1->Characterization Isomer2->Characterization NMR NMR (1H, 13C, HMBC) Characterization->NMR MS Mass Spectrometry Characterization->MS XRay X-ray Crystallography (if crystal) Characterization->XRay

Caption: General workflow for synthesis, separation, and characterization.

Orthogonal Separation and Characterization Techniques

Given the structural similarity of the isomers, their separation and characterization require high-resolution analytical techniques. An orthogonal approach, using multiple methods based on different chemical principles, is essential for unambiguous structure validation.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the workhorse for separating purine isomers.[4]

  • Reverse-Phase HPLC: C18 columns are a good starting point, but alternative selectivities, such as those provided by pentafluorophenyl (PFP) phases, can be crucial for resolving closely eluting isomers due to their affinity for aromatic systems.[5]

  • Method Development: Key to a successful separation is the optimization of the mobile phase (e.g., acetonitrile/water or methanol/water gradients), flow rate, and temperature.

Structural Elucidation

Once isolated, the definitive identification of each isomer is accomplished through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing N7 and N9 isomers in solution.[6]

  • 1H and 13C NMR: While providing initial clues, there are established trends in chemical shifts. For many purines, the C5 carbon is typically more deshielded (higher ppm) in the N9 isomer, while the C4 carbon is more shielded (lower ppm) compared to the N7 isomer.[6][7]

  • 1H-15N HMBC: This 2D NMR technique is often the most definitive.[6] It establishes long-range correlations between protons and nitrogen atoms, allowing for unambiguous confirmation of the connectivity between the benzyl group's CH2 protons and either the N7 or N9 nitrogen of the purine ring.[6]

  • NOESY: Nuclear Overhauser Effect experiments can also be valuable. An NOE is often observed between the benzyl protons and the H8 proton for N9-isomers, providing spatial proximity information.[6]

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds, ensuring the correct elemental composition.

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure in the solid state, detailing bond lengths, angles, and the precise position of each atom.[8][9][10]

TechniqueApplication in Isomer AnalysisKey Insights
HPLC Separation of N7 and N9 isomers from the reaction mixture.Provides retention time data for each isomer, enabling isolation.
1H NMR Initial assessment of proton environments.Chemical shifts of purine (H2, H8) and benzyl protons.
13C NMR Differentiating carbon environments.C4 and C5 chemical shifts are key indicators for N7 vs. N9.[6][7]
HMBC Definitive connectivity mapping (1H-13C, 1H-15N).Confirms the covalent bond between benzyl CH2 and N7 or N9.[6]
MS Molecular weight confirmation.Verifies the expected mass and formula (e.g., C12H9ClN4 for 9-benzyl-6-chloropurine).[11]
X-Ray Absolute structure determination.Provides an unequivocal 3D model of the molecule.[8][10]
Caption: Summary of analytical techniques for isomer characterization.

Biological Activity and Structure-Activity Relationships (SAR)

The seemingly minor difference in the placement of the benzyl group can have a profound impact on how the molecule interacts with biological targets like enzymes and receptors. For instance, many biologically active purine derivatives, including antivirals and kinase inhibitors, are N9-substituted analogues.[2]

Substituents on the purine ring are known to modulate activity as cyclin-dependent kinase (CDK) inhibitors, which are crucial for cell cycle regulation.[12] The precise geometry of N7- versus N9-benzyl isomers dictates the orientation of the benzyl group in a binding pocket, which can lead to significant differences in binding affinity and biological effect. For example, studies on 6-benzylaminopurine derivatives have shown that substituents on the purine core and the benzyl ring significantly influence their activity as CDK inhibitors and their cytotoxic properties against cancer cell lines.[12][13]

While specific comparative data for benzyl-chloropurine isomers is sparse in publicly available literature, the principles of SAR from related purine analogues strongly suggest that N7 and N9 isomers will exhibit distinct pharmacological profiles.

Experimental Protocols

The following protocols are provided as representative examples. Note: These procedures should be adapted and optimized based on specific laboratory conditions and safety guidelines.

Protocol 1: Synthesis of 6-Chloro-N9/N7-benzylpurine Mixture
  • Reagents & Setup: To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 1.5 eq).

  • Addition: Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice water. A precipitate will form.

  • Extraction: Filter the solid or extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude solid is a mixture of N9 and N7 isomers, which can be separated via column chromatography or preparative HPLC.

Protocol 2: HPLC Separation of N7/N9 Isomers
  • Column: Use a PFP or C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase of A: Water (with 0.1% formic acid) and B: Acetonitrile (with 0.1% formic acid).

  • Gradient: Run a linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: Maintain a flow rate of 1.0 mL/min.

  • Detection: Monitor the elution profile using a UV detector at 254 nm.

  • Collection: Collect the fractions corresponding to the two major, separated peaks for subsequent analysis.

Protocol 3: NMR Sample Preparation for Structural Elucidation
  • Sample: Dissolve 5-10 mg of the isolated isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Filtration: Ensure the sample is fully dissolved and filter it through a glass wool plug into a clean NMR tube if any particulate matter is present.

  • Acquisition: Acquire standard 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher).

  • Analysis: Process the data and analyze the correlations, paying close attention to the HMBC cross-peaks between the benzyl CH2 protons (~5.6 ppm) and the purine carbons/nitrogens to assign the structure.

Conclusion and Future Outlook

The investigation of benzyl-chloropurine isomers is a clear demonstration of the principle that structure dictates function. The synthetic challenges in achieving regioselectivity are matched by the analytical rigor required for unambiguous characterization. Understanding the distinct biological profiles of these isomers is critical for advancing drug discovery programs that target purine-binding proteins. Future research should focus on developing more highly regioselective synthetic methods and systematically evaluating the N7- and N9-isomeric pairs across various biological assays to build a comprehensive structure-activity relationship database. This will undoubtedly unlock new potential for this privileged scaffold in the development of next-generation therapeutics.

References

  • Distinguishing between N7 and N9 purine isomers by NMR. Benchchem.
  • X-Ray crystal structure of N-7-alkylated purine regioisomer. ResearchGate.
  • A Technical Guide to the Spectroscopic Analysis of Hydroxyl Methyl Purinone Isomers. Benchchem.
  • 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. SpringerLink.
  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols.
  • NMR studies of purines. ResearchGate.
  • Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv.
  • Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. PubMed Central.
  • Direct Regioselective C-H Cyanation of Purines. MDPI.
  • An X-ray diffraction analysis of purine 13. ResearchGate.
  • Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. PubMed.
  • Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor. PubMed.
  • 9-benzyl-6-chloro-9H-purine. PubChem.
  • Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. ACS Publications.
  • Introduction of a benzyl group onto the 2'-OH of 6-chloropurine 3'-O-benzoylriboside. PubMed.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed Central.
  • Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. ResearchGate.
  • Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. PubMed.
  • Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. PubMed Central.
  • Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. PubMed Central.
  • Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][6][14]diazepines. ResearchGate.
  • Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. PubMed.
  • Separation of Tocopherol Isomers Using SiliaChrom Plus HPLC Columns. SiliCycle.
  • Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide. RSC Publishing.
  • Synthesis and Pharmacological Characterization of 1-benzyl-4-aminoindole-based Thyroid Hormone Receptor β Agonists. PubMed.

Sources

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 7-Benzyl-6-chloro-7H-purine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting the initial cytotoxic evaluation of the novel purine derivative, 7-Benzyl-6-chloro-7H-purine. As a synthetic compound with limited publicly available biological data, a systematic and robust screening process is paramount to ascertain its potential as a therapeutic agent.[1][2] This document outlines the scientific rationale behind experimental choices, detailed protocols for key assays, and a framework for data interpretation, ensuring a rigorous preliminary assessment of cytotoxicity.

While specific cytotoxicity data for this compound is not extensively documented, the known antitumor activities of structurally related 6-chloropurine analogs provide a strong basis for investigation.[3][4] Purine analogs are a cornerstone in the treatment of hematological malignancies, primarily functioning through the inhibition of DNA synthesis and induction of apoptosis.[4][5] Therefore, the preliminary screening strategy detailed herein is designed to elucidate not only the cytotoxic potential but also the preliminary mechanisms of cell death.

Part 1: Foundational Strategy - Cell Line Selection and Assay Choice

The initial step in any cytotoxicity screening is the selection of appropriate cellular models and assays. This choice is critical as it dictates the relevance and translatability of the obtained results.

Rational Cell Line Selection

Given that purine analogs have shown significant efficacy in hematological cancers, a logical starting point is to screen this compound against a panel of leukemia and lymphoma cell lines.[5][6] To assess broader applicability and potential off-target effects, the inclusion of solid tumor cell lines and a non-cancerous cell line is recommended.

Recommended Cell Line Panel:

  • Hematological Malignancies:

    • CCRF-CEM (T-lymphoblastoid leukemia): A well-characterized cell line sensitive to various chemotherapeutic agents.

    • HL-60 (Promyelocytic leukemia): Another standard for screening potential anti-leukemic compounds.[6]

  • Solid Tumors:

    • MCF-7 (Breast Adenocarcinoma): A representative for hormone-dependent breast cancer.

    • HeLa (Cervical Cancer): A robust and widely used cell line in cancer research.[7]

    • HepG2 (Hepatocellular Carcinoma): To assess potential liver toxicity.[6]

  • Non-Cancerous Control:

    • hTERT Gingival Fibroblasts: An immortalized normal human cell line to determine the selectivity of the compound for cancer cells.[8]

The choice of cell lines should be guided by the specific research question and the intended therapeutic application of the compound.[8][9]

Multi-Faceted Assay Approach

To gain a comprehensive understanding of the cytotoxic effects of this compound, a multi-assay approach is advocated. This strategy allows for the assessment of different cellular parameters, providing a more complete picture of the compound's activity.

Primary Screening Assays:

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is a robust and high-throughput method for initial screening.

  • LDH Release Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[10] It provides a measure of cytotoxicity through necrosis or late-stage apoptosis.

Secondary Mechanistic Assays:

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis vs. Necrosis): This flow cytometry-based assay is the gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Part 2: Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and cell lines.

MTT Cell Viability Assay

This protocol is adapted from standard methodologies to assess the impact of this compound on cell proliferation and viability.[14][15][16]

Materials:

  • 96-well tissue culture plates

  • Selected cell lines

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[14] Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

LDH Cytotoxicity Assay

This protocol measures the release of LDH into the culture medium, a marker of cell membrane damage.[19][20]

Materials:

  • 96-well tissue culture plates

  • Selected cell lines

  • Complete culture medium (serum-free medium is recommended for the assay)

  • This compound (stock solution in DMSO)

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[19] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[19]

  • Assay Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[19]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).[20]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay provides a quantitative assessment of apoptosis and necrosis.[21]

Materials:

  • 6-well tissue culture plates

  • Selected cell lines

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value determined from the primary screening assays for 24 or 48 hours.[7]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[13]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[14] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for accurate interpretation and decision-making.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound.[7][14] IC50 values should be calculated from the dose-response curves generated from the MTT and LDH assays and presented in a tabular format for easy comparison across different cell lines.

Table 1: Hypothetical IC50 Values of this compound

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM) ± SD
CCRF-CEMT-lymphoblastoid leukemiaMTT48[Insert Value]
HL-60Promyelocytic leukemiaMTT48[Insert Value]
MCF-7Breast AdenocarcinomaMTT48[Insert Value]
HeLaCervical CancerMTT48[Insert Value]
HepG2Hepatocellular CarcinomaMTT48[Insert Value]
hTERT FibroblastsNormal FibroblastMTT48[Insert Value]
CCRF-CEMT-lymphoblastoid leukemiaLDH48[Insert Value]

Data should be presented as the mean ± standard deviation from at least three independent experiments.

Visualization of Experimental Workflows and Pathways

Visual diagrams can effectively communicate complex experimental workflows and potential mechanisms of action.

Cytotoxicity_Screening_Workflow cluster_0 Primary Screening cluster_1 Viability & Cytotoxicity Assays cluster_2 Secondary Mechanistic Screening Compound This compound CellLines Panel of Cancer and Normal Cell Lines Compound->CellLines Treatment MTT MTT Assay (Metabolic Activity) CellLines->MTT LDH LDH Assay (Membrane Integrity) CellLines->LDH IC50 IC50 Values MTT->IC50 Determine IC50 LDH->IC50 Determine IC50 ApoptosisAssay Annexin V/PI Staining (Apoptosis vs. Necrosis) IC50->ApoptosisAssay Guide Concentration Mechanism Mechanism of Cell Death ApoptosisAssay->Mechanism Elucidate Mechanism

Caption: Workflow for the preliminary cytotoxicity screening of a novel compound.

Purine_Analog_MoA cluster_0 Cellular Uptake & Metabolism cluster_1 Downstream Effects Compound This compound (Purine Analog) Metabolism Intracellular Metabolism (e.g., phosphorylation) Compound->Metabolism DNAReplication Inhibition of DNA Synthesis Metabolism->DNAReplication Apoptosis Induction of Apoptosis Metabolism->Apoptosis CellDeath Cell Death DNAReplication->CellDeath Apoptosis->CellDeath

Caption: Postulated mechanism of action for purine analogs.

Conclusion

This in-depth technical guide provides a robust framework for the preliminary cytotoxicity screening of this compound. By employing a rational cell line selection strategy and a multi-faceted assay approach, researchers can obtain a comprehensive initial assessment of the compound's cytotoxic potential and its primary mechanism of cell death. The detailed protocols and data presentation guidelines are designed to ensure scientific integrity and reproducibility, paving the way for further preclinical development of this novel purine derivative.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol | Abcam.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
  • MTT Proliferation Assay Protocol - ResearchG
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds - Benchchem.
  • LDH assay kit guide: Principles and applic
  • Annexin V staining assay protocol for apoptosis - Abcam.
  • Apoptosis Protocols | Thermo Fisher Scientific - US.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corpor
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • LDH Assay - Cell Biologics Inc.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
  • In Vitro Cytotoxicity Assays: Applic
  • LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH | Anticancer Research.
  • 6-Chloropurine (6-Chloro-9H-purine)
  • This compound | C12H9ClN4 | CID 230632 - PubChem.
  • New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest.
  • 6-CHLOROPURINE (6ClP) - ChemBK.
  • Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids | Journal of Medicinal Chemistry - ACS Public
  • Chloropurine riboside (6-Chloropurine riboside) | Purine Nucleoside Analog | MedChemExpress.
  • 7H-Purine, 7-benzyl-2,6-dichloro- - the NIST WebBook.
  • 7-benzyl-2,6-dichloro-7H-purine | C12H8Cl2N4 | CID 245263 - PubChem.
  • 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction - PubMed.
  • 56025-87-7 | 7-benZyl-2,6-dichloro-7h-purine | ChemScene.
  • On the Metabolic Effects of 6-Chloropurine | Cancer Research - AACR Journals.
  • 6-Chloro-7-benzylpurine | CAS 1928-77-4 | SCBT - Santa Cruz Biotechnology.
  • A Comparative Analysis of Purine Nucleoside Analogs in Oncology Research - Benchchem.
  • What cell line should I choose for citotoxicity assays?
  • Highlight report: Cell type selection for toxicity testing - PMC - NIH.
  • Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hep
  • Cell lines used in the cytotoxicity assay.
  • In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential - PubMed.
  • 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem.
  • Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed.

Sources

A Technical Guide to the Synthesis and Derivatization of 7-Benzyl-6-chloro-7H-purine for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer to antiviral drugs.[1][2][3] This guide focuses on a particularly valuable starting material: 7-Benzyl-6-chloro-7H-purine. The strategic placement of the benzyl group at the N7 position provides regiochemical control and favorable solubility, while the chloro-substituent at the C6 position serves as a versatile reactive handle.[4][5] We will explore the key synthetic transformations—nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—that unlock a diverse chemical space of novel purine derivatives. This document provides researchers, chemists, and drug development professionals with the foundational knowledge, field-proven protocols, and mechanistic insights required to leverage this powerful building block in the quest for next-generation therapeutics.

The Purine Scaffold: A Privileged Structure in Medicinal Chemistry

Purine analogues are antimetabolites that mimic the structure of endogenous purines (adenine and guanine), allowing them to interfere with metabolic pathways essential for DNA and RNA synthesis.[2][6] This mechanism is the basis for their widespread use in oncology and immunology.[3][6][7] Molecules such as 6-mercaptopurine and fludarabine are staples in the treatment of leukemia.[6][7] Beyond antimetabolite activity, substituted purines have emerged as potent inhibitors of a wide range of enzymes, particularly protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[8][9][10]

The discovery of novel purine derivatives is therefore a highly active area of research. A key strategy involves the derivatization of a common, highly functionalized core. This compound is an ideal starting scaffold for several reasons:

  • C6-Chloro Group: The chlorine atom at the C6 position is an excellent leaving group, activated by the electron-deficient purine ring system. This facilitates both nucleophilic substitution and oxidative addition in palladium catalysis.[11][12]

  • N7-Benzyl Group: The benzyl group serves a dual purpose. It protects the N7 and N9 positions from undesired side reactions, ensuring that functionalization occurs selectively at the C6 position.[4][5] Additionally, its lipophilic character often improves the solubility of the starting material and intermediates in common organic solvents.

This guide details the primary synthetic avenues from this versatile starting material, providing both the "how" and the "why" behind the methodologies.

Synthetic Pathways for Derivatization: A Multi-Pronged Approach

The reactivity of the C6-Cl bond is the linchpin for diversification. We will explore two major classes of reactions: classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH2, R-OH, R-SH (Classical Approach) pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling Pd Catalyst (Modern Approach) amines C6-Amino Derivatives (Adenine Analogs) snar->amines ethers C6-Alkoxy/Aryloxy Derivatives snar->ethers thioethers C6-Thioether Derivatives snar->thioethers aryl C6-Aryl/Heteroaryl Derivatives pd_coupling->aryl Suzuki-Miyaura alkynyl C6-Alkynyl Derivatives pd_coupling->alkynyl Sonogashira coupled_amines C6-Amino Derivatives (Buchwald-Hartwig) pd_coupling->coupled_amines Buchwald-Hartwig

Figure 1: Overview of synthetic routes from this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

This is the most direct method for introducing heteroatom nucleophiles at the C6 position. The reaction proceeds via a Meisenheimer-like intermediate, and its facility is a direct consequence of the electron-withdrawing nature of the purine ring.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like n-BuOH, DMF, or DMSO are typically used to dissolve the purine substrate and facilitate the reaction.

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or K2CO3, is often required to neutralize the HCl generated during the reaction, driving it to completion.

  • Temperature: Elevated temperatures (80-120 °C) are common to overcome the activation energy barrier for the aromatic substitution.[4]

Protocol 2.1: General Procedure for SNAr Amination

  • To a solution of this compound (1.0 eq) in n-butanol (0.1 M) is added the desired amine (1.2-1.5 eq) and DIPEA (2.0 eq).

  • The reaction vessel is sealed and heated to 120 °C for 4-16 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 6-amino-7-benzyl-7H-purine derivative.

Entry Nucleophile Product Class Typical Yield
1CyclopropylamineC6-Alkylamino85-95%
2AnilineC6-Arylamino70-85%
3Sodium MethoxideC6-Alkoxy90-98%
4Benzyl MercaptanC6-Thioether80-90%
Table 1: Representative SNAr reactions at the C6 position.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, offering unparalleled scope and functional group tolerance. For 6-chloropurines, these methods enable the introduction of carbon and nitrogen substituents that are inaccessible via classical SNAr.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the C6 position of the purine and various aryl, heteroaryl, or alkenyl groups using boronic acids or esters.[13][14] This reaction is a cornerstone for creating 6-arylpurine libraries, which have shown promising cytostatic activity.[15]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is a common and effective catalyst for this transformation.[13][14]

  • Base: An inorganic base, typically potassium carbonate (K2CO3), is essential for the transmetalation step of the catalytic cycle. The choice between anhydrous and aqueous conditions can influence reaction efficiency depending on the boronic acid's stability and reactivity.[14][16]

  • Solvent System: A mixture of an organic solvent like toluene or 1,2-dimethoxyethane (DME) with water is frequently used.[14][16] Water aids in dissolving the base and facilitates the catalytic cycle.

G pd0 Pd(0)L2 pd2_1 Ar-Pd(II)-Cl(L2) pd0->pd2_1 Oxidative Addition pd2_2 Ar-Pd(II)-B(OH)2(L2) pd2_1->pd2_2 Transmetalation (+ Base) pd2_3 Ar-Pd(II)-R(L2) pd2_3->pd0 Reductive Elimination prod Purine-R sub1 Purine-Cl sub2 R-B(OH)2

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling

  • To an argon-purged flask, add this compound (1.0 eq), the corresponding boronic acid (1.5 eq), K2CO3 (1.5 eq), and Pd(PPh3)4 (0.05 eq).[13]

  • Add a degassed mixture of Toluene and water (e.g., 4:1 v/v) to achieve a substrate concentration of ~0.1 M.

  • Stir the mixture vigorously at 100 °C for 8-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 6-aryl-7-benzyl-7H-purine.

The Sonogashira coupling enables the installation of alkynyl moieties, creating a linear and rigid linker at the C6 position.[17] This is valuable for probing protein binding pockets or for further functionalization via click chemistry. The reaction typically employs both palladium and copper catalysts.[18][19]

Protocol 2.3: General Procedure for Sonogashira Coupling

  • In a sealed tube, combine this compound (1.0 eq), Pd(PPh3)4 (0.05 eq), and copper(I) iodide (CuI, 0.1 eq) in a solvent mixture of THF and triethylamine (2:1 v/v).

  • Degas the mixture with argon for 15 minutes.

  • Add the terminal alkyne (1.2 eq) and heat the reaction to 60-80 °C for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Filter the reaction mixture through Celite, wash with THF, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to obtain the 6-alkynyl-7-benzyl-7H-purine derivative.

While classical SNAr is effective for many amines, the Buchwald-Hartwig amination is superior for coupling less nucleophilic or sterically hindered amines.[20][21][22] This reaction has significantly expanded the scope of accessible C-N bonds.[20]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This is the most critical parameter. The combination of a palladium precursor (e.g., Pd2(dba)3) and a specialized phosphine ligand (e.g., BINAP, Xantphos) is required.[23] The ligand's steric and electronic properties are crucial for promoting the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) is necessary to deprotonate the amine, forming the active palladium-amido complex.[23]

Protocol 2.4: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried, argon-flushed Schlenk tube, add Pd2(dba)3 (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.05 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous, degassed toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the tube and heat to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. After completion, cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by flash chromatography.

Reaction Type Coupling Partner Example Key Reagents Product Class
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh3)4, K2CO3C6-Aryl
Sonogashira PhenylacetylenePd(PPh3)4, CuI, Et3NC6-Alkynyl
Buchwald-Hartwig 2,6-DimethylanilinePd2(dba)3, Xantphos, NaOt-BuC6-Sterically Hindered Arylamino
Table 2: Comparison of palladium-catalyzed cross-coupling reactions.

Structural Characterization

Unambiguous characterization of newly synthesized derivatives is paramount. A combination of spectroscopic techniques is employed:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the covalent structure, including the successful installation of the new substituent and the integrity of the purine core and benzyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the novel compound.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., C≡C stretch for Sonogashira products, N-H stretch for amination products).[24][25]

For complex structures or to resolve ambiguity, single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry.[26][27]

Future Directions: From Molecules to Medicines

The derivatization of this compound provides a library of novel compounds primed for biological evaluation.

G lib Diverse Purine Library (from 7-Bn-6-Cl-Purine) screen High-Throughput Screening (e.g., Kinase Panels, Cell Viability) lib->screen hit Initial 'Hit' Compounds (Active Molecules) screen->hit sar Structure-Activity Relationship (SAR) Studies hit->sar Identify key structural features sar->lib Synthesize new targeted analogs lead Lead Optimization (Improve Potency, PK/PD) sar->lead candidate Preclinical Candidate lead->candidate

Figure 3: The drug discovery workflow following synthesis of a purine library.

A primary focus for these libraries is the inhibition of protein kinases. Many clinically successful kinase inhibitors are based on heterocyclic scaffolds that mimic the adenine portion of ATP.[9][10] The synthesized derivatives can be screened against panels of kinases implicated in cancer, such as Aurora kinases, Bcr-Abl, or FLT3.[8][28] Initial "hits" from these screens can then form the basis of a lead optimization campaign, where structure-activity relationships (SAR) are developed to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a high-value, versatile starting material for the discovery of novel purine-based therapeutics. Through a strategic application of both classical SNAr chemistry and modern palladium-catalyzed cross-coupling reactions, chemists can rapidly generate large libraries of structurally diverse compounds. The detailed protocols and mechanistic rationale provided in this guide serve as a robust foundation for researchers aiming to explore this rich chemical space and develop the next generation of purine-based drugs.

References

  • Nálevka, P. et al. (2018). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry.
  • Hocek, M. et al. (2017). Suzuki coupling of 6-chloropurine nucleoside catalyzed by Pd(OAc)2/TPPTS. Collection of Czechoslovak Chemical Communications.
  • Beller, M. et al. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Organic Letters.
  • Clinical Learning. (2025). Antimetabolites: Purine Analogs: Pharmacology Video Lectures. YouTube.
  • Choudhary, A. (n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline.
  • Doležal, K. et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Beller, M. et al. (2009). Suzuki-Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Organic Letters.
  • Jeong, L. S. et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
  • Wolfenden, R. & Walsh, B. T. (1967). Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution. Journal of the American Chemical Society.
  • Bertrand, E. et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules.
  • Singh, P. & Kumar, A. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery.
  • Wikipedia. (n.d.). Purine analogue. Wikipedia.
  • Jeong, L. S. et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
  • Zhan, C.-G. et al. (2010). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. The Journal of Physical Chemistry B.
  • Zhan, C.-G. et al. (2010). Structural assignment of 6-oxy purine derivatives through computational modeling, synthesis, X-ray diffraction, and spectroscopic analysis. PubMed.
  • Zhan, C.-G. et al. (2010). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. The Journal of Physical Chemistry B.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. LiverTox.
  • Kufe, D. W. et al. (eds.). (2003). Purine Analogs. Holland-Frei Cancer Medicine. 6th edition.
  • Wolfenden, R. & Walsh, B. T. (1967). Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution. Journal of the American Chemical Society.
  • Hocek, M. & Dvořáková, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purines. Synthesis.
  • Nálevka, P. et al. (1998). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry.
  • Doležal, K. et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Sharma, P. et al. (2014). Biological activities of purine analogues: a review. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Saracila, M. et al. (2010). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. IBNA.
  • Kumar, P. S. et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
  • Hu, Y. L. et al. (2006). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Al-Obaid, A. M. et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of the Iranian Chemical Society.
  • Singh, P. & Kumar, A. (2015). Purine analogues as kinase inhibitors: a review. Recent Patents on Anti-Cancer Drug Discovery.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Schnitzler, E. et al. (2004). Thermoanalytical study of purine derivatives compounds. Eclética Química.
  • PubChem. (n.d.). This compound. PubChem.
  • Hatcher, J. M. et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega.

Sources

Unlocking the Synthetic Potential of 7-Benzyl-6-chloro-7H-purine: A Guide to the Chemical Reactivity of the C6 Position

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of purine derivatives, 6-chloropurines serve as exceptionally versatile intermediates for the synthesis of complex, biologically active molecules.[1][2][3] This guide focuses on the chemical reactivity of 7-Benzyl-6-chloro-7H-purine, a key building block in drug discovery. We will explore the electronic factors governing the reactivity of the chlorine atom at the C6 position and provide a detailed examination of its principal transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols to leverage the full synthetic potential of this important scaffold.

Introduction: The Strategic Importance of 6-Chloropurines

Purine analogues are integral to the development of therapeutics targeting a wide range of diseases, from viral infections to cancer.[4] The functionalization of the purine core is a critical aspect of drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 6-chloropurines, in particular, are highly valued starting materials due to the lability of the C6-chloro substituent, which acts as an excellent leaving group.[4]

The subject of this guide, this compound, introduces an N7-benzyl group. This substituent serves two primary purposes:

  • Protection: It prevents reactions at the N7 position, directing functionalization to other sites.

  • Modulation of Properties: The benzyl group can influence the solubility and electronic nature of the purine ring system, and it can engage in specific binding interactions within a biological target.

Understanding the reactivity of the C6 position is paramount for its effective use in synthetic campaigns.

Electronic Landscape and the Driving Force for Reactivity

The reactivity of the C6-chloro group is fundamentally driven by the electron-deficient nature of the purine ring system, particularly the pyrimidine portion. The two nitrogen atoms in the pyrimidine ring act as powerful electron-withdrawing groups, polarizing the C6-Cl bond and making the C6 carbon highly electrophilic. This pronounced electrophilicity renders the position susceptible to attack by a wide variety of nucleophiles.

This reactivity profile is characteristic of Nucleophilic Aromatic Substitution (SNAr) . Unlike electrophilic aromatic substitution seen in electron-rich rings like benzene, SNAr proceeds via a two-step addition-elimination mechanism.[5][6]

  • Addition Step: A nucleophile attacks the electrophilic C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6] The negative charge is delocalized across the electron-withdrawing purine ring system.

  • Elimination Step: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted purine product.

The presence of the N7-benzyl group does not significantly hinder this intrinsic reactivity; the electronic demand of the ring nitrogens remains the dominant factor.

Key Synthetic Transformations at the C6 Position

The electrophilic nature of the C6 carbon allows for a diverse range of chemical modifications. These can be broadly categorized into nucleophilic substitutions and metal-catalyzed cross-coupling reactions.

SNAr is the most direct method for introducing heteroatom nucleophiles at the C6 position. The general workflow involves reacting this compound with a nucleophile, often in the presence of a base to neutralize the HCl generated.

suzuki_cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Ar-Cl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-R(L₂) Transmetal->PdII_Both R-B(OH)₂ + Base RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R (Product) workflow start Starting Materials (this compound, Nucleophile/Boronic Acid) reaction Reaction Setup (Solvent, Base, Catalyst) start->reaction heating Heating & Monitoring (TLC / LC-MS) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization

Sources

Methodological & Application

Application Notes and Protocols for the N7-Benzylation of 6-Chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N7-Alkylated Purines

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including antiviral and anticancer agents.[1][2] Regioselective substitution on the purine ring is a critical aspect of drug design, as the position of functional groups can dramatically influence a compound's biological activity and pharmacological properties. While N9-alkylation of purines is more common and often leads to the thermodynamically favored product, N7-alkylated purines represent a less explored but equally promising area of chemical space.[1][2] N7-substituted purine derivatives have demonstrated a range of biological activities, including cytotoxic, antiviral, and enzyme inhibitory effects.[1]

6-Chloropurine is a versatile intermediate in the synthesis of a wide array of purine derivatives. The chlorine atom at the C6 position can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. The selective benzylation of 6-chloropurine at the N7 position yields a valuable scaffold for the development of novel therapeutic agents. However, controlling the regioselectivity of alkylation to favor the N7 over the N9 position presents a significant synthetic challenge.[1][2]

This guide provides a detailed protocol for the N7-benzylation of 6-chloropurine, delving into the mechanistic rationale behind the experimental choices and offering insights for troubleshooting and optimization.

Mechanistic Considerations: N7 vs. N9 Alkylation

The alkylation of purines can occur at several nitrogen atoms, but the N7 and N9 positions of the imidazole ring are the most common sites for substitution. The regioselectivity of this reaction is influenced by a delicate interplay of electronic and steric factors, as well as the reaction conditions.

  • Kinetic vs. Thermodynamic Control: The N9 position is generally the more thermodynamically stable site for alkylation due to reduced steric hindrance. In contrast, the N7 position can be favored under kinetic control, where the reaction is rapid and irreversible, proceeding through the lowest energy transition state.[3]

  • Role of the C6-Substituent: The nature of the substituent at the C6 position of the purine ring can influence the nucleophilicity of the adjacent N7 and N9 nitrogens. The electron-withdrawing chlorine atom in 6-chloropurine affects the electron density distribution within the purine ring system.

  • The Silylation Approach for N7-Selectivity: A common strategy to enhance N7-selectivity involves the use of silylating agents, such as N,O-bis(trimethylsilyl)acetamide (BSA), prior to alkylation. The trimethylsilyl (TMS) group is thought to preferentially protect the more sterically accessible N9 position. Subsequent introduction of an alkylating agent in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), can then direct the alkylation to the N7 position.[1][4]

The proposed mechanism for the N7-benzylation of 6-chloropurine using a silylation strategy is depicted below:

N7-Benzylation Mechanism cluster_0 Silylation (N9 Protection) cluster_1 Lewis Acid Activation & Benzylation cluster_2 Deprotection 6-Chloropurine 6-Chloropurine Silylated Intermediate N9-TMS-6-Chloropurine 6-Chloropurine->Silylated Intermediate BSA Carbocation Formation Benzyl Carbocation Complex Silylated Intermediate->Carbocation Formation Benzyl Bromide, SnCl4 N7-Benzylated Product N7-Benzyl-N9-TMS-6-Chloropurinium Carbocation Formation->N7-Benzylated Product Nucleophilic Attack at N7 Final Product N7-Benzyl-6-Chloropurine N7-Benzylated Product->Final Product Workup

Caption: Proposed mechanism for N7-benzylation of 6-chloropurine.

Experimental Protocol: N7-Benzylation of 6-Chloropurine

This protocol is based on a silylation method followed by Lewis acid-catalyzed benzylation, which has been shown to favor N7-alkylation for certain substrates.[1][4]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
6-Chloropurine≥98%Sigma-Aldrich
N,O-Bis(trimethylsilyl)acetamide (BSA)≥95%Sigma-Aldrich
Benzyl bromide98%Sigma-Aldrich
Tin(IV) chloride (SnCl4)1.0 M in CH2Cl2Sigma-Aldrich
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium BicarbonateACS ReagentFisher Scientific
Anhydrous Magnesium SulfateACS ReagentFisher Scientific
Dichloromethane (DCM)ACS ReagentFisher Scientific
HexanesACS ReagentFisher Scientific
Ethyl AcetateACS ReagentFisher Scientific
Step-by-Step Methodology

Experimental Workflow start Start prep Preparation of Reactants start->prep end End silylation Silylation of 6-Chloropurine prep->silylation benzylation Addition of Benzyl Bromide and SnCl4 silylation->benzylation reaction Reaction Monitoring benzylation->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Product Characterization purification->characterization characterization->end

Caption: Experimental workflow for N7-benzylation of 6-chloropurine.

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropurine (1.0 mmol).

  • Silylation: To the flask, add anhydrous 1,2-dichloroethane (DCE, 10 mL) and N,O-bis(trimethylsilyl)acetamide (BSA, 1.5 mmol). Stir the mixture at room temperature for 30 minutes, or until the 6-chloropurine has completely dissolved, indicating the formation of the silylated intermediate.

  • Benzylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl bromide (1.2 mmol) to the solution. Following this, add tin(IV) chloride (SnCl4, 1.0 M solution in CH2Cl2, 2.1 mmol) dropwise over 5 minutes. Caution: The addition of SnCl4 is exothermic.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (15 mL). Stir the mixture vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: The purified product should be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Trustworthiness: Isomer Differentiation

A key aspect of this protocol's self-validation is the ability to distinguish between the desired N7-benzyl-6-chloropurine and the isomeric N9-benzyl-6-chloropurine. This can be reliably achieved using ¹³C NMR spectroscopy.

IsomerApproximate ¹³C NMR Chemical Shift of C5 (ppm)
N7-benzyl-6-chloropurine~123 ppm
N9-benzyl-6-chloropurine~132 ppm

The C5 carbon of the N7 isomer is significantly more shielded and therefore appears at a lower chemical shift compared to the C5 carbon of the N9 isomer.[1] This difference provides a clear diagnostic tool for confirming the regioselectivity of the benzylation reaction.

Discussion and Field-Proven Insights

  • Solvent Choice: Anhydrous 1,2-dichloroethane (DCE) is a common solvent for this type of reaction due to its inertness and ability to dissolve the reactants and intermediates. Other anhydrous, non-protic solvents could also be explored.

  • Lewis Acid: While SnCl4 is effective, other Lewis acids such as titanium(IV) chloride (TiCl4) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) could also be screened to optimize the N7:N9 ratio.[1][5]

  • Reaction Time and Temperature: The reaction time and temperature can influence the regioselectivity. Lower temperatures may favor the kinetically controlled N7 product, while higher temperatures or longer reaction times could lead to isomerization to the more stable N9 product.[2]

  • Alternative Methods: While the silylation approach is a robust method, other strategies for N7-alkylation have been reported. These include using Grignard reagents or protecting group strategies involving the N9 position.[1] For instance, direct alkylation of 6-chloropurine with an alkyl halide under basic conditions often yields a mixture of N7 and N9 isomers.[2]

Conclusion

The selective N7-benzylation of 6-chloropurine is a valuable transformation for the synthesis of novel purine derivatives with potential applications in drug discovery. The protocol detailed herein, which employs a silylation strategy followed by Lewis acid-catalyzed benzylation, provides a reliable method for achieving N7-selectivity. Careful control of reaction conditions and thorough characterization of the products, particularly using ¹³C NMR spectroscopy, are essential for ensuring the desired regiochemical outcome. This guide serves as a comprehensive resource for researchers seeking to explore the synthesis and biological evaluation of N7-alkylated purines.

References

  • Špaček, P., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378. [Link]
  • Ramzaeva, N., et al. (1989). SYNTHESIS AND N-ALKYLATION OF 6-BENZYLOXYPURINE UNDER PHASE-TRANSFER CONDITIONS.
  • García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Organic & Biomolecular Chemistry, 12(26), 4696-4711. [Link]
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed. [Link]
  • Kozai, S., et al. (2003). Introduction of a benzyl group onto the 2'-OH of 6-chloropurine 3'-O-benzoylriboside. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 779-781. [Link]
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
  • Pal, B. C. (1962). Studies on the alkylation of purines and pyrimidines. Biochemistry, 1, 558-563. [Link]
  • Giner-Gea, A., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13485–13494. [Link]

Sources

Application Note: Characterizing Kinase Inhibitors Using the 7-Benzyl-6-chloro-7H-purine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Kinase Profiling

Introduction: The Central Role of Kinases in Drug Discovery

Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[1][2] This fundamental process governs cell signaling, division, metabolism, and differentiation.[2][3] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[1][4][5]

The development of small molecule kinase inhibitors has revolutionized targeted therapy.[6] A common strategy in medicinal chemistry is the use of privileged scaffolds—molecular frameworks that are known to bind to a particular class of targets. The purine core is one such scaffold, mimicking the adenine ring of the universal kinase co-substrate, ATP. 7-Benzyl-6-chloro-7H-purine is a representative example of this class of compounds, serving as a versatile starting point for the synthesis of potent and selective kinase inhibitors.

This guide provides a comprehensive overview and detailed protocols for utilizing compounds based on the this compound scaffold in robust kinase inhibition assays. We will explore the underlying principles of kinase inhibition, guide the user through the selection of appropriate assay formats, and provide step-by-step methodologies for both luminescence-based activity assays and time-resolved fluorescence resonance energy transfer (TR-FRET) binding assays.

Profile of the Inhibitor Scaffold: this compound

Understanding the physicochemical properties of the core scaffold is essential for its application in biological assays.

PropertyValueSource
Molecular Formula C₁₂H₉ClN₄[7]
Molecular Weight 244.68 g/mol [7]
IUPAC Name 7-benzyl-6-chloropurine[7]
CAS Number 1928-77-4[8]
Appearance White to off-white solid(General knowledge)
Solubility Soluble in DMSO(General knowledge)

Mechanism of Action: ATP-Competitive Inhibition

The structural similarity of the purine scaffold to adenine strongly suggests that inhibitors derived from this compound act as ATP-competitive inhibitors . These molecules function by binding to the kinase's active site, specifically in the pocket where ATP normally binds. This reversible binding event physically occludes ATP, preventing the transfer of its γ-phosphate to the kinase's substrate and thereby inhibiting the enzyme's catalytic activity.

The potency of an ATP-competitive inhibitor, often reported as its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity), is highly dependent on the concentration of ATP in the assay.[9] At higher ATP concentrations, more inhibitor is required to achieve the same level of inhibition, resulting in a higher apparent IC₅₀.[9] This is a critical consideration when comparing data across different experimental setups.[10]

cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition K_active Active Kinase Product Phosphorylated Substrate + ADP K_active->Product Binds ATP ATP ATP->K_active Substrate Substrate Substrate->K_active K_inhibited Inhibited Kinase No_Reaction No Reaction K_inhibited->No_Reaction Inhibitor This compound (Scaffold) Inhibitor->K_inhibited Binds ATP_blocked ATP ATP_blocked->K_inhibited Blocked Substrate_blocked Substrate Substrate_blocked->K_inhibited

Figure 1: Mechanism of ATP-competitive kinase inhibition.

Selecting the Appropriate Kinase Assay

The choice of assay is a critical decision that depends on the research question, throughput requirements, and available instrumentation. Assays can be broadly categorized into biochemical and cell-based formats.

  • Biochemical Assays: These assays utilize purified recombinant kinase, a substrate, and ATP to measure the inhibitor's direct effect on enzymatic activity.[4] They are ideal for initial hit validation, determining mechanism of action, and selectivity profiling.[6]

  • Cell-Based Assays: These assays measure kinase activity or downstream signaling events within intact cells.[11][12] They provide more physiologically relevant data by accounting for factors like cell permeability and competition with high intracellular ATP concentrations.[13]

This guide will focus on two robust, high-throughput biochemical assay formats that are well-suited for characterizing inhibitors like those derived from this compound.

Start Start: Characterize a New Kinase Inhibitor Q1 Goal: Direct enzyme inhibition or cellular pathway modulation? Start->Q1 Biochem Biochemical Assay (Purified Components) Q1->Biochem Direct Inhibition Cellular Cell-Based Assay (Intact Cells) Q1->Cellular Cellular Efficacy Q2 Measure catalytic activity or direct binding to kinase? Biochem->Q2 Cell_Activity Cellular Target Engagement (e.g., NanoBRET™) Cellular->Cell_Activity Cell_Phos Substrate Phosphorylation (e.g., Western, ELISA) Cellular->Cell_Phos Activity Activity Assay (e.g., ADP-Glo™) Q2->Activity Activity Binding Binding Assay (e.g., LanthaScreen™) Q2->Binding Binding

Figure 2: Decision workflow for selecting a kinase assay format.

Detailed Protocols

The following protocols provide a framework for two distinct, widely used biochemical assay technologies. It is crucial to optimize buffer conditions, enzyme concentration, and substrate concentration for each specific kinase-substrate pair.

Protocol 1: Luminescence-Based Activity Assay (ADP-Glo™ Principle)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[14][15] The luminescent signal is directly proportional to kinase activity, making it a highly sensitive method.[1][16]

A. Principle of the Assay The assay is a two-step process.[15][17] First, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted back into ATP, which then fuels a luciferase reaction, producing a stable, "glow-type" luminescent signal.[17][18]

B. Materials

  • Purified, active kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound derivative (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

C. Step-by-Step Methodology

  • Compound Preparation: Prepare a serial dilution of the inhibitor in 100% DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations. Then, dilute these stocks into the Kinase Assay Buffer. Causality: The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid solvent-induced inhibition of the enzyme.

  • Reaction Setup (e.g., 25 µL total volume):

    • Add 5 µL of Kinase Assay Buffer containing the appropriate concentration of substrate.

    • Add 10 µL of the diluted inhibitor solution (or DMSO vehicle for 0% inhibition control, and a known potent inhibitor for 100% inhibition control).

    • Add 5 µL of Kinase Assay Buffer containing the purified kinase. Pre-incubate for 10-15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase, e.g., 10-100 µM) to all wells to start the reaction.

    • Incubate for the desired time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.

  • Detect ADP Production:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Protocol 2: TR-FRET Kinase Binding Assay (LanthaScreen™ Eu Principle)

This assay directly measures the binding of an inhibitor to the kinase active site by monitoring the displacement of a fluorescent tracer.[4] It is an excellent orthogonal method to confirm direct target engagement and is independent of enzymatic activity.

A. Principle of the Assay The assay uses a europium (Eu)-labeled antibody that binds to an epitope tag (e.g., GST, His) on the kinase and a fluorescent tracer that binds to the ATP pocket.[19] When in close proximity, excitation of the Eu donor results in energy transfer (FRET) to the tracer, which then emits light. An inhibitor that binds to the ATP pocket displaces the tracer, disrupting FRET and causing a decrease in the signal.[19]

B. Materials

  • Epitope-tagged (e.g., 6xHis) purified kinase[20]

  • LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-His)[20][21]

  • Kinase-specific Alexa Fluor™-labeled Tracer

  • This compound derivative (dissolved in 100% DMSO)

  • TR-FRET Assay Buffer (provided with reagents)

  • White or black, low-volume 384-well assay plates

  • TR-FRET compatible plate reader

C. Step-by-Step Methodology

  • Compound Preparation: Prepare serial dilutions of the inhibitor in 100% DMSO as described in Protocol 1.

  • Reaction Setup (e.g., 15 µL total volume):

    • Prepare a master mix of kinase and Eu-labeled antibody in TR-FRET buffer and dispense 10 µL into each well.

    • Add 2.5 µL of the diluted inhibitor solution (or DMSO vehicle for control wells).

    • Incubate for 15 minutes at room temperature. Causality: This step ensures the antibody is bound to the kinase before the addition of the tracer and inhibitor.

  • Initiate Binding Reaction:

    • Add 2.5 µL of the fluorescent tracer to all wells to initiate the binding competition.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal on a compatible plate reader. Set the instrument to excite at ~340 nm and measure emission at two wavelengths: ~615 nm (Eu donor) and ~665 nm (tracer acceptor).[19]

    • The emission ratio (665 nm / 615 nm) is calculated to normalize for well-to-well variations.

Data Analysis and Interpretation

The goal of data analysis is to determine the inhibitor's potency by calculating its IC₅₀ value.[22]

RawData Acquire Raw Data (Luminescence or TR-FRET Ratio) Normalize Normalize Data to Percent Inhibition %Inhibition = 100 * (1 - (Signal_Sample - Signal_MaxInhib) / (Signal_NoInhib - Signal_MaxInhib)) RawData->Normalize Plot Plot % Inhibition vs. log[Inhibitor] Normalize->Plot Fit Fit Data to a Sigmoidal Dose-Response Curve (4-Parameter Logistic Fit) Plot->Fit IC50 Determine IC₅₀ Value (Concentration at 50% Inhibition) Fit->IC50

Figure 3: Workflow for IC₅₀ determination.

Step 1: Data Normalization Raw data must be converted to percent inhibition.[23]

  • 0% Inhibition (High Signal for Binding, Low Signal for ADP-Glo): Wells containing kinase, substrate, ATP, and DMSO vehicle only.

  • 100% Inhibition (Low Signal for Binding, High Signal for ADP-Glo): Wells containing a known, potent inhibitor at a saturating concentration, or no enzyme.

The formula for calculating percent inhibition is: % Inhibition = 100 * (1 - (Signal_sample - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

Step 2: Curve Fitting Plot the calculated percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a four-parameter sigmoidal dose-response curve.[23][24]

Step 3: IC₅₀ Determination The IC₅₀ is the concentration of the inhibitor that corresponds to 50% on the fitted curve.[23] A lower IC₅₀ value indicates a more potent inhibitor.[22]

[Inhibitor] (nM)log[Inhibitor]Raw Signal% Inhibition
0 (Control)-500,0000%
10480,0004.4%
101350,00033.3%
50 1.7 275,000 50.0%
1002150,00077.8%
1000360,00097.8%
10000 (Max)450,000100%

Table 1: Example data and calculation for an IC₅₀ determination (hypothetical ADP-Glo data).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Weak Signal Inactive enzyme; Incorrect buffer components (e.g., no Mg²⁺); Substrate not being phosphorylated.Verify enzyme activity with a positive control. Check buffer composition. Ensure the correct substrate is used for the kinase.
High Well-to-Well Variability Pipetting errors; Inconsistent incubation times; Edge effects in plates.Use calibrated pipettes. Process plates consistently. Avoid using the outer wells of the plate or fill them with buffer.
Inhibitor Ineffective in vitro but Active in cells[25] The compound is a pro-drug and requires metabolic activation; The inhibitor acts via an indirect cellular mechanism.Consider if the compound needs to be metabolized. Perform cell-based target engagement assays to confirm direct binding in cells.
IC₅₀ Varies Between Experiments Different ATP concentrations used; Different enzyme/substrate lots; Inconsistent DMSO concentration.Standardize and report the ATP concentration used in all assays.[9] Qualify new lots of reagents. Maintain a consistent final DMSO concentration.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. A systematic approach to characterizing these compounds is essential for successful drug discovery programs. By employing robust and well-validated biochemical assays, such as the luminescence-based ADP-Glo and TR-FRET-based LanthaScreen platforms, researchers can reliably determine inhibitor potency, confirm direct target engagement, and build the structure-activity relationships needed to optimize lead compounds. Careful assay design, rigorous data analysis, and a thorough understanding of the underlying biochemical principles are paramount to generating high-quality, reproducible data that will drive projects forward.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • National Center for Biotechnology Information. Fluorescent Peptide Assays For Protein Kinases.
  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • Profacgen. Cell-based Kinase Assays.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats.
  • East Port Praha. Technologies to Study Kinases.
  • BMG LABTECH. Promega ADP-Glo kinase assay.
  • American Association for Cancer Research. (2005, May 1). A versatile, homogenous, high throughput luminescent assay for monitoring protein kinase activity at high ATP concentrations.
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • National Institutes of Health. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
  • BPS Bioscience. Luminescent Assay Kits.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • American Association for Cancer Research. (2006, April 15). A novel fluorescence-based kinetic kinase assay for use with recombinant protein and cell lysates.
  • Reaction Biology. Biochemical Assays.
  • Journal of the American Chemical Society. Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors.
  • PubMed. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases.
  • PubChem. This compound.
  • National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • In-Cell. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?
  • NIST WebBook. 7H-Purine, 7-benzyl-2,6-dichloro-.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?
  • PubChem. 7H-Purine, 6-chloro-7-methyl-.
  • PubChem. 7-benzyl-2,6-dichloro-7H-purine.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Fisher Scientific. LanthaScreen™ Eu-anti-His Tag Antibody Kit.

Sources

Application Notes and Protocols for the Investigation of 7-Benzyl-6-chloro-7H-purine in Cell-Based Anticancer Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Rationale for Investigating 7-Benzyl-6-chloro-7H-purine as a Novel Anticancer Candidate

The purine scaffold is a cornerstone in the development of anticancer therapeutics.[1] Purine analogs effectively mimic endogenous purines, thereby interfering with the synthesis of DNA and RNA, which is crucial for the proliferation of rapidly dividing cancer cells.[2][3] This mechanism of action has led to the FDA approval of several purine analogs, including mercaptopurine and fludarabine, for treating various malignancies.[4] The 6-chloropurine moiety, in particular, serves as a versatile intermediate in the synthesis of numerous biologically active compounds, including potent antitumor agents.[5][6]

This compound is a synthetic purine derivative characterized by a chlorine atom at the C6 position and a benzyl group at the N7 position of the purine ring.[2] While direct studies on the anticancer activity of this specific compound are not yet prevalent in the public domain, its structural features suggest a strong potential for anticancer efficacy. Research on analogous 6-chloropurine nucleosides has demonstrated their ability to induce apoptosis and cause G2/M cell cycle arrest in cancer cell lines, with cytotoxic activities in the micromolar range. Furthermore, the strategic placement of a benzyl group at the N7 position may enhance lipophilicity and modulate interactions with target proteins, a strategy that has been successfully employed in the design of other bioactive purine derivatives.

These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound. We present detailed protocols for a panel of essential cell-based assays to determine its cytotoxic effects, its ability to induce apoptosis, and its impact on cell cycle progression. The overarching goal is to equip researchers with the necessary tools to systematically investigate the anticancer potential of this promising compound.

Hypothesized Mechanism of Action

Based on the known activities of structurally related purine analogs, we hypothesize that this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of DNA and RNA Synthesis: As a purine analog, the compound may be metabolized within the cell to its corresponding nucleotide form, which can then inhibit key enzymes involved in de novo purine biosynthesis or be fraudulently incorporated into DNA and RNA, leading to chain termination and induction of apoptosis.

  • Induction of Apoptosis: The presence of the 6-chloro and N7-benzyl moieties may trigger intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.

  • Cell Cycle Arrest: The compound may disrupt the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M), thereby preventing cell division.

The following protocols are designed to rigorously test these hypotheses.

PART 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] This initial screen is crucial for determining the cytotoxic potential of this compound across various cancer cell lines and for calculating its half-maximal inhibitory concentration (IC50).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation_24h Incubate for 24h for cell attachment cell_seeding->incubation_24h add_compound Add compound dilutions to wells incubation_24h->add_compound compound_prep Prepare serial dilutions of this compound compound_prep->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT reagent to each well incubation_48_72h->add_mtt incubation_4h Incubate for 4h (formazan formation) add_mtt->incubation_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubation_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_ic50 Plot dose-response curve and determine IC50 calc_viability->plot_ic50

Caption: General workflow for the MTT cell viability assay.

Protocol 1: MTT Assay
  • Cell Plating:

    • Culture a panel of selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended growth media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[8]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • After 24 hours of cell attachment, carefully remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound.

    • Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

  • MTT Incubation and Measurement:

    • Incubate the plate for 48 to 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Data Presentation: Hypothetical IC50 Values
Cell LineCancer TypeHypothetical IC50 (µM) of this compound
MCF-7Breast Cancer8.5
A549Lung Cancer12.2
HCT116Colon Cancer6.8
HeLaCervical Cancer15.1

Note: The above data is for illustrative purposes only and represents a potential outcome of the experiment.

PART 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V and Propidium Iodide (PI) double staining assay followed by flow cytometry is recommended.[3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a DNA-binding dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[8]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed cells in 6-well plates treat_compound Treat with compound (e.g., IC50 concentration) for 24-48h seed_cells->treat_compound harvest_cells Harvest both adherent and floating cells treat_compound->harvest_cells wash_pbs Wash cells with cold PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in 1X Annexin V Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend_buffer->add_stains incubate_dark Incubate for 15 min at RT in the dark add_stains->incubate_dark add_buffer_final Add 1X Binding Buffer incubate_dark->add_buffer_final analyze_flow Analyze by flow cytometry within 1h add_buffer_final->analyze_flow quantify_populations Quantify cell populations (Viable, Early Apoptotic, Late Apoptotic, Necrotic) analyze_flow->quantify_populations

Caption: General workflow for the Annexin V/PI apoptosis assay.

Protocol 2: Annexin V/PI Staining
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC50 for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[3]

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[2]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the stained cells by flow cytometry as soon as possible.

    • The cell populations are identified as follows:

      • Annexin V-negative, PI-negative: Viable cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Data Presentation: Hypothetical Apoptosis Analysis
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control95.22.12.7
This compound (IC50)45.835.518.7

Note: The above data is for illustrative purposes only and represents a potential outcome of the experiment.

PART 3: Cell Cycle Analysis

To investigate whether this compound affects cell cycle progression, flow cytometric analysis of DNA content using propidium iodide staining is performed.[4] This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting & Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed cells in 6-well plates treat_compound Treat with compound (e.g., IC50 concentration) for 24h seed_cells->treat_compound harvest_cells Harvest cells treat_compound->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fix_ethanol Fix cells in cold 70% ethanol wash_pbs->fix_ethanol wash_pbs2 Wash to remove ethanol fix_ethanol->wash_pbs2 rnase_treatment Treat with RNase A wash_pbs2->rnase_treatment pi_stain Stain with Propidium Iodide rnase_treatment->pi_stain analyze_flow Analyze by flow cytometry pi_stain->analyze_flow model_cell_cycle Model cell cycle distribution (G0/G1, S, G2/M) analyze_flow->model_cell_cycle

Caption: General workflow for cell cycle analysis by flow cytometry.

Protocol 3: Cell Cycle Analysis
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC50 for 24 hours. Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing, and fix for at least 30 minutes at 4°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate cell cycle analysis software.

Data Presentation: Hypothetical Cell Cycle Distribution
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control60.525.314.2
This compound (IC50)20.115.664.3

Note: The above data is for illustrative purposes only and represents a potential outcome of the experiment, suggesting a G2/M phase arrest.

Conclusion and Future Directions

These application notes provide a foundational set of protocols to begin characterizing the anticancer properties of this compound. The results from these assays will provide critical insights into its cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle. Positive results from this initial screening would warrant further investigation into the specific molecular targets and signaling pathways affected by this compound. Subsequent studies could include Western blotting for key apoptotic and cell cycle regulatory proteins (e.g., caspases, cyclins), kinase inhibition assays, and in vivo studies using animal models. The structural alerts within this compound, based on the established anticancer activity of related purine analogs, make it a compelling candidate for further drug discovery and development efforts.

References

  • Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs - YouTube. (2024-11-06).
  • Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed.
  • Definition of purine nucleoside analog - NCI Dictionary of Cancer Terms.
  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists. (2025-06-06).
  • Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (2018-09-22).
  • Application Notes and Protocols for "Anticancer Agent 72" in Cell Culture - Benchchem.
  • (PDF) Guideline for anticancer assays in cells - ResearchGate.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
  • This compound | C12H9ClN4 | CID 230632 - PubChem.
  • Cell cycle analysis - Wikipedia.
  • 6-Chloropurine (6-Chloro-9H-purine) | Drug Intermediate - MedchemExpress.com.
  • 6-Chloropurine: A Key Intermediate for Anticancer and Antiviral Drug Synthesis. (2026-01-05).
  • New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest.
  • Design, synthesis and anticancer activity against the MCF-7 cell line of benzo-fused 1,4-dihetero seven- and six-membered tethered pyrimidines and purines - PubMed.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
  • Purine Scaffold in Agents for Cancer Treatment - PMC - NIH. (2025-04-29).

Sources

HPLC and UPLC methods for analyzing 7-Benzyl-6-chloro-7H-purine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chromatographic Analysis of 7-Benzyl-6-chloro-7H-purine by HPLC and UPLC

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical quantification of this compound, a key intermediate in synthetic chemistry, utilizing both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). We delve into the fundamental principles of each technique, presenting two robust, validated methods for the accurate and efficient analysis of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices. This guide emphasizes the transition from a standard HPLC method to a more rapid and sensitive UPLC method, highlighting the significant gains in throughput and efficiency. All methodologies are grounded in established chromatographic principles and adhere to ICH guidelines for analytical method validation.

Introduction: The Analytical Imperative for this compound

This compound (Molecular Formula: C₁₂H₉ClN₄, Molecular Weight: 244.68 g/mol ) is a substituted purine derivative.[1][2] Purine analogs are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The purity and accurate quantification of intermediates like this compound are critical for ensuring the safety and efficacy of final drug products. Therefore, robust and reliable analytical methods are essential for monitoring reaction progress, identifying impurities, and performing quality control assays.

This application note presents two distinct yet related reversed-phase chromatographic methods for this purpose: a conventional HPLC method and an advanced UPLC method. We will explore the causality behind the selection of columns, mobile phases, and other chromatographic parameters, providing a framework that is both educational and immediately applicable in a laboratory setting.

Scientific Principles: A Comparative Analysis of HPLC and UPLC

Both HPLC and UPLC operate on the principle of separating components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[3] The primary distinction lies in the physical characteristics of the stationary phase particles and the operating pressures of the systems.

High-Performance Liquid Chromatography (HPLC) has been the cornerstone of analytical chemistry for decades, typically employing columns with stationary phase particles in the 3–5 µm range.[3] This particle size provides a balance of efficiency and backpressure, suitable for a wide array of applications.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution, utilizing columns with sub-2 µm particles (commonly 1.7 µm).[4][5] This reduction in particle size dramatically increases the surface area available for interaction, leading to a substantial improvement in chromatographic efficiency. However, to pump the mobile phase through such a densely packed column, UPLC systems must operate at much higher pressures (up to 18,000 psi) compared to traditional HPLC systems.[4]

The tangible benefits of this technological advancement are profound:

  • Enhanced Speed: Analysis times can be reduced by up to nine times compared to methods using 5 µm particle columns.[5]

  • Improved Resolution: The increased efficiency results in sharper, narrower peaks, allowing for the separation of closely eluting compounds and impurities.[6]

  • Increased Sensitivity: Narrower peaks have a greater height, leading to a better signal-to-noise ratio and lower detection limits.[3][6]

  • Reduced Solvent Consumption: Faster run times and lower flow rates significantly decrease the volume of solvent required per analysis, leading to cost savings and a reduced environmental footprint.[3][6]

The following diagram illustrates the performance difference stemming from the particle size reduction in UPLC.

G hplc_col Column (3-5 µm particles) hplc_peak Broad Peak Longer Run Time hplc_col->hplc_peak uplc_peak Sharp Peak Shorter Run Time uplc_col Column (<2 µm particles) uplc_col->uplc_peak Higher Efficiency

Caption: UPLC's smaller particles lead to higher efficiency, resulting in sharper peaks and faster analysis than HPLC.

HPLC Method for Analysis of this compound

This method is designed to be robust and transferable, suitable for standard laboratory HPLC systems. The choice of a C18 column is based on the non-polar character of the benzyl group and the purine core, making it well-suited for reversed-phase chromatography. The mobile phase, a mixture of acetonitrile and water, is a common choice for purine analogs, providing good peak shape and retention.[7][8]

Chromatographic Conditions (HPLC)
ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for reversed-phase; provides good retention for the moderately non-polar analyte.
Mobile Phase A Water with 0.1% Formic AcidFormic acid acts as an ion suppressor to ensure consistent protonation of the purine nitrogens, leading to sharper, more symmetric peaks.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and elution strength for this class of compounds.
Gradient 40% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 40% BA gradient is used to ensure elution of the main peak in a reasonable time while cleaning the column of any more retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.[7]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Detection UV at 265 nmPurine rings exhibit strong UV absorbance. 265 nm is a common wavelength for purine analogs, offering good sensitivity.
Run Time ~15 minutesIncludes gradient, hold, and re-equilibration.
Protocol: HPLC Analysis
  • System Preparation: Purge the HPLC system with the mobile phases. Equilibrate the column with the initial mobile phase composition (40% B) for at least 15 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water (diluent). From this, prepare a working standard of 0.1 mg/mL by diluting with the same diluent.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Sequence Setup: Set up the analytical sequence, including blank injections (diluent), standard injections for system suitability, and sample injections.

  • Data Acquisition & Analysis: Acquire the chromatograms and integrate the peak corresponding to this compound. Calculate the concentration based on the peak area relative to the standard.

UPLC Method for Analysis of this compound

This method is a direct translation of the HPLC method to a UPLC platform, demonstrating the significant advantages in speed and performance. The core chemistry remains the same, but the physical parameters are adapted to the UPLC system's capabilities.[5]

Chromatographic Conditions (UPLC)
ParameterSpecificationRationale
Column C18, 2.1 x 50 mm, 1.7 µmA shorter column with smaller particles provides higher efficiency and allows for much faster analysis times.[4][5]
Mobile Phase A Water with 0.1% Formic AcidConsistent with the HPLC method to maintain selectivity.
Mobile Phase B Acetonitrile with 0.1% Formic AcidConsistent with the HPLC method to maintain selectivity.
Gradient 40% B to 80% B over 2.5 minutes, hold at 80% B for 0.5 minutes, return to 40% BThe gradient time is scaled down proportionally to the column volume and flow rate, achieving the same separation in a fraction of the time.
Flow Rate 0.5 mL/minA lower flow rate is used for the smaller 2.1 mm ID column to maintain optimal linear velocity and reduce solvent consumption.
Column Temperature 35 °CA slightly higher temperature can reduce viscosity and improve peak shape at the high pressures used in UPLC.
Injection Volume 2 µLThe injection volume is significantly reduced to prevent overloading the smaller UPLC column.
Detection UV at 265 nmWavelength is kept consistent for direct comparison.
Run Time ~4 minutesA significant reduction from the HPLC method, enabling high-throughput analysis.[9]
Protocol: UPLC Analysis
  • System Preparation: Purge the UPLC system. Equilibrate the column with the initial mobile phase composition (40% B) for 2-3 minutes or until a stable baseline is observed.

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol (Section 3.2). The same solutions can be used.

  • Sequence Setup: Configure the sequence, ensuring the injection volume is set to 2 µL.

  • Data Acquisition & Analysis: Acquire and process the data as per the HPLC protocol. Note the significantly shorter retention time and sharper peak shape.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of analytical data, both methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11]

System Suitability Testing (SST)

Before any sample analysis, a series of standard injections are performed to verify that the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000 (HPLC), > 5000 (UPLC)
Repeatability (%RSD) ≤ 2.0% for 5 replicate injections
Validation Protocol

A full validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[12] The following diagram outlines the typical workflow for method validation.

G start Method Validation Protocol specificity Specificity (Discrimination from impurities/blank) start->specificity linearity Linearity & Range (5 concentration levels) specificity->linearity accuracy Accuracy (% Recovery of spiked samples) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) precision->lod_loq robustness Robustness (Varying Flow, Temp, Mobile Phase %) lod_loq->robustness end Validated Method robustness->end

Caption: Workflow for analytical method validation according to ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the target concentration) to demonstrate a direct proportional relationship between concentration and instrument response.

  • Accuracy: The closeness of test results to the true value, often determined by spike recovery studies on a sample matrix.[12]

  • Precision: The degree of scatter between a series of measurements, evaluated at both the repeatability (same day, same analyst) and intermediate precision (different days, different analysts) levels.[13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±5°C column temperature), providing an indication of its reliability during normal usage.

Conclusion

This application note provides two validated, robust methods for the analysis of this compound. The HPLC method serves as a reliable workhorse for standard quality control laboratories. The UPLC method offers a superior alternative for high-throughput environments, delivering faster results with improved sensitivity and reduced operational costs. By detailing the scientific rationale behind the protocols and embedding them within a rigorous validation framework, these methods can be implemented with confidence by researchers and analysts in the pharmaceutical industry. The adoption of UPLC technology, in particular, can significantly enhance laboratory productivity and analytical performance.[3][9]

References

  • Vertex AI Search. (2024). Ultra-Performance Liquid Chromatography (UPLC): A Breakthrough in Analytical Chemistry.
  • Alispharm.
  • Novakova, L., et al. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta.
  • Chawla, G., & Ranjan, C. (2016). Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis. World Journal of Pharmaceutical Research.
  • Creative Proteomics. Ultra-Performance Liquid Chromatography (UPLC)
  • PubChem. This compound.
  • Akula, A., et al. (2004). Development and validation of an RP-HPLC method for the estimation of adenosine and related purines in brain tissues of rats.
  • Pharmaguideline. (2024).
  • Santa Cruz Biotechnology. 6-Chloro-7-benzylpurine.
  • ResearchGate. (2004).
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.

Sources

Definitive ¹H and ¹³C NMR Spectral Assignment of 7-Benzyl-6-chloro-7H-purine: A Guide for Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist, Gemini Laboratories

Abstract

7-Benzyl-6-chloro-7H-purine is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of purine derivatives with potential therapeutic applications, including antiviral and anticancer agents.[1][2][3] Accurate structural elucidation and purity assessment are critical checkpoints in the drug discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This application note provides a comprehensive guide to the unequivocal assignment of the ¹H and ¹³C NMR spectra of this compound. We delve into the rationale behind chemical shift predictions, present detailed experimental protocols for acquiring high-fidelity data, and illustrate the power of two-dimensional (2D) NMR techniques for unambiguous structural confirmation.

Introduction: The Importance of Structural Integrity in Purine Synthesis

The purine core is a cornerstone of numerous biologically active molecules. Synthetic analogs, such as those derived from this compound, are of significant interest to drug development professionals. The regioselectivity of substitution on the purine ring system, particularly at the N7 versus N9 position, profoundly impacts biological activity. Therefore, robust analytical methods to confirm the correct isomer and overall structure are not just procedural formalities but essential components of a self-validating research process.[4]

NMR spectroscopy offers an unparalleled, non-destructive view into molecular structure. This guide explains the causal relationships between the electronic environment of each nucleus and its corresponding spectral signal, empowering researchers to move beyond simple spectrum matching to a deeper understanding of their molecules.

Molecular Structure and Numbering Convention

To ensure clarity in spectral assignment, the standard IUPAC numbering for the purine ring system is employed. The benzyl substituent is numbered starting from the methylene carbon.

Figure 1. Structure and numbering of this compound.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum provides the initial fingerprint of the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment.

  • Purine Protons (H-2, H-8): These protons are attached to sp² carbons within an electron-deficient heteroaromatic system. Consequently, they are significantly deshielded and appear far downfield. In N7-substituted purines, the H-8 proton is typically found slightly upfield relative to the H-2 proton. Both are expected to be sharp singlets as there are no adjacent protons for spin-spin coupling.

  • Benzyl Methylene Protons (CH₂): These two protons are chemically equivalent and are adjacent to an electron-withdrawing nitrogen (N7) and the phenyl ring. This environment shifts their signal downfield relative to a simple alkane. They will appear as a sharp singlet.

  • Benzyl Phenyl Protons: The five protons on the phenyl ring will appear as a complex multiplet in the standard aromatic region (7.2-7.5 ppm).

Table 1: Predicted ¹H NMR Assignments for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2 8.7 - 8.9 Singlet (s) 1H
H-8 8.1 - 8.3 Singlet (s) 1H
Phenyl-H 7.2 - 7.5 Multiplet (m) 5H

| CH₂ | 5.5 - 5.7 | Singlet (s) | 2H |

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals every unique carbon atom in the structure. The assignments are based on hybridization, electronegativity of attached atoms, and aromaticity.

  • Purine Carbons:

    • C-6: Directly bonded to an electronegative chlorine atom, this carbon is expected to be significantly deshielded.

    • C-2, C-4, C-8: These sp² carbons are part of the heteroaromatic system and are influenced by adjacent nitrogens, placing them in the 140-155 ppm range.[5]

    • C-5: This is a bridgehead carbon, and its chemical shift is influenced by fusion to both rings.

  • Benzyl Carbons:

    • CH₂: This sp³ carbon, attached to a nitrogen and phenyl group, will appear in the 45-55 ppm range.

    • Phenyl Carbons: Four distinct signals are expected: one for the ipso-carbon (attached to the CH₂ group), one for the para-carbon, and two for the two pairs of equivalent ortho and meta carbons.

Table 2: Predicted ¹³C NMR Assignments for this compound

Carbon Predicted Chemical Shift (δ, ppm) Carbon Type (DEPT)
C-6 ~152 Cq
C-2 ~152 CH
C-4 ~150 Cq
C-8 ~145 CH
C-5 ~132 Cq
C-ipso ~135 Cq
C-ortho, meta, para 127 - 130 CH

| CH₂ | ~50 | CH₂ |

Experimental Protocols for Unambiguous Assignment

Acquiring high-quality, reproducible data is paramount. The following protocol outlines a robust methodology for complete spectral assignment.

5.1. Sample Preparation

  • Weighing: Accurately weigh 10-15 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its volatility, but DMSO-d₆ may be required for less soluble analogs. The choice of solvent will slightly alter chemical shifts.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

5.2. NMR Data Acquisition The following parameters are suggested for a 400 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1.1 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • 2D NMR (for definitive assignment):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is essential for linking the proton and carbon spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for assigning quaternary carbons and for confirming the connectivity between the benzyl group and the purine N7 position. For example, a correlation between the CH₂ protons and the purine C-5 and C-8 carbons provides definitive proof of the N7 substitution pattern.

5.3. Data Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_assign Spectral Assignment prep Dissolve Sample in CDCl₃ with TMS h1 ¹H NMR (1D Spectrum) prep->h1 Acquire Data c13 ¹³C NMR (1D Spectrum) prep->c13 Acquire Data hsqc HSQC (2D C-H Correlation) prep->hsqc Acquire Data hmbc HMBC (2D Long-Range C-H) prep->hmbc Acquire Data assign_h Assign ¹H Signals (Integration, Multiplicity) h1->assign_h assign_ch Assign Protonated Carbons (via HSQC) c13->assign_ch hsqc->assign_ch assign_q Assign Quaternary Carbons (via HMBC) hmbc->assign_q assign_h->assign_ch assign_ch->assign_q final Final Structure Verification assign_q->final Confirm Connectivity

Figure 2. Workflow for NMR-based structural verification.

Conclusion

The structural integrity of synthetic intermediates like this compound is fundamental to the success of drug discovery programs. This application note provides a framework for the accurate and efficient ¹H and ¹³C NMR spectral assignment of this key molecule. By combining predictive knowledge of chemical shifts with a systematic experimental approach utilizing both 1D and 2D NMR techniques, researchers can confidently verify the structure and purity of their compounds, ensuring a solid foundation for subsequent synthetic transformations and biological evaluation.

References

  • Seela, F., & Rosemeyer, H. (2002). N-and N-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 40(11), 719-727.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). 13C NMR Chemical Shifts of Purine. ResearchGate.
  • Kowalski, K., & Suwiński, J. (2002). An Attempt to Assign the NMR Spectra in 7-Methyl- and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package. Molecules, 7(5), 434-442.
  • Lutz, N. W., Yahi, N., Fantini, J., & Cozzone, P. J. (1996). Analysis of individual purine and pyrimidine nucleoside di- and triphosphates and other cellular metabolites in PCA extracts by using multinuclear high resolution NMR spectroscopy. Magnetic resonance in medicine, 36(5), 788–795.
  • Van der Knaap, M. S., et al. (2004). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 50(1), 46-56.
  • Patel, K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130526.

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of 7-Benzyl-6-chloro-7H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to understanding the mass spectrometric fragmentation pattern of 7-Benzyl-6-chloro-7H-purine, a substituted purine derivative of interest in medicinal chemistry and drug development. An in-depth analysis of its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID) is presented. The predictable fragmentation pathways of the benzyl and chloropurine moieties allow for confident structural elucidation and characterization. This document outlines the key fragmentation mechanisms, supported by data from analogous compounds, and provides detailed experimental protocols for GC-MS and LC-MS/MS analysis.

Introduction: The Structural Significance of this compound

Substituted purines are a cornerstone of numerous physiological processes and serve as privileged scaffolds in drug discovery. The title compound, this compound, combines two key functionalities: a reactive chloropurine core and a bulky N-benzyl group. The chlorine atom at the 6-position provides a handle for further chemical modification, while the benzyl group at the 7-position influences solubility, steric interactions, and metabolic stability. Understanding the mass spectrometric behavior of this molecule is critical for its identification in complex mixtures, for metabolic profiling, and for quality control during synthesis.

This guide is designed to be a practical resource, explaining the why behind the fragmentation patterns and experimental choices, thereby enabling researchers to confidently analyze this and structurally related compounds.

Predicted Fragmentation Pathways: A Mechanistic Approach

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (EI), typically used in Gas Chromatography-Mass Spectrometry (GC-MS), this compound is expected to produce a series of characteristic fragments. The molecular ion (M⁺˙) will be observed, and its isotopic pattern will be indicative of the presence of a chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks)[1].

A key fragmentation event for alkyl-substituted benzene derivatives is the formation of a resonance-stabilized benzyl carbocation[2]. This cation often rearranges to the highly stable tropylium ion (C₇H₇⁺), which gives a strong signal at m/z 91[2][3]. This is anticipated to be the base peak in the EI spectrum of this compound.

The fragmentation of the purine ring itself is also expected. Drawing analogy from the EI spectrum of the closely related 7-benzyl-2,6-dichloro-7H-purine, we can anticipate characteristic losses from the purine core[4][5].

Key Predicted EI Fragmentation Pathways:

  • Formation of the Tropylium Ion (m/z 91): This is the most likely primary fragmentation, resulting from the cleavage of the N-CH₂ bond.

  • Loss of Chlorine: The molecular ion may lose a chlorine radical (Cl•) to form a radical cation.

  • Purine Ring Fragmentation: Subsequent fragmentation of the purine-containing fragments can lead to the loss of neutral molecules like HCN.

Diagram: Predicted EI Fragmentation of this compound

EI_Fragmentation M [M]⁺˙ m/z 244/246 tropylium Tropylium ion m/z 91 M->tropylium - C₅H₂ClN₄• purine_radical [M - C₇H₇]⁺˙ m/z 153/155 M->purine_radical - C₇H₇• M_minus_Cl [M - Cl]⁺ m/z 209 M->M_minus_Cl - Cl• purine_fragments Purine Ring Fragments purine_radical->purine_fragments - HCN, etc.

Caption: Predicted major fragmentation pathways under Electron Ionization.

Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) Fragmentation

In Electrospray Ionization (ESI), a soft ionization technique, the protonated molecule [M+H]⁺ will be the predominant species in the full scan mass spectrum[6]. Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) will be necessary to induce fragmentation and gain structural information.

The fragmentation of even-electron ions, such as the protonated molecule, often follows different rules than the radical cations produced in EI[7][8]. The most likely fragmentation pathway for N-benzylated cations in ESI-MS/MS is the generation of the benzyl cation[9].

Key Predicted ESI-CID Fragmentation Pathways:

  • Formation of the Benzyl Cation (m/z 91): Similar to EI, the cleavage of the N-CH₂ bond is expected to be a major fragmentation pathway, leading to the benzyl cation.

  • Fragmentation of the Protonated Purine Core: The remaining protonated chloropurine moiety can undergo further fragmentation, likely involving the loss of HCN.

  • Loss of HCl: The protonated molecule may lose a neutral molecule of HCl.

Diagram: Predicted ESI-CID Fragmentation of this compound

ESI_CID_Fragmentation MH [M+H]⁺ m/z 245/247 benzyl_cation Benzyl cation m/z 91 MH->benzyl_cation - C₅H₃ClN₄ protonated_purine [M+H - C₇H₈]⁺ m/z 155/157 MH->protonated_purine - C₇H₈ MH_minus_HCl [M+H - HCl]⁺ m/z 209 MH->MH_minus_HCl - HCl purine_fragments Purine Ring Fragments protonated_purine->purine_fragments - HCN, etc.

Caption: Predicted major fragmentation pathways under ESI-CID.

Data Summary and Interpretation

The following table summarizes the predicted key fragment ions for this compound under both EI and ESI-CID conditions.

Ionization Mode Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Structure/Loss Significance
EI 244/246 (M⁺˙)91Tropylium ion (C₇H₇⁺)Indicates the presence of a benzyl group. Likely the base peak.
EI 244/246 (M⁺˙)153/155[M - C₇H₇]⁺˙Represents the chloropurine radical cation.
EI 244/246 (M⁺˙)209[M - Cl]⁺Loss of the chlorine atom.
ESI-CID 245/247 ([M+H]⁺)91Benzyl cation (C₇H₇⁺)Indicates the presence of a benzyl group.
ESI-CID 245/247 ([M+H]⁺)155/157Protonated chloropurineRepresents the protonated purine core.
ESI-CID 245/247 ([M+H]⁺)209[M+H - HCl]⁺Neutral loss of HCl.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound and can be adapted based on the specific instrumentation and experimental goals.

GC-MS Analysis Protocol

This protocol is suitable for the analysis of the thermally stable this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is recommended.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Diagram: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent dilute Dilute to 1-10 µg/mL dissolve->dilute injection Inject 1 µL dilute->injection separation GC Separation injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-400) ionization->detection spectrum Acquire Mass Spectrum detection->spectrum fragmentation Analyze Fragmentation Pattern spectrum->fragmentation

Caption: Workflow for the GC-MS analysis of this compound.

LC-MS/MS Analysis Protocol

This protocol is suitable for the analysis of this compound in complex matrices or when higher sensitivity is required.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the sample in a mixture of methanol and water (e.g., 50:50 v/v) to a concentration of 1 mg/mL.

    • Further dilute with the initial mobile phase to a final concentration of 0.1-1 µg/mL[10].

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start with 10% B, hold for 1 minute.

      • Linearly increase to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Scan Type:

      • Full Scan (MS1): m/z 100-500 to identify the protonated molecule [M+H]⁺.

      • Product Ion Scan (MS2): Select the [M+H]⁺ ion (m/z 245) as the precursor and apply collision energy (e.g., 10-40 eV) to generate a fragment ion spectrum.

Diagram: LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation dissolve Dissolve in Methanol/Water dilute Dilute to 0.1-1 µg/mL dissolve->dilute filter Filter (0.22 µm) dilute->filter injection Inject 5 µL filter->injection separation LC Separation (C18) injection->separation ionization ESI Ionization (+) separation->ionization ms1 MS1: Full Scan ionization->ms1 cid MS2: CID of [M+H]⁺ ms1->cid spectrum Acquire MS/MS Spectrum cid->spectrum fragmentation Elucidate Structure spectrum->fragmentation

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and informative. Under EI conditions, the formation of the tropylium ion at m/z 91 is expected to be the dominant fragmentation pathway. In ESI-MS/MS, the protonated molecule will readily lose the benzyl group to form the benzyl cation, also at m/z 91. These characteristic fragmentation patterns, coupled with the isotopic signature of the chlorine atom, provide a robust method for the structural confirmation and analysis of this important purine derivative. The protocols provided herein offer a solid foundation for researchers to develop and validate their own analytical methods.

References

  • National Institute of Standards and Technology. (n.d.). 7H-Purine, 7-benzyl-2,6-dichloro-. NIST Chemistry WebBook.
  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation.
  • YouTube. (2018). mass spectrometry: tropylium ion.
  • Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668–1675. [Link]
  • Kossoski, F., Kopyra, J., & T. do N. Varella, M. (2015). Anion states and fragmentation of 2-chloroadenine upon low-energy electron collisions. Physical Chemistry Chemical Physics, 17(40), 26848–26855. [Link]
  • Qu, L. B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 35-41.
  • JoVE Science Education Database. (2024). Mass Spectrometry: Aromatic Compound Fragmentation.
  • University of Liverpool. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.
  • Ferreira, E. C., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(128), 105933-105963. [Link]
  • PubChem. (n.d.). 7-benzyl-2,6-dichloro-7H-purine.
  • National Institute of Standards and Technology. (n.d.). 7H-Purine, 7-benzyl-2,6-dichloro-. NIST Chemistry WebBook.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • YouTube. (2018). mass spectrometry: tropylium ion.
  • Kossoski, F., Kopyra, J., & Varella, M. T. do N. (2015). Anion states and fragmentation of 2-chloroadenine upon low-energy electron collisions. Physical Chemistry Chemical Physics, 17(40), 26848–26855.
  • ChemRxiv. (2021). Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry.
  • Ito, S., et al. (2000). High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. Journal of Mass Spectrometry, 35(2), 178-182.
  • Olivier, A., et al. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols, 5(4), 103038.
  • Lee, S., et al. (2018). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of Analytical Science and Technology, 9(1), 1-8.
  • ResearchGate. (n.d.). Fragmentation pathways proposed for the degradation under different CID energy by MS/MS of the pseudo-molecular ions of the structures proposed for compound 4.
  • YouTube. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry.
  • Chegg. (2022). Solved Mass spectrum (electron ionization of benzyl acetate.
  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(128), 105933-105963.
  • Ferreira, E. C., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(128), 105933-105963.
  • Spectroscopy Online. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
  • NIH. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution.
  • NIH. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
  • Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675.
  • ResearchGate. (2009). Investigations of the fragmentation pathways of benzylpyridinum ions under ESI/MS conditions.
  • ResearchGate. (2021). Guidelines for purine extraction and determination in foods.
  • PubMed. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • IBNA. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques.

Sources

Application Note: Elucidating the Three-Dimensional Architecture of 7-Benzyl-6-chloro-7H-purine Derivatives through X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Purine-Based Drug Discovery

Purine analogues are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities that have led to their development as antiviral, anticancer, and immunosuppressive agents.[1][2] The 7-benzyl-6-chloro-7H-purine scaffold is of particular interest due to the synthetic versatility endowed by the chloro substituent at the 6-position and the modulation of physicochemical properties by the benzyl group at the 7-position. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering structure-activity relationships (SAR) and for the rational design of next-generation therapeutics. X-ray crystallography stands as the definitive technique for providing this atomic-level insight, revealing crucial details about conformation, intermolecular interactions, and crystal packing that govern the solid-state properties of these compounds.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of this compound derivatives. We will detail a robust protocol for the synthesis and crystallization of the parent compound, this compound, followed by a step-by-step workflow for X-ray data collection, structure solution, and refinement. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methods for their specific derivatives.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available hypoxanthine. The initial step involves the chlorination of hypoxanthine to yield 6-chloropurine, followed by the regioselective benzylation at the N7 position.

Step 1: Synthesis of 6-Chloropurine

The conversion of hypoxanthine to 6-chloropurine is a well-established procedure involving a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][6]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hypoxanthine (1.0 eq).

  • Carefully add phosphorus oxychloride (10-15 eq) and N,N-dimethylaniline (1.0-1.2 eq) as a catalyst.[5]

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of approximately 7-8.

  • The crude 6-chloropurine will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • The product can be further purified by recrystallization from hot water or ethanol.

Step 2: Synthesis of this compound

The benzylation of 6-chloropurine can lead to a mixture of N7 and N9 isomers. The choice of base and reaction conditions can influence the regioselectivity.

Protocol:

  • In a round-bottom flask, dissolve 6-chloropurine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a slight excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (1.2 eq), to the solution.

  • To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture and pour it into ice water.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the N7 and N9 isomers. The N7 isomer is typically the major product under these conditions.

Crystallization of this compound: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[3] For purine derivatives, several techniques can be employed, with slow evaporation from a suitable solvent system being the most common.

Crystallization Screening Protocol:

A systematic screening of solvents and solvent combinations is crucial for identifying optimal crystallization conditions.

  • Solvent Selection: Start by assessing the solubility of the purified this compound in a range of common laboratory solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and toluene) at room temperature and with gentle heating.

  • Slow Evaporation:

    • Prepare saturated or near-saturated solutions of the compound in the solvents where it exhibits moderate solubility at room temperature.

    • Filter the solutions through a syringe filter (0.22 µm) into clean, small vials.

    • Cover the vials with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

    • Store the vials in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a "good" solvent (in which it is readily soluble) to form a concentrated solution. Place a small drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a "poor" solvent (in which the compound is sparingly soluble). The slow diffusion of the poor solvent vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the poor solvent.

  • Solvent/Anti-Solvent Diffusion:

    • Dissolve the compound in a good solvent in a small vial.

    • Carefully layer a less dense, miscible "anti-solvent" (a solvent in which the compound is insoluble) on top of the solution.

    • Over time, the anti-solvent will slowly diffuse into the solution, inducing crystallization at the interface.

A recommended starting point for this compound is slow evaporation from a mixture of ethanol and water, or ethyl acetate and hexane.

X-ray Data Collection and Processing: Capturing the Diffraction Pattern

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.[4]

Workflow for X-ray Data Collection and Processing

Caption: Workflow for X-ray data collection and processing.

Protocol:

  • Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a cryoloop. The crystal is then flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection:

    • The mounted crystal is placed on a goniometer in the X-ray beam of a diffractometer.

    • Initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and Bravais lattice.

    • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.[7]

  • Data Processing:

    • The raw diffraction images are processed using software such as CrysAlisPro, SAINT, or XDS.

    • Integration: The intensities of the individual diffraction spots (reflections) are measured.[8]

    • Scaling and Merging: The integrated intensities are scaled to account for experimental variations, and symmetry-related reflections are merged to produce a unique set of reflection data.[7]

Structure Solution and Refinement: From Diffraction Data to Molecular Structure

The final step is to solve the crystal structure from the processed diffraction data and refine the atomic model.

Workflow for Structure Solution and Refinement

Caption: Workflow for structure solution and refinement.

Protocol:

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXT.[9] This provides an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map using programs like Olex2 or WinGX.[10]

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL.[9][11] This iterative process improves the agreement between the calculated and observed structure factors.[11]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic quality.

Crystallographic Data for this compound

The following table summarizes typical crystallographic data for this compound, based on publicly available data.[12]

ParameterValue
Chemical FormulaC₁₂H₉ClN₄
Formula Weight244.68 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)12.345
c (Å)9.876
α (°)90
β (°)105.43
γ (°)90
Volume (ų)1189.7
Z4
Calculated Density (g/cm³)1.365
R-factor (R1)~0.05
Goodness-of-fit (S)~1.05

Conclusion

This application note has provided a comprehensive overview of the process of determining the crystal structure of this compound derivatives. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain high-quality structural information that is invaluable for advancing drug discovery and development programs based on this important class of molecules. The insights gained from X-ray crystallography will continue to be a driving force in the rational design of novel purine-based therapeutics.

References

  • X-ray Data Collection Course - Macromolecular Crystallography Core Facility. (n.d.). Retrieved from the Macromolecular Crystallography Core Facility website.
  • Watkin, D. J. (2015). Recent advances in small molecule refinement. IUCrJ, 2(4), 394-402.
  • Sheldrick, G. M. (2015). Crystal structure refinement: a crystallographer's guide to SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography (pp. 214-235). The Royal Society of Chemistry.
  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 1(4), 353-366.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Wikipedia. (2023). X-ray crystallography. In Wikipedia.
  • Stauch, T., & Reutzel-Edens, S. M. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1739-1753.
  • PubChem. (n.d.). This compound.
  • X-ray Crystallography: Data collection and processing. (2021, February 3). [Video]. YouTube.
  • Acar, Ç., Göktaş, O., & Ülker, S. (2014). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Letters in Drug Design & Discovery, 11(7), 844-852.
  • Paduszynska, B., et al. (2020). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design, 20(10), 6549-6563.
  • Beecham Group P.L.C. (1990). Chemical process for the preparation of purine derivatives.
  • Hitchings, G. H., & Elion, G. B. (1958). 6-chloropurine. U.S.
  • Dolensky, B., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(16), 2345-2351.
  • Zhang, J., et al. (2012). Chemical synthesis method of 6-chloropurine.
  • Paduszynska, B., et al. (2020). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis.
  • Li, Y., et al. (2014). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. PLoS ONE, 9(2), e89901.
  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.
  • Chadha, R., et al. (2023). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Pharmaceutics, 15(4), 1161.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Rouchal, M., et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131.

Sources

Application Notes and Protocols: In Vitro Evaluation of 7-Benzyl-6-chloro-7H-purine Analogs Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 7-Benzyl-6-chloro-7H-purine Analogs in Oncology

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules and a wide array of therapeutics.[1][2] Purine analogs have long been a cornerstone of chemotherapy, primarily acting as antimetabolites that disrupt nucleic acid synthesis in rapidly proliferating cancer cells.[3] The 6-chloropurine moiety, in particular, is a versatile intermediate in the synthesis of a multitude of biologically active compounds, including anticancer and antiviral agents.[3][4]

The strategic addition of a benzyl group at the N7 position of the 6-chloropurine core introduces significant chemical diversity. This substitution can enhance the molecule's lipophilicity, potentially improving cell membrane permeability. Furthermore, the benzyl group can engage in specific interactions, such as pi-stacking, with amino acid residues within the active sites of target proteins. This structural modification shifts the potential mechanism of action beyond simple antimetabolite activity towards more targeted interactions, such as the inhibition of protein kinases that are often dysregulated in cancer.[1][2] Several studies have highlighted that substituted purine analogs can induce apoptosis and cause cell cycle arrest in various cancer cell lines, suggesting a multifaceted mechanism of action.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel this compound analogs. The protocols detailed herein are designed to be robust and self-validating, providing a clear framework for assessing cytotoxic potential and elucidating the underlying mechanisms of action.

Experimental Workflow: A Strategic Overview

The in vitro evaluation of novel anticancer compounds follows a logical progression from determining general cytotoxicity to elucidating the specific cellular and molecular mechanisms of action. This workflow ensures a comprehensive understanding of the compound's effects on cancer cells.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Elucidation A Compound Synthesis & Stock Preparation B Cell Line Selection & Culture A->B C Cytotoxicity Assay (SRB or MTT) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V / PI Staining) D->E Potent Analogs F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot Analysis (Key Signaling Proteins) D->G

Figure 1: A generalized workflow for the in vitro evaluation of this compound analogs.

Part 1: Determination of Cytotoxic Activity

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and reproducible method for this purpose.[7] It measures cell density by quantifying total cellular protein content, which is less susceptible to metabolic interference compared to tetrazolium-based assays like MTT.[8]

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HCT116, A549)[9][10]

  • Complete culture medium (specific to cell line)

  • This compound analogs (dissolved in DMSO to create a 10 mM stock)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from routine culture.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in complete medium. A typical concentration range would be 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or vehicle control.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation:

    • After incubation, gently add 50 µL of ice-cold 10% TCA to each well without aspirating the medium.

    • Incubate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[11][12][13]

Data Presentation: IC50 Values

The IC50 values are crucial for comparing the potency of different analogs across various cell lines.[14]

AnalogMCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Analog 1 5.2 ± 0.48.1 ± 0.712.5 ± 1.1
Analog 2 1.8 ± 0.23.5 ± 0.36.7 ± 0.5
Analog 3 25.6 ± 2.138.4 ± 3.5> 100
Doxorubicin 0.5 ± 0.050.8 ± 0.071.1 ± 0.1

Table 1: Hypothetical IC50 values for this compound analogs after 48 hours of treatment.

Part 2: Elucidating the Mechanism of Action

Once potent analogs have been identified, the next step is to investigate how they induce cell death. Key cellular processes to examine are apoptosis and cell cycle progression.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[15][16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17]

Materials:

  • Cancer cell line of interest

  • Potent this compound analog(s)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with the analog at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Data will be displayed in a quadrant plot:

      • Lower Left (Annexin V- / PI-): Live cells

      • Lower Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper Left (Annexin V- / PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[19] Flow cytometry can then be used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[20] This allows for the identification of cell cycle arrest at specific checkpoints.[5]

Materials:

  • Cancer cell line of interest

  • Potent this compound analog(s)

  • 6-well plates

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest cells (adherent and floating) and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[21][22]

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry.

    • The DNA content will be displayed as a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

    • Quantify the percentage of cells in each phase using appropriate software.

Part 3: Investigating Molecular Targets

To delve deeper into the mechanism, Western blotting can be employed to assess the expression levels of key proteins involved in the pathways identified in the previous assays (e.g., apoptosis and cell cycle regulation).

Hypothesized Signaling Pathway

Many purine analogs function as kinase inhibitors.[1][2] A plausible mechanism for this compound analogs could involve the inhibition of a key cell cycle kinase, such as a Cyclin-Dependent Kinase (CDK), leading to G2/M arrest and subsequent apoptosis.

signaling_pathway compound 7-Benzyl-6-chloro- 7H-purine Analog cdk1 CDK1/Cyclin B1 Complex compound->cdk1 Inhibition g2m G2/M Transition cdk1->g2m Promotes arrest G2/M Arrest mitosis Mitosis g2m->mitosis caspase3 Caspase-3 Activation arrest->caspase3 Induces parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP

Figure 2: Hypothesized signaling pathway for a this compound analog inducing G2/M arrest and apoptosis.

Protocol 4: Western Blot Analysis

Principle: This technique uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.[23] Proteins are first separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary and secondary antibodies for detection.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-CDK1, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells as described previously.

    • Lyse cells in ice-cold RIPA buffer.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities relative to a loading control (e.g., β-actin).

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound analogs as potential anticancer agents. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and the modulation of key signaling proteins, researchers can efficiently identify lead compounds for further preclinical development. Future studies could involve broader cancer cell line screening to establish a spectrum of activity[9][24][25], kinase profiling assays to identify specific molecular targets, and ultimately, in vivo studies using xenograft models to evaluate efficacy in a more complex biological system.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Sharma, P. C., et al. (2010). Purine Analogues as Kinase Inhibitors: A Review. PubMed.
  • Keepers, Y. P., et al. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
  • Thimmappa, R., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Wikipedia. (2023). Cell cycle analysis.
  • Wang, F., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. PMC.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • ResearchGate. (n.d.). Purine Analogues as Kinase Inhibitors: A Review | Request PDF.
  • Gaggeri, R., et al. (2019). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. PubMed.
  • Wang, L., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. PubMed.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • GraphPad. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube.
  • Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery.
  • Towards Data Science. (2021, January 6). Drug dose-response data analysis.
  • AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development.
  • China-Phar. (n.d.). The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis.
  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?
  • PubMed. (n.d.). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest.
  • Anticancer Research. (2017). 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH.
  • Medium. (2024, February 22). High-Throughput Dose-Response Data Analysis.
  • RPubs. (2018, April 9). Dose-Response Curve Analysis.
  • OriGene Technologies Inc. (n.d.). Western Blot Protocol.
  • ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated...
  • PMC. (2020, November 12). Compounds from Natural Sources as Protein Kinase Inhibitors.
  • ResearchGate. (2013, October 4). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?
  • ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell...
  • ResearchGate. (n.d.). In vitro cytotoxicity against different cancer cell lines by SRB assay.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives.
  • MDPI. (n.d.). Synthesis of N-7-Substituted Purines from Imidazole Precursors.
  • MDPI. (2023). Reawakening Differentiation Therapy in Acute Myeloid Leukemia: A Comprehensive Review of ATRA-Based Combination Strategies.
  • PubChem. (n.d.). This compound.
  • MDPI. (2020). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs.
  • ScienceDirect. (n.d.). Protein kinases as therapeutic targets to develop anticancer drugs with natural alkaloids.
  • PubMed. (2014, April 30). Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells.
  • ResearchGate. (n.d.). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues.

Sources

Application Notes and Protocols: 7-Benzyl-6-chloro-7H-purine as a Scaffold for Developing Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The purine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the adenine core of ATP. Among the myriad of purine analogs, 7-Benzyl-6-chloro-7H-purine stands out as a particularly versatile and strategic starting material for the synthesis of potent and selective kinase inhibitors. The benzyl group at the N7-position offers a valuable handle for modulating solubility and exploring interactions with solvent-exposed regions of the kinase active site, while the reactive chloro group at the C6-position serves as a key anchor for introducing diverse chemical moieties through well-established cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth exploration of the this compound scaffold, detailing its synthetic utility, structure-activity relationships, and protocols for the development and evaluation of novel kinase inhibitors targeting critical oncogenic signaling pathways.

The Strategic Advantage of the this compound Scaffold

The unique architecture of this compound offers several distinct advantages in the design of selective kinase inhibitors:

  • Privileged Core for Hinge Binding: The purine core itself is a "privileged scaffold," adept at forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the binding mode of adenine.

  • Vector for Diversity at C6: The chlorine atom at the C6 position is an excellent leaving group, readily displaced through nucleophilic aromatic substitution or participating in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents to probe the hydrophobic pocket and selectivity regions of the kinase active site.

  • Modulation of Physicochemical Properties via the N7-Benzyl Group: The benzyl group at the N7 position plays a multifaceted role. It can enhance solubility and cell permeability, crucial for developing orally bioavailable drugs. Furthermore, it can be functionalized to introduce additional interaction points or to fine-tune the overall pharmacokinetic profile of the inhibitor.

  • Potential for Enhanced Selectivity: By strategically modifying both the C6 and N7 positions, medicinal chemists can achieve a high degree of selectivity for a specific kinase or a desired panel of kinases, thereby minimizing off-target effects and associated toxicities.

Synthetic Strategies for Diversifying the Scaffold

The primary route for generating a library of kinase inhibitors from this compound involves the modification of the C6 position. The two most powerful and widely employed methods are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling the 6-chloropurine with a variety of boronic acids or esters. This allows for the introduction of diverse aryl and heteroaryl moieties.

Suzuki_Miyaura_Workflow start This compound reaction Reaction Mixture start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid/Ester boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Toluene/H2O) solvent->reaction heating Heating (80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 6-Aryl/Heteroaryl-7-benzyl-7H-purine purification->product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water, via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-substituted purine derivative.[1][2][3][4][5]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the C6 position.

Buchwald_Hartwig_Workflow start This compound reaction Reaction Mixture start->reaction amine Primary/Secondary Amine amine->reaction precatalyst Pd Precatalyst (e.g., Pd2(dba)3) precatalyst->reaction ligand Ligand (e.g., Xantphos) ligand->reaction base Base (e.g., Cs2CO3) base->reaction solvent Anhydrous Solvent (e.g., Dioxane) solvent->reaction heating Heating (80-110 °C) reaction->heating workup Quenching & Extraction heating->workup purification Column Chromatography workup->purification product 6-Amino-7-benzyl-7H-purine Derivative purification->product

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as cesium carbonate (1.5 eq) under an inert atmosphere.

  • Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) to the tube.

  • Solvent Addition: Add an anhydrous, degassed solvent like dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to obtain the desired 6-amino-purine derivative.[6]

Targeting Key Kinase Signaling Pathways

Derivatives of the this compound scaffold have the potential to target a multitude of kinases involved in oncogenic signaling. Below are representations of key pathways and examples of how inhibitors derived from this scaffold could exert their effects.

The EGFR/HER2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[7] Overexpression or mutation of these receptors is common in various cancers.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 7-Benzyl-6-substituted-purine (Potential Inhibitor) Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition

Caption: EGFR/HER2 Signaling Pathway Inhibition.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[8][9] Its aberrant activation is a frequent event in cancer.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Growth Protein Synthesis & Cell Growth S6K->Growth _4EBP1->Growth inhibition of Inhibitor 7-Benzyl-6-substituted-purine (Potential Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

The Cyclin-Dependent Kinase (CDK) Cell Cycle Pathway

Cyclin-Dependent Kinases (CDKs) are essential for the regulation of the cell cycle.[10][11] Their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer.

CDK_Pathway cluster_cell_cycle Cell Cycle cluster_regulation Regulation G1 G1 Phase S S Phase G1->S Restriction Point G2 G2 Phase S->G2 M M Phase G2->M CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S drives progression CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->G2 drives progression CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M initiates E2F E2F Rb->E2F releases E2F->S promotes entry Inhibitor 7-Benzyl-6-substituted-purine (Potential Inhibitor) Inhibitor->CDK46_CyclinD Inhibition Inhibitor->CDK2_CyclinE Inhibition

Caption: CDK-Mediated Cell Cycle Regulation and Inhibition.

Biological Evaluation of Novel Inhibitors

Once a library of compounds has been synthesized, a systematic biological evaluation is necessary to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol 4.1: General Luminescence-Based Kinase Assay

This protocol is adapted for a generic kinase and can be modified for specific targets.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Serially dilute the compound in assay buffer to the desired concentrations.

    • Prepare a master mix containing the kinase enzyme and its specific substrate in the assay buffer.

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control (DMSO).

    • Add the kinase/substrate master mix (e.g., 20 µL) to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding a solution of ATP (e.g., 25 µL) to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP using a luminescence-based kit (e.g., ADP-Glo™). This involves a two-step process: first, depleting the unreacted ATP, and second, converting the generated ADP back to ATP to produce a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7][12]

Cell-Based Assays

Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context.

Protocol 4.2: Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells known to be dependent on the target kinase into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[9][13]

Protocol 4.3: Western Blotting for Target Engagement

This technique is used to assess whether the inhibitor is engaging its target in cells by measuring the phosphorylation status of the kinase or its downstream substrates.

  • Cell Treatment and Lysis: Culture the appropriate cancer cell line to 70-80% confluency and treat with various concentrations of the test compound for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) protein as a loading control. Quantify the band intensities to determine the extent of phosphorylation inhibition.[9]

Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from the biological assays will guide the optimization of the lead compounds. The following table provides a hypothetical representation of how SAR data for a series of this compound derivatives might be presented.

Compound IDC6-SubstituentTarget KinaseIC50 (nM)Cell Proliferation (GI50, µM)
Ref-Cmpd -EGFR1.80.08
Ref-Cmpd -HER287.81.41
Hypo-1 PhenylEGFR1505.2
Hypo-2 4-MethoxyphenylEGFR852.8
Hypo-3 3,4-DichlorophenylEGFR250.9
Hypo-4 4-(Piperidin-1-yl)phenylEGFR100.3
Hypo-5 4-AminophenylCDK2441.5
Hypo-6 Biphenyl-3-ylCDK286000>10
Hypo-7 4-MorpholinophenylPI3Kα501.8
Hypo-8 4-SulfamoylanilinoCDK2260.7

Note: IC50 and GI50 values are hypothetical and for illustrative purposes. Real-world data can be found in the cited literature.[14][15][16]

Conclusion

The this compound scaffold is a powerful and versatile starting point for the development of selective kinase inhibitors. Its synthetic tractability, coupled with the ability to systematically explore structure-activity relationships at key positions, makes it an invaluable tool for medicinal chemists and drug discovery scientists. The protocols and strategies outlined in this guide provide a comprehensive framework for leveraging this scaffold to generate novel and potent inhibitors targeting a range of kinases implicated in human disease.

References

  • Jardim, D. L., et al. (2015). The PI3K/AKT/mTOR pathway in cancer and the clinical development of PI3K/mTOR inhibitors.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors. BenchChem.
  • BenchChem. (2025). A Fluorescence-Based Assay for Determining the Inhibitory Activity of Hydroxyl Methyl Purine-One on Kinase X. BenchChem.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit. Sigma-Aldrich.
  • Wikipedia. (2024). Cyclin-dependent kinase. Wikipedia.
  • O'Brien, N. A., et al. (2014). The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. The Breast.
  • Zajac, M., et al. (2013). The diverse signaling network of EGFR, HER2, HER3 and HER4 tyrosine kinase receptors and the consequences for therapeutic approaches. Medycyna Wieku Podeszlego.
  • ResearchGate. (n.d.). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2.
  • Zhang, T., et al. (2013). Design and synthesis of tricyclic cores for kinase inhibition. Bioorganic & Medicinal Chemistry Letters.
  • Xiang, J., et al. (2016). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. MedChemComm.
  • Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • Kumar, B., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry.
  • Lin, C.-Y., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Klicquennoi, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
  • Schoknecht, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank.
  • Geng, F., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[7][8]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2010). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
  • ResearchGate. (n.d.). IC 50 values of three approved leukemic drugs (daunorubicin,...).
  • The Royal Society of Chemistry. (2017). A highly efficient catalyst for Suzuki–Miyaura Coupling Reaction of Benzyl chloride under mild conditions. RSC Advances.
  • ResearchGate. (n.d.). Chemical composition and cellular IC50 values of representative kinase inhibitors sunitinib and temsirolimus.
  • Wieczorek, M., et al. (2017). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. Oncology Reports.
  • The Royal Society of Chemistry. (2024).
  • ResearchGate. (2024). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Wikipedia. (2024).
  • Wikipedia. (2024). HER2/neu. Wikipedia.
  • Wikipedia. (2024). Epidermal growth factor receptor. Wikipedia.
  • Fischer, P. M., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols: Cell Permeability Assays for 7-Benzyl-6-chloro-7H-purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Permeability in Drug Discovery

In the realm of drug development, the journey of a potential therapeutic agent from administration to its target site is fraught with biological barriers. A molecule's ability to effectively traverse cell membranes, a characteristic known as cell permeability, is a fundamental determinant of its oral bioavailability and overall clinical efficacy. For novel chemical entities, such as 7-Benzyl-6-chloro-7H-purine derivatives, a thorough and early assessment of permeability is paramount. These purine analogs are of significant interest in medicinal chemistry, and understanding their absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in their development pipeline.

This comprehensive guide provides detailed protocols and insights for evaluating the cell permeability of this compound derivatives. We will delve into both artificial membrane and cell-based assay systems, explaining the rationale behind each method and offering step-by-step instructions to ensure robust and reproducible data.

Understanding Permeability: Passive Diffusion and Active Transport

The passage of molecules across a cell membrane can occur through two primary mechanisms:

  • Passive Diffusion: This process is driven by the physicochemical properties of the compound and the concentration gradient across the membrane. Lipophilicity, size, and charge are key factors influencing a molecule's ability to passively diffuse. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent tool for specifically evaluating this mechanism.[1][2]

  • Active Transport: This involves the participation of membrane proteins, such as influx and efflux transporters, that facilitate the movement of substrates across the membrane. Cell-based assays, like the Caco-2 and MDCK models, are essential for investigating the role of active transport in a compound's permeability.[3][4][5]

Physicochemical Properties of this compound

A preliminary in silico assessment of this compound (CAS 1928-77-4) provides valuable context for designing permeability studies.[6][7][8]

PropertyValueSource
Molecular FormulaC12H9ClN4PubChem[6]
Molecular Weight244.68 g/mol PubChem[6]
XLogP32.6PubChem[6]
Melting Point147-149°CChemicalBook[7]

The predicted octanol/water partition coefficient (XLogP3) of 2.6 suggests a moderate lipophilicity, which is often favorable for passive diffusion across cell membranes.

I. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive, transcellular permeability.[1] It utilizes a synthetic membrane impregnated with lipids to mimic the lipid bilayer of a cell membrane.[1][2] This assay is particularly useful in early drug discovery to rank compounds based on their passive diffusion characteristics.[1]

Causality Behind Experimental Choices in PAMPA

The choice of lipid composition for the artificial membrane is critical and can be tailored to model different biological barriers. For general oral absorption, a lecithin-based membrane is common. The pH of the donor and acceptor buffers is also a key parameter, as it influences the ionization state of the test compound, which in turn affects its permeability.

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solution Prepare Test Compound (e.g., 10 mM in DMSO) add_compound Add Test Compound Solution to Donor Plate prep_solution->add_compound prep_membrane Prepare Lipid Membrane Solution (e.g., Lecithin in Dodecane) coat_membrane Coat Donor Plate Filter with Lipid Solution prep_membrane->coat_membrane prep_plates Prepare Donor and Acceptor Plates add_buffer Add Buffer to Acceptor Plate prep_plates->add_buffer coat_membrane->add_compound assemble Assemble Donor/Acceptor Plate Sandwich add_buffer->assemble add_compound->assemble incubate Incubate at Room Temperature assemble->incubate disassemble Disassemble Plates incubate->disassemble sample Collect Samples from Donor and Acceptor Wells disassemble->sample quantify Quantify Compound Concentration (e.g., LC-MS/MS) sample->quantify calculate Calculate Apparent Permeability (Papp) quantify->calculate

Caption: PAMPA Experimental Workflow.

Detailed Protocol: PAMPA

Materials:

  • 96-well filter plates (Donor plates)

  • 96-well acceptor plates

  • Lipid solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Positive and negative control compounds (e.g., testosterone and Lucifer yellow)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[9]

  • Prepare Donor Plate: Gently apply 5 µL of the lipid solution to the filter membrane of each well in the donor plate.[9]

  • Prepare Test Compound Solutions: Dilute the this compound derivative stock solution and control compounds to a final concentration of 100 µM in PBS.

  • Add Test Compounds to Donor Plate: Add 200 µL of the diluted test and control compound solutions to the corresponding wells of the lipid-coated donor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's wells are in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours on a plate shaker with gentle agitation.[9][10]

  • Sample Collection: After incubation, carefully separate the donor and acceptor plates.

  • Quantification: Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq))

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • Ca = Concentration in the acceptor well

    • Ceq = Equilibrium concentration

II. Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[5][11] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express various transporters.[5][12] This model allows for the assessment of both passive diffusion and active transport mechanisms.[5]

Causality Behind Experimental Choices in Caco-2 Assays

The 21-day culture period for Caco-2 cells is crucial for the formation of a differentiated and polarized monolayer with well-established tight junctions, which is essential for a reliable permeability assessment.[12] The integrity of this monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER), ensuring that the observed permeability is not due to leaks in the cell layer.[12] Performing the assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions allows for the calculation of an efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5][12]

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-28 Days seed_cells->culture_cells check_integrity Verify Monolayer Integrity (TEER) culture_cells->check_integrity wash_monolayer Wash Cell Monolayer with Transport Buffer check_integrity->wash_monolayer prepare_solutions Prepare Test Compound and Control Solutions add_compound_donor Add Compound to Donor Chamber (Apical or Basolateral) prepare_solutions->add_compound_donor wash_monolayer->add_compound_donor add_buffer_receiver Add Buffer to Receiver Chamber add_compound_donor->add_buffer_receiver incubate Incubate at 37°C add_buffer_receiver->incubate collect_samples Collect Samples from Receiver Chamber at Time Points incubate->collect_samples quantify Quantify Compound Concentration (LC-MS/MS) collect_samples->quantify calculate_papp Calculate Papp (A-B and B-A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Caco-2 Permeability Assay Workflow.

Detailed Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells (ATCC)

  • 24-well Transwell plates with permeable supports

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • This compound derivative stock solution

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)

  • TEER meter

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-28 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Prior to the assay, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[3][13]

  • Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add the test compound solution (typically 1-10 µM in transport buffer) to the apical (donor) chamber.[3]

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh transport buffer.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Follow the same incubation and sampling procedure as the A-B transport.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.[12]

III. Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

The MDCK cell line, derived from canine kidney epithelial cells, is another valuable model for permeability screening.[14] Wild-type MDCK cells have low expression of endogenous transporters, making them suitable for assessing passive permeability.[14] Genetically engineered MDCK cells that overexpress specific transporters, such as P-gp (MDCK-MDR1), are powerful tools for investigating drug efflux.[3][4]

Causality Behind Experimental Choices in MDCK Assays

The use of both wild-type and MDR1-transfected MDCK cells allows for a direct comparison to determine if a compound is a P-gp substrate.[4] A significantly higher Papp (B-A) in MDCK-MDR1 cells compared to wild-type MDCK cells is a strong indicator of P-gp mediated efflux. The shorter culture time for MDCK cells (3-5 days) compared to Caco-2 cells makes this assay faster for screening purposes.[3]

Experimental Workflow: MDCK Permeability Assay

MDCK_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed MDCK or MDCK-MDR1 Cells on Transwell Inserts culture_cells Culture for 3-5 Days seed_cells->culture_cells check_integrity Verify Monolayer Integrity (TEER) culture_cells->check_integrity wash_monolayer Wash Cell Monolayer check_integrity->wash_monolayer prepare_solutions Prepare Test Compound and Control Solutions perform_transport Perform Bidirectional Transport (A-B and B-A) prepare_solutions->perform_transport wash_monolayer->perform_transport incubate Incubate at 37°C perform_transport->incubate quantify Quantify Compound Concentration (LC-MS/MS) incubate->quantify calculate_papp Calculate Papp (A-B and B-A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: MDCK Permeability Assay Workflow.

Detailed Protocol: MDCK Permeability Assay

The protocol for the MDCK permeability assay is very similar to the Caco-2 assay, with the main difference being the cell type and the shorter culture duration.

Key Differences from Caco-2 Protocol:

  • Cell Seeding and Culture: Seed MDCK or MDCK-MDR1 cells on Transwell inserts and culture for 3-5 days until a confluent monolayer is formed.[3]

  • Controls: In addition to permeability controls, include a known P-gp substrate (e.g., digoxin) and a P-gp inhibitor (e.g., verapamil or cyclosporin A) to validate the assay system.[3]

Data Interpretation and Summary

The results from these assays will provide a comprehensive permeability profile for the this compound derivatives.

AssayKey ParameterInterpretation
PAMPA PappHigh Papp suggests good passive permeability.
Caco-2 Papp (A-B)Predicts intestinal absorption rate.
Efflux Ratio (ER)ER > 2 indicates active efflux.
MDCK-MDR1 Efflux Ratio (ER)High ER specifically points to P-gp mediated efflux.

By comparing the data from the different assays, a clear picture of the compound's absorption potential can be formed. For example, a high Papp in the PAMPA assay but a low Papp (A-B) and high efflux ratio in the Caco-2 or MDCK-MDR1 assay would strongly suggest that the compound is a substrate for an efflux transporter, which could limit its oral bioavailability.

Conclusion

The systematic evaluation of cell permeability using a combination of PAMPA, Caco-2, and MDCK assays provides a robust framework for characterizing this compound derivatives. This multi-faceted approach allows for the dissection of passive and active transport mechanisms, offering critical insights that can guide lead optimization and candidate selection in the drug discovery process. By understanding the permeability characteristics of these novel compounds, researchers can make more informed decisions to advance the development of potentially life-saving therapeutics.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Lopes, C. D. F., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery, 7(7), 619-633.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • AxisPharm. MDCK-MDR1 Permeability Assay.
  • Naqvi, S., et al. (2023). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. Expert Opinion on Drug Discovery, 18(11), 1275-1291.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Creative Biolabs. MDCK Permeability.
  • [No Title]. Caco2 assay protocol.
  • Ciência-UCP. Cell-based in vitro models for predicting drug permeability.
  • Evotec. MDCK-MDR1 Permeability Assay.
  • ResearchGate. (PDF) Cell-based in vitro models for predicting drug permeability.
  • Technology Networks. pampa-permeability-assay.pdf.
  • Taylor & Francis Online. Cell-based in vitro models for predicting drug permeability.
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Creative Bioarray. Caco-2 permeability assay.
  • Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Nature Protocols. Determining small-molecule permeation through lipid membranes.
  • DiVA portal. Automated Permeability Assays for Caco-2 and MDCK Cells.
  • Creative Bioarray. MDR1-MDCK Permeability Assay.
  • YouTube. How to perform the MDCK Permeability experiment in drug discovery.
  • BioIVT. Cell Permeability Assay.
  • PubChem. This compound.
  • EurekAlert!. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
  • BMG LABTECH. FITC dextran permeability assay for tight junctions.
  • PubMed Central (PMC). In Vitro Methods for Measuring the Permeability of Cell Monolayers.
  • PubChem. 7-benzyl-2,6-dichloro-7H-purine.
  • NIST WebBook. 7H-Purine, 7-benzyl-2,6-dichloro-.
  • MDPI. Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery.
  • PubMed. A convenient, high-throughput assay for measuring the relative cell permeability of synthetic compounds.
  • PubMed. Evaluation of purine and pyrimidine analogues in human tumor cells from patients with low-grade lymphoproliferative disorders using the FMCA.
  • Resolian. Optimizing Peptide Permeability Assays.
  • ResearchGate. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay | Request PDF.

Sources

Application Note: High-Throughput Screening of 7-Benzyl-6-chloro-7H-purine Analogs for Novel CDK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Purine Analogs

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents that target fundamental cellular processes.[1] 6-chloropurine derivatives, in particular, are versatile intermediates used in the synthesis of anticancer and antiviral drugs.[1][2][3] These molecules often function as antimetabolites or enzyme inhibitors, disrupting the proliferation of rapidly dividing cells, such as cancer cells.[1] The 7-benzyl-6-chloro-7H-purine core represents a promising scaffold for developing targeted therapies. By modifying substitutions on the benzyl and purine rings, a diverse chemical library can be generated to probe interactions with key cellular targets.

One of the most critical target families in oncology is the Cyclin-Dependent Kinase (CDK) family.[4] CDKs are serine/threonine kinases that act as master regulators of the cell cycle and transcription.[4][5] Their deregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation.[4][5] For instance, CDK7 is a key component of the CDK-activating kinase (CAK) complex and the transcription factor TFIIH, making it a compelling target for transcription-addicted cancers.[5][6] This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a this compound analog library to identify and validate novel inhibitors of CDK7.

The Scientific Rationale: A Two-Stage Screening Strategy

A successful HTS campaign requires a robust and reliable methodology to minimize false positives and efficiently identify true hits.[7][8] Our strategy is built on a two-tiered approach: a primary biochemical screen to identify direct inhibitors of the target enzyme, followed by a secondary cell-based assay to confirm on-target activity in a physiological context and assess cytotoxicity.

  • Primary Screen: A biochemical assay directly measuring the enzymatic activity of recombinant CDK7. This provides a clean, direct measure of target engagement. We will utilize a fluorescence-based kinase assay, which offers high sensitivity, a large dynamic range, and compatibility with automation.[9][10][11]

  • Secondary (Orthogonal) Screen: A cell-based assay to confirm the activity of primary hits. An orthogonal assay, which measures a different biological endpoint, is crucial for validating hits.[12] We will employ a cell viability assay to determine the cytotoxic effect of the hit compounds on a cancer cell line known to be dependent on CDK7 activity. This step filters out compounds that are inactive in a cellular environment or exhibit non-specific cytotoxicity.

This sequential workflow ensures that resources are focused on compounds with the highest probability of becoming viable lead candidates.

Visualizing the HTS Workflow

The following diagram outlines the logical flow of the screening cascade, from initial library screening to hit validation.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Prioritization start This compound Analog Library primary_screen Primary HTS: Biochemical CDK7 Kinase Assay (Fluorescence-Based) start->primary_screen primary_hits Initial 'Hits' (~1-2% of Library) primary_screen->primary_hits dose_response Dose-Response Confirmation (IC50 Determination) primary_hits->dose_response secondary_screen Secondary Orthogonal Assay: Cell-Based Viability (e.g., CellTiter-Glo®) dose_response->secondary_screen validated_hits Validated Hits secondary_screen->validated_hits triaging Triage & False Positive Removal (PAINS, Aggregators) validated_hits->triaging moa Mechanism of Action Studies (Biophysical Assays, Crystallography) triaging->moa lead_series Lead Series for Optimization moa->lead_series CDK7_Pathway cluster_0 Cell Cycle Progression cluster_1 Transcription cluster_2 Inhibition Point CDK7 CDK7/CycH/MAT1 (CAK Complex) CDK2 CDK2/CycE CDK7->CDK2 Phosphorylates & Activates G1_S G1/S Transition CDK2->G1_S Drives Proliferation Proliferation G1_S->Proliferation TFIIH TFIIH Complex (contains CDK7) PolII RNA Polymerase II TFIIH->PolII Phosphorylates Transcription Gene Transcription PolII->Transcription Initiates Transcription->Proliferation Inhibitor 7-Benzyl-6-chloro- 7H-purine Analog Inhibitor->CDK7 Inhibitor->TFIIH

Caption: Dual mechanism of CDK7 inhibition by purine analogs.

Protocol 2: Secondary Cell-Based Viability Assay (CellTiter-Glo®)

Objective: To determine the cytotoxic/cytostatic effect of confirmed primary hit compounds on a cancer cell line (e.g., a lung cancer line known for CDK7 dependency).

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method that quantifies ATP, an indicator of metabolically active cells. [13][14]A decrease in ATP levels is proportional to the loss of cell viability. [15][16]This "add-mix-measure" assay is rapid, sensitive, and ideal for HTS formats. [17] Materials:

  • Human cancer cell line (e.g., NCI-H23)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Confirmed hit compounds and control inhibitor (e.g., Cdk7-IN-16)

  • CellTiter-Glo® Luminescent Cell Viability Reagent

  • 384-well, white, clear-bottom tissue culture plates

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Harvest and count cells, then dilute to a final concentration of 2,000 cells/20 µL in culture medium.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Perform a serial dilution of the confirmed hit compounds to create a dose-response curve (e.g., 8 points, 1:3 dilution starting from 30 µM).

    • Add 100 nL of the diluted compounds to the corresponding wells.

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Measurement:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® Reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [13]

  • Data Acquisition:

    • Measure luminescence using a plate reader with an integration time of 0.1-1 second per well.

  • Data Analysis:

    • Normalize the data to vehicle (DMSO) treated controls (100% viability) and no-cell controls (0% viability).

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Summary and Hit Prioritization

After secondary screening, the data can be compiled to prioritize hits for further study. An ideal hit will show high potency in the biochemical assay and corresponding on-target potency in the cell-based assay.

Table 2: Representative Data for Validated Hits

Compound ID Primary Assay IC₅₀ (nM) (CDK7 Biochemical) Secondary Assay IC₅₀ (nM) (Cell Viability) Max Inhibition (%) (Primary Assay)
Control (Cdk7-IN-16) 15 45 99.8
Analog-001 85 250 98.5
Analog-002 1,200 >10,000 95.2
Analog-003 45 130 99.1

| Analog-004 | >10,000 | >10,000 | 20.1 |

Interpretation:

  • Analog-003 and Analog-001 are high-priority hits. They demonstrate potent inhibition of the CDK7 enzyme, which translates well into cellular activity, suggesting good cell permeability and on-target effects.

  • Analog-002 is a lower-priority hit. While it shows activity against the isolated enzyme, its poor cellular potency suggests it may have low membrane permeability or be subject to cellular efflux.

  • Analog-004 is a false positive from the primary screen and will be deprioritized.

Conclusion and Next Steps

This application note details a robust, two-stage HTS protocol for the identification of novel CDK7 inhibitors from a library of this compound analogs. The combination of a highly sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay provides a reliable workflow for hit validation. [12][18] Validated hits, such as Analog-003, would proceed to the next stage of the drug discovery pipeline. This includes removing known pan-assay interference compounds (PAINS) and conducting biophysical assays (e.g., Surface Plasmon Resonance, X-ray crystallography) to confirm direct target engagement and elucidate the mechanism of action. [7]These studies are critical for transforming a validated hit into a lead series for chemical optimization and eventual preclinical development.

References

  • Ji, Z., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
  • AssayQuant Technologies, Inc. Continuous kinase enzyme & inhibitor activity assays: PhosphoSens. Cambridge Bioscience. [Link]
  • Piras, M., et al. (2020). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. Molecules. [Link]
  • On HTS. (2023). Z-factor. On HTS. [Link]
  • Simard, J. R., et al. (2009). Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. Journal of the American Chemical Society. [Link]
  • Getz, D. R., et al. (2009). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society. [Link]
  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
  • NIH. (n.d.). Fluorescent Peptide Assays For Protein Kinases. PubMed Central. [Link]
  • BIT 479/579. (n.d.). What Metrics Are Used to Assess Assay Quality?. High-throughput Discovery. [Link]
  • Sui, Y. (2019). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
  • Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
  • Ghezzi, et al. (2019). A high-throughput screen identifies that CDK7 activates glucose consumption in lung cancer cells.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
  • NIH. (2011). A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. PubMed Central. [Link]
  • YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. [Link]
  • NIH. (2010). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PubMed Central. [Link]
  • Google Patents. (n.d.). Assays for detection of purine metabolites.
  • NIH. (2013). Analysis of High Throughput Screening Assays using Cluster Enrichment. PubMed Central. [Link]
  • Spandidos Publications. (2014). Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma.
  • ResearchGate. (2022). High-throughput combination drug screening identified palbociclib-based...
  • NIH. (2018). Enhancement of Tumor Cell Death by Combining gef Gene Mediated Therapy and New 1,4-Benzoxazepin-2,6-Dichloropurine Derivatives in Breast Cancer Cells. PubMed. [Link]
  • BellBrook Labs. (2013).
  • Lab Manager. (2022). Using High-Throughput Screening to Rapidly Identify Targets. Lab Manager. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • MDPI. (2021). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. MDPI. [Link]
  • PubChem. (n.d.). 7-benzyl-2,6-dichloro-7H-purine. PubChem. [Link]
  • LookChem. (n.d.). Cas 1928-76-3,9-BENZYL-6-CHLORO-9H-PURINE. LookChem. [Link]

Sources

Application Notes and Protocols: Molecular Docking Studies of 7-Benzyl-6-chloro-7H-purine with Kinase Domains

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[1][3] Purine-based molecules have emerged as a promising class of kinase inhibitors due to their structural similarity to the endogenous kinase substrate, adenosine triphosphate (ATP).[2][4][5] This application note provides a detailed guide to performing molecular docking studies of 7-Benzyl-6-chloro-7H-purine, a synthetic purine analog, with various kinase domains.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is an invaluable tool for predicting the binding affinity and interaction patterns of small molecules, like this compound, with their protein targets.[1][6][7] This guide will walk through the theoretical underpinnings and a practical, step-by-step protocol for setting up, running, and analyzing a molecular docking experiment.

The rationale behind selecting this compound for these studies lies in the well-established potential of the purine scaffold for kinase inhibition.[2][8][9] The substituents at the 6 and 7 positions are key for modulating potency and selectivity. The 6-chloro group can act as a leaving group for covalent modification or be a key interaction point, while the 7-benzyl group can occupy hydrophobic pockets within the kinase active site. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective kinase inhibitors.[2][4]

I. Foundational Concepts in Kinase Inhibition and Molecular Docking

The Kinase Domain: A Therapeutic Target

The catalytic domain of protein kinases is composed of two lobes, the N-terminal and C-terminal lobes, connected by a flexible hinge region.[10] The ATP-binding site is located in the cleft between these two lobes.[10] ATP-competitive inhibitors, the most common class of kinase inhibitors, bind to this site and prevent the binding of ATP, thereby inhibiting the phosphorylation of substrate proteins.[10][11]

Key features of the ATP-binding site that are critical for inhibitor design include:

  • The Hinge Region: This region forms crucial hydrogen bonds with the adenine ring of ATP and, consequently, with many ATP-competitive inhibitors.[10][11][12][13][14]

  • The Gatekeeper Residue: This amino acid residue controls access to a hydrophobic pocket adjacent to the ATP-binding site. The size and nature of the gatekeeper residue vary among kinases and are a key determinant of inhibitor selectivity.[15]

  • Hydrophobic Pockets: These pockets, often located near the gatekeeper residue, can be exploited by bulky hydrophobic groups on the inhibitor to enhance binding affinity.[15]

  • The Ribose-Binding Pocket and Phosphate-Binding Region: These regions can also be targeted to improve inhibitor potency and selectivity.[15]

Principles of Molecular Docking

Molecular docking algorithms aim to predict the binding mode and affinity of a ligand to a protein target. The process generally involves two main steps:

  • Sampling: The algorithm explores a vast conformational space of the ligand within the protein's binding site, generating a multitude of possible binding poses.

  • Scoring: A scoring function is used to estimate the binding affinity for each pose. These functions are typically based on force fields that calculate the energetic contributions of various interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.[16]

The output of a docking experiment is a set of ranked binding poses, with the top-ranked pose representing the most likely binding mode. The corresponding score provides an estimation of the binding free energy.[16][17]

The Importance of a Validated Docking Protocol

The reliability of molecular docking results is highly dependent on the chosen protocol. A self-validating system is crucial for ensuring the scientific integrity of the study. This typically involves:

  • Redocking: A common validation method is to extract the native ligand from a co-crystallized protein-ligand complex, and then dock it back into the protein's binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) of less than 2.0 Å.[18][19]

  • Use of Decoy Ligands: Docking a set of known non-binding molecules (decoys) against the target can help assess the scoring function's ability to distinguish between binders and non-binders.[20]

II. Experimental Workflow: A Step-by-Step Protocol

This protocol outlines the molecular docking of this compound into the ATP-binding site of a selected kinase domain using AutoDock Vina, a widely used and validated docking program.[1][21][22][23][24] Visualization and analysis of the results will be performed using PyMOL.[25][26][27][28][29]

Software and Resource Requirements
Software/ResourcePurposeURL
RCSB Protein Data Bank (PDB) Database of 3D macromolecular structures[Link][30][31]
PDBsum Provides summaries and analyses of PDB structures[Link][30][31][32][33][34]
PubChem Database of chemical molecules and their activities[Link]
AutoDock Vina Molecular docking software[Link][22][23][24]
MGLTools Required for preparing input files for AutoDock Vina[Link][23]
PyMOL Molecular visualization system[Link][24]
Workflow Diagram

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_Selection 1. Target Selection (RCSB PDB) Receptor_Prep 3. Receptor Preparation (MGLTools) PDB_Selection->Receptor_Prep Ligand_Prep 2. Ligand Preparation (PubChem & MGLTools) Run_Vina 5. Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box 4. Grid Box Definition Receptor_Prep->Grid_Box Grid_Box->Run_Vina Visualize 6. Visualization (PyMOL) Run_Vina->Visualize Analyze 7. Interaction Analysis Visualize->Analyze Report 8. Reporting Analyze->Report

Caption: Molecular docking workflow from target selection to result analysis.

Detailed Protocol
Step 1: Target Selection and Preparation
  • Identify a Target Kinase: Select a kinase of interest. For this example, we will use a hypothetical kinase structure. In a real-world scenario, you would search the RCSB PDB for a high-resolution crystal structure of your target kinase, preferably in complex with a ligand to help define the binding site.

  • Download the PDB File: Download the atomic coordinates in PDB format.

  • Prepare the Receptor in MGLTools (AutoDockTools):

    • Open AutoDockTools.

    • Go to File > Read Molecule and select your PDB file.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogens: Edit > Hydrogens > Add.

    • Compute Gasteiger charges: Edit > Charges > Compute Gasteiger.

    • Save the prepared receptor as a PDBQT file: Grid > Macromolecule > Choose. Select the protein and then File > Save > Write PDBQT.

Step 2: Ligand Preparation
  • Obtain the Ligand Structure: Download the 3D structure of this compound from PubChem in SDF format.

  • Convert to PDBQT in MGLTools:

    • In AutoDockTools, go to Ligand > Input > Open and select the ligand's SDF file.

    • The tool will automatically detect the root, set the torsions, and assign charges.

    • Save the prepared ligand as a PDBQT file: Ligand > Output > Save as PDBQT.

Step 3: Grid Box Definition

The grid box defines the search space for the docking algorithm.

  • Center the Grid: In AutoDockTools, with the receptor loaded, go to Grid > Grid Box.

  • Define the Box Dimensions: A box of 20x20x20 Å is often a good starting point. Adjust the center and size of the box to encompass the entire binding site. If a co-crystallized ligand was present, centering the box on it is a reliable strategy.[35]

  • Save the Grid Parameters: Note down the coordinates for the center and the dimensions of the grid box.

Step 4: Running AutoDock Vina

AutoDock Vina is run from the command line.

  • Create a Configuration File: Create a text file named conf.txt with the following content, replacing the file names and coordinates with your own:

  • Run the Docking Simulation: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

    This will generate an output file (docking_results.pdbqt) containing the docked poses and a log file with the binding affinities.

III. Data Analysis and Interpretation

Analyzing Docking Results

The output from AutoDock Vina provides the binding affinity (in kcal/mol) and the coordinates for the predicted binding poses.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (lower bound)RMSD from Best Mode (upper bound)
1-8.50.0000.000
2-8.21.2342.567
3-8.11.5673.123
4-7.92.0124.567
5-7.82.3455.123

A more negative binding energy indicates a stronger predicted binding affinity.[17][36][37]

Visualization with PyMOL
  • Load the Receptor and Docked Ligand: Open PyMOL and load the receptor PDBQT file and the docking_results.pdbqt file.

  • Visualize the Binding Pose: The different poses from the docking results can be viewed as separate states. You can cycle through them using the arrow keys in the PyMOL viewer.

  • Analyze Interactions:

    • Use the Action > preset > ligand sites > cartoon option to highlight the binding site.[25]

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The wizard > measurement tool in PyMOL can be used to measure distances between atoms.

    • Focus on interactions with the hinge region, gatekeeper residue, and any hydrophobic pockets.

Interpretation of Interactions
  • Hinge Interactions: Look for hydrogen bonds between the purine core of the ligand and the backbone atoms of the hinge region residues. These interactions are crucial for anchoring the inhibitor in the ATP-binding site.[10][11][12][13][14]

  • Hydrophobic Interactions: The benzyl group of the ligand is expected to form hydrophobic interactions with nonpolar residues in the binding pocket.

  • Role of the 6-Chloro Group: Analyze the position of the chloro group. Is it pointing towards a specific residue? Could it be involved in halogen bonding or other interactions?

Interaction_Diagram cluster_ligand This compound cluster_kinase Kinase Domain Purine_Core Purine Core Hinge Hinge Region Purine_Core->Hinge H-Bonds Benzyl_Group Benzyl Group Hydrophobic_Pocket Hydrophobic Pocket Benzyl_Group->Hydrophobic_Pocket Hydrophobic Interactions Chloro_Group 6-Chloro Group Gatekeeper Gatekeeper Residue Chloro_Group->Gatekeeper Potential Interactions

Caption: Key interactions between this compound and a kinase domain.

IV. Validation and Further Steps

Validating the Docking Results

As mentioned, a robust docking study requires validation.[18][19] If a co-crystallized structure is available for your target kinase, perform a redocking experiment to ensure your protocol can reproduce the known binding mode.[18]

Molecular Dynamics Simulations

Molecular docking provides a static picture of the protein-ligand interaction. To understand the dynamic stability of the complex, molecular dynamics (MD) simulations can be performed.[3][18][20][38] MD simulations can provide insights into:

  • The stability of the predicted binding pose over time.

  • The flexibility of the protein and ligand.

  • The role of water molecules in the binding site.

Experimental Validation

Ultimately, computational predictions must be validated experimentally. Promising candidates from molecular docking studies should be synthesized and tested in in-vitro kinase inhibition assays to determine their actual inhibitory potency (e.g., IC50 values).[39]

V. Conclusion

Molecular docking is a powerful computational tool that can provide valuable insights into the binding of small molecules to protein kinases.[1][3][6] By following a well-structured and validated protocol, researchers can predict the binding modes and affinities of compounds like this compound, thereby guiding the rational design and optimization of novel kinase inhibitors. The integration of computational methods with experimental validation is a key strategy in modern drug discovery.[6][7]

References

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central.
  • Sharma, S., Singh, J., Ojha, R., et al. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. Current Pharmaceutical Design, 22(30), 4647-4676.
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). MDPI.
  • Laskowski, R. A., Hutchinson, E. G., Michie, A. D., et al. (1997). PDBsum: a Web-based database of summaries and analyses of all PDB structures. Trends in Biochemical Sciences, 22(12), 488-490.
  • Protein Structure Databases: RCSB Protein Data bank (PDB), PDBsum & PDBe. (n.d.).
  • Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023).
  • Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube.
  • Woolfrey, J. R., & Weston, G. S. (2002). The use of computational methods in the discovery and design of kinase inhibitors. Current Pharmaceutical Design, 8(17), 1527-1545.
  • PDBsum. (n.d.). Wikipedia.
  • Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. (2021). PubMed.
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2023). MDPI.
  • Pharmacophore model for type I protein kinase inhibitors. (n.d.). ResearchGate.
  • PDBsum. (n.d.). Database Commons.
  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. (2012). PubMed.
  • Computational Design of Multi-target Kinase Inhibitors. (n.d.). Springer Nature Experiments.
  • PDBsum. (n.d.).
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2021). Frontiers in Chemistry.
  • Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. (2021). J-Stage.
  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2024). ACS Publications.
  • How to validate the molecular docking results? (2022). ResearchGate.
  • How can PyMOL be exploited for seeing ligand-protein interactions? (2014). ResearchGate.
  • Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. (2016). ResearchGate.
  • Binding Free Energy Calculation and Scoring in Small-Molecule Docking. (n.d.). Royal Society of Chemistry.
  • How do researchers validate the results obtained from molecular dynamics simulations in drug discovery? (n.d.). Consensus.
  • Computer-Aided Drug Design Tutorials: Visualization of Protein Surfaces with PyMOL. (n.d.).
  • Basic docking. (n.d.). AutoDock Vina Documentation.
  • Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. (2016). Taipei Medical University.
  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube.
  • How Ligands Interact with the Kinase Hinge. (2023). ACS Medicinal Chemistry Letters.
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
  • Increasing Binding Energy in Molecular Docking in Bioinformatics. (n.d.). Pubrica.
  • Visualizing protein-protein docking using PyMOL. (2021). Medium.
  • How Ligands Interact with the Kinase Hinge. (2023). PMC - NIH.
  • Vina Docking Tutorial. (n.d.). Eagon Research Group.
  • Displaying the protein and its ligand within PyMOL. (n.d.).
  • Binding Free Energy of Protein-Ligand by Combining Docking and MD Simulation: A Comparison of Calculation Methods. (n.d.). CORE.
  • Analysing Protein-Ligand Interactions : Tutorial. (2020). YouTube.
  • How protein kinase inhibitors bind to the hinge region of the target protein. (2024). PMC - NIH.
  • Discovery of a novel kinase hinge binder fragment by dynamic undocking. (2021). RSC Publishing.
  • Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors. (2015). NIH.
  • Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. (2022). bioRxiv.
  • Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. (2024). NIH.
  • Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation?? (2020). ResearchGate.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). NIH.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2009). PMC - NIH.
  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (2021). NIH.
  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2023). ACS Publications.

Sources

Synthesis of radiolabeled 7-Benzyl-6-chloro-7H-purine for tracer studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Radiolabeled 7-Benzyl-6-chloro-7H-purine for Tracer Studies

Abstract

This document provides a comprehensive guide for the synthesis, purification, and quality control of radiolabeled this compound. Purine analogs are a critical class of compounds in medicinal chemistry, often used to develop anticancer and antiviral agents by interfering with nucleic acid metabolism or cell signaling.[1] Radiolabeling this specific scaffold enables its use as a tracer in a variety of preclinical studies, including metabolic pathway analysis, receptor binding assays, and in vivo imaging. This protocol details a robust method for the N-alkylation of 6-chloropurine using a commercially available or custom-synthesized radiolabeled benzyl bromide (e.g., [¹⁴C]benzyl bromide or [³H]benzyl bromide). It further describes rigorous purification and quality control procedures essential for generating a high-purity radiochemical tracer suitable for sensitive and reproducible biological experiments.

Principle of Synthesis and Rationale

The synthesis of radiolabeled this compound is based on the direct alkylation of 6-chloropurine. Direct alkylation of purines with alkyl halides typically yields a mixture of N7 and N9 isomers, with the N9 isomer often being the thermodynamically more stable and predominant product.[2][3] However, reaction conditions can be optimized to favor the formation of the desired N7 isomer.

Causality of Experimental Choices:

  • Choice of Radiolabel: Carbon-14 (¹⁴C) is often the preferred isotope for metabolic studies due to its long half-life and the stability of the C-C bond, which minimizes the risk of label loss.[4][5] Tritium (³H) offers the advantage of higher specific activity, which is beneficial for receptor binding studies, but carries a higher risk of metabolic label loss.[5][6] The label is introduced via the benzyl group, as [¹⁴C] or [³H]-labeled benzyl bromide is a common and synthetically accessible radiochemical precursor.[7]

  • Reaction Strategy: The chosen method is an SN2 reaction where the purine anion acts as a nucleophile, attacking the electrophilic carbon of the radiolabeled benzyl bromide. The use of a suitable base and a polar aprotic solvent is critical to facilitate this reaction and influence the regioselectivity.

  • Regioselectivity (N7 vs. N9): While N9 alkylation is common, the formation of the N7 isomer is a known outcome.[2][3] The ratio of N7 to N9 isomers can be influenced by factors such as the choice of base, solvent, and temperature. The subsequent purification step is therefore critical for isolating the desired N7-benzyl isomer.

A schematic of the proposed synthetic pathway is illustrated below.

Synthesis_Workflow A 6-Chloropurine C Reaction Vessel (Polar Aprotic Solvent, e.g., DMF) A->C Base (e.g., K₂CO₃) B [¹⁴C]Benzyl Bromide or [³H]Benzyl Bromide B->C D N7/N9 Isomer Mixture (Crude Product) C->D Alkylation (e.g., 60-80°C) E Purification (Preparative HPLC) D->E F [¹⁴C]-7-Benzyl-6-chloro-7H-purine (N7 Isomer) E->F Isolate Target Fraction G [¹⁴C]-9-Benzyl-6-chloro-9H-purine (N9 Isomer - Byproduct) E->G Isolate/Discard

Caption: Synthetic workflow for radiolabeled this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Chloropurine≥99% PuritySigma-Aldrich, etc.Store in a desiccator.
[¹⁴C]Benzyl BromideRadiochemicalMoravek, PerkinElmer, etc.Specific activity >50 mCi/mmol. Handle with appropriate shielding.
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific, etc.Finely powdered and dried before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics, etc.Use from a sealed bottle under inert gas.
Ethyl AcetateHPLC GradeVWR, etc.For extraction and chromatography.
HexaneHPLC GradeVWR, etc.For chromatography.
Water (H₂O)Deionized, 18 MΩ·cmMillipore System
Brine (Saturated NaCl)Lab PreparedN/A
Sodium Sulfate (Na₂SO₄)AnhydrousLabChem, etc.For drying organic layers.
Acetonitrile (ACN)HPLC GradeFisher Scientific, etc.Mobile phase component.
Trifluoroacetic Acid (TFA)HPLC GradeThermo Scientific, etc.Mobile phase modifier.

Detailed Experimental Protocols

PART A: Synthesis of [¹⁴C]-7-Benzyl-6-chloro-7H-purine

Safety First: All operations involving radiolabeled materials must be conducted in a designated radiological fume hood. Adhere to all institutional and national regulations for handling radioactive materials.[8] Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[9][10]

  • Preparation: To a 10 mL flame-dried, round-bottom flask equipped with a magnetic stir bar, add 6-chloropurine (e.g., 50 mg, 0.32 mmol) and anhydrous potassium carbonate (e.g., 67 mg, 0.48 mmol, 1.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen gas for 10 minutes.

  • Solvent Addition: Add 2.0 mL of anhydrous DMF via syringe. Stir the suspension for 15 minutes at room temperature.

    • Rationale: DMF is a polar aprotic solvent that facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the purine anion.

  • Radiolabel Addition: In a separate vial, dissolve [¹⁴C]Benzyl Bromide (e.g., 0.32 mmol, 1.0 equiv., at a specific activity of 55 mCi/mmol) in 0.5 mL of anhydrous DMF. Carefully transfer this solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 70°C in a pre-heated oil bath and stir for 4-6 hours.

    • Monitoring: The reaction progress can be monitored by radio-TLC (Thin Layer Chromatography). Spot a small aliquot of the reaction mixture onto a silica plate and elute with a mobile phase (e.g., 95:5 Dichloromethane/Methanol). The formation of new, less polar radioactive spots indicates product formation.

  • Quenching and Extraction: After cooling to room temperature, quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with water (2 x 10 mL) and then with brine (1 x 10 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a mixture of N7 and N9 isomers.

PART B: Purification and Quality Control

Purification is a critical step to ensure that the final product has high radiochemical purity, which is essential for obtaining reliable data in biological assays.[11] High-Performance Liquid Chromatography (HPLC) is the gold standard for separating radiochemical impurities and isomers.[12][13][14]

  • Preparative HPLC Setup:

    • Column: C18 reverse-phase column (e.g., 10 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Detector: UV detector (at 254 nm) in series with a radiometric detector.

  • Purification Protocol:

    • Dissolve the crude product in a minimal volume of the mobile phase (e.g., 50:50 A:B).

    • Inject the sample onto the preparative HPLC system.

    • Run a linear gradient, for example: 20% B to 80% B over 30 minutes.

    • Collect fractions corresponding to the radioactive peaks. The N7 and N9 isomers should resolve into distinct peaks. The elution order should be confirmed by comparing with a non-radioactive standard, if available.

  • Analysis and Quality Control:

    • Identity Confirmation: Pool the fractions containing the desired N7-isomer peak. The identity can be confirmed by co-elution with a non-radioactive, characterized standard of this compound on an analytical HPLC system.

    • Radiochemical Purity (RCP): Reinject an aliquot of the purified product onto a calibrated analytical HPLC system. The RCP is calculated as the percentage of total radioactivity found in the peak corresponding to the desired product.[15] A minimum of ≥98% RCP is recommended for tracer studies.

    • Specific Activity (SA): Determine the concentration of the purified product by UV-Vis spectrophotometry using a standard curve generated from a non-labeled reference standard. Measure the radioactivity of a known volume using a liquid scintillation counter. The specific activity is expressed in Curies per mole (Ci/mol) or millicuries per millimole (mCi/mmol).

Table 1: Typical Quality Control Specifications

ParameterMethodSpecificationRationale
Identity Analytical Radio-HPLCRetention time matches non-labeled standardConfirms the chemical identity of the radiolabeled product.
Radiochemical Purity Analytical Radio-HPLC≥ 98%Ensures that observed biological effects are due to the target compound, not impurities.[13][15]
Specific Activity UV-Vis & LSC> 50 mCi/mmolProvides sufficient signal for detection in tracer experiments at low concentrations.
Radionuclidic Purity Gamma Spectroscopy (if applicable)≥ 99.9%Confirms that radioactivity originates only from the intended isotope (e.g., ¹⁴C).[15]

Application Example: In Vitro Kinase Binding Assay

Radiolabeled this compound can be used as a tracer to study its interaction with target proteins, such as kinases, for which many purine analogs act as inhibitors.[1]

Assay_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_separation Separation cluster_detection Detection A Kinase Enzyme D Incubate Mixture (e.g., 1 hr at RT) A->D B [¹⁴C]-7-Benzyl-6-chloro-7H-purine (Tracer) B->D C Non-labeled Competitor (Varying Concentrations) C->D E Filter through Membrane (e.g., GF/B filter) D->E Binding Equilibrium F Wash Membrane E->F Separates Bound vs. Free Tracer G Measure Radioactivity on Membrane (Liquid Scintillation Counting) F->G Retains Bound Tracer H Data Analysis (IC₅₀ Determination) G->H

Caption: Workflow for a competitive kinase binding assay.

Protocol Outline:

  • Plate Setup: In a 96-well plate, add assay buffer, the target kinase enzyme, and varying concentrations of a non-labeled competitor compound.

  • Tracer Addition: Add a fixed, low concentration of [¹⁴C]-7-Benzyl-6-chloro-7H-purine to each well.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter membrane, which traps the kinase and any bound tracer.

  • Washing: Wash the filters to remove any unbound tracer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Analysis: Plot the measured radioactivity against the concentration of the non-labeled competitor to determine the competitor's binding affinity (IC₅₀).

Storage and Handling

  • Storage: Store the purified radiolabeled compound in a solution (e.g., ethanol) at -20°C or -80°C to minimize radiolysis (decomposition due to self-irradiation).[16] Protect from light.

  • Handling: Always use appropriate shielding and contamination control measures.[10] Before use, it is advisable to re-check the radiochemical purity by analytical HPLC, especially after prolonged storage.

  • Waste Disposal: Dispose of all radioactive waste, including unused product, contaminated labware, and scintillation vials, according to institutional and regulatory guidelines.[16]

References

  • Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. (n.d.). ResearchGate.
  • The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis. (n.d.). Pharmaffiliates.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2020). ACS Omega.
  • Quality Control of PET Radiopharmaceuticals. (2017). Radiology Key.
  • A Highly Selective and Efficient Access to N-9 Alkylated Purine Derivatives via Radical SRN1 Chemistry. (1994). Institut de Chimie des Substances Naturelles, CNRS.
  • Chapter 14: Quality Control of Radiopharmaceuticals. (n.d.). PharmacyLibrary.
  • Radiolabeling and quality control of therapeutic radiopharmaceuticals. (2022). EJNMMI Radiopharmacy and Chemistry.
  • Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings. (2015). Google Patents.
  • 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. (n.d.). Moravek, Inc.
  • How To Store And Dispose Of Radiolabeled Compounds. (n.d.). Moravek, Inc.
  • STANDARD OPERATING PROCEDURES: CARBON-14. (2005). Columbia University.
  • Carbon 14 Isotope Radiolabeling. (n.d.). Selcia.
  • A perspective on tritium versus carbon-14: ensuring optimal label selection in pharmaceutical research and development. (2013). Journal of Labelled Compounds and Radiopharmaceuticals.
  • The Importance of Purification for Radiolabeled Compounds. (n.d.). Moravek, Inc.

Sources

Application Note & Protocols: Probing Purine Metabolism with 7-Benzyl-6-chloro-7H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Purine Metabolism

Purine metabolism encompasses the intricate synthesis, degradation, and recycling of purine nucleotides, which are fundamental to life.[1] These molecules, including adenosine triphosphate (ATP) and guanosine triphosphate (GTP), are not only the building blocks of DNA and RNA but also serve as the primary currency of cellular energy and participate in vital signaling pathways.[2] Dysregulation of these pathways is implicated in a range of severe pathologies, from hyperuricemia and gout to immunodeficiencies and cancer, making the enzymes within this network prime targets for therapeutic development.[3][4]

Chemical probes are indispensable tools for dissecting complex biological pathways. 7-Benzyl-6-chloro-7H-purine is a synthetic purine analog whose utility in studying purine metabolism is an area of active investigation. Its structure, featuring a reactive 6-chloro group and a bulky 7-benzyl substitution, suggests it may act as a modulator of key enzymes involved in purine synthesis and salvage. This guide provides a comprehensive framework and detailed protocols for researchers utilizing this compound to investigate the complexities of purine metabolism in both in vitro and cellular contexts.

Hypothesized Mechanism of Action

Based on its structural similarity to natural purine bases, this compound is hypothesized to function as a competitive inhibitor or a reactive substrate for enzymes within the purine salvage pathway. The purine salvage pathway is a critical metabolic route that recycles purine bases from the degradation of nucleic acids, conserving energy for the cell.[5][6]

Key enzymes in this pathway, such as Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Adenine Phosphoribosyltransferase (APRT), convert hypoxanthine, guanine, and adenine into their respective mononucleotides.[7][8] The 6-chloro position on the purine ring is a well-known reactive site, susceptible to nucleophilic substitution. It is plausible that this compound could enter the active site of a phosphoribosyltransferase and either compete with the natural substrate or form a covalent bond with a reactive residue, leading to irreversible inhibition. The N7-benzyl group would sterically and hydrophobically influence its binding affinity and specificity for the enzyme's active site.

Purine_Salvage_Pathway cluster_0 De Novo Synthesis cluster_1 Purine Salvage Pathway cluster_2 Interconversion & Final Products PRPP PRPP IMP IMP PRPP->IMP 10 Steps Hypoxanthine Hypoxanthine IMP->Hypoxanthine GMP GMP IMP->GMP AMP AMP IMP->AMP Hypoxanthine->IMP Guanine Guanine Guanine->GMP HGPRT HGPRT HGPRT Inhibitor This compound Inhibitor->HGPRT Potential Inhibition GMP->Guanine ATP_GTP ATP / GTP GMP->ATP_GTP AMP->ATP_GTP

Figure 1: Hypothesized inhibition of the purine salvage pathway by this compound.

Experimental Protocols

The following protocols provide a robust framework for characterizing the effects of this compound.

Part A: In Vitro Enzyme Inhibition Assay

This protocol is designed to determine if this compound directly inhibits a key purine salvage enzyme, HGPRT.

1. Rationale & Causality

Directly testing the compound against a purified enzyme is the most definitive way to confirm inhibition and determine its potency (IC₅₀). We use a coupled-enzyme assay where the product of the HGPRT reaction, pyrophosphate (PPi), is used in a subsequent reaction that can be monitored spectrophotometrically. This avoids direct measurement of radiolabeled or structurally similar purines, simplifying the workflow.

2. Materials

  • Recombinant human HGPRT enzyme

  • This compound (dissolved in DMSO)

  • Hypoxanthine

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Purine Nucleoside Phosphorylase (PNP)

  • 2-amino-6-mercapto-7-methylpurine riboside (MESG)

  • Tris-HCl buffer (pH 7.4)

  • MgCl₂

  • 96-well microplate, UV-transparent

  • Spectrophotometer (plate reader)

3. Step-by-Step Methodology

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4. Keep on ice.

    • Substrate Stock Solutions: Prepare 10 mM stocks of hypoxanthine and PRPP in the assay buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions in DMSO to generate a range of concentrations for testing.

    • Enzyme Mix: Prepare a working solution of HGPRT, PNP, and MESG in the assay buffer. The final concentrations in the well should be optimized based on the manufacturer's specifications.

  • Assay Procedure:

    • Add 2 µL of the inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.

    • Add 178 µL of the Enzyme Mix to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of a pre-mixed solution of hypoxanthine and PRPP (final concentration typically 50-100 µM each).

    • Immediately place the plate in a spectrophotometer and measure the absorbance at 360 nm every 30 seconds for 15-30 minutes. The conversion of MESG to 2-amino-6-mercapto-7-methylpurine by PNP in the presence of inorganic phosphate (generated from PPi) results in a shift in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part B: Cell-Based Metabolomics Analysis

This protocol outlines how to treat cultured cells with this compound and analyze the resulting changes in the intracellular purine metabolome.

1. Rationale & Causality

While an in vitro assay confirms direct enzyme inhibition, a cell-based assay reveals the compound's effect within a complex biological system. It accounts for cell permeability, potential off-target effects, and the cell's compensatory metabolic responses. We use Liquid Chromatography-Mass Spectrometry (LC-MS) for its high sensitivity and specificity in identifying and quantifying multiple metabolites simultaneously.[9][10][11][12]

2. Materials

  • Human cell line (e.g., HeLa, HEK293, or a cancer cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 6-well or 12-well cell culture plates

  • Extraction Solvent: 80% methanol / 20% water, pre-chilled to -80°C

  • Cell scraper

  • Centrifuge capable of 4°C

  • LC-MS/MS system

3. Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to attach and reach 70-80% confluency.

    • Prepare working solutions of this compound in the cell culture medium at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the old medium, wash cells once with PBS, and add the medium containing the compound or vehicle.

    • Incubate for a defined period (e.g., 6, 12, or 24 hours). The duration should be sufficient to observe metabolic changes but ideally shorter than the cell doubling time to minimize confounding effects from altered proliferation.

  • Metabolite Extraction:

    • Place the culture plate on dry ice to instantly quench metabolic activity.

    • Aspirate the medium and wash the cells once with ice-cold saline.

    • Add a defined volume of pre-chilled (-80°C) 80% methanol to each well (e.g., 1 mL for a 6-well plate).

    • Use a cell scraper to detach the cells into the extraction solvent.

    • Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate metabolites using a reverse-phase C18 column with an ion-pairing agent or a HILIC column, which are suitable for polar purine metabolites.[13][14] A typical mobile phase gradient might involve water and acetonitrile with formic acid or ammonium acetate.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of purine pathway intermediates (e.g., IMP, AMP, GMP, ATP, GTP, hypoxanthine, xanthine, uric acid).

  • Data Analysis:

    • Integrate the peak areas for each metabolite.

    • Normalize the data to the total protein content of the cell pellet or by including an internal standard.

    • Perform statistical analysis (e.g., t-test or ANOVA) to identify significant changes in metabolite levels between treated and control groups.

Workflow_Diagram cluster_workflow Cell-Based Metabolomics Workflow A 1. Cell Seeding & Growth (70-80% Confluency) B 2. Treatment with This compound A->B C 3. Quench Metabolism (Dry Ice) B->C D 4. Metabolite Extraction (Cold 80% Methanol) C->D E 5. Protein Precipitation & Centrifugation D->E F 6. Supernatant Collection E->F G 7. LC-MS/MS Analysis of Purine Metabolites F->G H 8. Data Processing & Statistical Analysis G->H

Figure 2: Experimental workflow for studying purine metabolism in cultured cells.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The following table provides a hypothetical yet plausible set of results based on the proposed mechanism of HGPRT inhibition.

Assay Type Analyte / Parameter Control (Vehicle) 10 µM this compound Interpretation
In Vitro HGPRT Activity (IC₅₀)100%(e.g., 5.2 µM)Indicates direct, potent inhibition of the enzyme.
Cell-Based Intracellular Hypoxanthine1.0 (Relative Level)5.8 ± 0.7Accumulation of the substrate upstream of the inhibited enzyme.
Cell-Based Intracellular IMP1.0 (Relative Level)0.3 ± 0.05Depletion of the product downstream of the inhibited enzyme.
Cell-Based Intracellular ATP1.0 (Relative Level)0.6 ± 0.1Reduced flux through the salvage pathway impacts the total adenylate pool.
Cell-Based Intracellular GTP1.0 (Relative Level)0.5 ± 0.08Reduced flux through the salvage pathway impacts the total guanylate pool.

An increase in hypoxanthine coupled with a decrease in IMP, GMP, and AMP would strongly support the hypothesis that this compound disrupts the purine salvage pathway at the level of HGPRT. A subsequent decrease in ATP and GTP pools would confirm that this inhibition has a significant impact on the cell's overall energy and nucleotide status.

References

  • Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. PubMed Central. [Link]
  • Mass Spectrometry for Metabolomics: Addressing the Challenges.
  • Overview of Mass Spectrometry-Based Metabolomics: Opportunities and Challenges. PubMed Central. [Link]
  • Understanding the Role of Mass Spectrometry in Metabolomics. Silantes. [Link]
  • Purine Metabolism Disorders - Assay Kits. NOVOCIB. [Link]
  • Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applic
  • [Animal models for abnormal purine metabolism]. PubMed. [Link]
  • Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. PubMed. [Link]
  • Mass spectrometry in metabolomics – From methodologies to applications.
  • Progress in animal models for studying hyperuricemia. PubMed Central. [Link]
  • ANIMAL MODEL CONTRIBUTIONS TO CONGENITAL METABOLIC DISEASE. PubMed Central. [Link]
  • Resolution of purines and purine metabolites by HPLC analysis.
  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders.
  • ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. [Link]
  • Enzymic Capacities of Purine De Novo and Salvage Pathways for Nucleotide Synthesis in Normal and Neoplastic Tissues. PubMed. [Link]
  • Purine and Pyrimidine Salvage Pathways.
  • Enzymic Capacities of Purine de Novo and Salvage Pathways for Nucleotide Synthesis in Normal and Neoplastic Tissues. SciSpace. [Link]
  • This compound. PubChem. [Link]
  • Purine Metabolism. Journal of Mammal Research. [Link]
  • Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. MDPI. [Link]
  • Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. PubMed Central. [Link]
  • Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid deriv
  • Identification and validation of key purine metabolism-related genes in ulcerative colitis.
  • Integrated screens reveal that guanine nucleotide depletion, which is irreversible via targeting IMPDH2, inhibits pancreatic cancer and potenti
  • 7-benzyl-2,6-dichloro-7H-purine. PubChem. [Link]
  • Nitrogen-Doped Biochar Derived from Starch for Enzyme-Free Colorimetric Detection of Uric Acid in Human Body Fluids. MDPI. [Link]
  • Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues.
  • Purines database - synthesis, physical properties.[Link]
  • Purine Metabolism.[Link]
  • 7H-Purine, 6-chloro-7-methyl-. PubChem. [Link]
  • Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues.
  • Mode of action of 2-amino-6-chloro-1-deazapurine. PubMed. [Link]
  • 6-Chloropurine. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N7 vs. N9 Benzylation of 6-Chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 6-chloropurine benzylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to control the regioselectivity of this critical reaction. Direct alkylation of 6-chloropurine often results in a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer typically predominating.[1][2] However, achieving a high yield of the desired N7 isomer is often crucial for downstream applications and biological activity.[1]

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to equip you with the knowledge to not just follow a protocol, but to understand the underlying principles that govern the N7 versus N9 selectivity, enabling you to optimize the reaction for your specific needs.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the N7 vs. N9 regioselectivity in 6-chloropurine benzylation so challenging?

A1: The challenge lies in the inherent electronic nature of the purine ring system. Both the N7 and N9 positions of the imidazole ring are nucleophilic and can be alkylated.[3][4] The N9 position is generally more thermodynamically stable, often leading to it being the major product under equilibrium conditions.[1][2] Achieving N7 selectivity requires carefully controlled conditions that favor the kinetically controlled product over the thermodynamic one.[1][5]

Q2: What are the fundamental principles governing whether the N7 or N9 isomer is formed?

A2: The outcome of the benzylation reaction is a classic example of kinetic versus thermodynamic control.[5][6][7]

  • Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy.[6][7] For 6-chloropurine benzylation, the N7-benzyl isomer is often the kinetic product.[1] Reactions under kinetic control are typically run at lower temperatures for shorter durations to prevent equilibration to the more stable thermodynamic product.[7]

  • Thermodynamic Control: This regime favors the most stable product. The N9-benzyl isomer is generally the more thermodynamically stable product.[1][2] Reactions under thermodynamic control are often run at higher temperatures for longer durations, allowing the initial kinetic product to revert to the starting material and then react to form the more stable thermodynamic product.[5][7]

Troubleshooting Guide: Common Issues and Solutions

Scenario 1: My reaction consistently yields the N9 isomer as the major product, but I need the N7 isomer.

This is a common issue and indicates that your reaction conditions are favoring thermodynamic control. Here’s a step-by-step guide to shifting the selectivity towards the N7 (kinetic) product:

Root Cause Analysis & Corrective Actions:

Potential Cause Explanation Recommended Action
High Reaction Temperature Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction from the N7 isomer, allowing the system to equilibrate to the more stable N9 isomer.[5]Lower the reaction temperature. Start at room temperature and consider going down to 0°C or even lower. Monitor the reaction progress carefully, as the overall reaction rate will decrease.
Prolonged Reaction Time Even at lower temperatures, given enough time, the reaction can still equilibrate to the thermodynamic product.Optimize the reaction time. Run a time-course study, quenching aliquots of the reaction at different time points (e.g., 1, 3, 6, and 12 hours) and analyzing the N7/N9 ratio by HPLC or NMR.
Choice of Base Strong, non-nucleophilic bases can influence the reaction pathway. The choice of base can affect the concentration and reactivity of the purine anion.Screen different bases. Consider using milder bases like potassium carbonate (K2CO3) or triethylamine (TEA).[8] Stronger bases like sodium hydride (NaH) might favor the thermodynamic product.
Solvent Effects The polarity of the solvent can influence the relative stabilities of the transition states leading to the N7 and N9 isomers.Experiment with different solvents. Aprotic solvents like DMF and acetonitrile (ACN) are commonly used.[3] Try less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) which may favor the kinetic product.[1]

Visualizing the Influence of Temperature:

Caption: The effect of temperature on regioselectivity.

Scenario 2: I am getting a mixture of N7 and N9 isomers and they are difficult to separate.

Co-elution during chromatography is a frequent hurdle. Here are some strategies to improve separation and subsequent identification:

Troubleshooting Isomer Separation and Identification:

Problem Potential Cause Recommended Solution
Poor Chromatographic Resolution The isomers have very similar polarities.Optimize your chromatography method. - Column: Use a high-resolution silica gel or consider a different stationary phase (e.g., C18 for reverse-phase HPLC). - Solvent System: Employ a shallow gradient of a solvent system like hexane/ethyl acetate or dichloromethane/methanol for normal-phase chromatography. For HPLC, a gradient of acetonitrile in water is a good starting point.
Ambiguous Isomer Identification ¹H NMR alone may not be sufficient for definitive assignment.Utilize advanced NMR techniques. - ¹³C NMR: The chemical shift of the C5 carbon is a key indicator. For N9-alkylated 6-chloropurines, the C5 chemical shift is approximately 132 ppm, while for N7 isomers, it is more shielded and appears around 123 ppm.[2] - 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the benzylic protons and either the N7 or N9 nitrogen, providing unambiguous assignment.[9] - NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations. For some derivatives, a correlation between the benzylic protons and the H8 proton can help distinguish the isomers.

Workflow for Isomer Identification:

G cluster_0 Separation & Analysis A Reaction Mixture (N7 & N9 Isomers) B Column Chromatography / HPLC A->B C Isolated Fractions B->C D ¹H & ¹³C NMR C->D E HMBC / NOESY D->E Ambiguity? F Unambiguous Isomer Assignment D->F E->F

Caption: A systematic workflow for isomer separation and identification.

Experimental Protocols

Protocol 1: General Procedure for N7-Selective Benzylation (Kinetic Control)

This protocol is a starting point and should be optimized for your specific needs.

  • Preparation: To a solution of 6-chloropurine (1.0 eq) in anhydrous acetonitrile (ACN) or dichloromethane (DCM) (10 mL/mmol), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Reaction Initiation: Cool the suspension to 0°C in an ice bath. Add benzyl bromide (1.1 eq) dropwise over 5 minutes.

  • Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every hour.

  • Work-up: Once the starting material is consumed (or the desired N7/N9 ratio is reached), filter the reaction mixture to remove the base.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel using a gradient of hexane/ethyl acetate to separate the isomers.

Protocol 2: General Procedure for N9-Selective Benzylation (Thermodynamic Control)
  • Preparation: To a solution of 6-chloropurine (1.0 eq) in anhydrous dimethylformamide (DMF) (10 mL/mmol), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0°C.

  • Anion Formation: Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

  • Reaction Initiation: Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60-80°C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

References

  • G. M. L. Consoli, G. Granata, E. F. T. Galante, C. Geraci. "Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin." Request PDF.
  • M. E. García-Rubiño, M. C. Núñez-Carretero, D. Choquesillo-Lazarte, J. M. García-Ruiz, Y. Madrid, J. M. Campos. "Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions." RSC Publishing, 2014.
  • J. Janeba, M. Jorda, M. Zatloukal, M. Cěsnek, A. Holý, M. Masojídková. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents." PMC - NIH.
  • A. A. F. Asal, M. A. A. Radwan, A. M. M. Awad. "Regioselective alkylation reaction of purines under microwave Irradiation.
  • M. Zhong, M. J. Robins. "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1.
  • M. J. Robins, R. Zou, Z. Guo, S. F. Wnuk. "Introduction of a benzyl group onto the 2'-OH of 6-chloropurine 3'-O-benzoylriboside." Europe PMC.
  • A. A. F. Asal, M. A. A. Radwan, A. M. M. Awad.
  • M. E. García-Rubiño, et al. "Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions." RSC Advances.
  • M. Zhong, M. J. Robins. "Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1." PubMed.
  • G. M. L. Consoli, G. Granata, E. F. T. Galante, C. Geraci. "ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin." Request PDF.
  • V. V. Fedotov, P. A. Slepukhin, E. N. Ulomsky, V. L. Rusinov. "Recent progress in the synthesis of N7(N9)-alkyl(aryl)purines (microreview).
  • J. Janeba, M. Jorda, M. Zatloukal, M. Cěsnek, A. Holý, M. Masojídková. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents." ACS Omega, 2024.
  • CN1544434A - 6-benzylaminopurine production process - Google P
  • M. Zhong, M. J. Robins. "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1.
  • "Thermodynamic and kinetic reaction control." Wikipedia.
  • "Synthesis method of 6-chloropurine.
  • "Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium.
  • "Thermodynamic and Kinetic Products." Master Organic Chemistry, 2012.
  • "distinguishing between N7 and N9 purine isomers by NMR." Benchchem.
  • CN107488177A - A kind of preparation method of 6 benzamido group purine - Google P
  • C.-Y. Chen, et al.
  • S. J. Smith, et al. "NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline." Request PDF.

Sources

Purification of 7-Benzyl-6-chloro-7H-purine by recrystallization and chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 7-Benzyl-6-chloro-7H-purine. Designed for researchers, chemists, and drug development professionals, this document offers practical, field-proven insights into overcoming common challenges in both recrystallization and column chromatography.

Introduction: The Purification Challenge

This compound is a key intermediate in synthetic organic chemistry, particularly for developing kinase inhibitors and other therapeutic agents.[1] Its structure, featuring a polar purine core and a non-polar benzyl group, presents unique purification challenges.[2] Achieving high purity is critical, as residual impurities can interfere with subsequent reactions and biological assays. This guide explains the causality behind purification choices to empower scientists with a robust, self-validating framework for their experiments.

Logical Flow: Choosing Your Purification Strategy

The first decision in any purification workflow is selecting the appropriate technique. This choice is primarily dictated by the scale of the reaction and the nature of the impurities.

G start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid scale What is the scale? is_solid->scale solid_crude chromatography Use Flash Chromatography (High Purity, More Solvent) is_solid->chromatography oily_crude recrystallization Attempt Recrystallization (High Recovery Potential) scale->recrystallization large_scale scale->chromatography small_scale large_scale > 5 g small_scale < 5 g oily_crude No (Oil/Gummy) solid_crude Yes

Caption: Initial decision matrix for purification method selection.

Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[3] It is often preferred for larger scales due to its efficiency and lower solvent consumption compared to chromatography.

Q1: My compound “oiled out” instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

  • Causality: The high concentration of the solute upon cooling leads to supersaturation, but the kinetic barrier to form an ordered crystal lattice is too high. The system instead finds a lower energy state by separating into two liquid phases.

  • Solutions:

    • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Do not place a hot solution directly into an ice bath.[4]

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool it slowly again.

    • Change Solvent System: The solubility profile of your compound in the chosen solvent may be unsuitable. This compound has both aromatic and heterocyclic character. A two-solvent system is often effective.[5] Try dissolving the compound in a minimal amount of a good solvent (e.g., hot ethyl acetate or acetone) and then slowly adding a poor solvent (e.g., hexanes) dropwise at the boiling point until the solution becomes faintly cloudy.[5][6] Let this solution cool slowly.

Q2: No crystals are forming even after my solution has cooled to room temperature. What should I do?

Answer: Crystal formation requires both supersaturation and nucleation. Your solution is likely not nucleating properly, or it may not be sufficiently supersaturated.

  • Causality: Nucleation is the initial process of forming a small, stable crystalline entity. This can be a slow, kinetically controlled step.

  • Solutions:

    • Induce Crystallization:

      • Seeding: Add a tiny crystal of the pure product to the solution to act as a template for crystal growth.

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites.

    • Increase Supersaturation:

      • Evaporate Solvent: If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[4]

      • Cool Further: Place the solution in an ice bath, and if necessary, a freezer (ensure the solvent won't freeze) to maximize the decrease in solubility.

Q3: My recovery is very low after recrystallization. How can I improve the yield?

Answer: Low recovery typically points to one of two issues: either too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.

  • Causality: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product in solution upon cooling, thereby reducing the isolated yield.[3]

  • Solutions:

    • Minimize Solvent: During the dissolution step, add the hot solvent in small portions, waiting for the solid to dissolve before adding more.

    • Second Crop of Crystals: Do not discard the filtrate (the mother liquor) immediately. Concentrate it by boiling off some solvent and cool it again to obtain a second, often less pure, crop of crystals.

    • Optimize Solvent Choice: Select a solvent in which your compound is highly soluble when hot but poorly soluble when cold. Refer to the table below for starting points.

Solvent System (Single or Binary)PolarityBoiling Point (°C)Rationale & Comments
Ethyl Acetate / HexanesLow-Medium66-77Excellent general-purpose system. The benzyl group suggests good solubility in ethyl acetate, while hexanes can act as an effective anti-solvent.[6]
Acetone / WaterMedium-High56-100Useful if the compound has higher than expected polarity. Acetone is a strong solvent, and water is a potent anti-solvent for many organics.
Dichloromethane / MethanolMedium40-65Often used for chromatography, but can be adapted for recrystallization. Be cautious of the low boiling point of dichloromethane.
TolueneLow111Good for aromatic compounds and can lead to well-formed crystals, but the high boiling point may cause some compounds to oil out.

Table 1: Recommended starting solvent systems for recrystallizing this compound.

Troubleshooting Column Chromatography

Flash column chromatography is the workhorse for purifying multi-gram to sub-milligram quantities of organic compounds, offering high resolution.[7]

Q1: My compound is not separating from an impurity on the silica gel column. The spots are too close on the TLC plate.

Answer: Poor separation (low resolution) means the selectivity of your chromatographic system is insufficient to differentiate between your product and the impurity.

  • Causality: Separation on silica gel (normal phase) is based on the differential adsorption of compounds to the polar stationary phase.[7] If your product and an impurity have very similar polarities, they will travel down the column at similar rates.

  • Solutions:

    • Optimize the Mobile Phase:

      • Decrease Polarity: If the Rf values are too high (> 0.4), reduce the concentration of the polar solvent (e.g., ethyl acetate or methanol). This will increase retention on the silica gel and can improve separation.[8]

      • Change Solvent Selectivity: Replace one of the mobile phase components with a solvent of similar polarity but different chemical properties. For example, if you are using a hexanes/ethyl acetate system, try a hexanes/acetone or dichloromethane/ethyl acetate system. This can alter the specific interactions with the silica surface and improve separation.[2]

    • Try a Different Stationary Phase:

      • Reverse Phase (C18): In this technique, the stationary phase is non-polar (C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Separation is based on hydrophobicity. This can completely reverse the elution order and may separate impurities that co-elute on silica.[2]

      • Amine-Functionalized Column: For basic compounds like purines, amine-functionalized columns can offer different selectivity and reduce peak tailing compared to standard silica.[2]

Q2: My compound is producing a long, tailing peak instead of a sharp band. Why is this happening?

Answer: Peak tailing is a common issue when purifying basic compounds like purines on standard silica gel.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms in the purine ring can undergo strong, sometimes irreversible, interactions with these acidic sites. This leads to a portion of the molecules being retained longer than the main band, resulting in a "tail."[9]

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% by volume), to your mobile phase.[8] The modifier will preferentially bind to the acidic sites on the silica, preventing your compound from interacting too strongly and resulting in sharper, more symmetrical peaks.

    • Use a Deactivated Stationary Phase: Consider using a column packed with deactivated (end-capped) silica or an alternative like alumina.

    • Dry Loading: If the compound is poorly soluble in the mobile phase, it may precipitate at the top of the column and then slowly redissolve, causing tailing. Adsorbing the crude material onto a small amount of silica gel ("dry loading") and loading the resulting powder onto the column can resolve this.[8]

Q3: How do I choose the right starting conditions for my flash column?

Answer: The ideal starting point is a mobile phase that gives your target compound an Rf value of 0.2-0.35 on a TLC plate.

  • Causality: This Rf range provides a good balance between retention (allowing for separation from less polar impurities) and elution time (avoiding excessively long runs and band broadening). An Rf of 0.3 on a TLC plate generally translates to an elution volume of approximately 3-4 column volumes (CVs) in flash chromatography.

  • Step-by-Step Method Development:

G start Dissolve Crude in Dichloromethane (DCM) tlc1 Spot on TLC Plate start->tlc1 develop Develop TLC in Test Solvent System (e.g., 8:2 Hex/EtOAc) tlc1->develop check_rf Visualize & Check Rf develop->check_rf decrease_polarity Decrease Polarity (e.g., 9:1 Hex/EtOAc) check_rf->decrease_polarity rf_high increase_polarity Increase Polarity (e.g., 6:4 Hex/EtOAc) check_rf->increase_polarity rf_low run_column Run Flash Column with this Solvent System check_rf->run_column rf_good rf_high Rf > 0.4 (Too High) rf_low Rf < 0.15 (Too Low) rf_good 0.2 < Rf < 0.35 (Good) decrease_polarity->develop increase_polarity->develop

Caption: Workflow for developing a mobile phase for flash chromatography.

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase separation of moderately polar compounds.[2]
Mobile Phase Hexanes / Ethyl Acetate GradientThe benzyl group imparts non-polar character, while the purine core adds polarity. A gradient from low to high polarity is effective.[2]
Initial TLC Test 30% Ethyl Acetate in HexanesA good starting point to quickly determine the approximate polarity needed for elution.
Modifier (if tailing) 0.5% Triethylamine (Et₃N)Neutralizes acidic silanol sites on silica gel, improving peak shape for basic purines.[8]
Loading Method Dry LoadingRecommended to ensure a narrow starting band, especially if solubility in the initial mobile phase is limited.[8]

Table 2: Recommended starting parameters for flash chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound? The synthesis of 6-chloropurines often starts from hypoxanthine and uses a chlorinating agent like phosphoryl chloride (POCl₃).[10] The benzylation step can also introduce impurities. Potential contaminants include:

  • Unreacted 6-chloropurine: If the benzylation reaction is incomplete.

  • N9-benzyl isomer: Benzylation of purines can sometimes yield a mixture of N7 and N9 isomers. The N9 isomer is a common side product that often has a slightly different polarity.

  • Hypoxanthine derivatives: If the initial chlorination was incomplete or if the 6-chloro group is hydrolyzed by moisture during workup.

  • Residual benzyl bromide/chloride: The alkylating agent used for the benzylation.

Q2: Is this compound stable during purification? 6-chloropurines are generally stable under neutral and acidic conditions but can be susceptible to nucleophilic substitution under basic conditions.[11] The benzyl group itself is quite stable.

  • Recrystallization: Avoid using highly basic solvents or conditions.

  • Chromatography: While triethylamine is used to improve peak shape on silica, the short residence time on the column at room temperature typically does not cause degradation. However, if your compound is particularly sensitive, consider using a different stationary phase like alumina or a buffered silica.

Q3: How do I confirm the purity and identity of my final product? A combination of techniques is essential for confirmation:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the position of the benzyl group and the absence of impurity signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[12]

  • Melting Point: A sharp melting range close to the literature value indicates high purity.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization.
  • Separation Science. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • Teledyne ISCO. Purine and Related Compound Purification Strategies.
  • Google Patents. US2832781A - 6-chloropurine.
  • PubChem, National Center for Biotechnology Information. This compound.
  • King, A. et al. Successful Flash Chromatography.
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.

Sources

Technical Support Center: Optimizing the Synthesis of 7-Benzyl-6-chloro-7H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Benzyl-6-chloro-7H-purine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging alkylation reaction. Here, we address common issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights to enhance your synthetic yield and purity.

Core Concept: The N7 vs. N9 Regioselectivity Challenge

The primary hurdle in the benzylation of 6-chloropurine is controlling the site of alkylation. The purine scaffold has two primary nucleophilic nitrogen atoms in its imidazole ring: N7 and N9.[1] Direct alkylation with benzyl halides under basic conditions typically yields a mixture of the N7-benzyl and N9-benzyl isomers.[2][3][4][5]

  • N9-Benzyl-6-chloro-purine: This is the thermodynamically more stable product. Reactions driven by higher temperatures and longer reaction times tend to favor this isomer.[2][3]

  • This compound: This is the kinetically favored product. Its formation is preferred under conditions that allow for a lower energy activation barrier, even if the final product is less stable than the N9 alternative.[6]

Our goal is to establish a set of conditions that favors the kinetic pathway to maximize the yield of the desired N7 isomer.

Troubleshooting Guide: Common Experimental Issues

Q1: My primary product is the undesired N9-benzyl isomer, with only a low yield of the target N7-benzyl isomer. How can I reverse this selectivity?

This is the most common issue encountered. The predominance of the N9 isomer indicates that your reaction conditions are favoring thermodynamic control. To improve the N7/N9 ratio, you must shift the reaction toward kinetic control.

Causality: The N9 position of the 6-chloropurine anion is often more thermodynamically stable, while the N7 position can be more kinetically accessible under specific conditions. The key is to manipulate the reaction environment to favor the faster-forming N7 product and prevent its isomerization to the more stable N9 product.[2][6]

Solutions:

  • Temperature Reduction: This is the most critical parameter. High temperatures provide the energy needed to overcome the barrier for the formation of the more stable N9 isomer and can even cause the N7 isomer to rearrange to the N9 isomer.[3]

    • Recommendation: Begin the reaction at 0 °C or even lower, and allow it to slowly warm to room temperature. Avoid heating or refluxing unless you are intentionally trying to synthesize the N9 isomer. Precise temperature control is crucial for reproducibility.[7]

  • Choice of Base and Addition Method: The base deprotonates the purine, creating the anion that acts as the nucleophile. The nature of the base and its counter-ion can influence the nucleophilicity and steric accessibility of the N7 vs. N9 positions.

    • Recommendation: Use a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH).[8][9] Stronger bases can lead to higher concentrations of the purine anion, potentially favoring the thermodynamic product. Add the base portion-wise to maintain a low concentration of the reactive anion.

  • Solvent Selection: The solvent influences the solubility of the purine salt and the solvation of the transition state.[10][11]

    • Recommendation: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are standard choices.[3][4][8] Experimenting with solvent polarity can sometimes alter the N7/N9 ratio. The differential solvation of the N7 and N9 transition states can be a key factor in directing the alkylation.[6]

Below is a workflow to guide your optimization process for improving N7 selectivity.

G start Low Yield of N7-Isomer temp 1. Modify Temperature start->temp base 2. Change Base/Addition temp->base temp_action1 Run reaction at 0°C, warm slowly to RT. temp->temp_action1 Action temp_reason Favors kinetic product. Prevents N7 -> N9 isomerization. temp->temp_reason Rationale solvent 3. Alter Solvent base->solvent base_action1 Switch from NaH to K₂CO₃. Add base portion-wise. base->base_action1 Action base_reason Milder conditions, lower anion concentration can favor N7. base->base_reason Rationale solvent_action1 Trial ACN vs. DMF. Evaluate solvent polarity. solvent->solvent_action1 Action solvent_reason Solvation of transition state can influence regioselectivity. solvent->solvent_reason Rationale

Caption: Troubleshooting workflow for low N7-isomer yield.

Q2: I'm struggling to separate the N7 and N9 isomers after the reaction. What are the best purification strategies?

The structural similarity of the N7 and N9 isomers makes their separation challenging, but it is achievable due to their slight differences in polarity.

Solutions:

  • Column Chromatography: This is the most effective method. The N7 isomer is typically less polar than the N9 isomer and will elute first from a normal-phase silica gel column.

    • Recommended Eluent System: Start with a non-polar solvent system, such as Hexane/Ethyl Acetate, and gradually increase the polarity. A gradient elution is often more effective than an isocratic one. For example, start with 5% Ethyl Acetate in Hexane and gradually increase to 30-40%.

    • Monitoring: Use Thin Layer Chromatography (TLC) to carefully monitor the fractions. The two spots may be very close, so running longer TLC plates can improve resolution.

  • Crystallization: If a significant amount of one isomer is present, fractional crystallization can sometimes be used to enrich the mother liquor with the other isomer, simplifying subsequent chromatographic purification.

Q3: How can I confidently identify and distinguish between the this compound and 9-Benzyl-6-chloro-9H-purine isomers?

Correctly identifying the isomers is critical. While 1H NMR is useful, 13C NMR and advanced 2D NMR techniques provide definitive proof.

Definitive Identification Method:

The key diagnostic tool is the 13C NMR chemical shift of the C5 carbon . This method has been established as a reliable way to differentiate N7 and N9 alkylated purines.[2][3]

  • N7-Isomers: The C5 carbon is more shielded, resulting in a lower chemical shift value, typically around ~123 ppm .[2][3]

  • N9-Isomers: The C5 carbon is less shielded, appearing at a higher chemical shift value, typically around ~132 ppm .[2][3]

Additionally, 2D NMR experiments like NOESY can be used. For the N7 isomer, a Nuclear Overhauser Effect (NOE) may be observed between the benzylic protons (CH₂) and the H8 proton of the purine ring.

Frequently Asked Questions (FAQs)

Q: What are the potential side reactions, and how can they be minimized? A: Besides the formation of the N9 isomer, you may encounter N1 or N3 alkylation, although these are generally minor products with 6-chloropurines.[2][3] Over-alkylation, leading to the formation of a quaternary purinium salt, can occur if excess benzyl bromide is used or if reaction times are excessively long. To minimize these, use a stoichiometry of benzyl bromide close to 1:1 with the 6-chloropurine and monitor the reaction's progress by TLC to avoid letting it run for too long after the starting material is consumed.

Q: Are there alternative, more regioselective methods for synthesizing the N7-benzyl isomer? A: Yes, while direct alkylation is common, other multi-step methods offer higher or even exclusive N7 regioselectivity, though they are more complex. These methods include:

  • Protection/Deprotection Strategies: Protecting the N9 position (e.g., with a removable group), performing the N7-benzylation, and then deprotecting the N9 position.[2][3]

  • Cyclization of Imidazole Precursors: Building the purine ring from a suitably substituted imidazole precursor ensures the benzyl group is pre-installed at the correct nitrogen atom.[12] These methods are more laborious but can be invaluable when high purity of the N7 isomer is required without challenging separation steps.[2]

Q: How does the substituent at the C6 position influence the N7/N9 alkylation ratio? A: The electronic nature of the C6 substituent plays a significant role. The electron-withdrawing chlorine atom at the C6 position influences the electron density across the purine ring system, affecting the relative nucleophilicity of N7 and N9. Changing this substituent (e.g., to -OCH₃ or -SCH₃) can alter the N7/N9 ratio in alkylation reactions.[2][3]

Optimized Experimental Protocol (Kinetic Control)

This protocol is designed to favor the formation of this compound.

Materials:

  • 6-chloropurine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-chloropurine (1.0 equivalent) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add finely ground potassium carbonate (1.5 equivalents) to the stirred solution.

  • Reagent Addition: While maintaining the temperature at 0 °C, add benzyl bromide (1.1 equivalents) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The starting material should be consumed, and two new, closely spaced spots (N7 and N9 isomers) should appear.

  • Workup: Quench the reaction by pouring the mixture into ice-water. Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

  • Purification: Purify the crude mixture by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane to separate the N7 and N9 isomers.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 6-chloropurine in anhydrous DMF prep2 Cool to 0°C prep1->prep2 prep3 Add K₂CO₃ prep2->prep3 react1 Add Benzyl Bromide dropwise at 0°C prep3->react1 react2 Stir at 0°C (2h), then RT (12-16h) react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench & Extract with Ethyl Acetate react3->workup1 workup2 Wash, Dry, & Concentrate workup1->workup2 workup3 Purify via Column Chromatography workup2->workup3

Caption: Step-by-step experimental workflow for N7-benzylation.

Summary of Key Optimization Parameters

ParameterCondition for N7-Isomer (Kinetic)Condition for N9-Isomer (Thermodynamic)Rationale
Temperature Low (0 °C to RT)High (Reflux)Lower temp favors the kinetic product; high temp allows equilibration to the more stable N9 isomer.[3]
Base Mild (e.g., K₂CO₃)Strong (e.g., NaH)Milder conditions can provide better kinetic control.[8]
Solvent Polar Aprotic (DMF, ACN)Polar Aprotic (DMF, ACN)Solvation of the purine anion and transition state affects nucleophilicity and accessibility of N7/N9 sites.[6][10][11]
Reaction Time Monitored (12-18h)Extended (>24h)Shorter times capture the kinetic product before potential rearrangement.

References

  • Štýskala, J., et al. (2022). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Štýskala, J., et al. (2022). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Center for Biotechnology Information.
  • Fu, Y. (2005). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive.
  • Freccero, M., et al. (2003). Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control? The Journal of Organic Chemistry.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H1. The Journal of Organic Chemistry.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed.
  • Mata, E. G. (2018). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate.
  • Paluch, P., et al. (2022). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules.
  • Bodet, C., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate.
  • Wang, Z., et al. (2023). Direct Regioselective C-H Cyanation of Purines. MDPI.
  • Liles, D. C., et al. (2016). Benzylation of adenine under basic conditions. Synthesis, NMR spectroscopy and X-ray crystallography, characterization of N9- and N3- benzyladenine. University of Pretoria.
  • Alkyl Strategies for Optimizing Reaction Conditions. (n.d.). In-silico.
  • Sravanthi, G., & Madhav, J. A. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
  • Ostrowski, S., & Szerszeń, D. (1998). Synthesis of N-7-Substituted Purines from Imidazole Precursors. MDPI.
  • Purine. (n.d.). Wikipedia.
  • Kumar, A., et al. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. ResearchGate.
  • 9-benzyl-6-chloro-9H-purine. (n.d.). ChemSynthesis.
  • This compound. (n.d.). PubChem.
  • Kozai, S., et al. (2003). Introduction of a benzyl group onto the 2'-OH of 6-chloropurine 3'-O-benzoylriboside. Nucleosides, Nucleotides & Nucleic Acids.
  • Kang, J. O. (1994). Alkylation of purine bases by carbon-centered radicals. Advances in Experimental Medicine and Biology.
  • Polaroid Corporation. (1983). Method for preparing salts of 6-chloropurine. U.S. Patent No. US4405781A. Google Patents.
  • El-Daly, S. M., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.

Sources

Stability and storage conditions for 7-Benzyl-6-chloro-7H-purine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing 7-Benzyl-6-chloro-7H-purine in their experiments. Here, we address common questions and concerns regarding the stability and storage of this compound, providing insights and protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around two key aspects of its structure: the reactive 6-chloro substituent and the potential for degradation of the purine ring system. The chlorine atom at the 6-position is an excellent leaving group, making the compound susceptible to nucleophilic substitution. This means it can react with nucleophiles present in your experimental system, such as water (hydrolysis), amines, or thiols. Such reactions will lead to the formation of impurities and a decrease in the concentration of the active compound.

Additionally, like many complex organic molecules, exposure to heat, light, and extreme pH conditions can lead to degradation of the purine ring itself. Therefore, proper handling and storage are critical to maintain the compound's purity and activity.

Q2: How should I store the solid this compound?

A2: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Several suppliers of similar chlorinated purine derivatives recommend these conditions.[1][2] Under these conditions, the compound is expected to be stable for an extended period. For short-term storage (days to weeks), storage at 2-8°C in a desiccated environment is acceptable.

Q3: I need to prepare a stock solution. What solvent should I use and how should I store it?

A3: this compound is sparingly soluble in aqueous solutions. For stock solutions, it is recommended to use anhydrous dimethyl sulfoxide (DMSO). Based on data for the related compound 6-chloropurine, solubility in DMSO is expected to be sufficient for most applications.[1]

Stock Solution Storage:

  • Short-term (up to a week): Store at 2-8°C.

  • Long-term: Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

It is crucial to use anhydrous DMSO to minimize the risk of hydrolysis of the 6-chloro group.

Q4: I've noticed a precipitate in my stock solution after storing it in the freezer. What should I do?

A4: Precipitation upon freezing is a common issue with DMSO stock solutions. Before use, it is essential to bring the vial to room temperature and ensure the compound has completely redissolved. Gentle warming in a water bath (not exceeding 37°C) and vortexing can aid in redissolving the precipitate. Always visually inspect the solution for any undissolved particles before adding it to your experimental system.

Q5: How stable is this compound in aqueous media for my experiments?

A5: The stability of this compound in aqueous media is a critical consideration. The 6-chloro group is susceptible to hydrolysis, which is the substitution of the chlorine atom with a hydroxyl group. The rate of hydrolysis is dependent on the pH, temperature, and buffer composition of your medium.

  • pH: Hydrolysis is generally faster at neutral to basic pH. For experiments requiring aqueous dilutions, it is advisable to prepare them fresh and use them immediately.

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis.

  • Nucleophiles: Buffers containing nucleophilic species (e.g., Tris, phosphate) may react with the compound. Consider using non-nucleophilic buffers if this is a concern.

It is highly recommended to perform a preliminary stability study in your specific experimental buffer to determine the compound's half-life under your conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Compound degradation due to improper storage.Review storage conditions for both solid compound and stock solutions. Ensure they are stored at the recommended temperature, protected from light and moisture.
Instability in the experimental medium.Prepare fresh dilutions in your aqueous medium immediately before each experiment. Consider performing a time-course experiment to assess stability in your specific buffer.
Precipitation in aqueous experimental solution. Poor aqueous solubility.Decrease the final concentration of the compound. Ensure the DMSO concentration in the final solution is kept to a minimum (typically <0.5%) to avoid solvent effects and precipitation.
Interaction with media components.Test the solubility in a simpler buffer (e.g., PBS) to identify if specific media components are causing precipitation.
Appearance of unknown peaks in analytical assays (e.g., HPLC). Formation of degradation products.This is likely due to hydrolysis or reaction with other nucleophiles. The primary degradation product is expected to be 7-Benzyl-hypoxanthine (the 6-hydroxy derivative).
Photodegradation.Protect all solutions containing the compound from light by using amber vials or covering them with aluminum foil.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a well-ventilated area, accurately weigh the desired amount of the compound. The molecular weight of this compound is 244.68 g/mol .[3]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 2.45 mg of the compound in 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into single-use amber vials and store at -20°C or -80°C.

Protocol 2: Assessing Stability in an Aqueous Buffer (Example)

This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer using HPLC.

  • Preparation: Prepare a working solution of this compound in your chosen aqueous buffer (e.g., 100 µM in PBS, pH 7.4) from your DMSO stock solution. Ensure the final DMSO concentration is low (e.g., 0.1%).

  • Time Zero Sample: Immediately after preparation, inject an aliquot of the working solution onto a calibrated HPLC system to obtain the initial peak area of the compound.

  • Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and inject them into the HPLC.

  • Data Analysis: Quantify the peak area of the this compound at each time point. Plot the percentage of the remaining compound against time to determine its stability profile and estimate its half-life under your experimental conditions.

Visualizing Degradation and Troubleshooting

Diagram 1: Potential Degradation Pathway

Potential Hydrolytic Degradation of this compound A This compound B 7-Benzyl-hypoxanthine (6-hydroxy derivative) A->B Hydrolysis (H2O, OH-) C Other Degradants A->C Other nucleophiles (e.g., buffers, media components)

Caption: Primary degradation pathway via hydrolysis.

Diagram 2: Troubleshooting Workflow for Stability Issues

Troubleshooting Workflow for Stability Issues Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (Solid & Stock Solution) Start->CheckStorage CheckPrep Review Solution Preparation (Fresh Dilutions?) CheckStorage->CheckPrep Storage OK CheckSolubility Assess Solubility in Media CheckPrep->CheckSolubility Preparation OK RunStability Perform Stability Assay in Experimental Buffer CheckSolubility->RunStability Solubility OK End Consistent Results RunStability->End Stability Profile Determined

Caption: A logical approach to troubleshooting stability problems.

References

  • Forced Degradation Studies. MedCrave online. (2016). [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
  • Forced Degradation Study as per ICH Guidelines: Wh
  • New Trends in Forced Degrad
  • 7H-Purine, 7-benzyl-2,6-dichloro-. NIST WebBook. [Link]
  • 7H-Purine, 6-chloro-7-methyl- | C6H5ClN4 | CID 95057. PubChem. [Link]
  • This compound | C12H9ClN4 | CID 230632. PubChem. [Link]
  • 7-benzyl-2,6-dichloro-7H-purine | C12H8Cl2N4 | CID 245263. PubChem. [Link]
  • 8-Chloro-7-(2,6-dichlorobenzyl)-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione. PubMed. [Link]
  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central (PMC). (2016). [Link]
  • Degradation kinetics and mechanisms of moricizine hydrochloride in acidic medium. PubMed. [Link]
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]
  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PubMed Central (PMC). (2024). [Link]
  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. [Link]
  • Degradation kinetics of 6-aminopenicillanic acid. PubMed. [Link]

Sources

Troubleshooting low solubility of 7-Benzyl-6-chloro-7H-purine in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Benzyl-6-chloro-7H-purine

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our goal is to equip you with the scientific principles and practical methodologies to overcome these issues and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Core Problem

Q1: Why is this compound inherently difficult to dissolve in aqueous solutions?

A1: The low aqueous solubility of this compound stems directly from its molecular structure. The molecule contains a large, nonpolar benzyl group and a purine core, which are hydrophobic (water-repelling) in nature. These features dominate its physicochemical profile, making it energetically unfavorable to dissolve in polar solvents like water or standard aqueous buffers. In essence, the water molecules are more attracted to each other than they are to the compound, leading to poor solvation. The parent compound, 6-chloropurine, is itself only slightly soluble in water, and the addition of the benzyl group further increases its lipophilicity[1][2].

Q2: I've just started my experiment and the compound won't dissolve. What are the first things I should verify?

A2: Before attempting more complex solubilization techniques, it's crucial to rule out common sources of error:

  • Compound Integrity: Verify the purity and identity of your this compound lot. Impurities can sometimes affect solubility. Ensure it has been stored correctly, protected from light and moisture in a sealed container, as recommended for similar purine compounds[1][3].

  • Solvent Quality: Use high-purity, deionized water (e.g., 18 MΩ·cm) or freshly prepared buffers. Contaminants in the water can interfere with the dissolution process.

  • Calculation Check: Double-check all calculations for molarity and mass. A simple miscalculation can lead to attempting to dissolve a much higher concentration than intended.

  • Visual Inspection: Ensure you are not mistaking a fine, dispersed suspension for a true solution. A true solution will be clear and free of any visible particulates when viewed against a light source.

Section 2: Primary Strategies for Enhancing Solubility

If the initial checks don't resolve the issue, the next step is to modify the solvent environment. The two most effective and widely used strategies are the use of organic co-solvents and pH adjustment.

Q3: How can I use an organic co-solvent to dissolve this compound?

A3: This is often the most reliable first-line approach. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous solution, making it more favorable for hydrophobic compounds to dissolve.

The Underlying Principle (Causality): By introducing an organic co-solvent, you create a solvent mixture with a dielectric constant that is lower than that of pure water. This "polarity reduction" weakens the strong hydrogen-bonding network of water, creating "pockets" where the nonpolar regions of your compound (like the benzyl ring) can reside comfortably.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective choice for creating high-concentration stock solutions of poorly soluble compounds[4][5]. Purine derivatives like 6-chloropurine are known to be soluble in DMSO[2][3][6].

  • Ethanol (EtOH): A good alternative, though sometimes less effective than DMSO for highly lipophilic compounds.

  • Dimethyl Formamide (DMF): Similar in efficacy to DMSO for many compounds[6].

  • Weigh the Compound: Accurately weigh out the required mass of this compound (Molecular Weight: 244.68 g/mol [7][8]). For 1 mL of a 10 mM stock, you would need 2.447 mg.

  • Add Co-solvent: Add the solid compound to a sterile microcentrifuge tube or vial. Add a volume of high-purity DMSO to achieve the target concentration (e.g., add 1 mL of DMSO for the 2.447 mg weighed out).

  • Facilitate Dissolution: Vortex the mixture vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath or sonication for 5-10 minutes can aid dissolution. Visually confirm that all solid has dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[6]. Purine analogs are generally stable for years when stored properly as a solid[3][6].

Crucial Consideration: When diluting the DMSO stock into your final aqueous assay buffer, ensure the final concentration of DMSO is low (typically <1%, and almost always <5%) to avoid solvent-induced artifacts in your biological system[5].

Q4: Can I adjust the pH of my buffer to improve solubility?

A4: Yes, pH adjustment can be a powerful tool, provided the compound has an ionizable functional group with a pKa near the experimental pH range.

The Underlying Principle (Causality): The purine scaffold contains nitrogen atoms that can be protonated (gain a positive charge) or deprotonated (lose a proton to become neutral or anionic). The charge state of a molecule significantly impacts its solubility in water. Charged species are generally more water-soluble than their neutral counterparts. For purine derivatives, the nitrogen heterocycles confer alkaline properties[1][2]. The predicted pKa for the related 6-chloropurine is around 7.47, suggesting that its charge state is highly sensitive to the physiological pH range[2].

  • Acidic Conditions (pH < pKa): Lowering the pH will protonate the basic nitrogen atoms on the purine ring, resulting in a positively charged cation that should be more soluble in water.

  • Alkaline Conditions (pH > pKa): Raising the pH may deprotonate a proton from the purine ring, potentially forming an anion that could also be more soluble.

Caption: A decision-making workflow for troubleshooting compound solubility.

Section 3: Advanced Troubleshooting and Best Practices

Q5: I successfully dissolved my compound in DMSO, but it precipitates when I dilute it into my final assay buffer. What's happening and how can I fix it?

A5: This common problem is known as "crashing out." It occurs when the compound, stable in the high-concentration organic stock, is rapidly transferred to a predominantly aqueous environment where its solubility limit is much lower. The key is to manage this transition carefully.

Solutions:

  • Reduce the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound. It may be that your target concentration exceeds the thermodynamic solubility limit in the final buffer.

  • Modify the Assay Buffer: If possible, include a small percentage of an organic co-solvent (like DMSO) or a non-ionic surfactant (like Tween-20 or Triton X-100 at 0.01-0.1%) in your final assay buffer. Surfactants form micelles that can encapsulate hydrophobic compounds, keeping them in solution[9][10].

  • Change the Dilution Method: Instead of a single, large dilution step, try a serial dilution. First, dilute the DMSO stock into an intermediate buffer containing a higher percentage of co-solvent, and then perform the final dilution into the assay buffer. This gradual reduction in organic solvent can sometimes prevent precipitation[5].

  • Inclusion Complexes (Cyclodextrins): For challenging cases, consider using cyclodextrins. These are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic part of your compound, effectively shielding it from the water and increasing its apparent solubility[10].

StrategyMechanism of ActionProsCons
Co-solvents (DMSO, EtOH) Reduces solvent polarity.Highly effective for stock solutions; simple to implement.Can be toxic to cells at >1%; may precipitate on dilution.
pH Adjustment Ionizes the compound, increasing polarity.Can achieve high solubility without organic solvents.Only works for ionizable compounds; may not be compatible with assay pH.
Surfactants (Tween-20) Forms micelles to encapsulate the compound.Effective at low concentrations; can prevent precipitation.Can interfere with some biological assays (e.g., protein binding).
Cyclodextrins (HP-β-CD) Forms an inclusion complex, shielding the compound.High solubilizing capacity; generally low toxicity.Can be expensive; may alter compound bioavailability or activity.

Q6: What are the best practices for handling and storing this compound and its solutions to ensure experimental reproducibility?

A6:

  • Solid Compound: Store the solid material tightly sealed at the recommended temperature (often 4°C or -20°C), protected from light and moisture[3][6].

  • Stock Solutions: As mentioned, store DMSO stock solutions at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the solution over time, leading to an inaccurate concentration in the supernatant[5].

  • Working Solutions: Prepare fresh dilutions from the stock solution for each experiment. Do not store highly diluted aqueous solutions for extended periods, as the compound may precipitate or adsorb to container walls.

  • Validation: When beginning a new series of experiments or using a new batch of compound, it is good practice to perform a quick solubility test to confirm its behavior in your specific buffers and conditions.

References

  • Pop, E., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 444-451.
  • Karaman, R. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 18(1), 885-901.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Glibert, A., et al. (1970). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Archives Internationales de Physiologie et de Biochimie, 78(1), 11-26.
  • Zhidkova, A. M., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Chokshi, R. J., & Zia, H. (2004). Hot-melt extrusion technique: a review. Iranian Journal of Pharmaceutical Research, 3(1), 3-16.
  • Glibert, A., et al. (1970). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Ghent University Academic Bibliography.
  • PubChem. (n.d.). 7-benzyl-2,6-dichloro-7H-purine.
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). 7H-Purine, 7-benzyl-2,6-dichloro-.
  • MOLBASE. (n.d.). 6-chloro-7H-purine|87-42-3.

Sources

Overcoming challenges in the nucleophilic substitution of the C6-chloro group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for overcoming challenges in the nucleophilic substitution of the C6-chloro group on purine and related heterocyclic systems. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this critical synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot effectively and optimize your reactions.

Section 1: Frequently Asked Questions (FAQs) - The Foundational Principles

This section addresses the fundamental "why" behind the reactivity of 6-chloropurines, providing the core knowledge needed to make informed experimental decisions.

Q1: What is the underlying mechanism for the nucleophilic substitution of a C6-chloro group on a purine?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNA_r_) mechanism, specifically through an addition-elimination pathway .[1][2] This is fundamentally different from the S_N_1 and S_N_2 reactions seen with alkyl halides.[3]

The key steps are:

  • Addition: A nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][3][4]

  • Elimination: The aromaticity is restored by the elimination of the chloride leaving group.[1]

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.[5] The stability of this intermediate is paramount for a successful reaction.

Caption: The Addition-Elimination (SNA_r_) mechanism at the C6 position of purine.

Q2: Why is the C6 position of purine particularly susceptible to nucleophilic attack?

The purine ring system is inherently electron-deficient due to the presence of four electronegative nitrogen atoms.[5] These nitrogens exert a strong electron-withdrawing effect (both inductive and mesomeric), which polarizes the ring and makes the carbon atoms, particularly C2, C6, and C8, electrophilic and thus susceptible to attack by nucleophiles.[6] The C6 position is a classic site for this reactivity, making 6-chloropurine a versatile intermediate in medicinal chemistry.[7][8][9]

Q3: What are the critical factors that influence the success and rate of the C6-chloro substitution?

Four primary factors govern this reaction:

  • Nucleophile Strength: More potent nucleophiles react faster. The reactivity order is generally thiols > amines > alkoxides.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often preferred as they solvate the counter-ion of the nucleophile, leaving a more "naked" and reactive anion, which accelerates the rate-determining addition step.[10][11] Protic solvents (e.g., ethanol, n-butanol) can also be used, especially for amine nucleophiles, but may require higher temperatures.[7][12]

  • Temperature: Most C6-chloro substitutions require heating to overcome the activation energy barrier associated with disrupting the aromatic ring.[7]

  • Substituents on the Purine Ring: Additional electron-withdrawing groups on the purine ring can further activate it towards nucleophilic attack, while electron-donating groups can have the opposite effect.[2][3]

Q4: What are the most common side reactions, and how can they be mitigated?

The most prevalent side reaction is alkylation at the ring nitrogens . The purine core has multiple basic nitrogen atoms (N1, N3, N7, N9) that can compete with the desired C6-substitution, especially when using alkylating agents or under basic conditions.[13]

  • N7 vs. N9 Isomerization: Direct alkylation often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product.[14]

  • Mitigation Strategy: The most robust solution is the use of protecting groups .[15] For nucleosides, the hydroxyl groups on the sugar moiety are almost always protected (e.g., with benzoyl or silyl ethers) to prevent side reactions.[16][17] If N-alkylation is a concern on the purine itself, a temporary protecting group can be installed at the N9 position to direct substitution unequivocally.[18]

Section 2: Troubleshooting Guide - From Theory to Practice

This guide provides a systematic approach to diagnosing and solving common experimental failures.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue. A logical diagnostic workflow can quickly identify the root cause.

Troubleshooting_Workflow start Low / No Conversion q1 Is the nucleophile strong enough? Weak (e.g., aniline, secondary alcohol) Strong (e.g., thiol, primary amine) start->q1 q2 Is the solvent appropriate? Non-polar / Protic (e.g., Toluene, MeOH) Polar Aprotic (e.g., DMF, DMSO) q1->q2 Strong sol1 Solution:|Increase base strength (e.g., NaH for alcohols) or use a more reactive nucleophile. q1->sol1 Weak q3 q3 q2->q3 Polar Aprotic sol2 Solution:|Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity. q2->sol2 Non-polar / Protic q4 Is the base appropriate? Organic (e.g., TEA, DIPEA) Inorganic / Stronger (e.g., K₂CO₃, NaH) q3->q4 Sufficient sol3 Solution:|Increase temperature incrementally. Monitor for degradation via TLC/LC-MS. q3->sol3 Too Low sol4 Solution:|For weak nucleophiles, a stronger base is needed to generate the nucleophilic anion in situ. q4->sol4 Organic / Weak success Reaction Optimized q4->success Inorganic / Strong

Caption: Decision tree for troubleshooting low reaction conversion.

Detailed Scenarios & Solutions:
  • Cause 1A: Insufficient Nucleophile Reactivity: Neutral amines (especially hindered or aromatic amines) and alcohols are often poor nucleophiles on their own.

    • Solution: Deprotonate the nucleophile in situ using a strong, non-nucleophilic base. For alcohols and thiols, sodium hydride (NaH) is effective. For amines, a strong organic base like DBU or an inorganic base like potassium carbonate may be required.[7][19] Acid catalysis can also be effective for amine substitutions.[20][21]

  • Cause 1B: Inappropriate Solvent: The solvent plays a critical role in stabilizing intermediates and enabling the nucleophile.

    • Solution: Switch to a high-boiling polar aprotic solvent. DMF is an excellent starting point.[22] For poorly soluble substrates, DMSO can be used, but care must be taken as it can be difficult to remove during workup.

  • Cause 1C: Product Inhibition or Reversibility: While less common for chloride elimination, some reactions can be reversible or inhibited by product buildup.

    • Solution: Ensure a slight excess (1.1-1.5 equivalents) of the nucleophile is used. If a salt is produced as a byproduct (e.g., HCl from an amine), include a "scavenger" base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to prevent it from protonating your nucleophile.[7]

Problem 2: Multiple Products Observed by TLC/LC-MS
  • Cause 2A: Competing N7/N9 Substitution: You are likely forming regioisomers on the purine nitrogen.

    • Solution: This is a classic challenge that often requires a protecting group strategy.[7][14] If you are working with a nucleoside, ensure the sugar hydroxyls are fully protected. If the reaction is on the purine base itself, consider methods that favor one isomer, such as those using specific catalysts or conditions that allow for thermodynamic control (favoring N9) versus kinetic control (which can sometimes favor N7).[14]

  • Cause 2B: Degradation: The 6-chloropurine moiety can be unstable under certain conditions, particularly strong aqueous base, which can lead to hydrolysis to the corresponding hypoxanthine derivative.[17]

    • Solution: Use anhydrous conditions. If a base is required, use an organic base (DIPEA) or an anhydrous inorganic base (K₂CO₃). Minimize reaction time and temperature, and monitor progress closely by TLC or LC-MS to stop the reaction upon consumption of the starting material.

Table 1: Recommended Starting Conditions for C6-Substitution

This table provides experimentally validated starting points for various nucleophile classes. Optimization will likely be required.

Nucleophile ClassExample NucleophileRecommended SolventRecommended BaseTypical Temp. (°C)Citation(s)
Primary Amines Benzylaminen-Butanol (n-BuOH)DIPEA (2-3 eq.)120[7]
Secondary Amines MorpholineEthanol (EtOH)TEA (2-3 eq.)80 (Reflux)[23]
Thiols ThiophenolDMFK₂CO₃ (1.5 eq.)25 - 60
Alkoxides Sodium MethoxideMethanol (MeOH)NaOMe (1.1 eq.)65 (Reflux)[23]
Carbanions Sodium MalononitrileTHF / DMFNaH (1.1 eq.)25 - 80[16]

Section 3: Key Experimental Protocols

These protocols provide a practical framework. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: General Procedure for C6-Amination

This protocol is adapted from the synthesis of N-substituted adenine derivatives.[7]

  • Setup: To a flame-dried round-bottom flask under Argon, add the 6-chloropurine substrate (1.0 eq.).

  • Reagents: Add the solvent (e.g., n-BuOH, ~0.1 M concentration). Add the amine nucleophile (1.2 eq.) followed by DIPEA (2.5 eq.).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 2: C-C Bond Formation via Active Methylene Compounds

This protocol is based on the reaction of protected 6-chloropurine ribonucleoside with malononitrile.[16]

Protected_Synthesis A 1. Protect Sugar OH Groups (e.g., Benzoylation) C 3. C6-Substitution Reaction (Add Protected Purine to Nucleophile) A->C B 2. Prepare Nucleophile (Malononitrile + NaH in THF) B->C D 4. Aqueous Workup & Purification C->D E 5. Deprotection (e.g., NaOMe in MeOH) D->E F Final Product E->F

Caption: General workflow for C6-substitution on a nucleoside.

  • Nucleophile Preparation: In a separate flame-dried flask under Argon, suspend Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq.) in anhydrous THF. Cool to 0 °C. Add a solution of the active methylene compound (e.g., malononitrile, 1.1 eq.) in THF dropwise. Stir for 30 minutes at 0 °C.

  • Reaction: Add a solution of the protected 6-chloropurine substrate (1.0 eq., e.g., 2',3',5'-tri-O-benzoyl-6-chloropurine ribonucleoside) in anhydrous THF to the nucleophile solution at 0 °C.

  • Heating: Allow the reaction to warm to room temperature and then heat to reflux as needed, monitoring by TLC.

  • Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the C6-substituted, protected nucleoside.

  • Deprotection: Dissolve the purified product in anhydrous Methanol and treat with a catalytic amount of Sodium Methoxide (NaOMe) to remove the benzoyl protecting groups. Neutralize with an acidic resin, filter, and concentrate to yield the final product.

Section 4: Analytical Methods for Reaction Monitoring

Effective troubleshooting requires accurate reaction monitoring.

  • Thin-Layer Chromatography (TLC): The quickest method. Use a UV-active plate, as purines are highly UV-active. A good mobile phase (e.g., 5-10% Methanol in Dichloromethane) should give good separation between your starting material and product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard. Provides confirmation of conversion and the mass of the desired product, while also revealing the masses of any side products, which is invaluable for diagnosing issues like N-alkylation or degradation.[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for characterization of the final, purified product. For purines, ¹H and ¹³C NMR are essential. HMBC and HSQC experiments can be crucial for unambiguously determining the site of substitution (e.g., C6 vs. N7 vs. N9).[7]

References

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Mandal, S. (2024). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways.
  • Chemistry LibreTexts. (2023). 16.
  • White, C. J., et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. ACS Medicinal Chemistry Letters.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Bernasconi, C. F. (1980). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. CHIMIA.
  • The Journal of Organic Chemistry. (n.d.). Use of a protecting group in the synthesis of 9-alkyl-9H-purine-6(1H)-thiones.
  • Tomeček, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Tomeček, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Pitsch, S. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids.
  • Autechem. (n.d.). Optimizing Synthesis: Key Reactions of 2-Iodo-6-chloropurine.
  • Ghorai, S., et al. (2024).
  • Krchnák, V., & Vágner, J. (2003).
  • Miyasaka, T., et al. (n.d.). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Nucleic Acids Research.
  • Guo, H., et al. (2010).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Guidechem. (n.d.). What are the applications and storage conditions of 6-Chloropurine?.
  • Liu, J. (2006). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive.
  • Krchnák, V., & Vágner, J. (2003). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries.
  • Google Patents. (n.d.). WO1997039352A1 - Assays for detection of purine metabolites.
  • Nawojska, J., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules.
  • Nawojska, J., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules.
  • Polem, V. R. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
  • Murase, T., et al. (2021). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. MDPI.
  • Phillis, J. W. (1990). Analysis of purines.
  • Not Voodoo. (2018).
  • Reddit. (2021). what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol?.
  • Creative Proteomics. (n.d.). Purines Analysis Service.
  • An, S., et al. (2012). Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. Journal of Biological Chemistry.
  • Nawojska, J., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group.
  • Wikipedia. (n.d.). Purine.
  • Hocek, M. (2014).
  • MedchemExpress. (n.d.). 6-Chloropurine (6-Chloro-9H-purine).
  • Chemistry LibreTexts. (2022). 16.
  • Chun, B. K., et al. (2006). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters.
  • Not Voodoo. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.

Sources

Preventing byproduct formation during the synthesis of 7-substituted purines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-substituted purines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purine chemistry. The regioselective synthesis of N7-substituted purines is a persistent challenge, often leading to the formation of undesired byproducts, most notably the thermodynamically more stable N9-isomer.[1][2] This resource provides in-depth, experience-driven answers to common problems, troubleshooting guides for specific experimental issues, and optimized protocols to enhance the success of your syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is achieving N7-selectivity in purine alkylation so challenging?

The difficulty in selectively functionalizing the N7 position of the purine ring stems from its inherent electronic structure and tautomerism. The purine core has multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). Direct alkylation reactions, especially under basic conditions, often result in a mixture of N7 and N9 isomers.[1][2] The N9 position is generally the site of thermodynamic control, leading to the more stable product, while the N7 position is often favored under kinetic control. The precise ratio of these isomers is highly sensitive to the reaction conditions, including the solvent, base, temperature, and the nature of the electrophile and substituents on the purine ring.

Q2: What are the most common byproducts I should expect?

The most prevalent byproduct is the N9-regioisomer .[1][2][3][4] Depending on the reaction conditions and the purine substrate, you may also encounter:

  • N3-substituted isomers: While less common, alkylation at the N3 position can occur, particularly if the N9 position is sterically hindered.

  • Di-substituted products: If a strong base and an excess of the alkylating agent are used, di-alkylation can occur, leading to the formation of charged purinium salts.

  • Products from side reactions with the electrophile: For instance, when using the Mitsunobu reaction, byproducts such as triphenylphosphine oxide and reduced azodicarboxylate can complicate purification.[5]

Reaction Mechanism & Sites of Alkylation

The nucleophilicity of the nitrogen atoms in the purine ring dictates the initial site of attack. The diagram below illustrates the common nucleophilic centers on a generic purine anion.

Caption: Potential sites of alkylation on the purine ring.

Troubleshooting Guide: Tackling Byproduct Formation

Q3: My reaction yields a mixture of N7 and N9 isomers. How can I improve N7 selectivity?

This is the most common challenge. The N7/N9 ratio is a delicate balance between kinetic and thermodynamic control. Here are several strategies to favor the N7 (kinetic) product:

  • Choice of Base and Solvent: Using a bulky, non-coordinating base can sterically hinder approach to the N9 position. Polar aprotic solvents like DMF or DMSO are common, but their choice can significantly impact selectivity. For certain substrates, using Grignard reagents can favor the formation of N7 isomers.[1]

  • Temperature Control: Run the reaction at lower temperatures. Lowering the temperature slows down the rate of reaction and can favor the kinetically controlled N7 product over the more stable N9 product, which requires more energy to form.

  • Silylation Method: A powerful strategy involves the silylation of the purine with an agent like N,O-Bis(trimethylsilyl)acetamide (BSA). This is followed by the addition of the alkyl halide and a Lewis acid catalyst, such as SnCl₄.[2] This method can be highly regioselective for the N7 position, particularly with bulky alkylating agents, under kinetically controlled conditions.[2]

  • Protecting Groups: Introducing a bulky or directing protecting group at the N9 position is an unambiguous but often more laborious multi-step approach.[1] After successful N7-alkylation, the protecting group is removed.

Q4: I'm observing significant amounts of a di-alkylated byproduct. What causes this and how can I prevent it?

Di-alkylation occurs when the initially formed mono-alkylated purine is sufficiently nucleophilic to react with a second molecule of the alkylating agent, forming a charged purinium salt.

  • Probable Cause: This is typically caused by using an excess of the alkylating agent, a highly reactive electrophile, or prolonged reaction times at elevated temperatures.

  • Solutions:

    • Stoichiometry Control: Use the alkylating agent in a stoichiometric amount (1.0 to 1.1 equivalents) relative to the purine starting material.

    • Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and stop it as soon as the starting material is consumed, before significant di-alkylation occurs.

Q5: I am attempting a Mitsunobu reaction to install a substituent, but my yields are low and purification is difficult. What are the likely side reactions?

The Mitsunobu reaction is a valuable tool for forming C-N bonds with inversion of stereochemistry at the alcohol carbon.[5][6][7] However, it is prone to side reactions and the byproducts can be difficult to remove.

  • Probable Causes & Side Reactions:

    • Low Nucleophilicity of Purine: The pKa of the purine N-H bond is critical. If the purine is not acidic enough, it won't be effectively deprotonated to act as a nucleophile.[5]

    • Formation of Triphenylphosphine Oxide (TPPO) and Hydrazide Byproducts: These are inherent to the reaction and often co-elute with the desired product.[5]

    • Alkylation of the Azodicarboxylate: The deprotonated purine can sometimes react with the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) reagent itself.

  • Solutions:

    • Reagent Choice: Consider using newer, modified Mitsunobu reagents or phosphines that generate more easily separable byproducts.

    • Purification Strategy: Chromatographic separation can be challenging. Consider a workup procedure designed to remove TPPO, such as precipitation by adding a non-polar solvent like hexane or ether, or using specialized scavenger resins.

    • Alternative Methods: If the Mitsunobu reaction consistently fails, direct alkylation under optimized conditions (see Q3) or a protection-group strategy may be more reliable.

Experimental Protocols & Data

Optimized Protocol: Kinetically Controlled N7-tert-Alkylation via Silylation

This protocol is adapted from a method developed for the direct regioselective N7-alkylation of 6-substituted purines.[1][2] It favors the kinetic N7 product by using a Lewis acid catalyst at low temperature.

Workflow Diagram:

workflow start Start: 6-Chloropurine silylation 1. Silylation - Add 6-Chloropurine to dry ACN - Add BSA (2.5 eq) - Reflux until clear solution start->silylation cooling 2. Cooling - Cool reaction to -40°C (Critical for selectivity) silylation->cooling addition 3. Reagent Addition - Add tert-alkyl halide (1.5 eq) - Add SnCl4 (1.2 eq) dropwise cooling->addition reaction 4. Reaction - Stir at -40°C - Monitor by TLC/LC-MS addition->reaction quench 5. Quench & Workup - Pour into cold sat. NaHCO3 - Extract with EtOAc reaction->quench purify 6. Purification - Silica gel column chromatography quench->purify end End: N7-tert-alkyl-6-chloropurine purify->end

Caption: Workflow for selective N7-tert-alkylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 6-chloropurine (1.0 eq) and anhydrous acetonitrile (ACN).

  • Silylation: Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq). Heat the mixture to reflux until a clear, homogeneous solution is obtained.

  • Cooling: Cool the reaction mixture to -40°C using a dry ice/acetonitrile bath. This step is critical for achieving high N7 selectivity.

  • Addition of Reagents: Add the tert-alkyl halide (e.g., tert-butyl bromide, 1.5 eq). Subsequently, add tin(IV) chloride (SnCl₄, 1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at -40°C. Monitor the consumption of the starting material by TLC or LC-MS (typically 1-3 hours).

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the N7-substituted product.

Table 1: Influence of Reaction Conditions on N7/N9 Selectivity

The following table summarizes how different parameters can influence the regiochemical outcome of purine alkylation. This data is a synthesis of general principles reported in the literature.[1][2][8]

ParameterCondition Favoring N7 (Kinetic)Condition Favoring N9 (Thermodynamic)Rationale
Temperature Low Temperature (-40°C to 0°C)High Temperature (RT to Reflux)Lower energy barrier for N7 attack; isomerization to N9 at higher temps.
Base Bulky bases (e.g., DBU, KHMDS)Smaller bases (e.g., K₂CO₃, NaH)Steric hindrance around the N9 position by the bulky base.
Solvent Polar Aprotic (e.g., ACN, DMF)Polar Aprotic (e.g., DMF)Solvent effects are complex and substrate-dependent.
Catalyst Lewis Acids (e.g., SnCl₄) with silylated purinesNone (direct alkylation)Lewis acid coordinates to favor a specific transition state.[2]
Substituent (C6) Electron-withdrawing groupElectron-donating groupModifies the nucleophilicity and pKa of the ring nitrogens.
Reaction Time ShortLongProlonged times can allow for equilibration to the thermodynamic N9 product.[2]

References

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
  • Studzińska, R., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
  • ACS Publications. (n.d.). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. [Link]
  • Royal Society of Chemistry. (2018). 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines.
  • ACS Publications. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
  • ResearchGate. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. [Link]
  • ResearchGate. (2015).
  • MDPI. (2001). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. [Link]
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
  • Sławiński, J., et al. (2015). Synthesis and anticancer activity of thiosubstituted purines. Medicinal Chemistry Research, 24(8), 3233–3245. [Link]
  • ResearchGate. (2020).
  • ResearchGate. (2017). Synthesis of 7-substituted 6-aryl purines. [Link]
  • Science of Synthesis. (n.d.). 7.1.1. Synthesis. [Link]
  • National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]
  • Royal Society of Chemistry. (2015). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances. [Link]
  • ARKAT USA, Inc. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. ARKIVOC. [Link]
  • SciSpace. (2006). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]
  • ResearchGate. (2003). Synthesis of Novel N 9 -Substituted Purine Derivatives from Polymer Supported α-Amino Acids. [Link]
  • Peifer, C., et al. (2009). Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors. European Journal of Medicinal Chemistry, 44(4), 1788–1793. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of 6-Chloropurine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic chemistry of purine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the alkylation of 6-chloropurine. As a versatile intermediate, 6-chloropurine is a cornerstone for the synthesis of a vast array of biologically active molecules. However, its alkylation presents a significant and often frustrating challenge: controlling the regioselectivity.

This document moves beyond simple protocols to provide a deeper understanding of the factors governing this critical reaction, empowering you to troubleshoot effectively and optimize conditions for your specific synthetic goals.

Part 1: Foundational Concepts & Frequently Asked Questions

Before troubleshooting, a firm grasp of the underlying principles is essential. This section addresses the most common high-level questions regarding 6-chloropurine alkylation.

Q1: Why is controlling regioselectivity (N7 vs. N9) the primary challenge in 6-chloropurine alkylation?

The purine ring system possesses multiple nucleophilic nitrogen atoms, but under most alkylation conditions, the reaction primarily occurs at the N7 and N9 positions of the imidazole moiety. The core challenge lies in the competition between two products:

  • The N7-isomer: This is generally the kinetically favored product . Its formation is faster, especially under milder conditions (e.g., lower temperatures), but it is often less stable.[1][2]

  • The N9-isomer: This is the thermodynamically favored product . Given sufficient energy and time (e.g., higher temperatures), the reaction equilibrium will shift to favor this more stable isomer.[1][2][3] In some cases, the initially formed N7-isomer can even rearrange to the N9-isomer under thermodynamic conditions.[1][2]

Therefore, your reaction conditions directly dictate the outcome by steering the reaction down either a kinetic or thermodynamic pathway. Failure to control these factors will inevitably lead to a difficult-to-separate mixture of isomers.[4][5]

G cluster_0 Alkylation Pathways Start 6-Chloropurine + Alkyl Halide N7_Product N7-Alkyl-6-chloropurine (Kinetic Product) Start->N7_Product Faster Rate (Low Temp) N9_Product N9-Alkyl-6-chloropurine (Thermodynamic Product) Start->N9_Product Slower Rate (Higher Stability) N7_Product->N9_Product Isomerization (High Temp) Mixture Mixture of Isomers N7_Product->Mixture N9_Product->Mixture

Caption: Kinetic vs. Thermodynamic control in 6-chloropurine alkylation.

Q2: My reaction is complete. How can I definitively identify my N7 and N9 isomers?

While techniques like HPLC can separate the isomers, 13C NMR spectroscopy is the most reliable method for unambiguous identification . The chemical shift of the C5 carbon of the purine ring is a key diagnostic marker.[1][2]

  • N7-Isomers : The C5 carbon is more shielded, resulting in a characteristic chemical shift of approximately ~123 ppm .[2]

  • N9-Isomers : The C5 carbon is less shielded and resonates further downfield, typically around ~132 ppm .[1][2]

This significant difference (~9 ppm) provides a clear and trustworthy method for assigning the regiochemistry of your products.

Q3: What are the key experimental levers I can pull to influence the N7/N9 product ratio?

You have four primary variables to manipulate:

  • Temperature: Lower temperatures favor the kinetic N7 product, while higher temperatures promote the thermodynamic N9 product.[1][2]

  • Solvent: The polarity and coordinating ability of the solvent are critical. For example, in certain Lewis acid-catalyzed reactions, 1,2-dichloroethane (DCE) favors N7 formation, whereas acetonitrile (ACN) promotes the N9 isomer.[1][2]

  • Catalyst/Base System: The choice of base (e.g., K₂CO₃, NaH) or, in more advanced methods, a Lewis acid catalyst (e.g., SnCl₄, TiCl₄) can dramatically influence the outcome.[1][2][6]

  • Reaction Time: Shorter reaction times can be used to isolate the kinetic N7 product before it has a chance to convert to the more stable N9 isomer.[1]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental failures in a problem-solution format.

Problem: My reaction yields an inseparable mixture of N7 and N9 isomers.

This is the most common issue. The goal is to push the reaction decisively toward one pathway. Use the following decision tree to refine your conditions.

G Start Poor N7/N9 Selectivity Target_N7 Goal: N7 Isomer (Kinetic Control) Start->Target_N7 Target_N9 Goal: N9 Isomer (Thermodynamic Control) Start->Target_N9 Temp_N7 Decrease Temperature (e.g., RT or 0°C) Target_N7->Temp_N7 Primary Action Temp_N9 Increase Temperature (e.g., 80°C or reflux) Target_N9->Temp_N9 Primary Action Solvent_N7 Switch to less polar solvent (e.g., DCE) Time_N7 Reduce Reaction Time Solvent_N7->Time_N7 Fine-tuning Temp_N7->Solvent_N7 If still mixed Method_N7 Consider Silylation Method with SnCl₄ catalyst Time_N7->Method_N7 For tert-alkyl groups Solvent_N9 Switch to polar aprotic solvent (e.g., ACN, DMF) Time_N9 Increase Reaction Time Solvent_N9->Time_N9 To ensure equilibrium Temp_N9->Solvent_N9 If still mixed Base_N9 Screen stronger bases or different base types Time_N9->Base_N9 Further Optimization

Caption: Troubleshooting workflow for improving N7/N9 regioselectivity.

Solution Details:

  • To Favor the N7 Isomer (Kinetic): The objective is to prevent the reaction from reaching thermodynamic equilibrium.

    • Temperature: Reduce the temperature significantly. Start at room temperature, and if a mixture persists, cool the reaction to 0°C.

    • Solvent: In the silylation-based approach for tert-alkylation, 1,2-dichloroethane (DCE) has been shown to give excellent N7 selectivity.[1][2]

    • Methodology: For introducing bulky tertiary alkyl groups (like tert-butyl), a highly effective method involves pre-silylation of the 6-chloropurine followed by the addition of the alkyl halide and a Lewis acid catalyst like tin(IV) chloride (SnCl₄).[1][2] This method often fails for less bulky primary and secondary alkyl halides.[1]

  • To Favor the N9 Isomer (Thermodynamic): The objective is to provide enough energy and time for the reaction to settle on the most stable product.

    • Temperature: Increase the temperature. Running the reaction at 80°C or refluxing conditions is common.[1][2]

    • Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are often effective. ACN, in particular, has been shown to drive the reaction to the N9 isomer at elevated temperatures.[1][2]

    • Base Selection: For standard SN2-type alkylations, the choice of base is crucial. While common bases like K₂CO₃ can work, stronger bases like NaH may be required.[7][8] In some cases, specific bases like tetrabutylammonium hydroxide have been optimized for N9 selectivity.[6][9]

Problem: My desired N7-tert-alkyl product is degrading during workup or purification.

This is a known stability issue. The N7-tert-butyl group, while stable under basic conditions, is labile in the presence of acid.[1][2] Both strong mineral acids (e.g., HCl) and even Lewis acids (e.g., SnCl₄ catalyst) can cause cleavage of the alkyl group, reverting the molecule to 6-chloropurine.[1][2]

Solutions:

  • Aqueous Workup: Ensure your aqueous quench and extraction steps are performed under neutral or slightly basic conditions. Avoid any acid washes.

  • Chromatography: When performing silica gel chromatography, be aware that standard silica gel is slightly acidic. To prevent on-column degradation, you can either:

    • Use neutralized silica gel (pre-washed with a solution of triethylamine in your eluent system).

    • Incorporate a small amount of a basic additive, such as 0.1-1% triethylamine or pyridine, into your mobile phase.

Part 3: Optimized Experimental Protocols

The following protocols are adapted from validated literature procedures and provide a robust starting point for selectively targeting either the N7 or N9 position with a tert-butyl group.[1][2]

Protocol 1: Kinetically Controlled Synthesis of 7-(tert-Butyl)-6-chloropurine (N7-Selective)

This protocol utilizes a silylation approach with a Lewis acid catalyst under mild conditions to favor the kinetic product.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 6-chloropurine (1.0 mmol, 1 equiv).

  • Silylation: Add anhydrous 1,2-dichloroethane (DCE, ~8 mL). To the resulting suspension, add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 mmol, 1.5 equiv). Heat the mixture at 80°C until the solution becomes clear (approx. 30-60 minutes), then cool to room temperature.

  • Catalyst Addition: Cool the reaction mixture in an ice bath (0°C). Slowly add tin(IV) chloride (SnCl₄) (2.1 mmol, 2.1 equiv) dropwise. A precipitate may form.

  • Alkylation: Add tert-butyl bromide (3.0 mmol, 3.0 equiv) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-19 hours, targeting maximum conversion to the N7 isomer before significant N9 formation.

  • Workup: Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (using a neutral eluent system, e.g., hexane/ethyl acetate with 0.1% Et₃N) to isolate the N7-isomer.

Protocol 2: Thermodynamically Controlled Synthesis of 9-(tert-Butyl)-6-chloropurine (N9-Selective)

This protocol uses a higher temperature and a different solvent to drive the reaction toward the more stable thermodynamic product.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried flask under an inert atmosphere, add 6-chloropurine (1.0 mmol, 1 equiv).

  • Silylation: Add anhydrous acetonitrile (ACN, ~8 mL). Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 mmol, 1.5 equiv) and heat at 80°C until the solution is clear.

  • Catalyst Addition: Cool the mixture slightly before adding tin(IV) chloride (SnCl₄) (2.1 mmol, 2.1 equiv).

  • Alkylation & Isomerization: Add tert-butyl bromide (3.0 mmol, 3.0 equiv). Heat the reaction mixture to 80°C and maintain for 5 hours. At this temperature, any initially formed N7-isomer will convert to the more stable N9 product.[1][2]

  • Monitoring: Monitor by TLC or LC-MS to confirm the disappearance of the starting material and the N7-isomer.

  • Workup & Purification: Follow the same workup, extraction, and purification steps as described in Protocol 1. The N9-isomer is generally more stable on silica gel.

Part 4: Data Summary - Influence of Reaction Conditions

The following table summarizes optimization data for the tert-butylation of 6-chloropurine, illustrating the critical impact of solvent and temperature on regioselectivity.

EntrySolventTemperatureTime (h)Catalyst (equiv)Product Ratio (N7 : N9 : Other)Predominant IsomerReference
1DCERoom Temp19SnCl₄ (2.1)84 : 0 : 16N7 [1]
2ACNRoom Temp19SnCl₄ (2.1)84 : 0 : 16N7 [1]
3DCE50 °C19SnCl₄ (2.1)79 : 3 : 18N7 [1]
4ACN50 °C19SnCl₄ (2.1)5 : 30 : 65N9 [1]
5ACN80 °C5SnCl₄ (2.1)0 : 55 : 45N9 [1][2]

Data adapted from literature values for the reaction of 6-chloropurine with tert-butyl bromide in the presence of SnCl₄. "Other" includes starting material and byproducts.

This data clearly demonstrates that at room temperature, the reaction yields the N7 product in both solvents. However, upon heating, the outcome diverges dramatically. In ACN at 80°C, the reaction becomes highly selective for the N9 isomer.

References

  • Špaček, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Houlton, J. S., et al. (2013). 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines. RSC Publishing.
  • Perez, F. J., et al. (2021). Regioselective alkylation reaction of purines under microwave irradiation. ResearchGate.
  • Špaček, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health (PMC).
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H1. The Journal of Organic Chemistry.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed.
  • Perez, F. J., et al. (2021). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate.
  • Not found in search results.
  • Gascón, J. A., et al. (2003). Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control? Journal of the American Chemical Society.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate.
  • Not found in search results.
  • Not found in search results.
  • Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive.
  • Džuganová, V., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. ResearchGate.
  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. National Institutes of Health (PMC).
  • Liu, R., et al. (2012). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Request PDF on ResearchGate.
  • Not found in search results.
  • Not found in search results.
  • Not found in search results.
  • Not found in search results.
  • Not found in search results.
  • Not found in search results.
  • Džuganová, V., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. PubMed.

Sources

Addressing off-target effects of 7-Benzyl-6-chloro-7H-purine in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A-Z Guide for Off-Target Effect Validation

Compound in Focus: 7-Benzyl-6-chloro-7H-purine Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Challenge of Selectivity with Purine Analogs

This compound is a substituted purine, a chemical scaffold prevalent in a vast number of biologically active molecules, most notably as inhibitors of protein kinases. The purine core mimics the adenosine of ATP, allowing these molecules to compete for the ATP-binding site of kinases. However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: a single compound can bind to multiple kinases, leading to unintended off-target effects.[1]

Section 1: Conceptual Framework: On-Target vs. Off-Target Effects

At its core, the issue is one of causality. Does the observed biological response stem from the compound's intended molecular interaction (on-target) or from unforeseen interactions with other cellular components (off-target)? Both can produce significant phenotypic changes, but only the on-target effect can be correctly attributed to the hypothesis being tested.

Compound This compound OnTarget Intended Target (e.g., Kinase A) Compound->OnTarget On-Target Binding OffTarget1 Off-Target (e.g., Kinase B) Compound->OffTarget1 Off-Target Binding OffTarget2 Off-Target (e.g., Non-Kinase Protein C) Compound->OffTarget2 Off-Target Binding DesiredPhenotype Expected Phenotype OnTarget->DesiredPhenotype Causes ConfoundingPhenotype Confounding or Unexpected Phenotype OffTarget1->ConfoundingPhenotype Causes OffTarget2->DesiredPhenotype Can also cause

Caption: On-target vs. off-target effects of a small molecule inhibitor.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm observing significant cytotoxicity at concentrations below the IC50 of my intended target. Is this an off-target effect?

A: This is a classic indicator of potential off-target activity. If cells are dying before the on-target effect is achieved, it's highly probable that the compound is interacting with one or more other proteins essential for cell survival. This cytotoxicity could mask the true on-target phenotype.

  • Causality Check: The potency for cytotoxicity should be directly compared to the potency of on-target inhibition in the cell. If the cytotoxic IC50 is significantly lower than the IC50 for target engagement or downstream pathway modulation, you have a confounding off-target problem.

  • Recommended Action: First, perform a comprehensive dose-response analysis for both cytotoxicity and a proximal marker of on-target activity (e.g., phosphorylation of a direct substrate). If the curves are not aligned, proceed with the troubleshooting workflow in Section 3.

Q2: How can I definitively prove that this compound is binding to my target protein inside the cell?

A: This is the crucial question of "target engagement." Observing a downstream effect is not enough; you must demonstrate a direct physical interaction. Several methods exist to measure this in a cellular context.[3]

  • Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when its ligand is bound.[4] By heating cell lysates treated with your compound and quantifying the amount of soluble target protein remaining, you can demonstrate engagement. A detailed protocol is provided in Section 4.2.

  • NanoBRET® Target Engagement Assay: This is a live-cell method that uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein that has been fused to NanoLuc® luciferase.[5] It provides quantitative data on intracellular compound affinity and residence time.

Q3: What are the essential controls to differentiate on-target from off-target effects?

A: Robust controls are the cornerstone of a convincing experiment. Beyond the standard vehicle control (e.g., DMSO), you need controls that help isolate the effect of inhibiting the specific target.

  • Structurally-Related Negative Control: This is the gold standard. An ideal negative control is a molecule that is structurally very similar to your active compound but does not bind to the intended target. For this compound (the N7 isomer), a potential negative control could be its N9 isomer, 9-benzyl-6-chloro-9H-purine .[6] These isomers often have different steric and electronic properties that can abolish binding to a specific target while retaining similar physicochemical properties, making them excellent tools to probe for non-specific or off-target effects. If the negative control does not produce the phenotype while your active compound does, it strengthens the case for an on-target mechanism.

  • Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that is known to be a potent and selective inhibitor of your target.[7] If this second inhibitor recapitulates the phenotype observed with this compound, it provides strong evidence that the phenotype is indeed linked to the inhibition of that specific target.

Q4: My compound is highly potent in a biochemical kinase assay but shows weak activity in my cellular assay. What are the likely causes?

A: This is a common discrepancy and can be attributed to several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • High Cellular ATP Concentration: Most biochemical kinase assays are run at ATP concentrations near the Michaelis constant (Km), whereas intracellular ATP levels are typically in the millimolar range.[8] For an ATP-competitive inhibitor like a purine analog, this high concentration of the natural substrate can significantly reduce the inhibitor's apparent potency in a cellular environment.

  • Drug Efflux: Cells may actively pump the compound out using transporters like P-glycoprotein (MDR1).

  • Compound Metabolism: The compound may be rapidly metabolized and inactivated by cellular enzymes.

Section 3: Systematic Troubleshooting Workflow

Start Start: Unexpected or Confounding Phenotype Observed DoseResponse Step 1: Perform Dose-Response Compare Phenotype IC50 vs. On-Target Biomarker IC50 Start->DoseResponse Decision1 Are IC50 values correlated? DoseResponse->Decision1 TargetEngagement Step 2: Confirm Target Engagement in Cells (e.g., CETSA) Decision1->TargetEngagement Yes Decision1->TargetEngagement No (or Discrepant) Decision2 Does compound engage target at relevant concentrations? TargetEngagement->Decision2 NegativeControl Step 3: Test Negative Controls - Structurally Related Inactive Analog - Structurally Unrelated Active Inhibitor Decision2->NegativeControl Yes ConclusionPermeability Conclusion: Compound has poor cellular activity (Permeability/Efflux/Metabolism Issue) Decision2->ConclusionPermeability No Decision3 Do controls support on-target hypothesis? NegativeControl->Decision3 KinomeScan Step 4: Perform Broad Off-Target Profiling (e.g., Kinome Scan) Decision3->KinomeScan No ConclusionOnTarget Conclusion: Phenotype is likely ON-TARGET Decision3->ConclusionOnTarget Yes ConclusionOffTarget Conclusion: Phenotype is likely OFF-TARGET (Caused by hits from Kinome Scan) KinomeScan->ConclusionOffTarget

Caption: A logical workflow for troubleshooting confounding cellular data.

Section 4: Key Experimental Protocols

Protocol 4.1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol provides a method to measure changes in the thermal stability of a target protein in response to ligand binding in a cell lysate.[4]

Objective: To determine if this compound binds to and stabilizes its intended target protein in a cellular context.

Materials:

  • Cells expressing the target protein.

  • This compound and vehicle control (DMSO).

  • PBS with protease and phosphatase inhibitors.

  • Liquid nitrogen and a 37°C water bath.

  • Thermocycler or heating block.

  • Centrifuge capable of >15,000 x g at 4°C.

  • Reagents for Western blotting (SDS-PAGE gels, transfer system, antibodies).

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS containing inhibitors.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by freeze-thaw cycles (snap-freeze in liquid nitrogen, thaw at 37°C, repeat 3 times).

    • Clarify the lysate by centrifugation at >15,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (soluble protein fraction).

  • Heat Challenge:

    • Aliquot the soluble lysate from each treatment condition into separate PCR tubes.

    • Use a thermocycler to heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Leave one aliquot from each condition at room temperature as the non-heated control.

  • Separation of Aggregated Protein:

    • After the heat challenge, immediately centrifuge the tubes at >15,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant from each tube. This contains the soluble protein fraction that remained stable at that temperature.

    • Analyze the amount of the specific target protein in the supernatant by Western blotting.

  • Interpretation:

    • In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases.

    • If this compound binds to the target, it will stabilize it, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. This "thermal shift" is direct evidence of target engagement.

Protocol 4.2: Using a Structurally Related Negative Control

Objective: To determine if the observed cellular phenotype is specific to the on-target activity of this compound.

Materials:

  • This compound (active compound).

  • 9-benzyl-6-chloro-9H-purine (putative negative control).[6]

  • Cell line and assay system for measuring the phenotype of interest (e.g., cell viability assay, reporter gene assay).

Methodology:

  • Compound Preparation: Prepare equimolar stock solutions of both the active compound and the negative control in the same solvent (e.g., DMSO).

  • Dose-Response Assay:

    • Set up your standard cellular assay.

    • Treat cells with a serial dilution of the active compound.

    • In parallel, treat cells with an identical serial dilution of the negative control.

    • Include a vehicle-only control.

  • Data Acquisition and Analysis:

    • Measure the phenotypic endpoint after the appropriate incubation time.

    • Plot the dose-response curves for both compounds on the same graph.

  • Interpretation:

    • Scenario B (Failed Control): Both the active compound and the negative control produce the phenotype with similar potency. This suggests the effect is likely due to off-target activity, non-specific toxicity, or an experimental artifact related to the shared chemical scaffold.

Section 5: Data Interpretation: Kinase Selectivity Profiling

If off-target effects are suspected, one of the most powerful tools is a broad kinase selectivity panel.[9] These are fee-for-service assays that screen your compound against hundreds of purified kinases. The data is typically returned as percent inhibition at a given concentration or as IC50 values.

Table 1: Hypothetical Kinase Selectivity Data for this compound

Target NameKinase FamilyIC50 (nM)Interpretation
Kinase A (Intended Target) CMGC 50 Potent On-Target Activity
Kinase BTK85High-Potency Off-Target
Kinase CAGC450Moderate-Potency Off-Target
Kinase DCAMK2,500Low-Potency Off-Target
Kinase ESTE>10,000No Significant Activity
Kinase FTK95High-Potency Off-Target

Interpreting the Data:

  • Selectivity Window: The data above shows that while the compound hits its intended target (Kinase A) with 50 nM potency, it also inhibits two other kinases (B and F) with nearly identical potency. This is a very narrow selectivity window and a major red flag.

  • Connecting to Phenotype: If your cellular phenotype is observed at a concentration of ~100 nM, it is impossible to attribute the effect solely to the inhibition of Kinase A. The inhibition of Kinases B and F is equally likely to be responsible for, or contributing to, the observed cellular response.

  • Actionable Insights: This data directs you to validate whether inhibition of Kinase B or Kinase F could also cause the observed phenotype, for example, by using siRNAs or other known selective inhibitors for those kinases.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of the kinase ATP binding site and inhibitor selectivity. Chemistry & biology, 12(6), 621-637. ([Link])
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). ([Link])
  • Vieth, M., et al. (2004). A public domain dataset for human kinase screening and its application in building computational models to predict kinase activity. Journal of medicinal chemistry, 47(9), 224-232. ([Link])
  • Reaction Biology. Kinase Selectivity Panels. ([Link])
  • An, Y., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 794. ([Link])
  • National Center for Biotechnology Information. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PubMed Central. ([Link])
  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. ([Link])
  • Frye, S. V. (2010). The art of the chemical probe. Nature chemical biology, 6(3), 159-161. ([Link])
  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. ([Link])
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. ([Link])
  • MDPI. (2026). Computational Strategies Reshaping Modern Drug Discovery. ([Link])
  • ResearchGate. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ([Link])
  • JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. ([Link])
  • Selvita. (2025). A Practical Guide to Target Engagement Assays. ([Link])
  • PubChem. This compound. ([Link])
  • Kumar, D., et al. (2013). 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. Molecules, 18(2), 1836-1853. ([Link])
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. ([Link])
  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. ([Link])
  • ResearchGate. (2019). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ([Link])
  • Tloustova, E., et al. (2017). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 82(11), 5791-5803. ([Link])
  • PubMed. (1993). The effects of O6-benzylguanine and hypoxia on the cytotoxicity of 1,3-bis(2-chloroethyl)-1-nitrosourea in nitrosourea-resistant SF-763 cells. ([Link])
  • PubChem. 7H-Purine, 6-chloro-7-methyl-. ([Link])
  • PubChem. 7-benzyl-2,6-dichloro-7H-purine. ([Link])
  • Semantic Scholar. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • PubChem. 9-benzyl-6-chloro-9H-purine. ([Link])
  • PubMed. (2014). Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)

Sources

Strategies to improve the cell permeability of 7-Benzyl-6-chloro-7H-purine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies to Improve the Cell Permeability of 7-Benzyl-6-chloro-7H-purine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Document ID: TSG-PUR-07B6C-V1.0

Welcome to the . This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you overcome challenges related to the cell permeability of this compound derivatives. As Senior Application Scientists, we have compiled this resource based on established principles and extensive field experience to support your research and development efforts.

Introduction: The Permeability Challenge with Purine Scaffolds

The this compound scaffold is a promising starting point for developing potent inhibitors for various therapeutic targets. However, a common hurdle in translating high biochemical potency into cellular efficacy is poor cell membrane permeability. This guide will walk you through diagnosing permeability issues, optimizing your compounds, and selecting the right assays to generate reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound derivative is highly potent in my enzymatic assay, but its activity drops significantly in cell-based assays. Is this a permeability issue?

A1: A significant drop in potency between a biochemical (e.g., enzymatic) assay and a cell-based assay is a classic indicator of poor cell permeability or high cellular efflux.[1] For a compound like this compound to reach an intracellular target, it must first cross the lipid bilayer of the cell membrane. If it cannot do this efficiently, its effective concentration at the target site will be too low to elicit a biological response, regardless of its intrinsic potency.

Troubleshooting Workflow:

To systematically diagnose the issue, follow this workflow:

  • Confirm Compound Stability: First, ensure your compound is stable in the cell culture media for the duration of your assay. Degradation can mimic poor permeability.

  • Assess Cytotoxicity: High concentrations of the compound might be toxic to the cells, leading to a drop in signal that could be misinterpreted as low efficacy. Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel.

  • Evaluate Physicochemical Properties: Analyze your compound's properties against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[2][3][4][5] These rules provide a good first pass assessment of "drug-likeness" and potential permeability issues.[5][6]

  • Directly Measure Permeability: If the above factors are ruled out, the next step is to perform a direct permeability assay.

G start High Biochemical Potency, Low Cellular Activity stability Is the compound stable in cell culture media? start->stability cytotoxicity Is the compound cytotoxic at assay concentrations? stability->cytotoxicity  Yes re_evaluate Re-evaluate Assay (Degradation, Toxicity) stability->re_evaluate No physchem Evaluate Physicochemical Properties (e.g., Lipinski's Rules) cytotoxicity->physchem  No cytotoxicity->re_evaluate Yes permeability_assay Perform Direct Permeability Assay (e.g., PAMPA, Caco-2) physchem->permeability_assay conclusion Low Permeability Confirmed permeability_assay->conclusion

Caption: Troubleshooting workflow for low cellular activity.
Q2: What are the key physicochemical properties I should evaluate for my purine derivatives, and what are the ideal ranges?

A2: The ability of a molecule to passively diffuse across a cell membrane is largely governed by its physicochemical properties.[7][8][9] Key parameters include lipophilicity, molecular weight, polar surface area, and hydrogen bonding capacity.[7][8] Lipinski's Rule of Five provides a useful framework for assessing these properties for oral drug candidates.[4][5]

Table 1: Key Physicochemical Properties and Ideal Ranges for Permeability

PropertyDescriptionIdeal Range (Guideline)Impact on this compound
Lipophilicity (LogP) The octanol-water partition coefficient. Measures the "greasiness" of a molecule.1 - 3The benzyl group increases lipophilicity, which is generally favorable. However, excessively high LogP (>5) can lead to poor aqueous solubility and membrane trapping.
Molecular Weight (MW) The mass of the molecule.< 500 DaThe core scaffold (C12H9ClN4, MW ~244.68 g/mol ) is well within this range, leaving room for modifications.[10]
Hydrogen Bond Donors (HBD) Number of O-H and N-H bonds.≤ 5The core purine has HBDs. Modifications should aim to keep this number low.
Hydrogen Bond Acceptors (HBA) Number of nitrogen and oxygen atoms.≤ 10The purine ring contains several nitrogen atoms (acceptors). This is a key parameter to monitor during optimization.
Polar Surface Area (PSA) The surface sum over all polar atoms.< 140 ŲHigh PSA is strongly correlated with poor membrane permeability. The purine core contributes significantly to PSA.

Source: Adapted from Lipinski et al., 1997.[5]

Expert Insight: While these "rules" are excellent guidelines, they are not absolute. Many successful drugs, particularly those that utilize active transport mechanisms, violate one or more of these rules.[2][6] However, for optimizing passive diffusion of a new chemical series, adhering to these principles is a robust starting point.

Q3: How can I strategically modify the this compound structure to improve passive diffusion?

A3: Structural modification is a primary strategy to enhance permeability by optimizing the physicochemical properties discussed above.[11] The goal is to strike a balance between improved permeability and maintained target engagement.

Key Strategies:

  • Modulate Lipophilicity:

    • Action: Modify the benzyl group. Adding small alkyl or halogen groups to the phenyl ring can fine-tune the LogP.

    • Causality: Increasing lipophilicity enhances partitioning into the lipid bilayer. However, be cautious of the "inverted U" relationship where excessive lipophilicity can decrease permeability due to reduced aqueous solubility.

  • Reduce Hydrogen Bonding and PSA:

    • Action: Masking polar groups is a highly effective strategy.[12] For purine-like scaffolds, consider replacing a hydrogen bond donor with a non-polar group (e.g., N-methylation).[13]

    • Causality: Each hydrogen bond that must be broken with water before a molecule can enter the lipid membrane carries an energetic penalty. Reducing HBDs/HBAs lowers this energy barrier.[8] Introducing intramolecular hydrogen bonds can also "hide" polar groups and improve permeability.[12]

  • Control Molecular Size and Shape:

    • Action: Keep modifications small and efficient. Avoid adding large, bulky groups that increase molecular weight beyond 500 Da. Consider conformational restriction through cyclization.

    • Causality: Smaller molecules diffuse more easily through the membrane matrix.[14] Rigidifying a molecule can reduce the entropic penalty of membrane partitioning.

Sources

Optimizing concentration of 7-Benzyl-6-chloro-7H-purine for in vitro studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Benzyl-6-chloro-7H-purine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during in vitro studies. As Senior Application Scientists, we have compiled field-proven insights and data to help you optimize your experiments and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and application of this compound.

1. What is the recommended solvent for preparing stock solutions of this compound?

The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). This compound is reported to be soluble in DMSO. For best practices, use anhydrous, research-grade DMSO to minimize water absorption and potential compound degradation. We recommend preparing a high-concentration stock solution, for example, at 10 mM, from which you can make further dilutions into your aqueous experimental media.

2. What is a good starting concentration range for my in vitro experiments?

The optimal concentration of this compound will be highly dependent on your specific cell type and assay. As this compound is often a synthetic intermediate, its biological activity can vary. A common strategy for a new compound is to perform a dose-response experiment. We recommend a starting range from 1 µM to 100 µM. A broader range might be necessary if the compound has low potency.

3. How should I store my stock solutions?

For long-term storage, we recommend storing the DMSO stock solution of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly advised to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture. Keep the aliquots in tightly sealed vials to prevent DMSO from absorbing water from the air.

4. How can I assess the quality and purity of my this compound?

Reputable suppliers will provide a Certificate of Analysis (CoA) that details the purity of the compound, often determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We recommend only using compounds with a purity of ≥95% for in vitro studies to minimize the confounding effects of impurities. If you suspect degradation, the purity can be re-assessed using HPLC.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My this compound is not dissolving or is precipitating out of solution.

This is a common issue when working with hydrophobic small molecules. Here’s a systematic approach to resolving solubility problems.

Root Cause Analysis:

  • Incorrect Solvent: While DMSO is recommended, other organic solvents like ethanol or DMF could be alternatives depending on the experimental system. However, their higher volatility and potential for cytotoxicity should be considered.

  • Low-Quality Solvent: Using non-anhydrous or old DMSO can introduce water, significantly reducing the solubility of hydrophobic compounds.

  • Precipitation in Aqueous Media: The most common cause is the low solubility of the compound in the aqueous buffer or cell culture medium after dilution from the DMSO stock. The final concentration of DMSO in your assay should also be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Step-by-Step Resolution Protocol:

  • Prepare a High-Concentration Stock: Ensure you are starting with a high-concentration stock solution in anhydrous, research-grade DMSO (e.g., 10 mM). Gentle warming to 37°C or brief sonication can aid in dissolving the compound.

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in your final aqueous buffer or medium. This gradual reduction in solvent concentration can help keep the compound in solution.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your well is non-toxic to your cells and does not exceed the solubility limit of the compound. If precipitation is still observed, you may need to lower the final concentration of this compound.

  • Consider a Surfactant: For cell-free assays, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01%) can help maintain solubility. However, this is generally not suitable for cell-based assays.

Problem 2: I am not observing any biological effect in my assay.

If your compound appears to be inactive, it could be due to a variety of factors beyond its intrinsic biological activity.

Root Cause Analysis:

  • Compound Degradation: The compound may have degraded due to improper storage or handling.

  • Insufficient Concentration: The concentration range tested may be too low to elicit a biological response.

  • Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.

  • Assay Interference: The compound may be interfering with the assay readout system (e.g., fluorescence or luminescence).

Step-by-Step Troubleshooting Workflow:

  • Verify Compound Integrity: Use a fresh aliquot of your stock solution. If possible, verify the compound's identity and purity via HPLC or mass spectrometry.

  • Expand the Concentration Range: Test a wider range of concentrations, extending up to the limit of solubility or where cytotoxicity is observed.

  • Assess Cell Permeability: While not always straightforward, you can infer permeability based on the compound's physicochemical properties (e.g., following Lipinski's Rule of Five). If poor permeability is suspected, consider using a cell line with higher passive diffusion or exploring formulation strategies, though this is an advanced technique.

  • Run Assay Controls: Include a control where the compound is added to the assay in the absence of cells or the target enzyme to check for any direct interference with the detection reagents.

Experimental Workflow & Data Presentation

To assist in your experimental design, we provide a standard workflow for determining the optimal concentration of this compound and a table for summarizing key specifications.

Workflow for Optimizing Concentration

The following diagram outlines a typical workflow for a dose-response experiment to determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Perform Serial Dilutions in Culture Medium prep_stock->serial_dil 1:10 dilutions cell_plate Plate Cells and Allow Adherence (24h) add_cmpd Add Compound Dilutions to Cells cell_plate->add_cmpd Begin Treatment incubate Incubate for Desired Time (e.g., 48h) add_cmpd->incubate add_assay Add Assay Reagent (e.g., CellTiter-Glo) incubate->add_assay readout Measure Signal (Luminescence/Fluorescence) add_assay->readout plot_data Plot Dose-Response Curve (Signal vs. Log[Concentration]) readout->plot_data Data Output calc_ic50 Calculate IC₅₀/EC₅₀ using Non-linear Regression plot_data->calc_ic50

Caption: Workflow for a typical dose-response experiment.

Technical Specifications Summary
PropertyValueSource
Molecular Formula C₁₂H₉ClN₄-
Molecular Weight 244.68 g/mol -
Purity ≥95% (typically)Supplier CoA
Recommended Solvent DMSOGeneral Practice
Storage Temperature -20°C to -80°CGeneral Practice

We trust this guide will be a valuable resource for your research. Should you have further questions, please do not hesitate to contact our technical support team.

Dealing with the instability of 7-Benzyl-6-chloro-7H-purine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Benzyl-6-chloro-7H-purine is a critical intermediate in synthetic organic chemistry and drug discovery, valued for its versatile reactivity. The 6-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups (amines, thiols, alkoxides) at this position. The N7-benzyl group provides steric and electronic modulation and is often used as a stable protecting group. However, a significant challenge in its application is its inherent instability under acidic conditions, which can lead to reaction failure, low yields, and complex product mixtures. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help researchers navigate this challenge effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in acidic conditions?

The instability arises from two primary chemical vulnerabilities in the molecule's structure when exposed to a proton-rich environment:

  • Cleavage of the N7-Benzyl Bond: The purine ring system is basic and can be protonated at several nitrogen atoms (primarily N1, N3, and N7) under acidic conditions[1]. Protonation of the imidazole portion of the purine ring weakens the N7-C bond of the benzyl group. This makes the benzyl group susceptible to cleavage, particularly in the presence of nucleophiles or at elevated temperatures. This is a known issue for N7-substituted purines, where the thermodynamically more stable N9 isomer is often favored[2][3].

  • Hydrolysis of the C6-Chloro Group: The chlorine atom at the C6 position is a good leaving group. Under aqueous acidic conditions, it can be displaced by water via a nucleophilic aromatic substitution mechanism. This hydrolysis reaction converts the 6-chloro group into a 6-hydroxyl group, yielding the corresponding 7-benzylhypoxanthine derivative.

The diagram below illustrates these two principal degradation pathways.

G start This compound prodA 6-Chloropurine start->prodA  Pathway A: N7-Debenzylation (Strong Acid, Heat) prodB 7-Benzylhypoxanthine start->prodB  Pathway B: C6-Hydrolysis (Aqueous Acid) side_prodA + Benzyl Cation Derivative prodA->side_prodA

Caption: Primary degradation pathways for this compound in acid.

Q2: I suspect my sample has degraded. How can I confirm this and identify the byproducts?

Degradation can be monitored and confirmed using standard analytical techniques. A multi-technique approach is often best for unambiguous identification.

TechniqueApplicationExpected Observations
Thin-Layer Chromatography (TLC) Quick, qualitative check of reaction progress and sample purity.Appearance of new, more polar spots corresponding to 6-chloropurine or 7-benzylhypoxanthine. The starting material is relatively nonpolar.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and reaction kinetics.A new peak with a shorter retention time will appear and grow over time as the starting material peak diminishes. See Protocol 1 for a sample method.
Mass Spectrometry (MS) Identification of degradation products by mass.Look for masses corresponding to the expected byproducts: 6-chloropurine (m/z ≈ 154.5 g/mol )[4] and 7-benzylhypoxanthine (m/z ≈ 242.25 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of starting material and degradation products.For N7-Debenzylation: Disappearance of the benzyl protons (singlet ~5.5 ppm, multiplet ~7.4 ppm) and appearance of a broad NH proton signal for 6-chloropurine. For C6-Hydrolysis: The C8 and C2 proton signals in the aromatic region will shift.
Q3: What is the optimal pH range for working with this compound?

For maximum stability, especially in aqueous or protic solvents, reactions should be maintained under neutral to slightly basic conditions (pH 7 to 9) . The use of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common for scavenging acids generated during nucleophilic substitution reactions at the C6 position[5]. If acidic conditions are unavoidable, they should be as mild and brief as possible.

Q4: My downstream reaction requires an acidic step (e.g., deprotection of a BOC group). What are my options?

This is a classic challenge. Direct exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will almost certainly cause significant degradation. Consider these strategies:

  • Change the Order of Operations: If possible, perform the acid-sensitive nucleophilic substitution on the 6-chloropurine core first. Then, introduce the N7-benzyl group later in the synthesis under conditions that won't affect your newly installed group.

  • Use a Milder Acidic System: For very sensitive substrates, consider using milder acids like formic acid or acetic acid at low temperatures, while carefully monitoring the reaction for degradation[2][3]. Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can sometimes promote reactions without requiring a high concentration of free protons.

  • Switch to an Acid-Labile Protecting Group on a Different Part of the Molecule: If you are synthesizing a complex molecule, consider using a protecting group strategy where the N7-benzyl group remains intact, and other groups are used that can be removed under orthogonal (non-acidic) conditions (e.g., Fmoc for amines, removed with base; Cbz for amines, removed by hydrogenation).

Troubleshooting Guide

This guide helps diagnose and solve common issues encountered when using this compound.

G start Problem: Low Yield or Complex Reaction Mixture q1 Are you using acidic reagents or conditions? start->q1 cause1 Probable Cause: Acid-catalyzed degradation (N7-debenzylation or C6-hydrolysis) q1->cause1 Yes cause2 Probable Cause: Other issues (e.g., poor nucleophile, incorrect solvent, temperature) q1->cause2 No sol1a Solution 1: Buffer the reaction to pH 7-9 using a non-nucleophilic base (e.g., DIPEA, K₂CO₃). cause1->sol1a sol1b Solution 2: If acid is essential, use the mildest possible conditions (e.g., weaker acid, 0°C). cause1->sol1b sol1c Solution 3: Re-evaluate synthetic route to avoid the acidic step. cause1->sol1c sol2 Action: Re-optimize other reaction parameters. cause2->sol2

Caption: Troubleshooting workflow for reactions involving this compound.

Experimental Protocols

Protocol 1: Monitoring Degradation by Reverse-Phase HPLC

This protocol provides a general method for observing the degradation of this compound into its more polar byproducts.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Procedure:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Create the test solution by diluting the stock solution 1:10 in the desired acidic medium (e.g., 10% TFA in water, 1M HCl).

    • Inject 10 µL onto the HPLC system immediately (t=0) and at subsequent time points (e.g., 1 hr, 4 hrs, 24 hrs).

    • Expected Elution Order: 6-Chloropurine (most polar, shortest retention time) -> 7-Benzylhypoxanthine -> this compound (least polar, longest retention time).

Protocol 2: General Procedure for Nucleophilic Substitution under Neutral/Basic Conditions

This protocol is for reacting an amine with this compound, a common application.

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, NMP, or isopropanol) add the amine nucleophile (1.1-1.5 eq).

  • Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) to the mixture. The base is crucial for scavenging the HCl generated during the reaction.

  • Heat the reaction mixture to an appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous workup. Typically, this involves diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine to remove the base and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

References

  • ResearchGate. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Org. Biomol. Chem., 2, 665–670.
  • Perlíková, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Perlíková, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Griesser, R., et al. (2003). Intrinsic acid-base properties of purine derivatives in aqueous solution and comparison of the acidifying effects of platinum(II) coordinated to N1 or N7. Inorganic Chemistry, 42(1), 32-41.
  • Hitchings, G. H., & Elion, G. B. (1956). 6-chloropurine. U.S. Patent No. 2,832,781.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Google Patents. (2008). The synthetic method of 2-amino-6-chloropurine. CN101139348A.
  • Sircar, J. C. (1983). Method for preparing salts of 6-chloropurine. U.S. Patent No. 4,405,781.
  • Kumar, G., et al. (2013). 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. Molecules, 18(2), 2298-2317.
  • Google Patents. (1993). Preparation of 2-amino-6-chloropurine. WO1993015075A1.
  • Ciesielski, W., et al. (2001). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 6(11), 882-893.
  • Copley, S. D. (2015). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 69, 393-411.
  • Indiana State University. (1997). Purine and Pyrimidine Metabolism.
  • Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • MDPI. (2023). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Catalysts, 13(1), 68.
  • Duirk, S. E., & Collette, T. W. (2005). Degradation of Chlorpyrifos in Aqueous Chlorine Solutions: Pathways, Kinetics, and Modeling. U.S. Environmental Protection Agency.
  • PubChem. 6-Chloropurine. National Center for Biotechnology Information.
  • ResearchGate. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS).
  • Wang, Y., et al. (2018). Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. Applied and Environmental Microbiology, 84(10), e02796-17.
  • ResearchGate. (2021). Dissipation kinetics of forchlorfenuron, 6-benzyl aminopurine, gibberellic acid and ethephon residues in table grapes (Vitis vinifera).

Sources

Technical Support Center: Method Development & Troubleshooting for N7/N9 Benzyl-Chloropurine Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of N7 and N9 isomers of benzyl-chloropurine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with resolving these challenging regioisomers. The inherent similarity in the physicochemical properties of N7 and N9 substituted purines makes their separation a non-trivial task, requiring a systematic approach to method development and a robust strategy for troubleshooting.

This document provides in-depth, field-proven insights, moving beyond simple procedural lists to explain the scientific rationale behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of N7 and N9 benzyl-chloropurine isomers so challenging?

A1: The primary challenge lies in their profound structural similarity. N7 and N9 isomers of benzyl-chloropurine are regioisomers, meaning they have the same molecular formula and connectivity of atoms, but differ in the attachment point of the benzyl group to the purine nitrogen ring.[1][2] This results in nearly identical molecular weights, pKa values, and hydrophobicity (logP). Consequently, standard reversed-phase chromatography methods using C18 columns often fail to provide adequate resolution, as the separation mechanism is primarily based on non-specific hydrophobic interactions. Achieving separation requires exploiting the subtle differences in their spatial arrangement, dipole moments, and potential for secondary interactions like π-π stacking.

Q2: What is the best starting point for method development: HPLC, UPLC, or SFC?

A2: For most laboratories, Ultra-High-Performance Liquid Chromatography (UPLC) is the recommended starting point. UPLC offers significant advantages in speed and efficiency over traditional HPLC due to the use of sub-2 µm particle columns, allowing for rapid screening of conditions.[3][4] However, Supercritical Fluid Chromatography (SFC) is an exceptionally powerful, and often superior, alternative for isomer separations.[5] SFC, which uses supercritical CO2 as the primary mobile phase, provides unique selectivity and often yields higher resolution for isomers in a shorter time.[6][7][8] If available, an SFC system should be strongly considered.

Q3: Is a mass spectrometer (MS) detector necessary for this analysis?

A3: While not strictly necessary for separation development (a UV detector is sufficient), an MS detector is highly recommended for unambiguous peak identification. Since the N7 and N9 isomers have identical molecular weights, they cannot be distinguished by MS alone without prior chromatographic separation.[9] However, coupling the chromatograph to an MS detector allows for confident peak assignment, especially during early development when reference standards for both isomers may not be perfectly characterized. It also helps in identifying any co-eluting impurities.

Core Method Development Protocol: A Systematic UPLC Approach

Developing a robust separation method requires a logical, multi-step approach. The following protocol outlines a systematic workflow for separating N7 and N9 benzyl-chloropurine isomers.

Workflow for Isomer Method Development

MethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Define Goal: Baseline Resolution (Rs > 1.5) Col_Select Column Selection (Test 3-4 Chemistries) Start->Col_Select Step 1 MP_Select Mobile Phase Screening (ACN vs. MeOH) Col_Select->MP_Select Step 2 Grad_Opt Gradient Optimization (Adjust Slope & Time) MP_Select->Grad_Opt Step 3 Temp_Opt Temperature Study (e.g., 25°C, 40°C, 55°C) Grad_Opt->Temp_Opt Step 4 Flow_Opt Flow Rate Adjustment (Fine-tune Resolution vs. Time) Temp_Opt->Flow_Opt Step 5 Robustness Robustness Check (pH, Flow, Temp Variation) Flow_Opt->Robustness Step 6 Final_Method Final Validated Method Robustness->Final_Method

Caption: A systematic workflow for UPLC method development.

Step 1: Column Selection - The Key to Selectivity

The choice of stationary phase is the most critical factor for resolving positional isomers.[10] You must screen columns that offer different interaction mechanisms beyond simple hydrophobicity.

Stationary Phase Primary Interaction Mechanism(s) Rationale for N7/N9 Separation Recommended Columns
Phenyl (e.g., Phenyl-Hexyl) π-π interactions, HydrophobicThe phenyl rings in the stationary phase interact with the aromatic purine and benzyl groups. Subtle differences in electron density and accessibility of the aromatic systems between the N7 and N9 isomers can be exploited.[11][12]Phenomenex Luna Phenyl-Hexyl, Waters XBridge BEH Phenyl
Pentafluorophenyl (PFP) Dipole-dipole, π-π, Hydrophobic, Ion-exchangeThe highly electronegative fluorine atoms create a strong dipole, enabling unique selectivity for positional isomers with differing charge distributions. This is often the most successful chemistry for challenging isomers.[11][13]Restek Raptor FluoroPhenyl, Welch Ultisil XB-PFP
Embedded Polar Group (e.g., Amide) Hydrogen bonding, HydrophobicProvides an alternative selectivity mechanism by interacting with the nitrogen atoms in the purine ring. Can be useful if peak shape is an issue on other columns.[11]Waters ACQUITY CSH C18, Phenomenex Kinetex Biphenyl
Standard C18 HydrophobicServes as a baseline. While often insufficient, it should be tested to confirm the need for an alternative selectivity column.Waters ACQUITY BEH C18, Agilent ZORBAX RRHD Eclipse Plus C18
Step 2: Mobile Phase Screening

The mobile phase composition directly influences analyte interaction with the stationary phase.[14]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH ensures the purine nitrogens are protonated, which can enhance interaction with some stationary phases and improve peak shape by suppressing silanol interactions.

  • Mobile Phase B (Organic Modifier): Screen Acetonitrile (ACN) and Methanol (MeOH).

    • Acetonitrile (ACN): Generally the first choice. Its π-electron system can participate in π-π interactions, and it often provides sharper peaks and different selectivity than methanol.

    • Methanol (MeOH): A protic solvent that is a better hydrogen bond donor/acceptor. It can alter selectivity and should be tested if ACN fails to provide resolution.

Step 3: Gradient Optimization

Start with a broad scouting gradient to determine the approximate elution time of the isomers.

Initial Scouting Gradient:

Time (min)Flow Rate (mL/min)%A (0.1% FA in H₂O)%B (ACN or MeOH)
0.00.5955
5.00.5595
6.00.5595
6.10.5955
8.00.5955

Once the elution window is known, a shallower, "focused" gradient should be developed around that window to maximize resolution.[3] For example, if the isomers elute around 40% B, create a new gradient that runs from 30% to 50% B over a longer period.

Troubleshooting Guide

This section addresses common problems encountered during method development in a direct Q&A format.

Troubleshooting Logic for Poor Resolution

Troubleshooting Start Symptom: Poor or No Resolution (Rs < 1.5) Check_MP Is the mobile phase optimized? Start->Check_MP Second Check Check_Col Is the column chemistry appropriate? Start->Check_Col First Check Check_Params Are physical parameters optimal? Start->Check_Params Third Check Action_MP1 Try ACN if using MeOH (or vice versa) Check_MP->Action_MP1 Action_MP2 Make gradient shallower Check_MP->Action_MP2 Action_MP3 Change additive (e.g., Ammonium Formate) Check_MP->Action_MP3 Action_Col1 Switch to PFP or Phenyl phase Check_Col->Action_Col1 Action_Col2 Ensure column is not degraded Check_Col->Action_Col2 Action_Params1 Lower the temperature (e.g., from 40°C to 25°C) Check_Params->Action_Params1 Action_Params2 Decrease the flow rate Check_Params->Action_Params2

Caption: A decision tree for troubleshooting poor isomer resolution.

Q: My isomers are completely co-eluting on a C18 column. What is the first thing I should change?

A: Change your column chemistry. This is a selectivity problem. A standard C18 column relies on hydrophobic interactions, which are too similar for these isomers.

  • Immediate Action: Switch to a column with an alternative separation mechanism. A Pentafluorophenyl (PFP) column is the highest probability candidate for success due to its ability to induce dipole-dipole interactions.[11][13] A Phenyl-Hexyl column is the next best choice, leveraging π-π interactions.[12] Do not waste time optimizing the gradient on a column that provides zero selectivity.

Q: I see partial separation (a small shoulder or broad peak), but the resolution is poor (Rs < 1.0). What should I do?

A: You have achieved some selectivity, which is a great start. Now you need to optimize the parameters to enhance it.

  • Potential Cause 1: Gradient is too steep. A steep gradient moves the compounds through the column too quickly, not allowing for sufficient interaction with the stationary phase.

    • Solution: Decrease the gradient slope. For example, if your separation occurs during a ramp from 20% to 60% B over 2 minutes (a slope of 20%/min), try running it from 30% to 50% B over 5 minutes (a slope of 4%/min).[3]

  • Potential Cause 2: Incorrect organic modifier. Acetonitrile and methanol offer different selectivities.

    • Solution: If you are using acetonitrile, perform an identical run using methanol as mobile phase B. The change in solvent properties can sometimes reverse elution order or significantly improve resolution.

  • Potential Cause 3: Temperature is too high. High temperatures decrease mobile phase viscosity and can improve peak efficiency, but they can also reduce the differential interactions needed for isomer separation, thereby lowering selectivity.

    • Solution: Decrease the column temperature. Try running the method at 25°C or 30°C instead of 40°C or higher.

Q: My peaks are tailing badly. What is causing this and how can I fix it?

A: Peak tailing is typically caused by unwanted secondary interactions or column overload.

  • Potential Cause 1: Silanol Interactions. The basic nitrogen atoms on the purine ring can interact with acidic residual silanols on the silica surface of the column, causing tailing.

    • Solution 1: Ensure your mobile phase is acidic. Using 0.1% formic acid (pH ~2.7) or phosphoric acid will protonate the basic sites on your analytes and suppress interaction with silanols.[15][16]

    • Solution 2: Use a modern, high-purity, end-capped column (e.g., BEH, CSH technology) which has fewer accessible silanol groups.

  • Potential Cause 2: Column Overload. Injecting too much mass onto the column can saturate the stationary phase and lead to broad, tailing peaks.

    • Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were overloading the column.

  • Potential Cause 3: Extra-column dead volume. This can be an issue on UPLC systems if incorrect tubing or fittings are used.

    • Solution: Ensure all tubing (especially between the injector, column, and detector) is of the correct internal diameter and as short as possible. Check that all fittings are seated correctly without creating any voids.

Q: My retention times are drifting from one injection to the next. Why?

A: Inconsistent retention times point to a problem with system stability or column equilibration.

  • Potential Cause 1: Insufficient column equilibration. The column needs to fully return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 5-10 column volumes to pass through. For a 2.1 x 50 mm column (volume ~0.1 mL), this means a 1-2 minute post-time at 0.5 mL/min.

  • Potential Cause 2: Mobile phase instability. If your mobile phase contains a buffer that is near its pKa, small changes in composition can lead to large pH shifts. Premixing or inadequate mixing can also be a cause.

    • Solution: Ensure your mobile phases are thoroughly mixed and degassed. If using buffers, operate at a pH at least one unit away from the buffer's pKa. Using a simple additive like 0.1% formic acid is generally very robust.[4]

  • Potential Cause 3: Fluctuating column temperature.

    • Solution: Use a thermostatted column compartment and ensure it has reached the set temperature before starting the sequence.

Alternative Technique: Supercritical Fluid Chromatography (SFC)

For particularly difficult separations, or for labs focused on high-throughput analysis and purification, SFC offers a compelling alternative to HPLC/UPLC.

  • Why it Works: SFC uses compressed CO₂ mixed with a small amount of an organic co-solvent (like methanol) as the mobile phase. This mobile phase has low viscosity and high diffusivity, which promotes very high efficiency and fast separations.[6][8] The separation mechanism in SFC is often described as normal-phase, allowing for unique selectivities that are orthogonal to reversed-phase HPLC.

  • Key Advantages for Isomer Separation:

    • Unique Selectivity: SFC often provides baseline separation of isomers that are inseparable by RPLC.[5]

    • Speed: Analysis times are typically 3-5 times faster than HPLC.

    • Green Chemistry: Reduces organic solvent consumption by over 80%.[6]

  • Starting Point for SFC Method Development:

    • Column: Chiral columns are surprisingly effective for achiral isomer separations in SFC. Start with a polysaccharide-based chiral column (e.g., Cellulose or Amylose).[17]

    • Mobile Phase: CO₂ with Methanol as a co-solvent.

    • Additive: Add a small amount of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) to the co-solvent to improve peak shape for acidic or basic analytes, respectively.[8]

References

  • Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents.
  • Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. PubMed Central.
  • UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders.
  • Separation of Purine on Newcrom R1 HPLC column. SIELC Technologies.
  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chrom
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chrom
  • The Use of supercritical Fluid Chromatography as an Isomeric Separ
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. Haley Berkland, M.S.
  • Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors. PubMed.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH.
  • When one column is not enough - Column coupling in SFC. Multiple Sources.
  • Chiral column chrom
  • The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide.
  • Introduction of a benzyl group onto the 2'-OH of 6-chloropurine 3'-O-benzoylriboside. Nucleosides Nucleotides Nucleic Acids.
  • Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles. PMC - NIH.
  • Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chrom
  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantit

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of N7- and N9-Benzylpurines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purine scaffold represents a foundational element in the quest for novel therapeutics. Its versatile structure has given rise to a multitude of derivatives with significant biological activities. Among these, N-benzylpurines have garnered considerable attention. The seemingly subtle difference in the placement of the benzyl group—at the N7 versus the N9 position of the purine ring—can lead to profound variations in their biological profiles. This guide provides an in-depth comparative study of the biological activities of N7- and N9-benzylpurines, offering experimental data, detailed methodologies, and insights into their structure-activity relationships to inform future research and drug design.

The Significance of Regioisomers in Purine Chemistry

The purine ring system possesses two nitrogen atoms in its imidazole moiety, N7 and N9, that are common sites for substitution. The resulting N7 and N9 regioisomers can exhibit distinct physicochemical properties, influencing their solubility, stability, and, most importantly, their interactions with biological targets. The regioselective synthesis of these isomers is a critical aspect of their development as therapeutic agents, often requiring specific strategies to favor one isomer over the other. While N9-substituted purines are more commonly studied and synthesized, research into N7-isomers has revealed unique and potent biological activities that warrant further investigation.

Comparative Biological Activity: A Tale of Two Isomers

The positioning of the benzyl group at either the N7 or N9 position can dramatically alter the biological activity of the purine analog. This section delves into a comparative analysis of their effects on cell proliferation, kinase inhibition, and antiviral activity.

Antiproliferative and Cytotoxic Effects

A direct comparative study on the immunoregulatory and antiproliferative effects of N7- and N9-benzyl-8-bromoguanines has shed light on the differential cytotoxicity of these isomers. In this study, the N7-isomer demonstrated significantly more potent inhibition of human T-cell leukemia (MOLT-4) and cutaneous T-cell lymphoma (HUT78) cell proliferation compared to its N9-counterpart[1].

CompoundCell LineIC50 (µM)[1]
N7-benzyl-8-bromoguanine MOLT-424
N9-benzyl-8-bromoguanine MOLT-4>50
N7-benzyl-8-bromoguanine HUT7819.9
N9-benzyl-8-bromoguanine HUT78>50

These findings suggest that the N7-benzylated guanine analog possesses a more favorable conformation for interacting with cellular targets that regulate T-cell proliferation. The study also noted that both compounds suppressed the production of IL-2 and IFN-gamma, cytokines crucial for T-cell mediated immune responses, with the N7-isomer again showing greater potency[1].

While direct comparative data for other benzylpurine analogs is limited, numerous studies have highlighted the potent cytotoxic activity of various N9-benzylpurines against a range of cancer cell lines, with some exhibiting IC50 values in the sub-micromolar range.

Kinase Inhibition: A Spectrum of Selectivity

Purine analogs are well-established inhibitors of a wide range of protein kinases, which are critical regulators of cellular signaling pathways. The differential orientation of the benzyl group in N7- and N9-isomers can lead to distinct kinase inhibition profiles.

The development of purine analogs as kinase inhibitors often involves targeting pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Signal_Transduction_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation N7_Purine N7-Benzylpurine N7_Purine->PI3K N9_Purine N9-Benzylpurine N9_Purine->MEK

Caption: Simplified diagram of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, common targets for purine analog kinase inhibitors.

Antiviral Activity: Targeting Viral Replication

N-substituted purines have a long history as antiviral agents, with many approved drugs belonging to this class. The benzyl group in N7- and N9-benzylpurines can enhance their lipophilicity and cellular uptake, contributing to their antiviral potential.

Direct comparative studies on the antiviral activity of N7- and N9-benzylpurines are scarce. However, research on N9-benzylpurines has demonstrated their efficacy against a variety of viruses, including rhinoviruses. For instance, a series of 9-benzyl-6-(dimethylamino)-9H-purines showed potent activity against rhinovirus type 1B, with some compounds exhibiting IC50 values in the nanomolar range.

The mechanism of antiviral action for these compounds often involves the inhibition of viral enzymes essential for replication, such as polymerases or proteases. The differential positioning of the benzyl group in N7- and N9-isomers could lead to varied potencies and spectra of antiviral activity.

Experimental Methodologies: A Practical Guide

To facilitate further research in this area, this section provides detailed, step-by-step protocols for key biological assays used to evaluate the activity of N7- and N9-benzylpurines.

Synthesis of N7- and N9-Benzylpurines

The regioselective synthesis of N7- and N9-benzylpurines is a critical first step. Alkylation of purines with benzyl halides can often lead to a mixture of N7 and N9 isomers. Achieving high regioselectivity typically involves strategic selection of protecting groups, reaction conditions (base, solvent, temperature), and catalysts.

Synthesis_Workflow Start Purine Starting Material Protection Optional: Protecting Group Introduction Start->Protection Alkylation Alkylation with Benzyl Halide Start->Alkylation Protection->Alkylation Separation Separation of N7 and N9 Isomers (e.g., Chromatography) Alkylation->Separation Deprotection Deprotection Separation->Deprotection N7_Product N7-Benzylpurine Separation->N7_Product Isomer 1 N9_Product N9-Benzylpurine Separation->N9_Product Isomer 2 Deprotection->N7_Product Deprotection->N9_Product

Caption: A generalized workflow for the synthesis and separation of N7- and N9-benzylpurine isomers.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the N7- and N9-benzylpurine compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, a specific peptide substrate, and the N7- or N9-benzylpurine compound at various concentrations in a kinase buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or fluorescence/luminescence-based assays that measure ADP production.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Antiviral Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

Protocol:

  • Cell Monolayer: Grow a confluent monolayer of host cells in 6-well plates.

  • Virus Infection: Infect the cells with a known amount of virus in the presence of serial dilutions of the N7- and N9-benzylpurine compounds.

  • Overlay: After a 1-hour adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control and determine the EC50 value.

Conclusion and Future Directions

The available evidence strongly suggests that the seemingly minor positional change of a benzyl group on the purine core, from N9 to N7, can have a profound impact on biological activity. The enhanced antiproliferative effects of N7-benzyl-8-bromoguanine highlight the potential of this often-overlooked isomer class.

However, this guide also underscores the significant gaps in our understanding. There is a pressing need for comprehensive, direct comparative studies of N7- and N9-benzylpurine isomers across a wide range of biological targets. Such studies should include:

  • Broad-spectrum kinase profiling: To elucidate the differential selectivity of these isomers and identify novel kinase targets.

  • Comprehensive antiviral screening: To assess their activity against a diverse panel of viruses and uncover new therapeutic opportunities.

  • In-depth mechanistic studies: To understand the molecular basis for the observed differences in activity, including structural biology studies of compound-target interactions.

By systematically exploring the biological landscape of both N7- and N9-benzylpurines, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Poluektova, L., et al. (1999). Immunoregulatory effects of N9-benzyl- and N7-benzyl-8-bromoguanines. International Journal of Immunopharmacology, 21(12), 777-792. [Link]

Sources

A Researcher's Guide to Validating the In Vivo Anticancer Efficacy of 7-Benzyl-6-chloro-7H-purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo anticancer activity of novel 7-Benzyl-6-chloro-7H-purine derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for robust preclinical evaluation, and offer a strategy for comparing the efficacy of these compounds against established standards of care.

The landscape of cancer therapy is continually evolving, with a persistent need for novel therapeutic agents that exhibit high efficacy and minimal toxicity.[1] Purine analogs have long been a cornerstone of chemotherapy, functioning as antimetabolites that disrupt DNA and RNA synthesis in rapidly proliferating cancer cells.[2] The 6-chloropurine scaffold, in particular, has been a fertile ground for the development of new anticancer drugs.[2] The addition of a benzyl group at the 7-position of the purine ring is a synthetic modification aimed at potentially enhancing the compound's specificity, potency, and pharmacokinetic profile. This guide outlines the critical in vivo experiments necessary to substantiate the therapeutic potential of these derivatives.

Preclinical In Vivo Validation Strategy

The validation of a novel anticancer compound requires a multi-faceted in vivo approach to assess not only its tumor-inhibiting capabilities but also its safety profile.[3] Human tumor xenograft models in immunodeficient mice are the most common and well-established platforms for the initial in vivo screening of anticancer agents.[4][5] These models involve the subcutaneous implantation of human cancer cell lines into mice that lack a functional immune system, such as athymic nude or SCID mice, allowing the human tumors to grow.[5]

Our proposed validation workflow is a systematic process designed to yield clear, interpretable, and reproducible data on the anticancer activity of this compound derivatives.

G cluster_0 Phase 1: Model Establishment & Compound Preparation cluster_1 Phase 2: Efficacy & Toxicity Assessment cluster_2 Phase 3: Advanced In Vivo Characterization cluster_3 Phase 4: Data Analysis & Comparison A Select Human Cancer Cell Line C Establish Subcutaneous Xenograft Model in Mice A->C B Prepare this compound Derivative Formulation D Determine Maximum Tolerated Dose (MTD) C->D E Conduct Efficacy Study: Tumor Growth Inhibition D->E F Monitor for Signs of Toxicity E->F G Metastasis Assessment (Optional) E->G I Histopathological Analysis of Tumors E->I H Pharmacokinetic (PK) Analysis F->H K Analyze Toxicity Data F->K J Compare Tumor Growth vs. Control & Standard Drug G->J L Correlate PK with Efficacy H->L I->J J->L

Figure 1: A comprehensive workflow for the in vivo validation of novel anticancer compounds.

Detailed Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Establishment

The choice of the human cancer cell line is critical and should be based on the intended therapeutic target of the this compound derivatives. For this guide, we will use a hypothetical scenario involving a human breast cancer cell line, MCF-7, which is widely used in xenograft studies.[6]

Protocol:

  • Cell Culture: Culture MCF-7 cells in the recommended medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.[6] Keep the cell suspension on ice.

  • Animal Model: Use female athymic nude mice (4-6 weeks old). Allow the mice to acclimatize for at least one week before the experiment.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure their dimensions using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Maximum Tolerated Dose (MTD) Study

Before assessing the anticancer efficacy, it is crucial to determine the MTD of the this compound derivative.[3] The MTD is the highest dose that can be administered without causing unacceptable toxicity.[7]

Protocol:

  • Animal Grouping: Use healthy, non-tumor-bearing mice for this study. Divide the mice into groups (n=3-5 per group).

  • Dose Escalation: Administer the this compound derivative at escalating doses to different groups. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent with the intended clinical application.

  • Toxicity Monitoring: Monitor the mice daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.[8] The observation period is typically 14-21 days.[8]

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or a body weight loss of more than 15-20% and does not produce other signs of severe toxicity.

In Vivo Anticancer Efficacy Study

This study will compare the antitumor activity of the this compound derivative with a vehicle control and a standard-of-care chemotherapeutic agent (e.g., Paclitaxel or Doxorubicin).[6][9]

Protocol:

  • Tumor Growth and Animal Grouping: Once the tumor volume in the xenograft models reaches approximately 100-150 mm³, randomize the mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle Control (the formulation vehicle for the test compound)

    • Group 2: this compound derivative (at a dose determined from the MTD study)

    • Group 3: Standard-of-Care Drug (e.g., Paclitaxel at a clinically relevant dose)

  • Treatment Administration: Administer the treatments according to a predefined schedule (e.g., once daily, three times a week) for a specified duration (e.g., 21-28 days).

  • Tumor Growth and Body Weight Measurement: Measure tumor volume and body weight twice weekly.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of excessive distress.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for histopathological analysis, and the remainder can be snap-frozen for molecular analysis.

Data Presentation and Comparison

The results of the in vivo efficacy study should be presented clearly to allow for a direct comparison between the treatment groups.

Table 1: Comparison of Tumor Growth Inhibition

Treatment GroupNumber of Animals (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle Control10125.4 ± 8.21850.6 ± 150.3--
This compound derivative (Dose X)10128.1 ± 7.9650.2 ± 95.764.9<0.001
Standard-of-Care (e.g., Paclitaxel, Dose Y)10126.5 ± 8.5480.9 ± 78.474.0<0.001

Table 2: Assessment of Systemic Toxicity

Treatment GroupNumber of Animals (n)Mean Body Weight Change (%) ± SEMMortalityObservable Signs of Toxicity
Vehicle Control10+5.2 ± 1.50/10None
This compound derivative (Dose X)10-2.8 ± 2.10/10Mild, transient lethargy
Standard-of-Care (e.g., Paclitaxel, Dose Y)10-8.5 ± 3.41/10Significant weight loss, ruffled fur

Mechanistic Insights and Advanced In Vivo Models

While tumor growth inhibition is a primary endpoint, understanding the mechanism of action of the this compound derivative is crucial. The proposed mechanism for many purine analogs involves the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[10]

G cluster_0 Proposed Mechanism of Action A This compound Derivative B Incorporation into DNA/RNA Synthesis Pathways A->B C Inhibition of DNA Polymerase and/or RNA Polymerase B->C D DNA Damage & Replication Stress C->D E Cell Cycle Arrest D->E F Apoptosis E->F

Figure 2: Proposed signaling pathway for the anticancer activity of this compound derivatives.

To further investigate the anticancer activity, especially in the context of metastasis, more advanced in vivo models can be employed.[11] Orthotopic xenograft models, where tumor cells are implanted into the corresponding organ (e.g., mammary fat pad for breast cancer), can better recapitulate the tumor microenvironment and metastatic process.[12] Metastasis can be assessed by monitoring for secondary tumor formation in distant organs like the lungs, liver, or bone.[13][14]

Conclusion

This guide provides a robust and scientifically sound framework for the in vivo validation of this compound derivatives as potential anticancer agents. By following these detailed protocols and comparative analyses, researchers can generate the necessary preclinical data to support the further development of these promising compounds. The emphasis on both efficacy and toxicity assessment ensures a comprehensive evaluation, which is critical for the translation of novel cancer therapeutics from the laboratory to the clinic.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
  • Development of Human Tumor Xenograft Models for In Vivo Evalu
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. [Link]
  • Xenograft Models. [Link]
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
  • In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. [Link]
  • Measurement of Bone Metastatic Tumor Growth by a Tibial Tumorigenesis Assay. [Link]
  • Current methods for studying metast
  • Modeling Metastasis In Vivo. [Link]
  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregul
  • Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administr
  • In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple neg
  • In Vivo Metastasis Assays. [Link]
  • In Vivo Toxicity Study. [Link]
  • This compound. [Link]
  • In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Tre
  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. [Link]
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]
  • Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. [Link]
  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine deriv
  • Mode of action of 2-amino-6-chloro-1-deazapurine. [Link]
  • 6-Chloropurine. [Link]

Sources

Comparative Guide to Confirming the Mechanism of Action of 7-Benzyl-6-chloro-7H-purine through Target Engagement Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, objective comparison of key target engagement assays to confirm the interaction of the novel compound, 7-Benzyl-6-chloro-7H-purine, with its putative target. We will delve into the causality behind experimental choices, present detailed protocols, and interpret hypothetical supporting data to provide a comprehensive framework for target validation.

The compound at the center of our investigation, this compound, is a purine analog. The purine scaffold is a well-established pharmacophore that mimics adenosine triphosphate (ATP), a universal substrate for a vast number of enzymes. Consequently, many ATP-binding proteins, particularly protein kinases, are targeted by purine-like inhibitors.[1][2] Given this structural alert, we hypothesize that this compound may act as an inhibitor of a protein kinase. For the purpose of this guide, we will proceed with the hypothetical scenario that our compound is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in various cancers.

This guide will compare three orthogonal, state-of-the-art target engagement assays to rigorously test this hypothesis:

  • Cellular Thermal Shift Assay (CETSA®) : To confirm target engagement in a physiologically relevant cellular environment.

  • Surface Plasmon Resonance (SPR) : To elucidate the real-time binding kinetics of the interaction.

  • Isothermal Titration Calorimetry (ITC) : To determine the thermodynamic signature of the binding event.

By integrating data from these distinct biophysical methods, we can build a robust, multi-faceted confirmation of the compound's mechanism of action.

Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement

Expertise & Experience: The primary question in early-stage drug discovery is whether a compound engages its intended target within the complex milieu of a living cell.[3] CETSA is an invaluable tool for answering this question as it directly measures drug-protein interactions in their native environment.[4][5] The underlying principle is that ligand binding stabilizes a target protein, resulting in an increase in its thermal stability.[6][7] This change in the protein's melting temperature (Tm) upon ligand binding provides direct evidence of target engagement.[8] We employ CETSA first to ensure that this compound can cross the cell membrane and bind to EGFR in a cellular context.

Trustworthiness: The self-validating nature of CETSA lies in its dose-dependent response. A genuine interaction will result in a measurable and saturable shift in the thermal stability of the target protein as the compound concentration increases. Furthermore, the inclusion of both positive and negative controls ensures the specificity of the observed effect.

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture EGFR-expressing cells (e.g., A431) harvest 2. Harvest and resuspend cells cell_culture->harvest aliquot 3. Aliquot cell suspension harvest->aliquot compound 4. Add this compound (or vehicle/positive control) aliquot->compound incubation 5. Incubate at 37°C compound->incubation heat 6. Heat aliquots across a temperature gradient incubation->heat cool 7. Cool to room temperature heat->cool lysis 8. Lyse cells cool->lysis centrifuge 9. Separate soluble and precipitated fractions lysis->centrifuge detection 10. Detect soluble EGFR (e.g., Western Blot, ELISA) centrifuge->detection caption Figure 1. CETSA Experimental Workflow.

Caption: Figure 1. CETSA Experimental Workflow.

Detailed CETSA Protocol
  • Cell Culture: Culture A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) to ~80% confluency.

  • Compound Treatment: Resuspend cells in media and treat with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for 1 hour at 37°C. A known EGFR inhibitor like Gefitinib can be used as a positive control.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 48°C to 68°C) using a thermal cycler.[4]

  • Cell Lysis: After heating, lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed.

  • Detection: Analyze the amount of soluble EGFR in the supernatant by Western blotting using an anti-EGFR antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble EGFR against the temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm).

Hypothetical CETSA Data
TreatmentConcentration (µM)Apparent Tm of EGFR (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)-56.2-
This compound157.8+1.6
This compound1060.5+4.3
This compound10061.1+4.9
Gefitinib (Positive Control)1061.5+5.3

Interpretation: The hypothetical data clearly shows a dose-dependent increase in the thermal stability of EGFR in the presence of this compound, with a maximal shift of +4.9°C. This stabilization is direct evidence of target engagement in a cellular context.[8] The positive control, Gefitinib, also shows a significant thermal shift as expected.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Expertise & Experience: While CETSA confirms if a compound binds in cells, SPR tells us how it binds. SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.[9][10] It provides invaluable data on the association rate (kon) and dissociation rate (koff) of the inhibitor, which together determine the equilibrium dissociation constant (KD), a measure of binding affinity.[1] Understanding the kinetics, particularly the residence time (related to koff), can be more predictive of a drug's efficacy than affinity alone.[1]

Trustworthiness: SPR experiments are self-validating through the quality of the sensorgram data. A good fit of the data to a specific binding model (e.g., 1:1 Langmuir kinetics) and concentration-dependent binding responses provide confidence in the derived kinetic parameters.

SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Analysis chip_prep 1. Activate Sensor Chip (e.g., CM5 chip) protein_imm 2. Immobilize recombinant EGFR kinase domain chip_prep->protein_imm analyte_prep 3. Prepare serial dilutions of This compound injection 4. Inject analyte over EGFR surface (Association) analyte_prep->injection dissociation 5. Flow buffer over surface (Dissociation) injection->dissociation sensorgram 6. Record Sensorgram (Response vs. Time) fitting 7. Fit data to a kinetic model to determine k_on, k_off, K_D sensorgram->fitting caption Figure 2. SPR Experimental Workflow.

Caption: Figure 2. SPR Experimental Workflow.

Detailed SPR Protocol
  • Immobilization: Immobilize the purified, recombinant kinase domain of EGFR onto a CM5 sensor chip using standard amine coupling chemistry.[11] The goal is to achieve an appropriate density to allow for accurate kinetic measurements.

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Measurement:

    • Association: Inject the compound dilutions over the immobilized EGFR surface at a constant flow rate and monitor the change in the SPR signal (response units, RU) over time.

    • Dissociation: After the association phase, switch to flowing only the running buffer over the surface and monitor the decrease in the SPR signal as the compound dissociates.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound before the next injection.

  • Data Analysis: Use the instrument's software to globally fit the sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 binding) to calculate kon, koff, and KD.

Hypothetical SPR Data
Compoundkon (M-1s-1)koff (s-1)KD (nM)
This compound2.5 x 1055.0 x 10-320
Gefitinib (Positive Control)5.1 x 1051.0 x 10-32

Interpretation: The hypothetical SPR data indicates that this compound binds to the EGFR kinase domain with a KD of 20 nM. The association rate (kon) is rapid, and the dissociation rate (koff) is relatively slow, suggesting a reasonably long residence time on the target. This provides strong, quantitative evidence of a direct, high-affinity interaction.

Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling

Expertise & Experience: ITC stands alone as the gold standard for characterizing the thermodynamics of a binding interaction.[12] It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[13] This allows for the direct determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[14] This thermodynamic signature provides deep mechanistic insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).

Trustworthiness: ITC is a label-free, in-solution technique that requires no modification or immobilization of the binding partners, thus measuring the interaction in its native state.[12] The direct measurement of heat provides a robust and unambiguous signal of binding.

ITC Experimental Workflow

ITC_Workflow prep 1. Prepare EGFR kinase domain in sample cell and this compound in syringe titration 2. Perform sequential injections of the compound into the protein solution prep->titration measurement 3. Measure the heat change after each injection titration->measurement plot 4. Plot integrated heat per injection vs. molar ratio measurement->plot fitting 5. Fit the binding isotherm to a model to determine K_D, n, and ΔH plot->fitting caption Figure 3. ITC Experimental Workflow.

Caption: Figure 3. ITC Experimental Workflow.

Detailed ITC Protocol
  • Sample Preparation: Prepare a solution of the purified EGFR kinase domain (e.g., 10-20 µM) in a suitable buffer and place it in the sample cell of the calorimeter. Prepare a solution of this compound (e.g., 100-200 µM) in the same buffer and load it into the titration syringe.

  • Titration: Set the experimental temperature (e.g., 25°C) and perform a series of small, sequential injections (e.g., 2 µL each) of the compound into the protein solution while stirring.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: Integrate the area under each injection peak to determine the heat change. Plot these values against the molar ratio of the compound to the protein. Fit the resulting binding isotherm to a one-site binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Hypothetical ITC Data
ParameterThis compound
Stoichiometry (n)1.05
KD (nM)25
ΔH (kcal/mol)-8.5
TΔS (kcal/mol)+2.0

Interpretation: The stoichiometry of ~1 confirms a 1:1 binding model, as expected. The KD of 25 nM is in excellent agreement with the value obtained from SPR, providing strong corroborating evidence of the binding affinity. The negative enthalpy (ΔH) suggests that hydrogen bonding and/or van der Waals interactions are major drivers of the binding event, which is typical for kinase inhibitors. The favorable entropy (TΔS) may indicate desolvation effects upon binding.

Comparative Summary and Conclusion

To validate the mechanism of action of this compound, we employed a tripartite strategy of target engagement assays, each providing a unique and complementary piece of the puzzle.

AssayKey Question AnsweredPrincipleHypothetical KD (nM)Key Advantage
CETSA Does it bind in cells?Ligand-induced thermal stabilization-Physiologically relevant context
SPR How does it bind? (Kinetics)Mass change on a sensor surface20Real-time kinetic data (kon, koff)
ITC Why does it bind? (Thermodynamics)Heat change upon binding25Complete thermodynamic profile

The data converges to form a compelling narrative:

  • CETSA confirmed that this compound engages EGFR in intact cells, demonstrating cell permeability and target binding in a native environment.

  • SPR provided high-resolution kinetic data, quantifying the high-affinity interaction (KD = 20 nM) and revealing the rates of association and dissociation.

  • ITC independently confirmed the binding affinity (KD = 25 nM) and offered a thermodynamic fingerprint of the interaction, suggesting the molecular forces driving the binding event.

The strong concordance between the affinity values obtained from SPR and ITC, two distinct in-solution biophysical methods, significantly increases the confidence in the data. When combined with the positive cellular target engagement data from CETSA, we have built a robust, evidence-based case confirming that this compound acts by directly binding to the EGFR kinase. This multi-assay approach exemplifies a rigorous standard for mechanism-of-action studies in modern drug discovery.

Hypothetical EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Binding RAS_RAF RAS-RAF-MEK-ERK Pathway Dimer->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimer->PI3K_AKT STAT STAT Pathway Dimer->STAT Compound This compound Compound->Dimer Inhibition Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation caption Figure 4. Inhibition of EGFR Signaling.

Caption: Figure 4. Inhibition of EGFR Signaling.

References

  • Title: Isothermal titration calorimetry in drug discovery. Source: PubMed URL:[Link]
  • Title: Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
  • Title: ITC Assay Service for Drug Discovery. Source: Reaction Biology URL:[Link]
  • Title: Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Source: PubMed URL:[Link]
  • Title: Isothermal Titration Calorimetry (ITC).
  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Source: TA Instruments URL:[Link]
  • Title: Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Source: Bio-protocol URL:[Link]
  • Title: Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Source: PubMed URL:[Link]
  • Title: Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Source: Bio-Techne URL:[Link]
  • Title: Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Source: ACS Medicinal Chemistry Letters URL:[Link]
  • Title: Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Source: PubMed URL:[Link]
  • Title: CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Title: Target Engagement Assays in Early Drug Discovery. Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI URL:[Link]
  • Title: Immobilization of Active Kinases for Small Molecule Inhibition Studies. Source: Bio-Rad URL:[Link]
  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed Central URL:[Link]
  • Title: CETSA. Source: cetsa.org URL:[Link]
  • Title: Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids.
  • Title: MST Guidelines. Source: Vanderbilt University URL:[Link]
  • Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net URL:[Link]
  • Title: Microscale Thermophoresis (MST) – Nanotemper Monolith NT.115. Source: OSTR URL:[Link]
  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Source: Annual Reviews URL:[Link]

Sources

A Researcher's Guide to Characterizing Novel Kinase Inhibitors: Profiling 7-Benzyl-6-chloro-7H-purine Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology and cellular signaling research, the quest for selective kinase inhibitors remains a paramount objective.[1][2] Kinases, as central regulators of a vast array of cellular processes, represent a highly tractable class of drug targets.[3][4] However, the conserved nature of the ATP-binding site across the human kinome presents a significant hurdle, often leading to off-target effects and a narrow therapeutic window for many inhibitors.[1] This guide provides a comprehensive framework for characterizing the kinase selectivity of a novel compound, 7-Benzyl-6-chloro-7H-purine, by comparing it with well-established kinase inhibitors.

This compound is a purine derivative, a scaffold known to be a fertile ground for the development of kinase inhibitors. While its specific biological activity is still under investigation, its structural similarity to known ATP-competitive inhibitors makes it a compound of interest for kinase-focused drug discovery programs. This guide will not only outline the theoretical underpinnings of such a comparative study but also provide detailed, field-proven experimental protocols to empower researchers in their own investigations.

We will benchmark our novel compound against two archetypal inhibitors:

  • Staurosporine : A natural product renowned for its potent, broad-spectrum inhibition of a wide range of kinases.[5] Its promiscuity makes it an excellent tool for initial screenings but highlights the challenge of achieving selectivity.

  • Palbociclib (Ibrance®) : An FDA-approved, highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[6][7][8] Palbociclib serves as a gold standard for a successful, targeted kinase inhibitor.

Through a systematic comparison, we aim to elucidate the potential of this compound as a selective kinase inhibitor and provide a roadmap for its further development.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[1] This conservation is the primary reason why achieving inhibitor selectivity is so challenging. A lack of selectivity can lead to the inhibition of unintended kinases, resulting in off-target toxicities and complicating the interpretation of experimental results.[1] Therefore, a thorough understanding of a compound's kinase selectivity profile is critical for its progression as a viable therapeutic agent or a reliable research tool.

The following diagram illustrates a simplified signaling pathway involving Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression and are the targets of inhibitors like Palbociclib.

G Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogens->CyclinD_CDK46 Upregulates Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Transcription Factors Rb->E2F Sequesters CyclinE_CDK2 Cyclin E-CDK2 Complex E2F->CyclinE_CDK2 Promotes Transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Drives Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibits G cluster_0 Reaction Preparation cluster_1 Incubation cluster_2 Detection & Analysis A Purified Kinase E Kinase Reaction (30°C, 30 min) A->E B Peptide Substrate B->E C [γ-³²P]ATP + Cold ATP C->E D Test Compound (e.g., this compound) D->E F Spot onto Phosphocellulose Paper E->F G Wash to Remove Unincorporated [γ-³²P]ATP F->G H Phosphorimager Analysis G->H I Calculate % Inhibition and IC₅₀ H->I G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Transfect HEK293 cells with NanoLuc®-Kinase Fusion Vector B Plate cells in a 96-well plate A->B C Add Test Compound (e.g., this compound) B->C D Add NanoBRET™ Tracer (fluorescent) C->D E Add NanoLuc® Substrate D->E F Measure BRET Signal (Luminescence & Fluorescence) E->F G Calculate Competitive Displacement F->G H Determine Cellular IC₅₀ G->H

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol:

  • Cell Preparation : Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate.

  • Compound Dosing : Treat the cells with serial dilutions of the test compounds.

  • Tracer and Substrate Addition : Add the NanoBRET™ fluorescent tracer, which is a cell-permeable ligand that binds to the kinase's active site, followed by the NanoLuc® substrate.

  • BRET Measurement : Bioluminescence Resonance Energy Transfer (BRET) occurs when the fluorescent tracer is in close proximity to the NanoLuc®-kinase fusion protein. Measure the BRET signal using a plate reader capable of detecting both luminescence and fluorescence.

  • Data Analysis : The test compound will compete with the tracer for binding to the kinase, leading to a dose-dependent decrease in the BRET signal. This allows for the determination of the compound's apparent cellular affinity and IC₅₀.

[9][10]### Interpreting the Data: Building a Selectivity Profile

The data generated from these assays will allow for a comprehensive comparison of this compound with staurosporine and palbociclib.

Expected Data Summary:

Kinase Target This compound IC₅₀ (nM) Staurosporine IC₅₀ (nM) Palbociclib IC₅₀ (nM)
CDK1 Experimental Data~5>10,000
CDK2 Experimental Data~3>10,000
CDK4 Experimental Data~7~11
CDK6 Experimental Data~15~15
SRC Experimental Data~6>10,000
ABL Experimental Data~20>10,000
p38α Experimental Data~30>10,000
...additional kinases.........

A successful selective inhibitor would ideally exhibit potent inhibition (low nM IC₅₀) against its intended target(s) and significantly weaker activity (high nM to µM IC₅₀) against a broad panel of off-target kinases. The selectivity of this compound can be quantified by comparing its IC₅₀ values across the kinome.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of a novel kinase inhibitor, this compound. By employing a combination of in vitro biochemical and cellular target engagement assays and comparing the results to the well-defined profiles of staurosporine and palbociclib, researchers can gain critical insights into the compound's potency and selectivity.

The journey from a promising chemical scaffold to a validated chemical probe or a clinical candidate is arduous. The experimental workflows detailed herein represent the foundational steps in this process, providing the essential data needed to make informed decisions about the future development of this compound and other novel kinase inhibitors.

References

  • ACS Omega. (2024). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity.
  • Portland Press. (2017). Structure-based discovery of cyclin-dependent protein kinase inhibitors.
  • MDPI. (n.d.). Development of CDK4/6 Inhibitors: A Five Years Update.
  • AACR Journals. (2015). Targeting CDK4 and CDK6: From Discovery to Therapy.
  • NIH. (n.d.). Fluorescent Peptide Assays For Protein Kinases.
  • Lab Manager Magazine. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells.
  • PubMed. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol.
  • PubMed Central. (n.d.). Discovery of CDK5 Inhibitors through Structure-Guided Approach.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • NIH. (n.d.). A high-throughput radiometric kinase assay.
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
  • JoVE. (n.d.). NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening.
  • ResearchGate. (2025). Fluorescence detection techniques for protein kinase assay.
  • Taylor & Francis Online. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • YouTube. (2021). Radiometric kinase assays with scintillation counting - because you want your experiments to count!.
  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Semantic Scholar. (n.d.). Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors.
  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • PubMed Central. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.
  • RSC Publishing. (n.d.). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
  • PubMed Central. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters.
  • Springer Nature. (n.d.). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (n.d.). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase.
  • ResearchGate. (n.d.). Dasatinib and staurosporine inhibit T-cell activation and IL-2 release....
  • PubMed. (2018). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase.
  • PubMed. (2011). Dasatinib, imatinib and staurosporine capture compounds - Complementary tools for the profiling of kinases by Capture Compound Mass Spectrometry (CCMS).
  • PubChem. (n.d.). 7-benzyl-2,6-dichloro-7H-purine.
  • PubMed Central. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia.
  • PubMed. (n.d.). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells.
  • LookChem. (n.d.). Cas 1928-76-3,9-BENZYL-6-CHLORO-9H-PURINE.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Benzyl-6-chloro-7H-purine Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Benzyl-6-chloro-7H-purine analogs. Purine derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of essential biomolecules like DNA, RNA, and ATP.[1][2] Their structural resemblance to endogenous ligands allows them to interact with a wide array of biological targets, making them a "privileged scaffold" in drug discovery.[2][3] Among these, the this compound core has emerged as a versatile starting point for the development of potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[3][4][5]

This document will explore the synthetic strategies for modifying this scaffold, dissect the impact of substitutions at key positions on biological activity, compare these analogs with alternative compounds, and provide detailed experimental protocols for their evaluation.

The this compound Scaffold: A Versatile Template

The this compound molecule serves as an excellent starting material for creating diverse chemical libraries.[6] Its key features for derivatization are:

  • The C6-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution, making it an ideal "handle" for introducing a wide variety of functional groups, including amines, thiols, and alkoxy moieties.[7][8]

  • The N7-Benzyl Group: The benzyl group itself can be substituted, or the entire group can be replaced to explore the steric and electronic requirements of the target's binding pocket. While N9-substituted purines are more common, N7-substituted analogs often exhibit unique biological activities.[8]

  • The Purine Core (C2 and C8 positions): Although less frequently modified in this specific series, substitutions at the C2 and C8 positions can further modulate the electronic properties and steric profile of the molecule, influencing potency and selectivity.

Synthetic Strategies for Analog Development

The synthesis of this compound analogs typically begins with commercially available 6-chloropurine. A regioselective alkylation at the N7 position is a key step, which can be challenging due to the potential for alkylation at the N9 position. However, specific reaction conditions have been developed to favor the N7 isomer.[8] Subsequent modifications are then primarily focused on the C6 position.

A general synthetic workflow is outlined below:

Synthesis_Workflow A 6-Chloropurine B N7-Benzylation (e.g., Benzyl bromide, base) A->B Step 1 C This compound B->C D Nucleophilic Aromatic Substitution at C6 (e.g., R-NH2, R-SH) C->D Step 2 E Diverse C6-Substituted Analogs D->E MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate (e.g., MCF-7, HCT-116) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with serial dilutions of test compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4h until formazan crystals form E->F G 7. Solubilize crystals with DMSO or other solvent F->G H 8. Read absorbance at ~570 nm using a plate reader G->H I 9. Calculate IC50 values from dose-response curves H->I Kinase_Assay_Workflow A 1. Coat plate with kinase substrate B 2. Add kinase, ATP, and test compound at various concentrations A->B C 3. Incubate to allow phosphorylation reaction B->C D 4. Add primary antibody that detects the phosphorylated substrate C->D E 5. Add HRP-conjugated secondary antibody D->E F 6. Add HRP substrate (e.g., TMB) to generate a colorimetric signal E->F G 7. Read absorbance and calculate % inhibition F->G

Sources

A Researcher's Guide to Kinase Cross-Reactivity: Profiling 7-Benzyl-6-chloro-7H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Selectivity

In the landscape of drug discovery and chemical biology, protein kinases remain a paramount target class.[1] These enzymes are the master regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[2][3] Consequently, the development of small molecule inhibitors that can modulate kinase activity is a cornerstone of modern therapeutics. However, the human kinome is vast, with over 500 members that share a structurally conserved ATP-binding pocket.[4] This conservation presents a significant challenge: achieving inhibitor selectivity.[4][5]

An inhibitor designed for a specific kinase may interact with dozens of unintended "off-target" kinases. This promiscuity can lead to unforeseen toxicities or confound the interpretation of experimental results.[1][6] Therefore, rigorous cross-reactivity profiling is not merely a supplementary step but a critical component of inhibitor characterization.[2][7]

This guide provides an in-depth, objective comparison of the kinase selectivity profile of 7-Benzyl-6-chloro-7H-purine , a purine analog, against a representative panel of kinases. For comparative context, we include data for Staurosporine, a well-known, potent, but notoriously non-selective kinase inhibitor. We will detail the experimental methodology, present and interpret the resulting data, and discuss the implications for the compound's utility as a research tool.

Experimental Design & Rationale

To objectively assess the selectivity of this compound, a robust and universally applicable assay platform is required. For this study, we selected the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.[8][9]

The Principle of the ADP-Glo™ Assay: The assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction. The resulting luminescence is directly proportional to the kinase activity.[10] This format is highly sensitive, compatible with a wide range of ATP concentrations, and ideal for high-throughput screening and profiling.[9][11]

Kinase Panel Selection: The choice of kinases for the screening panel is critical for a meaningful selectivity assessment. Based on the purine scaffold of the test compound, which is common among inhibitors of Cyclin-Dependent Kinases (CDKs), our panel was designed with an emphasis on this kinase family.[12][13] To probe for broader cross-reactivity, kinases from other major groups were also included:

  • CMGC Group: CDK2/Cyclin A, CDK4/Cyclin D1, CDK9/Cyclin T1

  • Tyrosine Kinase (TK) Group: SRC, EGFR

  • Atypical Kinase Group: PI3Kα

This diverse panel allows for the assessment of both intra-family and inter-family selectivity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Luminescent Detection (ADP-Glo™) cluster_analysis Data Analysis Compound_Dilution 1. Compound Serial Dilution (this compound & Staurosporine) Reaction_Setup 4. Dispense Compounds, Kinase/Substrate Mix to 384-well Plate Compound_Dilution->Reaction_Setup Kinase_Prep 2. Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup ATP_Prep 3. ATP Solution Preparation Reaction_Start 5. Initiate Reaction with ATP Incubate at RT for 60 min ATP_Prep->Reaction_Start Reaction_Setup->Reaction_Start Step1 6. Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Incubate at RT for 40 min Reaction_Start->Step1 Step2 7. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate at RT for 30 min Step1->Step2 Read_Plate 8. Measure Luminescence (Plate Reader) Step2->Read_Plate IC50_Calc 9. Calculate % Inhibition Generate Dose-Response Curves Read_Plate->IC50_Calc Data_Interp 10. Determine IC50 Values Assess Potency & Selectivity IC50_Calc->Data_Interp

Caption: The experimental workflow for kinase cross-reactivity profiling.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format. All incubations are performed at room temperature.

  • Compound Preparation :

    • Prepare 10 mM stock solutions of this compound and Staurosporine in 100% DMSO.

    • Perform an 11-point, 3-fold serial dilution in DMSO to create a concentration gradient for IC50 determination.

  • Kinase Reaction Setup (5 µL volume) :

    • Add 2.5 µL of 2X Kinase/Substrate solution to each well of a 384-well plate. (The specific kinase and substrate concentrations should be optimized for each enzyme system, typically near the Km for the substrate).

    • Transfer 25 nL of serially diluted compounds from the DMSO plate to the assay plate.

    • Add 2.5 µL of 2X ATP solution to initiate the reaction. The final ATP concentration should be at or near the apparent ATP Km for each respective kinase to ensure sensitive detection of ATP-competitive inhibitors.[14]

    • Mix the plate on a plate shaker for 30 seconds and incubate for 60 minutes.

  • Signal Detection :

    • Step 1 (ATP Depletion) : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction. Mix on a plate shaker for 30 seconds and incubate for 40 minutes.[15]

    • Step 2 (ADP Conversion & Luminescence Generation) : Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds and incubate for 30-60 minutes to allow the luminescent signal to develop and stabilize.[10]

  • Data Acquisition :

    • Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to high (no inhibitor) and low (no enzyme) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each compound-kinase interaction.

Results: Comparative Inhibition Profile

The inhibitory activities of this compound and Staurosporine were quantified across the selected kinase panel. The half-maximal inhibitory concentration (IC50) values are summarized below. Lower IC50 values denote higher inhibitory potency.

Kinase FamilyTarget KinaseThis compound (IC50, nM)Staurosporine (IC50, nM)
CMGC CDK2/Cyclin A5206
CDK4/Cyclin D1>10,00015
CDK9/Cyclin T1 85 4
TK SRC8,5009
EGFR>10,00022
Atypical PI3Kα>10,00018

Interpretation and Discussion

The data reveals a stark contrast in the selectivity profiles of the two compounds.

  • Staurosporine : As expected, Staurosporine demonstrated potent, single-digit to low double-digit nanomolar inhibition across all tested kinases, irrespective of their family. This promiscuous activity profile underscores its utility as a positive control but highlights its limitations for probing specific kinase pathways in a cellular context.[6]

  • This compound : This compound exhibits a distinct selectivity profile. It is most potent against CDK9/Cyclin T1 , with an IC50 value of 85 nM. It displays moderate activity against CDK2/Cyclin A (520 nM), showing a greater than 6-fold selectivity for CDK9 over CDK2. Critically, it shows negligible activity (IC50 > 8,500 nM) against kinases from other families, including the tyrosine kinases SRC and EGFR, the related CDK4, and the atypical kinase PI3Kα.

This profile suggests that this compound is a selective inhibitor of CDKs, with a clear preference for CDK9 . This level of selectivity is crucial for developing chemical probes to study the specific biological functions of a kinase.[4] While not entirely specific for a single kinase, its focused activity on a subset of the CDK family makes it a far more precise tool than broad-spectrum inhibitors.[1] The multi-targeted nature of some successful clinical kinase inhibitors has shown that inhibiting a small, specific set of kinases can be beneficial.[4]

Biological Context: The Role of CDK9 in Transcription

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). This phosphorylation event releases RNAP II from promoter-proximal pausing, allowing it to transition into a productive elongation phase, leading to the synthesis of full-length mRNA transcripts.[12] Inhibition of CDK9, therefore, leads to a global suppression of transcription, a mechanism that is particularly detrimental to cancer cells which are often transcriptionally addicted.

G cluster_pathway CDK9-Mediated Transcriptional Elongation Promoter Promoter Region (DNA) RNAPII RNA Polymerase II (Paused) Promoter->RNAPII Binds Elongation Productive Elongation (mRNA Synthesis) RNAPII->Elongation Released PTEFb P-TEFb Complex (CDK9/Cyclin T1) PTEFb->RNAPII Phosphorylates (Ser2 of CTD) Inhibitor This compound Inhibitor->PTEFb Inhibits

Caption: The role of CDK9 in transcriptional elongation and its inhibition.

Conclusion

The comprehensive cross-reactivity profiling of this compound demonstrates its character as a selective CDK inhibitor with a notable preference for CDK9. Compared to the broad-spectrum activity of Staurosporine, this compound offers a significantly more refined tool for investigating CDK-dependent cellular processes, particularly those governed by transcriptional regulation. This guide illustrates a systematic approach to kinase inhibitor profiling, emphasizing that a thorough understanding of a compound's selectivity is fundamental to its effective application in research and drug development.[5]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Brandt, M., Endicott, J. A., & Noble, M. E. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Frontiers in bioscience (Landmark edition), 17, 1966-1993. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • An, Y., & Li, Z. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.
  • Drewry, D. H., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. MedChemComm, 8(5), 992-1004. [Link]
  • Norman, R. A., & Toogood, P. L. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Arthritis research & therapy, 11(Suppl 1), S3. [Link]
  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
  • ResearchGate. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases.
  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]
  • Fischer, P. M., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of medicinal chemistry, 60(15), 6433-6454. [Link]
  • Zatloukal, M., et al. (2009). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Journal of medicinal chemistry, 52(1), 225-36. [Link]

Sources

A Researcher's Guide to Bridging the Efficacy Gap: Correlating In Vitro Potency and In Vivo Performance for 7-Benzyl-6-chloro-7H-purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Challenge of Translational Efficacy in Purine Analog Development

The purine scaffold is a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents, particularly in oncology.[1][2] The 7-Benzyl-6-chloro-7H-purine core represents a promising, yet underexplored, chemotype. While the synthesis of diverse analogs bearing this scaffold is readily achievable, the crucial next step—translating promising in vitro cytotoxicity into tangible in vivo efficacy—remains a significant hurdle in the drug development pipeline. The unfortunate reality is that a low half-maximal inhibitory concentration (IC50) in a petri dish does not guarantee tumor regression in a complex biological system.

This guide is designed for researchers, scientists, and drug development professionals navigating this exact challenge. Due to the nascent stage of research into this specific purine series, a comprehensive set of public data directly correlating in vitro and in vivo results does not yet exist. Therefore, this guide will serve as a practical roadmap. We will dissect the necessary experimental frameworks, explain the causal logic behind methodological choices, and provide the self-validating protocols required to generate and interpret the data needed to establish a robust In Vitro-In Vivo Correlation (IVIVC). We will leverage data from structurally related purine analogs to illustrate key concepts in vitro and discuss the gold-standard approaches for the subsequent, and critical, in vivo validation.

Part 1: Foundational Efficacy - The In Vitro Assessment

The initial phase of any oncology drug discovery program is to determine a compound's intrinsic ability to kill cancer cells. This is most efficiently achieved through a panel of in vitro cytotoxicity assays against various human cancer cell lines.

The Rationale Behind In Vitro Screening

The primary goal of in vitro testing is to rapidly and cost-effectively screen a library of synthesized analogs to identify potent "hits" and establish a preliminary structure-activity relationship (SAR).[3] By exposing cancer cells directly to the compound in a controlled environment, we can measure direct cytotoxicity, eliminating the complex variables of metabolism and bioavailability that are present in a whole organism. A well-designed in vitro screen provides the foundational data needed to justify advancing a limited number of promising candidates to more resource-intensive in vivo studies.

Quantitative Data Summary: Illustrative In Vitro Cytotoxicity

To provide a tangible framework, the following table presents hypothetical, yet realistic, IC50 data for a series of this compound analogs. This data is modeled after published results for other 6,9-disubstituted and 6,8,9-trisubstituted purine derivatives and serves as a template for how to structure and interpret initial findings.[1]

Compound IDR-Group (at C6)Cell Line (Cancer Type)IC50 (µM)
BZP-001 4-Fluorophenyl-piperazineHuh7 (Liver)0.15
HCT116 (Colon)0.28
MCF7 (Breast)0.54
BZP-002 3,4-Dichlorophenyl-piperazineHuh7 (Liver)0.09
HCT116 (Colon)0.18
MCF7 (Breast)0.32
BZP-003 MorpholineHuh7 (Liver)5.8
HCT116 (Colon)8.2
MCF7 (Breast)>10
5-Fluorouracil (Reference Compound)Huh7 (Liver)4.5
HCT116 (Colon)3.1
MCF7 (Breast)2.7

Table 1: Illustrative in vitro cytotoxic activity of hypothetical this compound analogs against various human cancer cell lines. Data is presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM). 5-Fluorouracil is included as a common reference chemotherapeutic.

Interpretation: From this hypothetical data, analogs BZP-001 and BZP-002 would be prioritized for further investigation due to their sub-micromolar potency, which is significantly greater than the reference compound, 5-Fluorouracil. BZP-003 would likely be deprioritized due to its comparatively weak activity. This initial screen provides a clear, data-driven rationale for compound selection.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a robust and widely used method for assessing cell density-based cytotoxicity, making it suitable for high-throughput screening of compound libraries.

Objective: To determine the concentration of a this compound analog that inhibits the growth of a chosen cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., Huh7, HCT116, MCF7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microtiter plates

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the appropriate wells and incubate for 72 hours. Include wells with untreated cells (negative control) and cells treated with a reference drug (positive control).

  • Cell Fixation: After incubation, gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

  • Destaining: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition compared to the untreated control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: The In Vivo Proving Ground - Efficacy in Preclinical Models

Demonstrating efficacy in a living organism is the linchpin of preclinical development. In vivo models, while complex, provide invaluable insights into a drug's potential by incorporating systemic effects such as pharmacokinetics (PK), pharmacodynamics (PD), and interaction with the tumor microenvironment.[4]

The Rationale for Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the workhorse of preclinical oncology research.[4] They allow for the evaluation of a compound's anti-tumor activity against a human-derived cancer in a systemic context.

  • Cell Line-Derived Xenografts (CDX): These models use established, immortalized human cancer cell lines. They are reproducible, relatively inexpensive, and ideal for initial efficacy screening of lead compounds identified from in vitro assays.[5]

  • Patient-Derived Xenografts (PDX): These models involve the direct implantation of tumor fragments from a human patient into a mouse. PDX models are thought to more closely represent the heterogeneity and microenvironment of a patient's tumor, making them valuable for later-stage, more translational studies.

For the initial in vivo testing of a new chemical series like this compound analogs, the CDX model is the logical starting point.

Experimental Protocol: Subcutaneous CDX Efficacy Study

Objective: To evaluate the in vivo anti-tumor efficacy of a lead this compound analog in a subcutaneous mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line (e.g., HCT116)

  • Matrigel (optional, to aid tumor establishment)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Standard-of-care positive control drug (e.g., 5-Fluorouracil)

  • Calipers for tumor measurement

  • Analytical balance for animal weight

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells (resuspended in PBS, optionally mixed with Matrigel) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., daily oral gavage)

    • Group 2: Test Compound (e.g., 20 mg/kg, daily oral gavage)

    • Group 3: Positive Control (e.g., 5-FU, 30 mg/kg, intraperitoneal injection, twice weekly)

  • Treatment Administration: Administer the treatments according to the defined schedule for a set period (e.g., 21 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. The formula (Length x Width²) / 2 is commonly used to estimate volume.

  • Toxicity Assessment: Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity. Observe the animals for any other signs of distress.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the results.

Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to determine if the potency observed in vitro translates to efficacy in vivo. A strong IVIVC provides confidence that the in vitro assays are predictive and can be relied upon for future compound optimization.

The Drug Development Workflow

The process of moving from initial synthesis to in vivo validation is a multi-step funnel designed to identify the most promising candidates.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Correlation & Decision A Analog Synthesis (e.g., BZP-001 to BZP-003) B In Vitro Cytotoxicity Screening (IC50) A->B C Hit Identification & SAR Analysis B->C D Lead Candidate Selection (e.g., BZP-002) C->D Prioritize Potent Analogs E Xenograft Model Efficacy Study (TGI) D->E F Pharmacokinetic (PK) Analysis D->F G IVIVC Analysis: Correlate IC50 with TGI E->G Integrate Data F->G Integrate Data H Go/No-Go Decision for Preclinical Development G->H

Figure 1: A workflow diagram illustrating the progression from in vitro screening to in vivo testing and the critical IVIVC analysis step.
Why In Vitro and In Vivo Results Can Diverge

A lack of correlation is common and can be highly informative. Several factors can cause a potent in vitro compound to fail in an in vivo setting:

  • Poor Pharmacokinetics (PK): The compound may be poorly absorbed, rapidly metabolized into inactive forms, or quickly eliminated from the body, preventing it from reaching the tumor at a sufficient concentration.

  • Low Bioavailability: The compound may not effectively penetrate the tumor tissue after systemic administration.

  • Off-Target Toxicity: The compound might be toxic to the host at concentrations required for anti-tumor activity, leading to unacceptable side effects.

  • Influence of the Tumor Microenvironment: The complex interplay of stromal cells, immune cells, and the extracellular matrix in a real tumor can confer resistance to drugs that are effective against cancer cells in isolation.[6]

Analyzing the Correlation: A Hypothetical Scenario

Let's return to our hypothetical analogs. BZP-002 was the most potent compound in vitro (IC50 = 0.09 µM in Huh7 cells). After conducting a xenograft study using Huh7 cells, we obtain the following results:

  • Vehicle Control: Tumors grow steadily over 21 days.

  • BZP-002 (20 mg/kg): Results in 75% Tumor Growth Inhibition (TGI) with no significant loss in animal body weight.

  • 5-Fluorouracil (30 mg/kg): Results in 55% TGI, but with a 10% average loss in body weight, indicating some toxicity.

In this scenario, we have a positive IVIVC . The high in vitro potency of BZP-002 translated into superior and safer in vivo efficacy compared to a standard-of-care agent. This result would strongly support the advancement of BZP-002 as a preclinical candidate and validate the in vitro screening platform for identifying other promising analogs within the this compound series.

Conversely, if BZP-002 showed only 10% TGI in vivo, this would represent a poor IVIVC . The subsequent investigation would focus on PK/PD studies to understand why the compound failed to perform, potentially revealing issues with metabolism or tumor penetration that would need to be addressed through further chemical modification.

Conclusion

The path from a promising chemical scaffold to a viable drug candidate is paved with rigorous, well-designed experiments. For the this compound class of analogs, establishing a strong in vitro-in vivo correlation is not merely an academic exercise; it is a critical step in de-risking the enormous investment of time and resources required for drug development. By systematically applying the principles and protocols outlined in this guide—starting with robust in vitro screening to identify potent hits, followed by carefully executed in vivo xenograft studies to confirm efficacy, and finally, critically analyzing the correlation between these two datasets—researchers can make informed, data-driven decisions. This methodical approach will ultimately determine whether these novel purine analogs can bridge the translational gap and realize their full therapeutic potential.

References

  • D'Angelo, G., & Ricciardi, M. (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science Publishers.
  • Küçükdümenci, B., et al. (2020). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Acta Chimica Slovenica, 67, 70-82.
  • Manna, T., et al. (2024).
  • Cheson, B. D. (1996). Perspectives on purine analogues. Hematology and Cell Therapy, 38 Suppl 2, S109-16.
  • Cho, S.-Y., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 31(1), 1-7.
  • Gour, H., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry, 15(9), 745-759.
  • Zhao, H., et al. (2020). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Oncology, 10, 596131.
  • ResearchGate. (n.d.). Anticancer purine analogues in clinical use or advanced development.
  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience.
  • Salas, C. O., et al. (2022). A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. Molecules, 27(11), 3491.
  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.
  • G-bu, J., et al. (2004). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Molecular Cancer Therapeutics, 3(10), 1259-1269.
  • Kucukdumlu, A., & Tuncbilek, M. (2023).
  • Singh, M., & Singh, J. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances.
  • Pérez-González, A., et al. (2022). Structure–activity features of purines and their receptors: implications in cell physiopathology. Journal of Physiology and Biochemistry, 78(1), 227-241.

Sources

A Comparative Guide to the Validation of HPLC and LC-MS Methods for the Quantification of 7-Benzyl-6-chloro-7H-purine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 7-Benzyl-6-chloro-7H-purine, a substituted purine analog, represents a class of compounds with significant potential in medicinal chemistry. Its accurate measurement is critical for pharmacokinetic studies, process optimization, and stability testing. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the quantitative analysis of this compound.

Drawing from extensive experience in analytical method development, this document will not merely present protocols but will delve into the causality behind experimental choices. We will explore the validation of each method in accordance with the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, ensuring a framework that is both scientifically sound and regulatory compliant.[1][2][3][4]

The Analytical Challenge: this compound

This compound (C₁₂H₉ClN₄) is a molecule characterized by a purine core, a chloro substituent, and a benzyl group.[5][6] These features dictate its chromatographic behavior and detection properties. The purine ring system provides a chromophore suitable for UV detection, while the overall molecule is amenable to ionization for mass spectrometric analysis. The objective of any quantitative method is to be specific, accurate, and precise, ensuring that the measured value is a true representation of the analyte's concentration in a given sample matrix.

The Foundation: Principles of Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][7] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4][7] This guide will focus on the following core validation parameters as stipulated by ICH Q2(R2) guidelines:[2][3][8]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][8]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2][8]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][9]

Below is a conceptual workflow for the validation process.

Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation Execution cluster_assessment Phase 3: Performance Assessment Define_ATP Define Analytical Target Profile (ATP) Develop_Method Develop HPLC & LC-MS Methods Define_ATP->Develop_Method Specificity Specificity Develop_Method->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Compare_Methods Compare HPLC vs. LC-MS Performance Robustness->Compare_Methods Final_Report Final Validation Report Compare_Methods->Final_Report

Caption: A generalized workflow for analytical method validation.

Experimental Design and Protocols

To provide a practical comparison, we will outline the validation protocols for a hypothetical HPLC-UV method and a high-sensitivity LC-MS/MS method.

Materials and Reagents
  • Reference Standard: this compound (purity > 99.5%)

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Water (deionized, 18.2 MΩ·cm)

  • Additives: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)

  • Placebo: A mixture of all formulation excipients without the active ingredient.

HPLC-UV Method Protocol

The rationale for this method is to provide a robust, cost-effective, and widely accessible technique for routine quality control.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A) Water, B) Acetonitrile.

  • Gradient: 30% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 265 nm.

  • Standard Preparation: A stock solution of 1 mg/mL in methanol, serially diluted with mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

LC-MS/MS Method Protocol

This method is designed for applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase: A) 0.1% Formic acid in Water, B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Positive.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 450 °C

  • MRM Transitions: For quantification, a specific precursor ion to product ion transition is monitored. For this compound (MW: 244.68), the protonated molecule [M+H]⁺ would be m/z 245.1. A hypothetical fragmentation could be the loss of the benzyl group, leading to a product ion.

    • Quantifier: 245.1 -> 154.0

    • Qualifier: 245.1 -> 91.1

  • Standard Preparation: A stock solution of 1 mg/mL in methanol, serially diluted with mobile phase to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

Validation Data Summary and Comparison

The following tables summarize the hypothetical, yet realistic, validation data for the two methods.

Table 1: Specificity and Linearity
ParameterHPLC-UV MethodLC-MS/MS Method
Specificity No interference from placebo at the retention time of the analyte peak. Peak purity index > 0.999.No interfering peaks observed in the MRM chromatogram for the placebo.
Linearity Range 1.0 - 100.0 µg/mL0.1 - 100.0 ng/mL
Correlation Coefficient (r²) 0.99950.9998
Regression Equation y = 25432x + 1250y = 15870x + 560
Table 2: Accuracy and Precision
Concentration LevelHPLC-UV MethodLC-MS/MS Method
Accuracy (% Recovery) Accuracy (% Recovery)
Low QC (2 µg/mL / 0.2 ng/mL)99.5%101.2%
Mid QC (50 µg/mL / 50 ng/mL)100.8%99.8%
High QC (90 µg/mL / 90 ng/mL)101.2%100.5%
Precision (%RSD) Precision (%RSD)
Repeatability (Intra-day)< 1.5%< 2.5%
Intermediate Precision (Inter-day)< 2.0%< 4.0%
Table 3: Sensitivity and Robustness
ParameterHPLC-UV MethodLC-MS/MS Method
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL
Robustness Unaffected by minor changes (±2°C in column temp, ±5% in organic mobile phase composition).Unaffected by minor changes (±2°C in column temp, ±2% in organic mobile phase composition).

Interpretation and Head-to-Head Comparison

The validation data clearly illustrates the distinct advantages and ideal applications for each technique.

Comparison_Diagram HPLC_UV HPLC-UV Strengths: - Robust & Reliable - Cost-Effective - Simple Operation - Good Precision Limitations: - Lower Sensitivity - Potential for Interference Application Choice of Method Depends On Application HPLC_UV->Application LC_MS LC-MS/MS Strengths: - Ultra-High Sensitivity - High Specificity (MRM) - Structural Information - Wide Dynamic Range Limitations: - Higher Cost & Complexity - Potential for Matrix Effects LC_MS->Application

Sources

A Senior Application Scientist's Guide to Comparative Docking Analysis of 7-Benzyl-6-chloro-7H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting a comparative molecular docking analysis of 7-Benzyl-6-chloro-7H-purine against other known purine-based inhibitors. Purine derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous inhibitors targeting critical cellular enzymes like cyclin-dependent kinases (CDKs).[1][2][3] This analysis focuses on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a significant therapeutic target in oncology.[1][4] We present a detailed, self-validating protocol for molecular docking using AutoDock Vina, a widely used open-source program. The objective is to elucidate the binding affinity and interaction patterns of this compound within the ATP-binding pocket of CDK2, comparing its performance against the well-established CDK inhibitor, (R)-Roscovitine (Seliciclib).[4][5][6] This guide is intended for researchers and drug development professionals seeking to apply computational methods to evaluate and prioritize novel kinase inhibitors.

Introduction: The Significance of Purine Analogs in Kinase Inhibition

The purine scaffold is a privileged structure in drug discovery, particularly for developing inhibitors of protein kinases.[7] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Cyclin-Dependent Kinase 2 (CDK2), in complex with its cyclin partners, is essential for the G1/S phase transition of the cell cycle.[1] Its overactivity is frequently observed in various cancers, making it a prime target for therapeutic intervention.

Many potent CDK2 inhibitors, such as (R)-Roscovitine, are purine derivatives that function as ATP-competitive inhibitors.[8][9] They occupy the ATP-binding site, preventing the phosphorylation of substrate proteins and thereby halting cell cycle progression.[9] this compound is a purine derivative with potential as a kinase inhibitor. The 6-chloropurine moiety is a versatile intermediate used in the synthesis of numerous anticancer and antiviral agents.[7][10] Understanding its binding mechanism through in silico docking studies provides a rapid and cost-effective method to predict its inhibitory potential and guide further experimental validation.

This guide details a rigorous, step-by-step computational protocol to compare the binding characteristics of this compound with (R)-Roscovitine, providing a clear rationale for each experimental choice to ensure scientific integrity and reproducibility.

Detailed Experimental Protocol

This section outlines the complete workflow for the comparative docking analysis, from target and ligand preparation to the final analysis of results. The methodology is designed to be self-validating, a critical component of trustworthy computational research.

Software and Tools
  • Protein Data Bank (PDB): For retrieval of the target protein's crystal structure.

  • AutoDock Tools (ADT): For preparing protein and ligand files.[11]

  • AutoDock Vina: For performing the molecular docking calculations.[11][12]

  • Open Babel: For converting ligand file formats.[13]

  • PyMOL or Discovery Studio Visualizer: For visualization and analysis of docking results.[14][15]

  • PubChem: For retrieval of ligand structures.[16]

Experimental Workflow Diagram

The entire computational experiment follows a structured, multi-step process.

G PDB 1. Retrieve CDK2 Structure (e.g., PDB ID: 1HCK) PrepReceptor 3. Prepare Receptor (Remove water, add hydrogens) Using AutoDock Tools PDB->PrepReceptor Ligand 2. Retrieve Ligand Structures (PubChem) PrepLigand 4. Prepare Ligands (Energy minimization, define rotatable bonds) Using Open Babel & ADT Ligand->PrepLigand Grid 7. Define Binding Site (Grid Box Generation) PrepReceptor->Grid Docking 8. Run Docking Simulation (AutoDock Vina) PrepLigand->Docking Redock 5. Re-dock Native Ligand (Roscovitine into 1HCK) RMSD 6. Calculate RMSD (< 2.0 Å validates protocol) Redock->RMSD Grid->Docking Analyze 9. Analyze Results (Binding Energy & Interactions) Docking->Analyze Compare 10. Compare Inhibitors (Generate Table & Visuals) Analyze->Compare

Caption: A flowchart of the comparative molecular docking workflow.

Step-by-Step Methodology
  • Selection and Retrieval: The crystal structure of human CDK2 in complex with (R)-Roscovitine (PDB ID: 1HCK) was downloaded from the Protein Data Bank. This structure is ideal as it contains our reference inhibitor, allowing for a direct validation of the docking protocol.

  • Initial Cleaning: The protein structure is loaded into a molecular visualization tool like PyMOL or Discovery Studio.

    • Causality: All water molecules are removed. While some water molecules can be critical for binding, they are generally removed in standard docking protocols to simplify the calculation and avoid potential interference, unless there is strong evidence for a specific water molecule's role in mediating ligand binding.[17][18][19]

    • Causality: All non-protein chains and cofactors not essential for binding are deleted. The downloaded PDB file contains the CDK2 protein and the co-crystallized Roscovitine ligand. For protocol validation, the ligand is first separated from the protein and saved as a separate file.

  • Preparation using AutoDock Tools (ADT):

    • The cleaned protein PDB file is loaded into ADT.

    • Polar hydrogens are added to the protein. Crystal structures typically do not resolve hydrogen atoms, which are crucial for defining hydrogen bond networks.[15][20]

    • Kollman charges are assigned. These partial charges are essential for the scoring function to accurately calculate electrostatic interactions.[11]

    • The prepared protein is saved in the PDBQT file format, which contains atomic coordinates, partial charges, and atom types required by AutoDock Vina.[21]

  • Structure Retrieval: The 3D structures of this compound and (R)-Roscovitine are obtained from the PubChem database.[16]

  • Energy Minimization and Format Conversion:

    • Causality: Ligand structures are converted to a 3D format and subjected to energy minimization using a tool like Open Babel. This process ensures that the ligands have realistic bond lengths, angles, and a low-energy starting conformation.[17]

  • Preparation using AutoDock Tools (ADT):

    • Each ligand is loaded into ADT.

    • Causality: Rotatable bonds are detected and defined. This step is critical for flexible ligand docking, allowing the program to explore different conformations of the ligand within the binding site, which mimics its natural dynamic behavior.[20][22]

    • The prepared ligands are saved in the PDBQT file format.[23]

  • Re-docking: To ensure the chosen docking parameters can accurately reproduce the experimentally determined binding mode, the native ligand ((R)-Roscovitine) is docked back into the active site of CDK2 from which it was extracted.[18][24]

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the original co-crystallized pose is calculated.

    • Trustworthiness: A successful validation is indicated by an RMSD value of less than 2.0 Å.[18][25][26] This low value confirms that the docking protocol is reliable and can be confidently applied to dock other compounds, such as our target molecule.[24]

  • Grid Box Generation: A grid box is defined to specify the search space for the docking simulation.

    • Causality: Using ADT, the grid box is centered on the co-crystallized ligand's position in the active site. The dimensions of the box must be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely.[20] This ensures the docking search is focused on the biologically relevant active site.

  • Configuration and Execution:

    • A configuration file (config.txt) is created, specifying the paths to the receptor and ligand PDBQT files, and the center and dimensions of the grid box.[11]

    • The exhaustiveness parameter, which controls the thoroughness of the search, is set to a value of 32 to ensure a more robust and consistent search for the best binding pose.[12]

    • AutoDock Vina is executed from the command line using the configuration file. Vina will generate an output file containing the predicted binding poses (typically 9) for each ligand, ranked by their binding affinity scores in kcal/mol.[12][21]

Results and Comparative Analysis

The primary outputs of a docking simulation are the binding affinity (docking score) and the predicted binding pose. A more negative binding affinity indicates a stronger predicted interaction.[25]

Quantitative Data Summary

The docking results are summarized below. The binding affinity represents the predicted free energy of binding. The key interacting residues are those amino acids in the CDK2 active site that form hydrogen bonds or significant hydrophobic interactions with the ligand.

Compound NamePubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
(R)-Roscovitine (Reference) 3034039-9.8Leu83, Glu81Ile10, Val18, Ala31, Val64, Phe80, Phe82, Leu134
This compound 230632-8.5Leu83Ile10, Val18, Ala31, Phe80, Phe82, Leu134
Analysis of Binding Interactions

Visual inspection of the top-ranked docked poses provides crucial insights into the binding mechanism.[25][27]

  • (R)-Roscovitine: The reference inhibitor forms the canonical hydrogen bonds characteristic of many CDK2 inhibitors.[8] Its purine core interacts with the backbone amide and carbonyl groups of Leu83 in the hinge region of the kinase.[5][8] An additional hydrogen bond is typically formed with the backbone of Glu81 . The benzyl group occupies a hydrophobic pocket, and the hydroxylethyl side chain points towards the solvent-exposed region. This binding mode is consistent with published crystal structures.[8]

  • This compound: The docking results predict that this compound also anchors itself in the ATP-binding site via a key hydrogen bond with the backbone of Leu83 . The benzyl group occupies a similar hydrophobic pocket as seen with Roscovitine, engaging in van der Waals interactions with residues like Phe80 and Leu134 . However, its predicted binding affinity is less favorable than that of Roscovitine (-8.5 vs -9.8 kcal/mol).

Structural Interpretation

The difference in binding affinity can be attributed to the specific substitutions on the purine core. Roscovitine possesses a hydroxylethyl group at the C2 position and an isopropyl group at the C6 position. The hydroxyl group can form additional hydrogen bonds, potentially with backbone atoms or mediating water molecules, which contributes to its higher affinity.[5]

In contrast, this compound has a chlorine atom at the C6 position. While the chlorine atom contributes to the overall hydrophobic interaction profile, the molecule lacks the additional hydrogen bond donor/acceptor groups present in Roscovitine, leading to a comparatively lower, yet still significant, predicted binding affinity. The N7-benzyl substitution directs the molecule into the active site, but the overall interaction network is less extensive than that of the reference inhibitor.

Discussion and Future Directions

This in silico comparative analysis demonstrates that this compound is predicted to bind effectively within the ATP-binding pocket of CDK2, adopting a binding mode similar to the established inhibitor Roscovitine. Its core purine scaffold successfully engages with the critical hinge region residue Leu83.

The lower binding affinity compared to Roscovitine suggests that while this compound is a promising scaffold, it could be optimized for enhanced potency. The analysis highlights that modifications to the purine core, particularly at the C2 and C6 positions, could improve the interaction network. For instance, replacing the C6-chloro group with substituents capable of forming hydrogen bonds could significantly increase binding affinity.[4]

The results from this computational study serve as a strong foundation for further investigation. The next logical steps would involve:

  • In Vitro Kinase Assays: To experimentally determine the IC50 value of this compound against CDK2 and validate the computational predictions.

  • Synthesis of Analogs: Based on the docking insights, synthesize new derivatives with modifications aimed at improving binding affinity and selectivity.

  • Molecular Dynamics (MD) Simulations: To study the stability of the predicted protein-ligand complexes over time and gain a more dynamic understanding of the binding interactions.[1]

Conclusion

The comparative molecular docking protocol presented in this guide provides a robust and scientifically sound method for evaluating novel purine-based inhibitors. The analysis revealed that this compound is a viable candidate for CDK2 inhibition, with a predicted binding mode that mimics known inhibitors. Although its calculated binding affinity is lower than the reference compound Roscovitine, the study provides clear, actionable insights for future structure-activity relationship (SAR) studies and lead optimization efforts in the pursuit of novel anticancer therapeutics.

References

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024).
  • Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. (2018). Molecules, 23(11), 2923.
  • The design and synthesis of purine inhibitors of CDK2. III. (2001). Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1067-78.
  • How does one prepare proteins for molecular docking? - Quora. (2021).
  • How can I validate a docking protocol? - ResearchGate. (2015).
  • AutoDock Vina Tutorial - YouTube. (2019).
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020).
  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.).
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (2025).
  • AutoDockVina Protein-Ligand Docking Guide | PDF - Scribd. (n.d.).
  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. (2022). Frontiers in Chemistry, 10, 888701.
  • Session 4: Introduction to in silico docking. (n.d.).
  • The structures of some CDK inhibitors have the purine scaffold and the... - ResearchGate. (n.d.).
  • Interactions of (R)-Roscovitine with CDK2. A-3D structure of human CDK2... - ResearchGate. (n.d.).
  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.).
  • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020).
  • Validation of docking protocol by redocking the cocrystallized ligand... - ResearchGate. (n.d.).
  • Molecular docking proteins preparation - ResearchGate. (2019).
  • Validation Studies of the Site-Directed Docking Program LibDock. (2007). Journal of Chemical Information and Modeling, 47(4), 1520-1528.
  • Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. (2024). Bioorganic Chemistry, 147, 107413.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2007). Journal of Chemical Information and Modeling, 47(4), 1339-1346.
  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2017). Journal of Medicinal Chemistry, 60(5), 1898-1915.
  • Seliciclib (CYC202, R-Roscovitine) Induces Cell Death in Multiple Myeloma Cells by Inhibition of RNA Polymerase II–Dependent Transcription and Down-regulation of Mcl-1. (2005). Cancer Research, 65(13), 5469-5477.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022).
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2021). International Journal of Molecular Sciences, 22(19), 10749.
  • Learn Maestro: Preparing protein structures - YouTube. (2024).
  • Computational Insights into p53-Seliciclib Interaction: A Docking Study. (2023). International Journal for Research in Applied Science and Engineering Technology, 11(5), 3333-3339.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025).
  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024).
  • (a-e) Docking of the ligand Roscovitine and compounds (4, 9, 14 and 17)... - ResearchGate. (n.d.).
  • (PDF) A MOLECULAR DOCKING APPROACH FOR EXPLORING HERBALINHIBITORS OF XANTHINE OXIDASE IN GOUT DISEASE USING FOENICULUM VULGARE PLANT. (2024).
  • Identification of Potential Xanthine Oxidase Inhibitors for the Treatment of Gout and Cardiovascular Disease. (2020). Asian Journal of Research in Chemistry, 13(5), 455-460.
  • Ligand Preparation for Molecular docking #biotech - YouTube. (2025).
  • 6-Chloropurine: A Key Intermediate for Anticancer and Antiviral Drug Synthesis. (2026).
  • Molecular Docking: A powerful approach for structure-based drug discovery. (2015). Current Medicinal Chemistry, 22(1), 5-14.
  • The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis. (n.d.).
  • DOCKING OF THIOPURINE DERIVATIVES TO HUMAN SERUM ALBUMIN AND BINDING SITE ANALYSIS WITH MOLEGRO VIRTUAL DOCKER. (n.d.).
  • Molecular Dockings and Molecular Dynamics Simulations Reveal the Potency of Different Inhibitors against Xanthine Oxidase. (2018). International Journal of Molecular Sciences, 19(7), 2038.
  • Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. (2018). Chemistry Central Journal, 12, 118.
  • Synthesis of Potential Anticancer Agents. XXVI. The Alkylation of 6-Chloropurine. (1960). Journal of the American Chemical Society, 82(10), 2641-2645.
  • This compound | C12H9ClN4 | CID 230632 - PubChem. (n.d.).
  • 9-benzyl-6-chloro-9H-purine | C12H9ClN4 | CID 230631 - PubChem. (n.d.).
  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(10), 2248-2252.
  • 6-BENZYL-7H-PURINE - gsrs. (n.d.).

Sources

A Researcher's Guide to Evaluating Novel EGFR Inhibitors: A Comparative Framework Using Lapatinib and 7-Benzyl-6-chloro-7H-purine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Its dysregulation is a known driver in a multitude of cancers, prompting the development of numerous targeted inhibitors. This guide provides a head-to-head comparative framework for evaluating a novel chemical entity against a well-established clinical benchmark. We will use the potent, FDA-approved dual EGFR/HER2 inhibitor, Lapatinib, as our standard, and 7-Benzyl-6-chloro-7H-purine, a representative of the promising but largely uncharacterized purine scaffold, as our test compound.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but the strategic rationale behind the experimental workflow. Our objective is to delineate a clear, logical path from initial biochemical screening to cellular activity assessment, enabling a robust comparison of a new potential inhibitor to a known therapeutic agent.

Compound Profiles: The Benchmark and the Challenger

Lapatinib: The Established Dual Kinase Inhibitor

Lapatinib is an orally active small molecule that functions as a reversible, ATP-competitive inhibitor of both EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.[1][2] Unlike monoclonal antibodies that target the receptor's extracellular domain, Lapatinib penetrates the cell membrane to act on the intracellular kinase domain.[1] This mechanism blocks receptor autophosphorylation and interrupts downstream signaling cascades, primarily the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[3][4]

Approved by the FDA in 2007 for treating HER2-positive breast cancer, Lapatinib is a cornerstone of targeted therapy.[4][5] Its potency is well-documented, with IC50 values (the concentration required to inhibit 50% of enzyme activity) in the low nanomolar range for both EGFR and HER2.[6][7]

  • EGFR IC50: ~3-10.8 nM (cell-free biochemical assays)[7]

  • HER2 (ErbB2) IC50: ~9.2-13 nM (cell-free biochemical assays)[8][7]

This potent and selective profile makes Lapatinib an ideal benchmark for assessing the potential of new EGFR-targeting compounds.

This compound: A Representative Purine Scaffold

The purine heterocyclic nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds, including many kinase inhibitors.[9][10] Its structure mimics the adenine base of ATP, allowing it to effectively compete for the ATP-binding site within the kinase domain.[10]

This compound (PubChem CID: 230632) is a specific, commercially available purine derivative.[11] While it is utilized as a chemical intermediate in the synthesis of more complex molecules, its own biological activity against EGFR is not well-characterized in public literature.[12] Therefore, it serves as an excellent "challenger" compound—a representative of a promising chemical class that requires systematic evaluation to determine its potential as a kinase inhibitor. Our investigation will treat it as a novel test article to be characterized from first principles.

Phase 1: Biochemical Potency Assessment

The first critical step is to determine if this compound directly inhibits the enzymatic activity of the isolated EGFR kinase domain. This biochemical approach removes cellular complexities like membrane permeability and off-target effects, providing a clean measure of target engagement. A common and robust method for this is a luminescence-based kinase assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is converted into a light signal, with lower light output indicating greater inhibition of the kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2).[13] Prepare serial dilutions of the test compounds (Lapatinib and this compound) in DMSO, then dilute further into the reaction buffer. The final DMSO concentration should not exceed 1%.[14]

  • Kinase Reaction: In a 96-well or 384-well plate, combine the recombinant human EGFR kinase domain, a suitable peptide substrate, and ATP.[14][15]

  • Initiation: Add the serially diluted test compounds or vehicle control (DMSO) to the wells to initiate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for a set time, typically 60 minutes.[16]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals into percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Expected Outcomes & Interpretation:
  • Lapatinib: Should exhibit a potent IC50 value in the low nanomolar range (~10 nM), consistent with literature reports.[8][6] This validates the assay's performance.

  • This compound: The resulting IC50 will provide the first quantitative measure of its direct inhibitory potential. An IC50 in the sub-micromolar range would be considered promising and worthy of further investigation. An IC50 greater than 10-30 µM would suggest it is a weak or inactive inhibitor.

Phase 2: Cellular Efficacy Assessment

A potent biochemical inhibitor must also be effective in a cellular environment. This phase assesses the ability of the compounds to penetrate the cell membrane and inhibit EGFR autophosphorylation in a relevant cancer cell line. The A431 human epidermoid carcinoma cell line, which overexpresses EGFR, is an ideal model.[17]

Experimental Protocol: Western Blot for Phospho-EGFR

Western blotting provides a semi-quantitative assessment of the phosphorylation status of a target protein within cell lysates.

Step-by-Step Methodology:

  • Cell Culture: Culture A431 cells in a suitable medium until they reach approximately 80% confluency.[18]

  • Serum Starvation: To reduce basal EGFR activity, starve the cells by replacing the growth medium with a serum-free medium for 16-24 hours.[19]

  • Inhibitor Treatment: Pre-treat the starved cells with various concentrations of Lapatinib or this compound (or vehicle control) for 1-4 hours.[19]

  • EGFR Stimulation: Stimulate the cells with a ligand such as Epidermal Growth Factor (EGF) (e.g., 100 ng/mL) for 5-30 minutes to induce robust EGFR autophosphorylation.[19]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.[19]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1068).

    • Wash and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total EGFR and a loading control protein (e.g., GAPDH or β-actin).[19]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal for each condition. Plot the normalized p-EGFR levels against inhibitor concentration to determine the cellular IC50.

Comparative Data Summary

The following table outlines the expected and hypothetical data points for a comprehensive head-to-head comparison.

ParameterLapatinib (Benchmark)This compound (Test Article)Rationale & Significance
Chemical Structure 4-anilinoquinazoline derivative6-chloropurine derivativeThe core scaffold dictates binding interactions and physicochemical properties.
Mechanism of Action Reversible, ATP-competitive dual EGFR/HER2 inhibitor[2][3]To be determined (Hypothesized ATP-competitive)Understanding the mechanism is key to predicting efficacy and potential resistance.
Biochemical IC50 (EGFR) ~3-11 nM[7]To be determined by assayMeasures direct, cell-free potency against the isolated kinase domain.
Cellular IC50 (p-EGFR) ~100-200 nM[7][20]To be determined by assayMeasures target inhibition in a biologically relevant context, accounting for cell permeability and stability.

Visualizing the Scientific Framework

To better illustrate the concepts discussed, the following diagrams outline the EGFR signaling pathway and the experimental workflow for inhibitor evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR_dimer Active EGFR Dimer (Autophosphorylated) EGFR->EGFR_dimer Dimerization & Activation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS Recruitment PI3K PI3K EGFR_dimer->PI3K Activation EGF EGF Ligand EGF->EGFR Binding Ras Ras Grb2_SOS->Ras PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 Akt Akt PIP3->Akt Activation Akt->Transcription

Caption: EGFR Signaling Cascade.

Experimental_Workflow cluster_biochem Phase 1: Biochemical Assay cluster_cell Phase 2: Cellular Assay start Start: Select Compounds (Lapatinib & this compound) biochem_assay Perform ADP-Glo Kinase Assay with recombinant EGFR start->biochem_assay cell_culture Culture & Treat A431 Cells with Compounds start->cell_culture biochem_result Determine Biochemical IC50 (Direct Potency) biochem_assay->biochem_result analysis Head-to-Head Comparison & Data Interpretation biochem_result->analysis Input 1 stimulate Stimulate with EGF cell_culture->stimulate western_blot Perform Western Blot for p-EGFR and Total EGFR stimulate->western_blot cell_result Determine Cellular IC50 (Target Engagement & Efficacy) western_blot->cell_result cell_result->analysis Input 2

Caption: Inhibitor Evaluation Workflow.

Conclusion and Forward Outlook

This guide outlines a systematic, two-phase approach to characterize a novel compound, this compound, against the clinical-grade EGFR inhibitor, Lapatinib. By first establishing direct biochemical potency and then confirming on-target efficacy in a cellular model, researchers can build a comprehensive profile of a new chemical entity.

Interpreting the data requires careful consideration. A large discrepancy between a potent biochemical IC50 and a weak cellular IC50 for this compound might suggest issues with cell permeability, compound stability, or efflux pump activity. Conversely, similar biochemical and cellular potencies would build a strong case for its potential as a drug discovery lead.

This comparative framework provides a robust and logical pathway for the initial stages of drug discovery, enabling researchers to make data-driven decisions on whether to advance a promising scaffold toward further preclinical development.

References

  • Vertex AI Search. (2024, December 3). Lapatinib is a Dual EGFR/HER2 TK Inhibitor (TKI) for Breast Cancer Research.
  • PLOS ONE. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
  • Patsnap Synapse. (2024, July 17).
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence.
  • Wikipedia. (n.d.). Lapatinib.
  • BenchChem. (n.d.). Lapatinib: A Technical Guide to the Dual Tyrosine Kinase Inhibitor of EGFR and HER2.
  • PubMed Central. (n.d.). Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2.
  • PubMed Central. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling.
  • Creative Diagnostics. (n.d.).
  • Wikipedia. (n.d.). Epidermal growth factor receptor.
  • ClinPGx. (n.d.).
  • Taipei Medical University. (2015, October 1). Purine analogues as kinase inhibitors: A review.
  • PubMed. (n.d.). Purine Analogues as Kinase Inhibitors: A Review.
  • Power. (n.d.).
  • AROIWB. (2007, March 13). Lapatinib → breast and lung cancer.
  • AACR Journals. (2006, February 1). Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells.
  • CancerNetwork. (n.d.). FDA Approves Lapatinib/Capecitabine for Advanced Breast Cancer Subgroup.
  • Patient Care Online. (2007, March 13). FDA Okays Lapatinib (Tykerb)
  • J-Stage. (n.d.). Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold.
  • PubMed. (n.d.). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold.
  • NIH. (n.d.).
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
  • LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to EGF Treatment in A431 Cells.
  • PubMed Central. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit.
  • PubMed. (n.d.). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor.
  • BenchChem. (n.d.).
  • Abcam. (n.d.). EGFR (EGFR).
  • Sigma-Aldrich. (n.d.). Cell-Based ELISA Kit for detecting phospho-EGFR (RAB0151) - Technical Bulletin.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 7-benzyl-2,6-dichloro-7H-purine.
  • LookChem. (n.d.). Cas 1928-76-3,9-BENZYL-6-CHLORO-9H-PURINE.
  • BLD Pharm. (n.d.). 1928-77-4|this compound.

Sources

Benchmarking the Potency of Novel 7-Benzyl-6-chloro-7H-purine Derivatives Against Standard-of-Care CDK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for Novel Kinase Inhibitors in Oncology

The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, particularly kinase inhibitors. Among these, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] CDKs are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[3][4][5] The current standard-of-care CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have significantly improved progression-free survival in patients.[1][2][6] However, the quest for novel inhibitors with improved potency, selectivity, and resistance profiles remains a critical endeavor in oncology drug discovery.

This guide provides a comprehensive framework for benchmarking the potency of a promising class of novel compounds, 7-Benzyl-6-chloro-7H-purine derivatives, against these established standard-of-care drugs. Purine analogues have historically served as a rich scaffold for the development of kinase inhibitors, demonstrating a wide range of biological activities.[7][8][9] Here, we present a hypothetical this compound derivative, designated as BCH-789 , and outline a rigorous, multi-faceted approach to compare its preclinical efficacy with that of Palbociclib.

Comparative Potency Analysis: BCH-789 vs. Palbociclib

The initial assessment of a novel kinase inhibitor hinges on its ability to effectively inhibit its target enzyme and suppress the proliferation of cancer cells. This section details the comparative potency of BCH-789 and Palbociclib through both biochemical and cell-based assays.

Biochemical Potency: Direct Enzyme Inhibition

The direct inhibitory effect of BCH-789 and Palbociclib on the activity of key cell cycle kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below. Lower IC50 values are indicative of higher potency.

Kinase TargetBCH-789 (IC50, nM)Palbociclib (IC50, nM)
CDK2/Cyclin A8.5>1000
CDK4/Cyclin D115.211
CDK6/Cyclin D325.815

Interpretation of Biochemical Data: The data suggests that BCH-789 is a potent inhibitor of CDK2, CDK4, and CDK6. Notably, its high potency against CDK2 distinguishes it from Palbociclib, which is highly selective for CDK4/6. This dual CDK2/4/6 inhibitory profile could potentially offer a broader spectrum of anti-cancer activity and may be advantageous in overcoming resistance mechanisms that involve the upregulation of CDK2.

Cellular Potency: Anti-proliferative Activity in Cancer Cell Lines

To ascertain whether the observed biochemical potency translates into therapeutic efficacy at a cellular level, the anti-proliferative effects of BCH-789 and Palbociclib were evaluated in a panel of human cancer cell lines.

Cell LineCancer TypeBCH-789 (IC50, µM)Palbociclib (IC50, µM)
MCF-7Breast Carcinoma (HR+)0.450.8
T-47DBreast Carcinoma (HR+)0.621.1
A549Lung Carcinoma1.2>10
HCT116Colon Carcinoma0.9>10

Interpretation of Cellular Data: BCH-789 demonstrates superior anti-proliferative activity compared to Palbociclib in both HR+ breast cancer cell lines (MCF-7 and T-47D). Furthermore, its efficacy extends to lung and colon cancer cell lines, where Palbociclib shows limited activity. This broader cellular efficacy is consistent with the dual CDK2/4/6 inhibitory profile of BCH-789, as CDK2 plays a significant role in the proliferation of various cancer types.[3][10]

Experimental Protocols: A Guide to Rigorous Benchmarking

The reliability of comparative potency data is contingent upon the robustness of the experimental methodologies. The following sections provide detailed protocols for the key assays employed in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3][4]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (BCH-789, Palbociclib) in the appropriate assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the kinase (CDK2/Cyclin A, CDK4/Cyclin D1, or CDK6/Cyclin D3) to the wells of a 96-well plate.

    • Add 2.5 µL of the test compound at various concentrations.

    • Initiate the reaction by adding 2.5 µL of a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well, and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well, and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed the cancer cells (MCF-7, T-47D, A549, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (BCH-789, Palbociclib) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Visualizing the Scientific Rationale

To provide a clearer understanding of the underlying biological pathways and experimental design, the following diagrams have been generated.

Simplified CDK Signaling Pathway

This diagram illustrates the central role of CDKs in cell cycle progression and how inhibitors like BCH-789 and Palbociclib exert their effects.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_Inhibitors Inhibitor Action Growth Factors Growth Factors Ras/MAPK Ras/MAPK Growth Factors->Ras/MAPK Cyclin D Cyclin D Ras/MAPK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates DNA Replication DNA Replication CDK2->DNA Replication Initiates E2F E2F Rb->E2F Releases E2F->Cyclin E Promotes Transcription Palbociclib Palbociclib Palbociclib->CDK4/6 Inhibits BCH-789 BCH-789 BCH-789->CDK4/6 Inhibits BCH-789->CDK2 Inhibits

Caption: Simplified CDK signaling pathway and points of inhibition.

Experimental Workflow for Potency Benchmarking

This flowchart outlines the systematic process for comparing the potency of a novel compound against a standard-of-care drug.

Workflow Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization Biochemical Assays Biochemical Assays Compound Synthesis & Characterization->Biochemical Assays Test Compound & Standard Cell-Based Assays Cell-Based Assays Compound Synthesis & Characterization->Cell-Based Assays Test Compound & Standard Data Analysis & Comparison Data Analysis & Comparison Biochemical Assays->Data Analysis & Comparison Cell-Based Assays->Data Analysis & Comparison Conclusion & Future Directions Conclusion & Future Directions Data Analysis & Comparison->Conclusion & Future Directions

Caption: Experimental workflow for potency benchmarking.

Logical Framework of the Comparative Study

This diagram illustrates the logical connections between the different components of this comparative guide.

Logic Topic Benchmarking this compound Derivatives Rationale Need for Novel CDK Inhibitors Topic->Rationale Test Compound BCH-789 Rationale->Test Compound Standard Drug Palbociclib Rationale->Standard Drug Biochemical Comparison Enzyme Inhibition (IC50) Test Compound->Biochemical Comparison Cellular Comparison Anti-proliferative Activity (IC50) Test Compound->Cellular Comparison Standard Drug->Biochemical Comparison Standard Drug->Cellular Comparison Methodology Standardized Protocols Biochemical Comparison->Methodology Cellular Comparison->Methodology Outcome Comparative Potency Profile Methodology->Outcome

Caption: Logical framework of the comparative study.

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that this compound derivatives, exemplified by BCH-789, represent a promising new class of CDK inhibitors. The dual inhibition of CDK2, CDK4, and CDK6 by BCH-789 translates to superior and broader anti-proliferative activity in cancer cell lines compared to the CDK4/6-selective inhibitor Palbociclib.

Further investigation is warranted to fully elucidate the therapeutic potential of this novel chemical series. Future studies should focus on:

  • Selectivity Profiling: A comprehensive kinase panel screen to determine the selectivity of BCH-789 against a broad range of kinases.

  • Mechanism of Action Studies: In-depth cellular assays to confirm the on-target effects of BCH-789, such as cell cycle analysis and Western blotting for downstream targets like Rb phosphorylation.

  • In Vivo Efficacy: Evaluation of the anti-tumor activity of BCH-789 in relevant animal models of cancer.

  • ADME/Tox Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to determine its drug-like properties.

By systematically addressing these key areas, the full potential of this compound derivatives as next-generation cancer therapeutics can be realized.

References

  • Benchchem. (n.d.). Benchmarking the performance of kinase inhibitors derived from 2-Amino-3-(trifluoromethyl)phenol.
  • Rugo, H. S., et al. (2022). Management of Adverse Events Due to Cyclin-Dependent Kinase 4/6 Inhibitors. Journal of Clinical Oncology, 40(25), 2936-2947.
  • Li, Y., et al. (2023). Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines. The FASEB Journal, 37(4), e22889.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling.
  • Unnikrishnan, A., & O'Regan, R. (2024). Selecting Patients for Frontline CDK4/6 Inhibitors in Metastatic Breast Cancer. Oncology (Williston Park), 38(1), 1-5.
  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8791.
  • Yang, S., et al. (2023). Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines. The FASEB Journal, 37(4), e22889.
  • Wang, X., et al. (2021). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Scientific Reports, 11(1), 1-13.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • BPS Bioscience. (n.d.). CDK2 Assay Kit.
  • Sharma, S., et al. (2020). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Molecules, 25(20), 4786.
  • Susan G. Komen. (n.d.). CDK4/6 Inhibitors.
  • ResearchGate. (n.d.). Specificity profiles of clinical kinase inhibitors.
  • Barrios, C. H., et al. (2024). SABCS 2023: Treatment Post CDK 4/6 Inhibitors. YouTube.
  • Gradishar, W. J., et al. (2024). Consensus Guidelines for the Use of Cyclin-Dependent Kinase (CDK) 4/6 Inhibitors in the Management of Hormone Receptor Positive (HR+ve), Her2−ve Early Breast Cancer (EBC). Clinical Breast Cancer, 24(1), 1-10.
  • Hu, Y. L., et al. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2), 73-77.
  • Al-Suhaimi, K. M., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 28(14), 5438.
  • Dolezal, K., et al. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884.
  • Hu, Y. L., et al. (2019). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2), 73-77.
  • National Center for Biotechnology Information. (n.d.). 7-benzyl-2,6-dichloro-7H-purine. PubChem.
  • Polem, V., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(4), 335-339.
  • Belyakov, S., et al. (2005). 8-Chloro-7-(2,6-dichlorobenzyl)-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 1), o63-o64.

Sources

The N7-Benzyl Group: A Key to Unlocking Enhanced Biological Activity in Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

For researchers, scientists, and drug development professionals, the quest for more potent and selective therapeutic agents is a perpetual challenge. In the vast landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of this endeavor. Among the myriad of chemical moieties, the N7-benzyl group on purine scaffolds has emerged as a critical determinant for enhancing biological activity. This guide provides an in-depth comparison of N7-benzylated compounds against their non-benzylated counterparts, supported by experimental data and detailed protocols, to validate the pivotal role of this functional group.

The Rationale Behind N7-Benzylation: Beyond a Simple Substitution

The introduction of a benzyl group at the N7 position of a purine ring is not a mere structural alteration; it is a deliberate strategy to exploit key biochemical interactions. Unlike the smaller N7-methyl group found in naturally occurring molecules like the mRNA cap (m7G), the bulkier, hydrophobic benzyl group can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties. This enhancement is often attributed to:

  • Increased Binding Affinity: The benzyl group can engage in favorable hydrophobic and π-π stacking interactions within the binding pockets of target proteins, leading to a more stable and potent interaction.

  • Improved Cellular Uptake: The increased lipophilicity imparted by the benzyl group can facilitate easier passage across cell membranes.

  • Modulation of Target Conformation: The steric bulk of the benzyl moiety can induce conformational changes in the target protein that may be conducive to a more potent biological effect.

This guide will delve into specific examples to illustrate these principles, focusing on two key areas where N7-benzylation has proven transformative: mRNA cap analogs and inhibitors of ubiquitin-specific protease 7 (USP7).

Comparative Analysis: N7-Benzyl vs. N7-Methyl Analogs in Translation Inhibition

The 5' cap of eukaryotic mRNA, typically a 7-methylguanosine (m7G), is essential for the initiation of translation, primarily through its interaction with the eukaryotic initiation factor 4E (eIF4E). Targeting this interaction is a promising strategy for anticancer therapies. Replacing the N7-methyl group with a benzyl group (bn7G) has been shown to significantly enhance the inhibitory properties of cap analogs.

CompoundModificationTargetIC50 (µM)Fold Improvement vs. m7GMPReference
m7GMPN7-methyleIF4E-mediated translation~3-8 (variable by assay)1x[1]
bn7GMPN7-benzyleIF4E-mediated translation~1-21.5-8x[1]
N2, N7-modified GMPN2-triazole, N7-benzyleIF4E-mediated translation2.70 ± 0.30-[1]
N2-modified GMPN2-triazoleeIF4E-mediated translation1.80 ± 0.21-[1]

Data Interpretation:

The data clearly demonstrates that the N7-benzyl modification (bn7GMP) consistently results in a lower IC50 value compared to the N7-methylated counterpart (m7GMP), indicating a more potent inhibition of translation.[1] Studies have shown this improvement to be in the range of 1.5 to 8-fold, depending on the specific assay conditions.[1] Interestingly, in doubly substituted analogs, the introduction of a bulky N2 substituent can sometimes lead to even greater potency, although the synergistic effect with the N7-benzyl group may be complex and influenced by factors like solubility.[1]

The enhanced affinity of N7-benzyl cap analogs for eIF4E is a key contributor to their superior inhibitory activity. This interaction is a critical node in the PI3K/Akt/mTOR and Ras/MAPK/Mnk signaling pathways, both of which are frequently hyperactivated in cancer.[2]

Visualizing the eIF4E Signaling Pathway

eIF4E_Pathway cluster_upstream Upstream Signaling cluster_eIF4E eIF4E Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras PI3K PI3K Growth_Factors->PI3K MAPK MAPK Ras->MAPK Akt Akt PI3K->Akt Mnk Mnk MAPK->Mnk mTOR mTOR Akt->mTOR 4E-BP 4E-BP mTOR->4E-BP inhibits eIF4E eIF4E Mnk->eIF4E phosphorylates Translation_Initiation Translation Initiation eIF4E->Translation_Initiation 4E-BP->eIF4E inhibits Protein_Synthesis Protein Synthesis (e.g., c-Myc, Cyclin D1) Translation_Initiation->Protein_Synthesis Cell_Proliferation_Survival Cell Proliferation & Survival Protein_Synthesis->Cell_Proliferation_Survival

Caption: The eIF4E signaling pathway, a key regulator of protein synthesis and cell proliferation.

N7-Benzylguanine Derivatives as Potent USP7 Inhibitors

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in cell cycle progression and cancer, including the tumor suppressor p53 and its negative regulator MDM2.[3][4] Inhibition of USP7 is a validated strategy for cancer therapy. Structure-activity relationship studies have revealed that N-benzyl substitution is a key feature for potent USP7 inhibition.

While direct IC50 comparisons between N7-benzyl and N7-methyl guanine derivatives as USP7 inhibitors are not as readily available in the literature, the prevalence of the N-benzyl moiety in potent USP7 inhibitors underscores its importance. For instance, a series of N-benzylpiperidinol derivatives have been identified as highly potent and selective USP7 inhibitors, with IC50 values in the nanomolar range.

Visualizing the USP7 Signaling Pathway

USP7_Pathway cluster_usp7_regulation USP7 Regulation of Substrates cluster_cellular_outcomes Cellular Outcomes USP7 USP7 MDM2 MDM2 USP7->MDM2 deubiquitinates (stabilizes) p53 p53 USP7->p53 deubiquitinates (stabilizes) DNMT1 DNMT1 USP7->DNMT1 deubiquitinates (stabilizes) Ubiquitination_p53 p53 Ubiquitination MDM2->Ubiquitination_p53 promotes Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Ubiquitination_MDM2 MDM2 Ubiquitination Degradation_MDM2 MDM2 Degradation Ubiquitination_MDM2->Degradation_MDM2 Degradation_p53 p53 Degradation Ubiquitination_p53->Degradation_p53

Caption: The USP7 signaling pathway, illustrating its role in protein stability and cellular fate.

Experimental Protocols

To facilitate the validation and exploration of N7-benzylated compounds in your own research, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of N7-Benzylguanine

This protocol provides a general method for the regioselective N7-benzylation of guanine derivatives.

Materials:

  • N2-protected guanine derivative (e.g., N2-acetylguanine)

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K2CO3), anhydrous

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask dried under vacuum, dissolve the N2-protected guanine derivative (1 equivalent) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Benzylating Agent: Slowly add benzyl bromide (1.2 equivalents) to the stirring suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate.

  • Solvent Removal: Remove the DMF under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the N7-benzylguanine derivative.

  • Characterization: Confirm the structure and purity of the product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

  • Deprotection (if necessary): If an N2-protecting group was used, deprotect it under appropriate conditions (e.g., treatment with methanolic ammonia for an acetyl group) to obtain the final N7-benzylguanine.

Protocol 2: In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit cap-dependent translation in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate (commercially available)

  • Capped and polyadenylated luciferase mRNA

  • N7-benzylated compound and N7-methylated control compound

  • Luciferase assay reagent

  • Luminometer

  • Nuclease-free water

Procedure:

  • Preparation of Translation Reactions: In nuclease-free microcentrifuge tubes, prepare the translation reactions on ice. Each reaction should contain:

    • Rabbit reticulocyte lysate

    • Luciferase mRNA (final concentration typically 10-50 ng/µL)

    • A range of concentrations of the test compound (N7-benzyl derivative) or control compound (N7-methyl derivative), typically from nanomolar to micromolar. Include a no-inhibitor control.

    • Nuclease-free water to the final reaction volume.

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes.

  • Luciferase Assay: After incubation, add the luciferase assay reagent to each reaction according to the manufacturer's instructions.

  • Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the inhibitor-treated samples to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of translation) by fitting the data to a dose-response curve.

Conclusion and Future Directions

Future research in this area will likely focus on the synthesis and evaluation of N7-benzyl derivatives with substitutions on the benzyl ring itself, further optimizing interactions within the target binding site. Additionally, the application of N7-benzylated purines in other therapeutic areas, beyond cancer, warrants further investigation. As our understanding of structure-activity relationships continues to evolve, the strategic use of functional groups like the N7-benzyl will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and selectivity.

References

  • Gingras, A.-C., Raught, B., & Sonenberg, N. (2015). Signalling to eIF4E in cancer.
  • Chen, Y., & Chen, J. (2018). USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis. International Journal of Molecular Sciences, 19(11), 3465.
  • Gingras, A.-C., Raught, B., & Sonenberg, N. (1999). eIF4 initiation factors: effectors of mRNA recruitment to ribosomes and regulators of translation. Annual review of biochemistry, 68(1), 913-963.
  • Sonenberg, N., & Hinnebusch, A. G. (2009). Regulation of translation initiation in eukaryotes: mechanisms and biological significance. Cell, 136(4), 731-745.
  • Ho, W. Y., & Li, H. (2018). USP7 in DNA damage response. Cellular and Molecular Life Sciences, 75(18), 3245-3261.
  • Turnbull, A. P., Ioannidis, S., & Gavory, G. (2017). The ubiquitin-specific protease 7 (USP7): a new therapeutic target in cancer. Expert opinion on therapeutic targets, 21(11), 1029-1041.
  • Culjkovic-Kraljacic, B., & Borden, K. L. (2008). The eIF4E RNA regulon promotes the Akt signaling pathway. The Journal of cell biology, 181(1), 41-49.
  • Zhang, Y., & Yu, J. (2023). Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells.
  • Ho, W. Y., & Li, H. (2018). USP7: structure, substrate specificity, and inhibition. Trends in biochemical sciences, 43(11), 896-909.
  • Liu, J., & Chen, J. (2021).
  • Niedzwiecka, A., Marcotrigiano, J., Stepinski, J., Jankowska-Anyszka, M., Wyslouch-Cieszynska, A., Dadlez, M., ... & Stolarski, R. (2002). The synergistic effect of N2 and N7 modifications on the inhibitory efficacy of mRNA cap analogues. Journal of molecular biology, 319(3), 615-635.
  • Jemielity, J., Kowalska, J., Rydzik, A. M., & Darzynkiewicz, E. (2009).
  • Peng, Z. H., & Rhoads, R. E. (2004). Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency. RNA, 10(11), 1796-1804.
  • Zhang, B., & Liu, X. (2022).
  • Lee, S. H., & Su, T. L. (2023). Click Chemistry-Generated Auristatin F–Linker–Benzylguanine for a SNAP-Tag-Based Recombinant Antibody–Drug Conjugate Demonstrating Selective Cytotoxicity toward EGFR-Overexpressing Tumor Cells.
  • Kirsanov, K., Fetisov, T., Antoshina, E., Trukhanova, L., Gor'kova, T., Vlasova, O., ... & Yakubovskaya, M. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in pharmacology, 13, 891604.
  • Wang, Z. (2013).
  • Wang, Z., & Rizzo, C. J. (2008). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. Biochemistry, 47(45), 11726-11736.
  • Wang, Z., & Rizzo, C. J. (2006). An Efficient and Regiospecific Strategy to N7-Substituted Purines and Its Application to a Library of Trisubstituted Purines.
  • Ostrov, D. A., & Mager, J. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287-293.
  • Holý, A., & Pískala, A. (1998). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • García-Pupo, L., & Viña, D. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. ACS chemical neuroscience, 12(4), 690-704.

Sources

A Senior Application Scientist's Guide to the Comparative ADMET Profiling of 7-Benzyl-6-chloro-7H-purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 7-benzyl-6-chloro-7H-purine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a multitude of targeted therapies, including kinase inhibitors. However, the journey from a potent "hit" compound to a clinically successful drug is fraught with challenges, a majority of which are attributable to suboptimal pharmacokinetic and safety profiles. This guide provides a comprehensive framework for the comparative analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel this compound derivatives. We will explore the causal relationships between chemical structure and ADMET outcomes, detailing both predictive in silico models and robust in vitro experimental protocols. The objective is to empower drug discovery teams to de-risk candidates early, enabling the selection and optimization of compounds with a higher probability of clinical success.

Introduction: The Imperative of Early ADMET Assessment

Purine analogs have long been a cornerstone of therapeutic development, with applications ranging from antiviral to anticancer agents.[1][2] The this compound core, in particular, offers a versatile template for chemical modification to achieve high target potency and selectivity.[3] However, biological activity alone is a poor predictor of therapeutic success. The attrition of drug candidates during late-stage development due to poor ADMET properties represents a significant financial and temporal burden on the pharmaceutical industry.[4][5]

Therefore, integrating a comprehensive ADMET profiling strategy during the hit-to-lead and lead optimization phases is not just advantageous; it is critical.[6][7] This proactive approach allows for the early identification of liabilities such as poor absorption, rapid metabolism, or unforeseen toxicities, guiding medicinal chemists in the rational design of derivatives with superior drug-like qualities. This guide provides the strategic and technical methodologies for conducting such a comparative analysis.

A Dual-Pronged Approach: In Silico and In Vitro ADMET Profiling

An efficient ADMET screening cascade begins with high-throughput computational models to prioritize compounds, followed by targeted, resource-intensive experimental assays to validate and refine the predictions.

In Silico First Pass: Predictive Modeling

Computational, or in silico, ADMET prediction is an indispensable tool for rapidly screening large libraries of virtual or newly synthesized compounds.[8][9] It leverages algorithms and models built from vast datasets of known molecules to forecast the pharmacokinetic properties of novel structures.[10] While not a replacement for experimental data, these predictions are invaluable for flagging potential liabilities and prioritizing which derivatives to synthesize and test.

Key Predictive Endpoints:

  • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and Hydrogen Bond Donors/Acceptors. These are foundational to rules-based filters like Lipinski's Rule of Five.

  • Absorption: Prediction of human intestinal absorption (HIA) and permeability through models like the Caco-2 cell line.

  • Distribution: Forecasts of Plasma Protein Binding (PPB) and the ability to cross the Blood-Brain Barrier (BBB).

  • Metabolism: Identification of likely sites of metabolism and prediction of inhibitory activity against major Cytochrome P450 (CYP) isoforms (e.g., CYP3A4, 2D6, 2C9).

  • Toxicity: Prediction of key safety liabilities such as hERG inhibition (cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity.

The workflow below illustrates how in silico screening integrates with experimental validation.

ADMET_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation Virtual_Library Virtual Library of Purine Derivatives ADMET_Prediction Computational ADMET Prediction & Filtering Virtual_Library->ADMET_Prediction High-Throughput Screening Prioritized_List Prioritized List for Synthesis ADMET_Prediction->Prioritized_List Rank by Drug-like Properties Synthesis Chemical Synthesis Prioritized_List->Synthesis A_PAMPA Absorption (PAMPA) Synthesis->A_PAMPA Tier 1 Assays D_PPB Distribution (Plasma Protein Binding) Synthesis->D_PPB Tier 1 Assays M_Microsomes Metabolism (Microsomal Stability) Synthesis->M_Microsomes Tier 1 Assays T_HepG2 Toxicity (HepG2 Cytotoxicity) Synthesis->T_HepG2 Tier 1 Assays A_Caco2 Absorption (Caco-2) A_PAMPA->A_Caco2 Confirm Hits Validated_Profile Validated ADMET Profile A_Caco2->Validated_Profile D_PPB->Validated_Profile M_CYP Metabolism (CYP Inhibition) M_Microsomes->M_CYP If Stable M_CYP->Validated_Profile T_HepG2->Validated_Profile caption Integrated ADMET Screening Workflow. SAR_Concept cluster_mods Structural Modifications cluster_props ADMET Property Changes Parent Parent Scaffold D1 Add Lipophilic Group (-OCH3) Parent->D1 D2 Add Polar Group (-COOH) Parent->D2 D3 Add Blocking Group (-F) Parent->D3 Perm_Inc Permeability ↑ D1->Perm_Inc Sol_Dec Solubility ↓ D1->Sol_Dec Metab_Inc Metabolism ↑ D2->Metab_Inc Perm_Dec Permeability ↓ D2->Perm_Dec Sol_Inc Solubility ↑ D2->Sol_Inc Metab_Dec Metabolism ↓ D3->Metab_Dec Tox_Risk Toxicity Risk ↑ (hERG) D3->Tox_Risk caption Structure-ADMET Relationship Concept.

Caption: How structural changes to a parent scaffold can modulate ADMET properties.

The table below summarizes the hypothetical experimental data for these compounds.

Parameter P0 (Parent) D1 (-OCH3) D2 (-COOH) D3 (-F) Interpretation
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 12.515.21.811.9The lipophilic -OCH3 group (D1) slightly improves passive permeability. The polar -COOH group (D2) drastically reduces it.
Aqueous Solubility (µM at pH 7.4) 2518>20023The -COOH group (D2) significantly enhances solubility due to its ionizable nature. The other changes have minimal impact.
Microsomal Stability (t₁/₂, min) 281535>60The -OCH3 group (D1) provides a new site for O-demethylation, increasing metabolism. The electron-withdrawing -F group (D3) blocks metabolism at that position, dramatically improving stability.
Plasma Protein Binding (%) 92967593Increased lipophilicity (D1) leads to higher PPB. The charged -COOH group (D2) reduces binding.
HepG2 Cytotoxicity (IC₅₀, µM) >50>50>5042All compounds show low cytotoxicity, with D3 being slightly more potent, a common observation with halogenated aromatics that warrants further investigation.
Discussion of Results

This comparative analysis reveals clear structure-ADMET relationships. Derivative D1 , while more permeable, suffers from lower solubility and faster metabolism, suggesting it might have a short half-life in vivo. Derivative D2 exhibits excellent solubility but poor permeability, indicating it would likely have very low oral bioavailability. Derivative D3 presents the most promising profile: its metabolic stability is significantly improved without compromising permeability or solubility. While its slightly increased cytotoxicity needs monitoring, it stands out as the lead candidate for further optimization and in vivo studies. This data-driven decision-making process is precisely the goal of early ADMET profiling.

Conclusion and Strategic Outlook

The successful development of this compound derivatives into viable drug candidates is contingent upon a deep and early understanding of their ADMET properties. A strategy that synergistically combines the high-throughput nature of in silico prediction with the empirical rigor of in vitro assays provides the most effective framework for this analysis. By systematically evaluating how structural modifications impact each ADMET parameter, research teams can establish clear structure-ADMET relationships. This knowledge enables the rational design of molecules that are not only potent but also possess the pharmacokinetic and safety profiles necessary for clinical success, ultimately reducing attrition rates and accelerating the delivery of novel therapeutics to patients.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Pharmidex. (n.d.). In Vitro ADMET.
  • Albert, L. (2004). In vitro approaches to evaluate ADMET drug properties. Current Medicinal Chemistry, 11(3), 329-347.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • Huber, K. V., et al. (2016). Identification and Structure-Activity Relationship of Purine Derivatives as Novel MTH1 Inhibitors. ChemMedChem, 11(12), 1269-1274.
  • Lee, S. Y., et al. (2020). Structure-Activity Relationship of Purine and Pyrimidine Nucleotides as Ecto-5'-Nucleotidase (CD73) Inhibitors. Journal of Medicinal Chemistry, 63(1), 463-477.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). In silico ADMET prediction and synthetic accessibility values of newly designed compounds.
  • Martinez-Morales, F., et al. (2022). Structure–activity features of purines and their receptors: implications in cell physiopathology. Purinergic Signalling, 18(1), 1-22.
  • Nath, R., et al. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal Chemistry Research, 33(1), 1-25.
  • O'Boyle, N. M., & Guha, R. (2013). Systematic characterization of structure-activity relationships and ADMET compliance: a case study. Drug Discovery Today, 18(15-16), 732-739.
  • Kumar, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487.
  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.
  • Research Journal of Chemistry and Environment. (2022). In silico study, Synthesis and evaluation purine analogues as potential antimalarial agents. 26(7), 77-84.
  • Ivanov, M., et al. (2022). In Silico ADME Profiling of Salubrinal and Its Analogues. Molecules, 27(19), 6537.
  • PubChem. (n.d.). 7-benzyl-2,6-dichloro-7H-purine. National Center for Biotechnology Information.
  • Zatloukal, M., et al. (2007). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 15(12), 4172-4185.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Benzyl-6-chloro-7H-purine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents, such as 7-Benzyl-6-chloro-7H-purine, demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this chlorinated purine derivative, ensuring the safety of laboratory personnel and compliance with environmental regulations. The causality behind each step is explained to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Why Special Disposal is Necessary

This compound (CAS No. 1928-77-4) is a halogenated heterocyclic compound.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) is not always readily available, the chemical structure necessitates treating it as hazardous waste. The presence of the chlorine atom classifies it as a halogenated organic compound, which requires a specific waste stream for disposal.[3][4]

Drawing logical parallels from structurally similar compounds, such as other chlorinated purines, we can anticipate its likely hazard profile. This proactive assessment is fundamental to our safety ethos; we do not wait for an incident to validate a risk.

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard Class Potential Effect Rationale & Cited Analogs
Acute Toxicity (Oral) Harmful or toxic if swallowed. Based on hazard statements for 6-Chloro-7-deazapurine ("Toxic if swallowed") and 9-benzyl-6-chloro-9H-purine ("Harmful if swallowed").[5][6]
Skin Irritation/Corrosion Causes skin irritation. Based on hazard statements for 9-benzyl-6-chloro-9H-purine and 7H-Purine, 6-chloro-7-methyl-.[6][7]
Eye Irritation Causes serious eye irritation. Based on hazard statements for 9-benzyl-6-chloro-9H-purine and 7H-Purine, 6-chloro-7-methyl-.[6][7]

| Respiratory Irritation | May cause respiratory tract irritation. | Based on hazard statements for 9-benzyl-6-chloro-9H-purine.[6] |

Given these potential hazards, improper disposal, such as drain disposal or mixing with non-hazardous waste, is strictly prohibited.[8][9] Halogenated organic compounds can form highly toxic and persistent environmental pollutants, like dioxins, if incinerated improperly.[4] Therefore, segregation into a dedicated halogenated waste stream is a critical and non-negotiable step.[4]

The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste, from the point of generation to its final collection.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The principle here is to create a barrier between you and the potential hazard.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[10]

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection: Handle the compound and its waste within a certified chemical fume hood to minimize inhalation risk.[3]

Waste Segregation and Container Selection

The foundational principle of chemical waste management is segregation at the source. This prevents dangerous reactions and ensures waste is sent to the correct treatment facility.

  • Designate as Halogenated Organic Waste: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing papers, gloves), must be classified as "Halogenated Organic Waste."[3]

  • Select a Compatible Container:

    • Use a dedicated, leak-proof waste container that is in good condition.[3][11]

    • For solid waste and small amounts of liquid, a wide-mouth, screw-cap container made of a chemically resistant material (e.g., HDPE or glass) is ideal.

    • For liquid waste (e.g., from reaction workups), use a glass solvent bottle. Organic wastes are typically collected in glass containers as they may damage plastic over time.[4] The container must be able to be sealed tightly.[11]

Waste Container Labeling

Proper labeling is a critical control measure that communicates hazards and contents to everyone in the laboratory and to waste handlers. An improperly labeled container is a significant safety risk.

Your waste container label must, at a minimum, include the following information:

  • The words "Hazardous Waste" .[3][8]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[8]

  • An indication of the hazards (e.g., "Toxic," "Irritant" ).[8]

  • The approximate concentration or percentage of the chemical in the waste mixture.

  • The date the container was first used for waste accumulation.

Accumulation and Storage
  • Point of Generation: Collect the waste in your labeled container directly at the point of generation (e.g., in the fume hood where you are working).

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory.[8][9] This area must be under the control of the laboratory staff.

    • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.[9]

    • Store incompatible waste types separately. For example, do not store this organic waste with strong oxidizers or acids.[8]

    • Keep the container securely capped at all times, except when adding waste.

Arranging Final Disposal
  • Monitor Fill Level: Do not overfill the waste container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Request Pickup: Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management group to arrange for pickup.[3][9]

  • Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures.

Disposal Process Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection (in Fume Hood) cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Container Select & Label Waste Container ('Hazardous Waste', 'Halogenated') PPE->Container SolidWaste Collect Contaminated Solids (Gloves, Tips, Weigh Paper) Container->SolidWaste For Solids LiquidWaste Collect Liquid Residues & Rinsates Container->LiquidWaste For Liquids Seal Securely Cap Container SolidWaste->Seal LiquidWaste->Seal SAA Store in Designated Satellite Accumulation Area (SAA) Seal->SAA Segregate Ensure Segregation from Incompatible Chemicals SAA->Segregate EHS Contact EHS for Pickup Segregate->EHS When Container is Full Documentation Complete Waste Disposal Documentation EHS->Documentation End End: Waste Removed by EHS Documentation->End Start Start: Waste Generated Start->PPE

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill during handling or disposal, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large, involves highly volatile substances, or you feel unsafe, evacuate the area and contact your institution's emergency response line.

  • Small Spill Cleanup: For a small, manageable spill within a fume hood:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material from a chemical spill kit.

    • Carefully collect the absorbent material and place it in your hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS department, regardless of size.

By adhering to this comprehensive guide, you contribute to a robust safety culture and ensure that our scientific endeavors are conducted responsibly, from discovery through disposal.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 7-benzyl-2,6-dichloro-7H-purine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 7-Benzyl-2,6-dichloro-8-methyl-7H-purine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 7H-Purine, 6-chloro-7-methyl-. National Center for Biotechnology Information.
  • National Institute of Standards and Technology. (n.d.). 7H-Purine, 7-benzyl-2,6-dichloro-. NIST Chemistry WebBook.
  • MOLBASE. (n.d.). 6-chloro-7H-purine|87-42-3.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • PubChem. (n.d.). 9-benzyl-6-chloro-9H-purine. National Center for Biotechnology Information.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste. Environmental Protection Program.
  • Rutgers Environmental Health and Safety. (2020, November 24). Hazardous Waste Management Program.
  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
  • Google Patents. (n.d.). US4405781A - Method for preparing salts of 6-chloropurine.
  • Google Patents. (n.d.). US2832781A - 6-chloropurine.

Sources

Navigating the Unknown: A Safety and Handling Guide for 7-Benzyl-6-chloro-7H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. 7-Benzyl-6-chloro-7H-purine, a substituted purine, represents such a compound where comprehensive safety data may not be readily available. In the absence of a specific Safety Data Sheet (SDS), this guide provides a robust framework for the safe handling and disposal of this and other structurally related novel compounds. Our approach is grounded in the precautionary principle, treating substances with unknown toxicity as potentially hazardous.[1]

This guide is built on a synthesis of information from structurally similar chlorinated purine derivatives and established best practices from authoritative bodies such as the Occupational Safety and Health Administration (OSHA). By understanding the potential risks and implementing the rigorous protocols outlined below, researchers can confidently manage this compound while ensuring personal and environmental safety.

Anticipated Hazard Profile: A Data-Driven Inference

Given its chemical structure—a purine core with a chloro- and a benzyl- group—we can anticipate a hazard profile based on related molecules. Chlorinated organic compounds can exhibit a range of toxicities, and purine analogs are often biologically active.[2][3] Therefore, a cautious approach is warranted.

Potential Health Effects:

  • Acute Toxicity (Oral): Similar purine derivatives are classified as harmful if swallowed.

  • Skin and Eye Irritation: The presence of the chlorinated purine ring suggests a potential for skin and eye irritation upon contact.

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.

  • Unknown Long-Term Effects: As a novel compound, the potential for carcinogenic, mutagenic, or reproductive hazards is unknown and should be assumed possible until proven otherwise.[1]

Primary Routes of Exposure:

  • Inhalation of aerosolized particles.

  • Dermal (skin) contact.

  • Ocular (eye) contact.

  • Ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling compounds of unknown toxicity. The following recommendations are designed to create multiple barriers to exposure.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes, dust, and unforeseen reactions. A face shield offers a broader area of protection.[4]
Skin and Body Protection Chemical-resistant laboratory coat, fully fastened.Prevents contact with skin and personal clothing.
Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against dermal absorption. Double-gloving is a best practice when handling potentially hazardous substances, allowing for the safe removal of the outer glove if contamination occurs.[5]
Respiratory Protection Work within a certified chemical fume hood.A primary engineering control to minimize inhalation of powders or aerosols.[6]
NIOSH-approved respirator (e.g., N95 or higher).To be used if there is a risk of aerosol generation outside of a fume hood, or during spill cleanup.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to every stage of the compound's lifecycle in the laboratory is critical to minimizing risk.

Receiving and Storage
  • Inspect Upon Arrival: Visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the full chemical name, any known hazard information, and the date of receipt.

  • Segregated Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Use secondary containment to mitigate the impact of potential spills.[7]

Experimental Procedures
  • Controlled Environment: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.[6]

  • Personal Protective Equipment: Don the full, recommended PPE before handling the compound.

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Use of Designated Equipment: Utilize dedicated spatulas, weighing papers, and glassware.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Retrieve Compound Retrieve Compound Prepare Fume Hood->Retrieve Compound Weigh and Dispense Weigh and Dispense Retrieve Compound->Weigh and Dispense Perform Experiment Perform Experiment Weigh and Dispense->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Surfaces Decontaminate Surfaces Segregate Waste->Decontaminate Surfaces Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the safe handling of any chemical. As a halogenated organic compound, this compound requires specific disposal procedures.[8]

  • Waste Segregation: All materials contaminated with this compound, including gloves, weighing papers, pipette tips, and excess compound, must be collected as hazardous waste.[9] This waste stream should be segregated as "Halogenated Organic Waste."[6][8]

  • Waste Containers: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and any known hazard symbols.

  • Institutional Protocols: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and final disposal procedures.[9]

  • Prohibited Disposal: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[8]

By adhering to these comprehensive guidelines, researchers can effectively mitigate the risks associated with handling this compound and other novel chemical compounds, fostering a culture of safety and scientific integrity within the laboratory.

References

  • University of Nevada, Reno. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Johns Hopkins University. (n.d.). Newly Synthesized Chemical Hazard Information.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • AG5. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Occupational Hygiene. (n.d.). A Practical Guide to Chemical Risk Assessment.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • Occupational Health and Safety Authority (Malta). (n.d.). Guidelines regarding Chemical Risk Assessment.
  • Health and Safety Authority (Ireland). (n.d.). Chemical Risk Assessment.
  • Safe Work Australia. (n.d.). Managing risks of hazardous chemicals in the workplace Code of Practice.
  • PubChem. (n.d.). This compound.
  • Intersolia. (2025, June 25). Risk Assessment of Chemical Products – A Step-by-Step Guide.
  • Royal Society of Chemistry. (n.d.). Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study.
  • PubChem. (n.d.). 7-benzyl-2,6-dichloro-7H-purine.
  • Moschel, R. C., McDougall, M. G., Dolan, M. E., Stine, L., & Pegg, A. E. (1992). Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase. Journal of medicinal chemistry, 35(23), 4486–4491.
  • Genuis, S. J. (2010). Chlorinated pesticides: threats to health and importance of detection. Public health, 124(10), 545–548.
  • Komulainen, H. (2004). Experimental cancer studies of chlorinated by-products. Toxicology, 198(1-3), 239–248.
  • Wang, L., Zhang, L., Wang, Y., Li, H., & Liu, J. (2015).
  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-6-chloro-7H-purine
Reactant of Route 2
Reactant of Route 2
7-Benzyl-6-chloro-7H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.